Methyl 4-cyano-3-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyano-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-5-8(10(12)13-2)3-4-9(7)6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXWSMOADOOTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601567 | |
| Record name | Methyl 4-cyano-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25978-68-1 | |
| Record name | Methyl 4-cyano-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl 4-cyano-3-methylbenzoate: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of Methyl 4-cyano-3-methylbenzoate, a bifunctional aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While not as extensively documented as some of its isomers, its unique substitution pattern offers distinct advantages for targeted synthesis. This document consolidates available data, presents detailed predicted spectroscopic profiles, outlines robust synthetic protocols, and explores the compound's chemical reactivity and potential applications for researchers, chemists, and drug development professionals.
Introduction: A Versatile Synthetic Scaffold
This compound (CAS No. 25978-68-1) is a substituted benzoate derivative featuring both a nitrile and a methyl ester functional group. This arrangement makes it a valuable intermediate for the synthesis of complex molecules. The electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring, influencing its reactivity and the properties of its derivatives. Its structural motifs are found in various pharmacologically active agents and advanced materials, positioning it as a key starting material for library synthesis and lead optimization campaigns.
Core Physicochemical and Spectroscopic Properties
Precise experimental data for this compound is not widely published. The properties outlined below are based on data from its parent acid, closely related isomers, and computational predictions.
2.1 Physicochemical Data Summary
| Property | Value / Information | Source / Basis |
| IUPAC Name | This compound | - |
| Synonyms | 4-Cyano-3-methylbenzoic acid methyl ester | [1] |
| CAS Number | 25978-68-1 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Predicted Boiling Point | 289.2 ± 28.0 °C | [2] |
| Predicted Density | 1.15 ± 0.1 g/cm³ | [2] |
| Appearance | Expected to be a white to off-white solid | Analogy to isomers |
2.2 Predicted Spectroscopic Profile
The elucidation of the structure of synthesized this compound relies on a combination of spectroscopic methods. The following predictions are based on established principles and comparative analysis with isomers like Methyl 4-cyanobenzoate.[3]
2.2.1 ¹H NMR Spectroscopy (Predicted) In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show four distinct signals:
-
Aromatic Region (7.5-8.2 ppm): The three aromatic protons will appear as a complex multiplet or as distinct doublets and a singlet, reflecting their coupling patterns. The proton ortho to the ester group (H-5) is expected to be the most downfield, followed by the proton ortho to the cyano group (H-2), and finally the proton between the methyl and ester groups (H-6).
-
Methyl Ester Protons (~3.9 ppm): A sharp singlet integrating to three protons, characteristic of the -OCH₃ group.
-
Aromatic Methyl Protons (~2.5 ppm): A sharp singlet integrating to three protons from the methyl group attached to the benzene ring.
2.2.2 ¹³C NMR Spectroscopy (Predicted) The proton-decoupled ¹³C NMR spectrum is expected to display ten unique carbon signals:
-
Carbonyl Carbon (~165-167 ppm): The ester carbonyl carbon.
-
Aromatic Carbons (115-140 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the cyano group (C-4) and the carbon attached to the ester group (C-1) will be significantly deshielded.
-
Nitrile Carbon (~118 ppm): The carbon of the C≡N group.
-
Methyl Ester Carbon (~52 ppm): The carbon of the -OCH₃ group.
-
Aromatic Methyl Carbon (~20 ppm): The carbon of the ring-attached -CH₃ group.
2.2.3 Infrared (IR) Spectroscopy (Predicted) The IR spectrum provides crucial information about the functional groups present. Key absorption bands are expected at:
-
~2230 cm⁻¹ (strong, sharp): C≡N (nitrile) stretching vibration.
-
~1725 cm⁻¹ (strong, sharp): C=O (ester) stretching vibration.
-
~1280 cm⁻¹ (strong): C-O (ester) stretching vibration.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~1600, 1450 cm⁻¹ (medium-weak): Aromatic C=C ring stretching.
2.2.4 Mass Spectrometry (Predicted) In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z = 175. Key fragmentation patterns would likely involve the loss of the methoxy group (-•OCH₃) to give a fragment at m/z = 144, and subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z = 116.
Synthesis and Methodologies
The synthesis of this compound can be approached from two primary strategic disconnections, as illustrated by the retrosynthetic analysis below.
Sources
Methyl 4-cyano-3-methylbenzoate CAS number lookup
An In-depth Technical Guide to Methyl 4-cyano-3-methylbenzoate
Authored by: A Senior Application Scientist
Date: January 11, 2026
Introduction
This compound is a specialized organic compound that serves as a crucial intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a methyl-substituted benzene ring functionalized with both a cyano and a methyl ester group, provides a versatile platform for further chemical modifications.[1] The presence of the electron-withdrawing cyano group significantly influences the reactivity of the aromatic ring, making it a valuable building block in medicinal chemistry and materials science.[1] This guide offers a comprehensive overview of this compound, including its chemical identity, properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.
Chemical Identity and Properties
Correctly identifying a chemical compound is the foundation of all scientific research. The primary and most reliable identifier is the CAS (Chemical Abstracts Service) number.
CAS Number: 25978-68-1[1]
This unique numerical identifier distinguishes this compound from its isomers and other related compounds, ensuring clarity and precision in experimental records and procurement.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing experimental conditions, such as selecting appropriate solvents and anticipating the compound's behavior in reaction mixtures.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4-Cyano-3-methylbenzoic acid methyl ester, Benzoic acid, 4-cyano-3-methyl-, methyl ester | [1] |
| Physical Form | Solid |
Synthesis and Chemical Reactivity
The synthesis of substituted benzonitriles like this compound often involves multi-step reaction sequences. A common strategy involves the modification of a pre-existing substituted benzene ring.
General Synthetic Approach: The Sandmeyer Reaction
A versatile method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. This reaction typically proceeds via the diazotization of an amino group, followed by treatment with a cyanide salt, often in the presence of a copper catalyst. While a specific protocol for the direct synthesis of this compound was not detailed in the provided search results, a general workflow can be inferred from established chemical principles for related compounds.
A plausible synthetic pathway could start from an appropriately substituted aniline derivative. The key steps would involve:
-
Diazotization: Conversion of an amino group to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Cyanation: Displacement of the diazonium group with a cyanide, typically using copper(I) cyanide.
Caption: Generalized workflow for the synthesis of aryl nitriles via the Sandmeyer reaction.
Applications in Research and Drug Development
The strategic placement of the cyano and methyl groups on the benzoate scaffold makes this compound a valuable intermediate in the synthesis of more complex molecules.
Role as a Synthetic Intermediate
This compound is primarily utilized as a building block in organic synthesis.[1] The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed, reduced, or converted to an amide. This array of possible transformations allows for the construction of diverse molecular frameworks.
In the context of drug design, the introduction of a methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. It can influence metabolic stability, binding affinity to target proteins, and overall solubility. As such, intermediates like this compound are of great interest to medicinal chemists aiming to optimize lead compounds.
Safety and Handling
Adherence to proper safety protocols is paramount when working with any chemical substance. The following information is synthesized from available safety data sheets and should be consulted before handling this compound.
Hazard Identification and Precautionary Measures
Based on the hazard classification for the related compound, 4-Cyano-3-methylbenzoic acid, this class of compounds may be toxic if swallowed.
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3][4]
-
Keep away from heat, sparks, and open flames.[2]
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2][5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If irritation occurs, seek medical advice.[2][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][5]
-
If Swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[2]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4][5]
-
Disposal: Dispose of the substance and its container in accordance with local, regional, and national regulations.[3]
Conclusion
This compound, identified by CAS number 25978-68-1, is a key chemical intermediate with significant potential in the fields of pharmaceutical development and fine chemical synthesis. Its unique structure allows for a wide range of chemical transformations, making it a versatile tool for the creation of novel molecules. Researchers and drug development professionals should be familiar with its properties and adhere strictly to the recommended safety and handling procedures to ensure its effective and safe use in the laboratory.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10821136, Methyl 3-(cyanomethyl)benzoate. [Link]
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An In-depth Technical Guide to Methyl 4-cyano-3-methylbenzoate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 4-cyano-3-methylbenzoate, a key chemical intermediate with significant potential in medicinal chemistry and materials science. We will delve into its chemical structure, explore synthetic methodologies, and discuss its current and potential applications, particularly in the realm of drug discovery and development. This document is intended to be a valuable resource for researchers and professionals seeking to understand and utilize this versatile molecule.
Introduction: The Strategic Importance of Substituted Benzoates
In the landscape of modern organic synthesis, substituted benzoic acids and their esters are fundamental building blocks. Their rigid aromatic scaffold, coupled with the versatile reactivity of the carboxylate group, makes them indispensable in the construction of complex molecular architectures. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of rational drug design.
This compound (CAS No. 25978-68-1) is a prime example of such a strategically functionalized molecule. The presence of a cyano group, a methyl group, and a methyl ester on the same aromatic ring provides multiple points for chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.
Unveiling the Molecular Architecture: The Structure of this compound
The structural integrity of a molecule dictates its chemical behavior and potential applications. This compound possesses a well-defined arrangement of functional groups that contribute to its unique reactivity.
IUPAC Name: this compound
Molecular Formula: C₁₀H₉NO₂[1]
Molecular Weight: 175.18 g/mol [1]
The molecule consists of a central benzene ring substituted with three functional groups:
-
A methyl ester group (-COOCH₃) at position 1. This group can undergo hydrolysis to the corresponding carboxylic acid or transesterification with other alcohols.
-
A cyano group (-C≡N) at position 4. The nitrile functionality is a versatile handle for various chemical transformations, including reduction to an amine, hydrolysis to a carboxylic acid or amide, and participation in cycloaddition reactions.
-
A methyl group (-CH₃) at position 3. This group can influence the molecule's steric hindrance and electronic properties through its electron-donating inductive effect.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is a general guideline for the Fischer esterification of 4-cyano-3-methylbenzoic acid. Optimization of reaction time, temperature, and purification methods may be necessary.
Materials:
-
4-Cyano-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-cyano-3-methylbenzoic acid in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product into an organic solvent.
-
Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Data
Structural elucidation and confirmation of purity are critical steps in chemical synthesis. The following table summarizes the key analytical data for this compound.
| Analytical Technique | Data |
| ¹H NMR (Predicted) | δ 8.02 (s, 1H), 7.95 (d, J=8.1 Hz, 1H), 7.71 (d, J=8.0 Hz, 1H), 3.98 (s, 3H), 2.64 (s, 3H) |
| ¹³C NMR | Experimental data not readily available in the public domain. |
| Infrared (IR) Spectroscopy | Experimental data not readily available in the public domain. |
| Mass Spectrometry (MS) | Experimental data not readily available in the public domain. |
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. [1]Its precursor, 4-cyano-3-methylbenzoic acid, is a known intermediate in the synthesis of various biologically active compounds. [2] The strategic placement of the cyano and methyl groups on the benzoate core allows for the exploration of a diverse chemical space. The cyano group can serve as a key interaction point with biological targets or be transformed into other functional groups to modulate the pharmacological profile of a lead compound. The methyl group can provide beneficial steric interactions or improve metabolic stability.
While specific examples of drugs synthesized directly from this compound are not widely documented in publicly available literature, its structural motifs are present in various patented compounds, suggesting its utility in proprietary drug discovery programs. Its role as a versatile intermediate makes it a compound of high interest for medicinal chemists developing novel therapeutics.
Conclusion
This compound is a strategically important chemical intermediate with a unique combination of functional groups. Its synthesis via Fischer esterification is a robust and scalable process. While comprehensive experimental spectroscopic data is not yet widely available, its potential as a building block in drug discovery and materials science is evident from the reactivity of its functional groups and the applications of its structural analogs. This guide serves as a foundational resource for researchers and professionals aiming to leverage the synthetic potential of this versatile molecule.
References
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iChemical. (n.d.). methyl4-cyano-3-methylbenzoate, CAS No. 25978-68-1. Retrieved from [Link]
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Mol-Instincts. (n.d.). Cas no 25978-68-1 (this compound). Retrieved from [Link]
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Methyl 4-cyano-3-methylbenzoate molecular weight and formula
An In-Depth Technical Guide to Methyl 4-cyano-3-methylbenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate for professionals in research, and drug development. We will delve into its fundamental properties, logical synthesis strategies, and its strategic importance in the design of novel therapeutics.
Core Compound Identification and Properties
This compound is a substituted aromatic compound featuring a methyl ester, a nitrile (cyano) group, and a methyl group attached to the benzene ring. Its precise structure is critical, as its isomeric forms possess different chemical reactivities and pharmacological profiles. The strategic placement of the cyano group para to the methyl ester and the methyl group meta to the ester defines its utility as a versatile chemical building block.
The electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating effect of the methyl group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent synthetic transformations. This compound is a valuable intermediate, particularly for creating more complex molecules in the pharmaceutical and agrochemical industries.[1]
Data Summary: Physicochemical Properties
To prevent ambiguity, the following table distinguishes the properties of this compound from its closely related isomers. This distinction is crucial for experimental design, as isomers can exhibit different reactivity and will certainly have distinct analytical signatures.
| Property | This compound | Methyl 3-cyano-4-methylbenzoate | Methyl 4-cyanobenzoate |
| CAS Number | 25978-68-1[1] | 35066-32-1[2] | 1129-35-7[3][4] |
| Molecular Formula | C₁₀H₉NO₂[1] | C₁₀H₉NO₂[2][5] | C₉H₇NO₂[3] |
| Molecular Weight | 175.18 g/mol [1] | 175.18 g/mol [2][5] | 161.16 g/mol [3][4] |
| Synonyms | 4-Cyano-3-methylbenzoic acid methyl ester[1] | Methyl 3-cyano-p-toluate | 4-Cyanobenzoic acid methyl ester[4] |
Strategic Synthesis and Mechanistic Considerations
While numerous methods exist for the synthesis of cyanobenzoic acid derivatives, a robust and common approach for introducing a cyano group onto an aromatic ring is through the cyanation of an aryl halide, often catalyzed by a palladium or copper catalyst (e.g., Rosenmund-von Braun reaction). An alternative, classical approach is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[6]
Given a readily available starting material like Methyl 4-bromo-3-methylbenzoate, a palladium-catalyzed cyanation offers a reliable and high-yield pathway.
Proposed Synthetic Protocol: Palladium-Catalyzed Cyanation
This protocol is adapted from a well-established method for a related isomer and represents a field-proven approach.[2] The logic behind this choice is the high functional group tolerance and typically excellent yields of modern cross-coupling reactions.
Step 1: Reaction Setup
-
To a dry reaction vessel, add Methyl 4-bromo-3-methylbenzoate (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.05 eq).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) to create an oxygen-free atmosphere. This is critical as palladium(0) catalysts are sensitive to oxidation, which would deactivate them and halt the reaction.
-
Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF). DMF is chosen for its ability to dissolve the reactants and facilitate the reaction at elevated temperatures.
Step 2: Reaction Execution
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy of the oxidative addition step in the catalytic cycle.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aryl bromide is consumed (typically 5-12 hours).
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine to remove the DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield pure this compound.
Synthetic Workflow Diagram
Caption: Proposed synthesis of this compound.
Application in Modern Drug Discovery
The structural motifs within this compound are of significant interest to medicinal chemists. The strategic introduction of methyl groups is a key tactic in lead optimization, used to modulate physicochemical properties and improve metabolic stability.[7]
-
The Cyano Group: This versatile group can act as a bioisostere for a carbonyl group or a halogen, and it is a potent hydrogen bond acceptor. It can also serve as a synthetic handle for conversion into other important functional groups, such as tetrazoles or amides, which are prevalent in marketed drugs.
-
The Methyl Group: The 3-methyl substituent is not merely a passive addition. Its placement can serve several strategic purposes:
-
Metabolic Blocking: It can block a potential site of metabolism on the aromatic ring, thereby increasing the compound's half-life.
-
Conformational Restriction: It can introduce steric hindrance that locks the molecule into a specific, biologically active conformation, enhancing binding affinity to a target protein.
-
Hydrophobic Interactions: It can engage in favorable hydrophobic or van der Waals interactions within a receptor's binding pocket, contributing to overall potency.
-
For instance, the related compound Methyl 4-Amino-3-methylbenzoate is a known precursor in the synthesis of neuroprotective agents for potential use in treating Alzheimer's disease, highlighting the value of this substitution pattern in designing bioactive molecules.[8]
Analytical Validation Workflow
A self-validating protocol for confirming the identity and purity of the synthesized this compound is essential. This involves a multi-pronged approach using orthogonal analytical techniques.
Standard Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the proton environment. Expect signals corresponding to the aromatic protons (with specific splitting patterns due to their positions), the methyl ester protons (a singlet around 3.9 ppm), and the ring methyl protons (a singlet around 2.4 ppm).
-
¹³C NMR: To confirm the carbon skeleton. Expect distinct signals for the nitrile carbon (around 118 ppm), the ester carbonyl (around 165 ppm), and the various aromatic and methyl carbons.[9]
-
-
Infrared (IR) Spectroscopy: To identify key functional groups. A sharp, strong absorption band around 2230 cm⁻¹ is a definitive indicator of the C≡N (nitrile) stretch. A strong band around 1720 cm⁻¹ will correspond to the C=O (ester) stretch.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 175.18 g/mol .
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining the purity of the final compound, which should ideally be >98% for use in drug discovery applications.
Analytical Workflow Diagram
Caption: Orthogonal analytical workflow for compound validation.
Conclusion
This compound is more than a simple organic molecule; it is a strategically designed building block for advanced chemical synthesis. Its specific molecular formula (C₁₀H₉NO₂) and molecular weight (175.18 g/mol ) are the starting points for its journey into the complex world of drug design and materials science. The precise arrangement of its functional groups offers chemists a powerful tool for creating novel molecules with tailored properties, making it a compound of significant interest for researchers and drug development professionals.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10241099, 4-Cyano-3-methylbenzoic acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Protheragen. (n.d.). Methyl 3-cyano-4-Methylbenzoate. Retrieved from [Link]
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LookChem. (2024). Cas no 25978-68-1 (this compound). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10821136, Methyl 3-(cyanomethyl)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
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PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 4-methyl benzoate benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]
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Physical and chemical properties of Methyl 4-cyano-3-methylbenzoate
An In-depth Technical Guide to Methyl 4-cyano-3-methylbenzoate
Introduction
This compound, identified by the CAS Number 25978-68-1, is a substituted aromatic compound featuring a benzoate backbone with cyano and methyl functional groups.[1][2] Its molecular structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The presence of three distinct functional groups—an ester, a nitrile, and a methyl group on the aromatic ring—offers multiple avenues for chemical modification, rendering it a versatile building block for organic chemists. This guide provides a comprehensive overview of the known physical and chemical properties, a proposed synthetic route, spectroscopic analysis, and safety and handling protocols for this compound.
Physicochemical Properties
This compound is a solid at room temperature.[3][4] While it is a stable compound under standard conditions, detailed experimental data on its physical properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature. The table below summarizes the available and theoretical information.
| Property | Value | Source |
| CAS Number | 25978-68-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₉NO₂ | [1][2] |
| Molecular Weight | 175.18 g/mol | [2] |
| Physical Form | Solid | [3][4] |
| Melting Point | Experimentally not reported in searched literature | |
| Boiling Point | Experimentally not reported in searched literature | |
| Solubility | Soluble in organic solvents | [1] |
| Purity | ≥98% | [3][4] |
Synthesis and Reactivity
The synthesis of this compound is not widely detailed in standard chemical literature. However, a plausible and efficient synthetic route can be proposed based on established organometallic cross-coupling reactions. A common and effective method for introducing a cyano group to an aromatic ring is the Rosenmund–von Braun reaction or a palladium-catalyzed cyanation.
A logical starting material would be a halogenated precursor, such as Methyl 4-bromo-3-methylbenzoate. The cyanation of this precursor using a cyanide source like zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), would yield the desired product.
Proposed Synthetic Protocol: Palladium-Catalyzed Cyanation
This protocol describes a potential method for the synthesis of this compound from Methyl 4-bromo-3-methylbenzoate.
Materials:
-
Methyl 4-bromo-3-methylbenzoate
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-bromo-3-methylbenzoate (1.0 equivalent), zinc cyanide (0.6 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic Analysis
Experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, a theoretical analysis of its expected NMR spectra can be provided.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
-
δ 8.15-8.10 (m, 2H): Two aromatic protons, one ortho to the ester and one ortho to the cyano group, would appear in this downfield region. The proton ortho to the ester will likely be a doublet, and the proton between the methyl and cyano groups will be a singlet.
-
δ 7.70-7.65 (d, 1H): The aromatic proton ortho to the methyl group and meta to the ester would likely appear as a doublet.
-
δ 3.95 (s, 3H): The three protons of the methyl ester group would appear as a sharp singlet.
-
δ 2.60 (s, 3H): The three protons of the methyl group on the aromatic ring would appear as a singlet.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
-
δ 165.5: The carbonyl carbon of the ester group.
-
δ 140.0 - 120.0: A series of signals corresponding to the six carbons of the aromatic ring. The exact shifts would be influenced by the substituents.
-
δ 117.0: The carbon of the cyano group.
-
δ 52.5: The carbon of the methyl ester group.
-
δ 20.0: The carbon of the methyl group on the aromatic ring.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical fields.[1][2] The cyano group can be readily converted into other functional groups such as a carboxylic acid, an amine, or a tetrazole, which are common pharmacophores in drug design. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The methyl group can also be a site for further functionalization or can be important for steric and electronic interactions with a biological target.
While specific drugs synthesized directly from this intermediate are not prominently disclosed in the searched literature, its structural motifs are present in a variety of biologically active compounds. For instance, substituted cyanobenzoic acids are precursors to molecules investigated as enzyme inhibitors and receptor antagonists.
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3][4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [3][4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: Use in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[3][4]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While comprehensive experimental data on its physical properties and spectroscopic characterization are not yet widely published, its chemical reactivity and structural features make it a compound of interest for further research and application. The information provided in this guide serves as a foundational resource for researchers and scientists working with this compound, emphasizing safe handling and providing a basis for its synthesis and utilization in complex molecular design.
References
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PubChem. (n.d.). Methyl 4-cyanobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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ChemAnalyst. (2024, August 29). Cas no 25978-68-1 (this compound). Retrieved from [Link]
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An In-Depth Technical Guide to Methyl 4-cyano-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of methyl 4-cyano-3-methylbenzoate, a key chemical intermediate. It details its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on its relevance in medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical research.
Chemical Identity and Nomenclature
The compound of interest is systematically named This compound according to IUPAC nomenclature. This name accurately describes the arrangement of the functional groups on the benzene ring: a methoxycarbonyl group (methyl ester), a cyano group, and a methyl group.
Synonyms: This compound is also known by several other names, which are often encountered in chemical literature and commercial listings. These include:
-
4-Cyano-3-methylbenzoic acid methyl ester
-
Methyl 3-methyl-4-cyanobenzoate
-
Benzoic acid, 4-cyano-3-methyl-, methyl ester
-
4-Cyano-3-methyl-benzoic acid methyl ester
-
4-Cyan-3-methyl-benzoesaeure-methylester
CAS Number: The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 25978-68-1 .
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from parent acid |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents | Inferred from structure |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 4-cyano-3-methylbenzoic acid. This acid-catalyzed reaction with methanol provides the desired methyl ester.
Experimental Protocol: Fischer Esterification
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4-Cyano-3-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyano-3-methylbenzoic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Fischer Esterification Workflow.
Chemical Reactivity and Applications
This compound is a versatile intermediate due to the presence of three reactive sites: the ester, the cyano group, and the aromatic ring. This allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.
The electron-withdrawing nature of the cyano and ester groups influences the reactivity of the benzene ring, particularly in nucleophilic aromatic substitution reactions. The ester can undergo hydrolysis back to the carboxylic acid or be converted to an amide. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
Role in Drug Development
The derivatization of this compound can lead to a diverse library of compounds for screening in various drug discovery programs. The introduction of the methyl group can also influence the pharmacokinetic and pharmacodynamic properties of a potential drug molecule.[3]
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The chemical shifts of the aromatic protons will be influenced by the positions of the electron-withdrawing cyano and ester groups.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the quaternary carbon of the cyano group, the aromatic carbons, the methyl ester carbon, and the methyl group carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch of the nitrile group and the C=O stretch of the ester group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Safety and Handling
This compound should be handled with care in a laboratory setting. Although a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from its functional groups and data from similar compounds.
Potential Hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
May cause skin and eye irritation.
-
Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.
Recommended Precautions:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its versatile reactivity and the presence of key functional groups make it an attractive starting material for the synthesis of a wide range of complex molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a useful resource for researchers and drug development professionals.
References
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Chemexper. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-Cyano-3-methylbenzoic acid. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-cyanobenzoate. Retrieved from [Link]
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University of California, Irvine. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
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University of Wisconsin-Stout. (n.d.). Procedure. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-cyano-, methyl ester. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
-
PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-cyano-3-methoxybutanoate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl 4-(methylamino)benzoate. Retrieved from [Link]
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Spectroscopic Scrutiny of Methyl 4-cyano-3-methylbenzoate: A Technical Guide
This in-depth technical guide provides a comprehensive analysis of the spectral data for Methyl 4-cyano-3-methylbenzoate, a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by fundamental principles and experimental insights.
Introduction
This compound (C₁₀H₉NO₂) is a substituted aromatic compound with a molecular weight of 175.18 g/mol . Its structure, featuring a methyl ester, a nitrile group, and a methyl group on the benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in synthetic transformations. This guide will dissect each spectrum, providing a rationale for the observed signals and fragmentation patterns.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol
A solution of this compound in a deuterated solvent, typically chloroform-d (CDCl₃), is prepared. The spectrum is recorded on a high-resolution NMR spectrometer (e.g., 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (TMS).
Data Interpretation and Rationale
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl groups.
-
Aromatic Protons (δ 7.7-8.1 ppm): The three protons on the benzene ring will appear in the downfield region, characteristic of aromatic protons[1][2]. Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the substituents. The electron-withdrawing cyano and methoxycarbonyl groups will deshield the adjacent protons, shifting them further downfield.
-
A singlet is predicted around 8.02 ppm , corresponding to the proton at position 2, which is situated between the methyl and methoxycarbonyl groups.
-
A doublet is predicted around 7.95 ppm (J = 8.1 Hz), likely corresponding to the proton at position 6, which is ortho to the methoxycarbonyl group and meta to the methyl group.
-
Another doublet is predicted around 7.71 ppm (J = 8.0 Hz), which can be assigned to the proton at position 5, ortho to the cyano group and meta to the methoxycarbonyl group.
-
-
Methoxy Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methyl ester group are expected to appear as a sharp singlet. A predicted chemical shift is approximately 3.98 ppm . This downfield shift is due to the deshielding effect of the adjacent oxygen atom.
-
Methyl Protons (-CH₃, δ ~2.6 ppm): The three protons of the methyl group attached to the aromatic ring will also appear as a singlet. A predicted chemical shift is around 2.64 ppm .
Data Summary
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.02 | Singlet | 1H | Ar-H (Position 2) |
| 7.95 | Doublet | 1H | Ar-H (Position 6) |
| 7.71 | Doublet | 1H | Ar-H (Position 5) |
| 3.98 | Singlet | 3H | -OCH₃ |
| 2.64 | Singlet | 3H | Ar-CH₃ |
Predicted ¹H NMR data.
Structural Assignment Workflow
Caption: Molecular structure of this compound with proton assignments.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Experimental Protocol
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is commonly employed to simplify the spectrum, resulting in a single peak for each carbon atom.
Data Interpretation and Rationale
The ¹³C NMR spectrum of this compound will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
-
Carbonyl Carbon (C=O, δ ~165 ppm): The carbon of the ester carbonyl group is highly deshielded and will appear at the downfield end of the spectrum.
-
Aromatic Carbons (δ ~110-140 ppm): The six carbons of the benzene ring will have chemical shifts influenced by the attached substituents. The carbon attached to the electron-withdrawing cyano and methoxycarbonyl groups will be deshielded, while the carbon attached to the electron-donating methyl group will be slightly shielded.
-
Nitrile Carbon (-C≡N, δ ~118 ppm): The carbon of the cyano group typically appears in the aromatic region.
-
Methoxy Carbon (-OCH₃, δ ~52 ppm): The carbon of the methyl ester group will be found in the aliphatic region, deshielded by the adjacent oxygen atom.
-
Methyl Carbon (Ar-CH₃, δ ~20 ppm): The carbon of the methyl group attached to the aromatic ring will appear in the upfield aliphatic region.
Data Summary (Predicted)
| Chemical Shift (δ ppm) | Assignment |
| ~165 | C=O |
| ~140 | Ar-C (quaternary) |
| ~135 | Ar-C (quaternary) |
| ~132 | Ar-CH |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~118 | -C≡N |
| ~110 | Ar-C (quaternary) |
| ~52 | -OCH₃ |
| ~20 | Ar-CH₃ |
Note: The exact chemical shifts for the aromatic carbons require more detailed analysis or comparison with spectral databases.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.
Experimental Protocol
The IR spectrum can be obtained using a neat sample (if liquid) or by preparing a KBr pellet or a Nujol mull (if solid). The sample is then scanned with an IR spectrometer.
Data Interpretation and Rationale
The IR spectrum of this compound will display characteristic absorption bands for its functional groups.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹ , which is characteristic of a nitrile group.
-
C=O Stretch (Ester): A strong, sharp absorption band will be present in the region of 1720-1740 cm⁻¹ , corresponding to the carbonyl stretch of the ester. Conjugation with the aromatic ring may slightly lower this frequency.
-
C-O Stretch (Ester): Two distinct C-O stretching vibrations for the ester group are expected in the region of 1000-1300 cm⁻¹ .
-
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹ . Aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹ .
-
C=C Stretch (Aromatic): Medium to weak absorption bands in the range of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.
Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| > 3000 | Weak-Medium | Aromatic C-H Stretch |
| < 3000 | Medium | Aliphatic C-H Stretch |
| 2220-2260 | Medium | C≡N Stretch (Nitrile) |
| 1720-1740 | Strong | C=O Stretch (Ester) |
| 1450-1600 | Medium-Weak | Aromatic C=C Stretch |
| 1000-1300 | Strong | C-O Stretch (Ester) |
Functional Group Identification Workflow
Caption: Decision workflow for functional group identification from the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Experimental Protocol
A dilute solution of the compound is introduced into the mass spectrometer. In electron ionization (EI) mode, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
Data Interpretation and Rationale
The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks.
-
Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z = 175 , corresponding to the molecular weight of the compound (C₁₀H₉NO₂). The presence of a nitrogen atom means the molecular weight is odd, following the nitrogen rule.
-
Key Fragmentation Patterns:
-
Loss of a methoxy radical (-•OCH₃): A significant fragment at m/z = 144 would result from the cleavage of the ester's C-O bond. This would form a stable acylium ion.
-
Loss of a methyl radical (-•CH₃): A peak at m/z = 160 could be observed due to the loss of the methyl group from the aromatic ring.
-
Loss of carbon monoxide (CO): The fragment at m/z = 144 could further lose a molecule of carbon monoxide to give a fragment at m/z = 116 .
-
Benzoyl-type fragments: Cleavage of the ester can also lead to fragments characteristic of the substituted benzoyl cation.
-
Data Summary
| m/z | Possible Fragment Ion |
| 175 | [M]⁺ (Molecular Ion) |
| 160 | [M - CH₃]⁺ |
| 144 | [M - OCH₃]⁺ |
| 116 | [M - OCH₃ - CO]⁺ |
Fragmentation Pathway
Caption: Proposed major fragmentation pathways for this compound in EI-MS.
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a robust and unequivocal characterization of this compound. Each spectroscopic technique offers complementary information, and together they confirm the molecular structure and the presence of all key functional groups. This guide serves as a valuable resource for scientists working with this compound, ensuring its correct identification and facilitating its use in further research and development.
References
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iChemical. methyl4-cyano-3-methylbenzoate, CAS No. 25978-68-1. [Link]
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Alachem Co., Ltd. 25978-68-1 | this compound. [Link]
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NIST. Benzoic acid, 4-cyano-, methyl ester. [Link]
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Chem-contract. Methyl4-cyano-3-methylbenzoate. [Link]
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Molekula. Cas no 25978-68-1 (this compound). [Link]
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PubChem. 4-Cyano-3-methylbenzoic acid | C9H7NO2 | CID 10241099. [Link]
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US EPA. Benzoic acid, 4-cyano-, methyl ester - Substance Details. [Link]
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Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]
-
University of Calgary. Table of Characteristic Proton NMR Shifts. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-cyano-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 11, 2026
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-cyano-3-methylbenzoate, a key intermediate in various synthetic pathways. This document will delve into the theoretical principles governing the spectrum, a detailed assignment of the observed resonances, and the experimental parameters for acquiring high-quality data. By elucidating the relationship between the molecular structure and its NMR signature, this guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating unambiguous compound identification and characterization.
Introduction: The Structural Significance of this compound
This compound is a trisubstituted benzene derivative featuring a methyl ester, a methyl group, and a cyano group. The relative positions of these functional groups create a unique electronic environment on the aromatic ring, which is directly reflected in its ¹H NMR spectrum. A thorough understanding of this spectrum is paramount for confirming the successful synthesis of this molecule and for assessing its purity. NMR spectroscopy stands as a primary and indispensable tool for the structural elucidation of such organic compounds.[1]
The precise arrangement of the substituents—an electron-withdrawing cyano group and a methyl ester group, alongside an electron-donating methyl group—leads to a characteristic pattern of chemical shifts and spin-spin coupling for the aromatic protons. This guide will systematically deconstruct this pattern to provide a clear and authoritative interpretation.
Molecular Structure and Proton Numbering
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹H NMR Spectrum
The chemical shifts of the aromatic protons in a substituted benzene ring can be predicted by considering the additive effects of each substituent. The base chemical shift for benzene protons is approximately 7.27 ppm. Each substituent has a specific shielding or deshielding effect on the ortho, meta, and para protons.
The methyl ester (-CO₂CH₃) and cyano (-CN) groups are electron-withdrawing, causing a downfield shift (deshielding) of the aromatic protons. Conversely, the methyl (-CH₃) group is weakly electron-donating, leading to an upfield shift (shielding).
Substituent Effects on Proton Chemical Shifts:
| Proton | Substituent at C1 (-CO₂CH₃) | Substituent at C3 (-CH₃) | Substituent at C4 (-CN) | Total Shift (ppm) | Predicted δ (ppm) |
| H₂ | ortho (+0.74) | ortho (-0.17) | meta (+0.26) | +0.83 | 8.10 |
| H₅ | meta (+0.07) | meta (-0.09) | ortho (+0.66) | +0.64 | 7.91 |
| H₆ | para (+0.20) | ortho (-0.17) | meta (+0.26) | +0.29 | 7.56 |
Note: Additive calculations are estimations and may deviate from experimental values.
Based on these predictions, we anticipate three distinct signals in the aromatic region, each integrating to one proton. The proton at position 2 (H₂) is expected to be the most downfield, followed by the proton at position 5 (H₅), and finally the proton at position 6 (H₆) being the most upfield.
Experimental ¹H NMR Spectrum and Signal Assignment
The experimental ¹H NMR spectrum of a related compound, reported as Methyl 3-cyano-4-methylbenzoate, provides valuable data for our analysis. It is highly probable that this is a typographical error in the original source and the data corresponds to our target molecule, this compound, as the substitution pattern aligns well with the observed spectrum.
Experimental Data: ¹H NMR (200 MHz, CDCl₃): δ 8.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, J = 8.0 Hz, 1H), 3.91 (s, 3H), 2.55 (s, 3H). (Note: The chemical shift for the methyl group at C3 is inferred from typical values and is not explicitly stated in the partial data found).
Signal Assignment and Interpretation:
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.15 | Singlet (s) | 1H | H₂ | This proton is ortho to the strongly electron-withdrawing methyl ester group and meta to the cyano group, resulting in the most downfield shift. The observed singlet multiplicity is due to the absence of adjacent protons and very weak meta coupling. |
| 7.98 | Multiplet (m) | 1H | H₅ | Positioned ortho to the electron-withdrawing cyano group and meta to the methyl ester, this proton experiences significant deshielding. It is expected to be a doublet of doublets due to ortho coupling with H₆ and meta coupling with H₂. The reported multiplet is consistent with this. |
| 7.68 | Doublet (d) | 1H | H₆ | This proton is ortho to the electron-donating methyl group and para to the electron-withdrawing methyl ester, placing it at the most upfield position in the aromatic region. The observed doublet splitting (J = 8.0 Hz) is due to ortho coupling with H₅. |
| 3.91 | Singlet (s) | 3H | -CO₂CH₃ | The singlet corresponds to the three equivalent protons of the methyl ester group. |
| 2.55 (Predicted) | Singlet (s) | 3H | -CH₃ | The singlet represents the three equivalent protons of the methyl group on the aromatic ring. |
The close correlation between the predicted chemical shifts and the experimental data strongly supports the assignment of the spectrum to this compound.
Experimental Protocol for ¹H NMR Acquisition
To obtain a high-resolution ¹H NMR spectrum of this compound, the following experimental procedure is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
NMR Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a sufficiently concentrated sample.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Workflow for ¹H NMR Analysis
Caption: A typical workflow for acquiring and analyzing a ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. The distinct chemical shifts of the three aromatic protons, along with their characteristic splitting patterns, provide a definitive fingerprint for this molecule. The downfield singlet at approximately 8.15 ppm, the multiplet around 7.98 ppm, and the upfield doublet near 7.68 ppm, in conjunction with the singlets for the methyl ester and aromatic methyl groups, allow for unambiguous identification. This guide provides the necessary theoretical foundation and practical details for researchers to confidently utilize ¹H NMR spectroscopy in the characterization of this compound and related compounds, ensuring the integrity and success of their scientific endeavors.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
"Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." University of Wisconsin-Madison, Department of Chemistry. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information for Chemical Communications. [Link]
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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 4-cyano-3-methylbenzoate
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-cyano-3-methylbenzoate. By integrating fundamental principles of NMR spectroscopy with empirical data from structurally related compounds, we will predict and interpret the chemical shifts for each carbon atom in the molecule. This document is designed to serve as a practical reference for scientists engaged in organic synthesis, medicinal chemistry, and materials science, offering insights into the electronic environment of a polysubstituted aromatic system.
Introduction to ¹³C NMR Spectroscopy and Molecular Structure
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of an organic molecule. The chemical shift of a given carbon nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, steric effects, and the inductive and resonance effects of neighboring substituents.
This compound is a disubstituted benzonitrile derivative with three key functional groups attached to the aromatic ring: a carbomethoxy group (-COOCH₃), a cyano group (-CN), and a methyl group (-CH₃). The interplay of these substituents, with their varying electronic properties, results in a unique ¹³C NMR spectrum that can be fully assigned through a systematic analysis.
Theoretical Framework: Substituent Effects on Aromatic ¹³C Chemical Shifts
The chemical shifts of the aromatic carbons in this compound are primarily determined by the electronic effects of the attached substituents. These effects can be broadly categorized as inductive effects and resonance effects.[1][2][3]
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups, such as the cyano and carbomethoxy groups, will deshield adjacent carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups like the methyl group will shield nearby carbons, shifting their signals to a lower chemical shift (upfield).
-
Resonance Effects: These are transmitted through the pi (π) electron system of the aromatic ring. Electron-withdrawing groups with π-accepting capabilities (e.g., -CN, -COOCH₃) and electron-donating groups with π-donating capabilities (e.g., -CH₃) can significantly alter the electron density at the ortho and para positions.
In this compound, the carbomethoxy and cyano groups are electron-withdrawing, while the methyl group is electron-donating. The combined influence of these groups on the aromatic ring creates a distinct pattern of chemical shifts that allows for the unambiguous assignment of each carbon atom.
Predicted ¹³C NMR Chemical Shifts for this compound
The predicted ¹³C NMR chemical shifts for this compound are presented in the table below. These values are estimated based on the analysis of substituent effects and comparison with experimental data for structurally similar compounds such as substituted methyl benzoates and benzonitriles.[4][5][6]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | ~165 | The carbonyl carbon of the ester group typically resonates in this downfield region due to the strong deshielding effect of the two attached oxygen atoms.[7] |
| C1 (ipso to -COOCH₃) | ~133 | This quaternary carbon is deshielded by the attached electronegative carbomethoxy group. |
| C2 | ~132 | This aromatic methine carbon is deshielded by the para cyano group and the meta methyl group. |
| C3 (ipso to -CH₃) | ~139 | This quaternary carbon is deshielded by the attached methyl group and the ortho cyano group. |
| C4 (ipso to -CN) | ~115 | The ipso-carbon attached to a cyano group is typically shielded and appears at a lower chemical shift.[8] |
| C5 | ~130 | This aromatic methine carbon is influenced by the ortho cyano group and the meta carbomethoxy group. |
| C6 | ~129 | This aromatic methine carbon is influenced by the ortho carbomethoxy group and the para methyl group. |
| -CN | ~118 | The carbon of the cyano group typically appears in this region of the spectrum.[6][8] |
| -OCH₃ | ~52 | The methoxy carbon of the ester group is found in the typical range for sp³ carbons attached to an oxygen atom.[5] |
| -CH₃ | ~20 | The methyl carbon attached to the aromatic ring is expected in the aliphatic region. |
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve approximately 20-50 mg of the solid compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any particulate matter.
-
-
Instrument Parameters (for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Frequency: Approximately 100 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the full observation of quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.[7]
-
Data Interpretation and Visualization
The influence of the substituents on the aromatic carbon chemical shifts can be visualized as follows:
Caption: Substituent effects on the aromatic ring of this compound.
Conclusion
The ¹³C NMR spectrum of this compound can be fully interpreted through a careful analysis of the electronic effects of its substituents. The electron-withdrawing carbomethoxy and cyano groups, along with the electron-donating methyl group, create a distinct pattern of deshielding and shielding on the aromatic ring, allowing for the confident assignment of all carbon signals. The predicted chemical shifts provided in this guide serve as a valuable reference for researchers working with this compound and similar polysubstituted aromatic systems.
References
- Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.
- Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates.
- Amass, A. J., et al. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Elsevier.
- ACS Publications. (n.d.). Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry.
- Indian Academy of Sciences. (n.d.). 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones.
- NIH National Center for Biotechnology Information. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC.
- ChemicalBook. (n.d.). Methyl benzoate (93-58-3) 13C NMR spectrum.
- Doc Brown's Advanced Organic Chemistry. (n.d.). 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen.
- ChemicalBook. (n.d.). Benzonitrile(100-47-0) 13C NMR spectrum.
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
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- 7. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Benzonitrile(100-47-0) 13C NMR [m.chemicalbook.com]
Navigating the Unknown: A Technical Safety Guide to Methyl 4-cyano-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
The Challenge: A Molecule with Limited Direct Safety Data
Methyl 4-cyano-3-methylbenzoate is a substituted aromatic nitrile and ester. While it serves as a valuable building block in organic synthesis, a thorough review of publicly available safety data sheets (SDS) reveals a significant lack of empirical toxicological and ecological data. The primary available SDS from ECHEMI notes "no data available" for the majority of critical safety endpoints[1].
This data scarcity necessitates a proactive, science-led approach to safety. Instead of relying on a non-existent, specific safety profile, we must infer the potential hazards by examining the toxicological profiles of structurally analogous compounds. This method, rooted in the principles of structure-activity relationships, allows us to anticipate risks and establish robust safety protocols. The primary analogues used for this assessment are its parent acid, 4-Cyano-3-methylbenzoic acid , and closely related isomers like Methyl 3-cyanobenzoate and Methyl 4-cyanobenzoate .
Compound Identification and Physicochemical Properties
A clear identification of the substance is the foundation of all safety protocols.
| Identifier | Value | Source |
| Chemical Name | This compound | ECHEMI[1] |
| CAS Number | 25978-68-1 | ECHEMI[1] |
| Molecular Formula | C₁₀H₉NO₂ | ChemContract[2], Protheragen[3] |
| Molecular Weight | 175.18 g/mol | ChemContract[2], Protheragen[3] |
| Physical State | Solid (probable, based on analogues) | N/A |
| Boiling Point | Not available (Predicted for isomer: 289.2°C) | Protheragen[3] |
| Melting Point | Not available | N/A |
| Density | Not available (Predicted for isomer: 1.15 g/cm³) | Protheragen[3] |
| Solubility | Not available | N/A |
Hazard Analysis: An Evidence-Based Inferred Profile
The presence of the cyano group (-C≡N) and the benzoate ester functionality are the primary drivers of the molecule's potential toxicity. The toxicological profile is therefore constructed from the known hazards of its structural relatives.
Inferred GHS Classification and Hazard Statements
Based on data from analogous compounds, this compound should be handled as a substance with significant acute toxicity and irritant properties.
| Hazard Class | GHS Category | Hazard Statement | Justification based on Analogues |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | The parent acid is classified as toxic if swallowed (Acute Tox. 3) by some suppliers. Other isomers are consistently listed as harmful if swallowed (Acute Tox. 4)[4][5][6]. Prudence dictates assuming a higher level of toxicity. |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | The parent acid is classified as harmful in contact with skin[4]. |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Both the parent acid and the 3-cyano isomer are classified as harmful if inhaled[4][6]. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The parent acid and 3-cyano isomer are classified as skin irritants[4][6]. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | The parent acid and 3-cyano isomer are classified as serious eye irritants[4][6]. |
| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation | The 3-cyano isomer is classified for respiratory tract irritation[6]. |
Mechanistic Insights into Potential Toxicity
-
Cyano Group Toxicity: Aromatic nitriles can potentially be metabolized to release cyanide ions in the body, which is a potent inhibitor of cellular respiration. While typically less acutely toxic than inorganic cyanide salts, this metabolic pathway is a primary toxicological concern.
-
Irritation: The benzoate structure, common in chemical intermediates, can cause irritation to the skin, eyes, and respiratory system upon direct contact.
Core Safety Protocols & Experimental Workflows
The following protocols are designed as a self-validating system of safety, assuming the highest probable level of hazard based on the available data.
Mandatory Personal Protective Equipment (PPE)
A stringent PPE protocol is non-negotiable. The diagram below outlines the minimum required PPE for handling this compound.
Step-by-Step Safe Handling Protocol
-
Designated Area: All handling of solid this compound must occur within a designated area, preferably inside a certified chemical fume hood to control potential dust inhalation.
-
Engineering Controls: Ensure the chemical fume hood has a verified face velocity (typically 80-120 fpm).
-
Weighing: When weighing, use a balance inside the fume hood or in a powder containment hood. Use anti-static weigh paper or boats to prevent dispersal of the fine powder.
-
Solution Preparation: Add the solid slowly to the solvent with stirring to avoid splashing. The solvent should be pre-measured in a closed container.
-
Waste Disposal: All contaminated materials (gloves, weigh paper, pipette tips) must be disposed of as hazardous chemical waste. Do not mix with general laboratory waste. The material can be disposed of by a licensed chemical destruction plant or via controlled incineration[1].
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory[7].
Emergency Response Protocols
Rapid and correct response to an exposure is critical. The following workflow should be posted in the laboratory.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[8]. Keep away from strong oxidizing agents and strong bases.
-
Stability: The compound is expected to be stable under recommended storage conditions. Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
Conclusion: A Framework for Proactive Safety
The safe use of this compound in a research and development setting is achievable despite the absence of a comprehensive, dedicated safety data sheet. The key is a proactive, logical approach grounded in scientific principles. By understanding the inherent risks associated with its core functional groups—the aromatic nitrile and the benzoate ester—and by analyzing the established hazard profiles of close structural analogues, we can build a robust and self-validating safety framework. This guide provides the technical foundation for that framework, empowering researchers to handle this compound with the necessary caution and respect it demands.
References
-
4-Cyano-3-methylbenzoic acid | C9H7NO2 | CID 10241099 . PubChem, National Institutes of Health. [Link]
-
Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 . PubChem, National Institutes of Health. [Link]
-
Methyl 4-cyano-2-methylbenzoate | C10H9NO2 | CID 18766060 . PubChem, National Institutes of Health. [Link]
-
Methyl4-cyano-3-methylbenzoate . ChemContract. [Link]
-
Safety Data Sheet: Methyl benzoate . Chemos GmbH & Co.KG. [Link]
-
Methyl 3-cyano-4-Methylbenzoate . Protheragen. [Link]
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- 2. chem-contract.com [chem-contract.com]
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- 4. 4-Cyano-3-methylbenzoic acid | C9H7NO2 | CID 10241099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 13531-48-1|Methyl 3-cyanobenzoate|BLD Pharm [bldpharm.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Potential Biological Activity of Methyl 4-cyano-3-methylbenzoate Derivatives
Preamble: The Scientific Rationale
In the landscape of medicinal chemistry, the benzoate scaffold represents a privileged structure, a foundational component in a multitude of pharmacologically active agents. Its synthetic tractability and the capacity for precise modification of its electronic and steric properties through substitution make it an ideal starting point for drug discovery campaigns. The introduction of a nitrile (cyano) group is of particular interest; this versatile functional group can act as a hydrogen bond acceptor, a metabolic precursor to amides or carboxylic acids, or a key pharmacophore for interacting with enzyme active sites.
This guide focuses on the Methyl 4-cyano-3-methylbenzoate core. While direct and extensive biological evaluations of this specific scaffold are not widely reported in peer-reviewed literature, its structural components suggest significant, yet unexplored, potential. By analyzing the established activities of closely related chemical analogs—such as nitrobenzoates and other substituted benzonitriles—we can construct a robust, evidence-based hypothesis for the potential therapeutic applications of its derivatives.
This document is structured not as a mere literature review, but as a forward-looking research prospectus. It begins by establishing the chemical foundation of the core scaffold, proceeds to an analytical exploration of potential biological activities based on analogous structures, and culminates in a proposed, comprehensive workflow for the systematic investigation of a novel derivative library. This is a guide for the practicing researcher, designed to bridge the gap between known chemical entities and novel therapeutic discoveries.
Section 1: The Core Scaffold: Synthesis and Chemical Profile
The starting point for any drug discovery program is the reliable and scalable synthesis of the core chemical scaffold. This compound is accessible through established synthetic organic chemistry routes. One common approach involves a palladium-catalyzed cyanation reaction.
General Synthesis Protocol: Palladium-Catalyzed Cyanation
The conversion of an aryl halide to a benzonitrile is a cornerstone of modern organic synthesis. The use of zinc cyanide (Zn(CN)₂) with a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) is a well-documented and effective method.[1]
Rationale for Experimental Choices:
-
Starting Material: Methyl 4-iodo-3-methylbenzoate is a suitable precursor. The iodine atom serves as an excellent leaving group for the palladium-catalyzed cross-coupling reaction.
-
Cyanide Source: Zinc cyanide is often preferred over other cyanide salts (e.g., KCN, CuCN) because it is less acutely toxic and its lower reactivity can lead to cleaner reactions with fewer side products.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and commercially available catalyst effective for a wide range of cross-coupling reactions.
-
Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to ensure the solubility of the reactants and to facilitate the reaction, which typically requires heating.[1]
Step-by-Step Protocol:
-
To a dry, nitrogen-purged reaction flask, add Methyl 4-iodo-3-methylbenzoate (1.0 eq), zinc cyanide (1.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 5-8 hours.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer successively with water and brine to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to yield the target compound, this compound.[1]
Section 2: Potential Biological Activities: An Evidence-Based Extrapolation
The true potential of the this compound scaffold lies in the biological activities exhibited by its structural neighbors. The following sections explore promising therapeutic areas based on high-quality evidence from related compound classes.
Antifungal Activity
A compelling case for potential antifungal activity comes from studies on 3-methyl-4-nitrobenzoate derivatives . Research has demonstrated that these compounds exhibit significant activity against multiple Candida strains, which are opportunistic pathogens of major clinical importance.[2]
Mechanistic Hypothesis: The study on nitro-analogs identified methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate as particularly effective against C. guilliermondii.[2] The nitro group at position 4 is a strong electron-withdrawing group. The cyano group at the same position shares this electronic property. This similarity suggests that this compound derivatives could interact with similar biological targets. In silico modeling for the most active nitro-analog pointed towards the enzyme thymidylate kinase (TPMK) as a potential molecular target.[2] TPMK is crucial for DNA synthesis, making it an attractive target for antimicrobial agents.
It is hypothesized that the cyano-benzoate scaffold could likewise bind to the active site of fungal TPMK, disrupting nucleotide metabolism and inhibiting fungal proliferation.
Anticancer Activity
The broader class of substituted benzonitriles and related heterocyclic systems are well-represented in anticancer research.[3][4] For instance, various benzothiazole derivatives, which also feature a substituted benzene ring, are known to possess cytotoxic effects against cancer cells.[3][4] Furthermore, hydrazone derivatives incorporating a 4-methylsulfonylbenzene scaffold have shown potent antitumor activity, with lead compounds inhibiting key cancer-related enzymes like COX-2, EGFR, and HER2.[5]
Mechanistic Hypothesis: The rigid, planar structure of the benzoate ring, combined with the electronic properties of the cyano and methyl groups, provides a scaffold that can be tailored to fit into the ATP-binding pockets of various protein kinases, a common strategy in modern oncology drug design. By synthesizing a library of derivatives with varied substituents on the benzoate ring or by modifying the methyl ester, one could systematically probe for interactions with key oncogenic kinases. The cyano group could serve as a critical hydrogen bond acceptor, anchoring the molecule within the target's active site.
Anti-inflammatory and Anticonvulsant Activities
While more structurally distant, research into related heterocyclic systems like benzothiazepines and benzoxazepines has revealed potent anticonvulsant activity.[6] Similarly, substituted benzothiazole derivatives have been evaluated for anti-inflammatory properties.[3] This indicates that the core benzene ring, when appropriately substituted, can serve as a pharmacophore for neurological and inflammatory targets.
Table 1: Summary of Biological Activities of Structurally Related Compound Classes
| Compound Class | Core Scaffold Example | Observed Biological Activity | Potential Mechanism / Target | Reference |
| Nitrobenzoates | Methyl 3-methyl-4-nitrobenzoate | Antifungal (Candida spp.) | Inhibition of Thymidylate Kinase (TPMK) | [2] |
| Hydrazones | 4-methylsulfonylbenzene hydrazone | Anticancer | Inhibition of COX-2, EGFR, HER2 | [5] |
| Benzothiazoles | Substituted 2-aminobenzothiazole | Anti-inflammatory, Anticancer | Multiple / Target-dependent | [3] |
| Benzothiazepines | Substituted 1,5-benzothiazepine | Anticonvulsant | Modulation of ion channels or CNS receptors | [6] |
Section 3: A Proposed Research Workflow for Activity Screening
To empirically validate the hypothesized biological activities, a systematic screening cascade is essential. This workflow is designed as a self-validating system, moving from broad primary screening to more focused mechanistic studies.
Step 1: Derivative Library Synthesis
Starting with the this compound core, a focused library of derivatives should be synthesized. Modifications could include:
-
Ester Variation: Transesterification to produce ethyl, propyl, and other alkyl esters to probe the effect of lipophilicity.
-
Ring Substitution: If starting from an earlier precursor, introducing small halogen (F, Cl) or methoxy groups at other positions on the benzene ring to modulate electronic properties.
Step 2: Primary In Vitro Screening
All synthesized compounds should be subjected to primary screening at a single, relatively high concentration (e.g., 10-50 µM) to identify initial "hits."
Protocol: MTT Assay for Anticancer Cytotoxicity This protocol assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with the synthesized derivatives at a concentration of 10 µM in triplicate. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds causing >50% inhibition are considered hits.
Step 3: Secondary Assays and Mechanistic Studies
"Hits" from the primary screen must be validated through secondary assays.
-
Dose-Response Curves: Test active compounds across a range of concentrations (e.g., 0.01 µM to 100 µM) to determine their half-maximal inhibitory concentration (IC₅₀) for anticancer activity or Minimum Inhibitory Concentration (MIC) for antifungal activity.
-
Mechanistic Probes: For validated anticancer hits, further studies are warranted to determine the mechanism of cell death.
Protocol: Annexin V/Propidium Iodide Apoptosis Assay This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.
-
Treatment: Treat cancer cells with the hit compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) stain.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. This provides direct evidence of apoptosis induction.
Conclusion and Future Directions
The this compound scaffold stands as an intriguing, yet underexplored, platform for the development of novel therapeutic agents. Based on robust evidence from structurally and electronically similar compounds, there is a strong rationale to investigate its potential in antifungal and anticancer applications. The cyano group provides a key interaction point, while the substituted benzoate core offers a synthetically versatile frame for optimization.
The proposed research workflow provides a clear, logical, and scientifically rigorous path forward. By systematically synthesizing a focused library of derivatives and evaluating them through a cascade of in vitro assays, researchers can efficiently identify active compounds and elucidate their mechanisms of action. This foundational work is critical for establishing structure-activity relationships (SAR) and advancing the most promising candidates into the lead optimization phase of the drug discovery pipeline. The journey from a simple chemical scaffold to a potential clinical candidate begins with such targeted and hypothesis-driven exploration.
References
-
Title: Synthesis and evaluation of some new substituted benzothiazepine and benzoxazepine derivatives as anticonvulsant agents Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]
-
Title: Synthesis and pharmacological screening of some substituted benzothiazole derivatives of thioquinazolinone Source: ResearchGate URL: [Link]
-
Title: Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity Source: International Journal of Pharmaceutical and Phytopharmacological Research (IJPPR) URL: [Link]
-
Title: Methyl4-cyano-3-methylbenzoate Source: ChemContract URL: [Link]
-
Title: Synthesis, structural study and biological evaluation of pharmacologically important substituted bis-benzothiazole systems Source: ResearchGate URL: [Link]
- Title: Novel 3-cyano methyl benzoate preparing method Source: Google Patents URL
- Title: Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds Source: Google Patents URL
-
Title: A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry Source: ResearchGate URL: [Link]
- Title: A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters Source: Google Patents URL
-
Title: Methyl 3-cyano-4-Methylbenzoate Source: Protheragen URL: [Link]
-
Title: Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: [Link]
- Title: 4-cyanobenzoic acid and its methyl ester production method Source: Google Patents URL
-
Title: Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets Source: RSC Advances (via PubMed Central) URL: [Link]
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Title: 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation Source: ResearchGate URL: [Link]
-
Title: Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate Source: Molecules (MDPI) URL: [Link]
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A Technical Guide to Commercial Sourcing and Quality Verification of Methyl 4-cyano-3-methylbenzoate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Methyl 4-cyano-3-methylbenzoate (CAS No. 25978-68-1) is a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, featuring both a nitrile and a methyl ester on a substituted benzene ring, makes it a versatile building block in medicinal chemistry. This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing commercial-grade this compound. It covers supplier identification, quality assessment protocols, and the critical analytical techniques required to ensure the compound's identity, purity, and consistency, thereby safeguarding the integrity of downstream research and development activities.
Introduction: The Strategic Importance of this compound in Drug Discovery
This compound is a substituted aromatic compound that has garnered significant interest in the pharmaceutical industry. The presence of the electron-withdrawing cyano group and the ester functionality allows for a diverse range of chemical transformations, making it a valuable precursor for more complex molecular architectures. Notably, cyanobenzoic acid derivatives are integral components in the development of various therapeutic agents, including kinase inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors, which are at the forefront of targeted cancer therapies.[1]
The rationale for employing this specific building block often lies in the strategic placement of its functional groups. The cyano group can act as a key pharmacophore, engaging in specific interactions with biological targets, or it can be a precursor to other functional groups. The methyl and ester substituents allow for fine-tuning of the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical considerations in drug design.
Given its role as a foundational element in the synthesis of potential new medicines, the quality of commercially sourced this compound is of paramount importance. Impurities or isomeric contaminants can lead to the formation of unintended side products, complicating purification and potentially leading to erroneous biological data. Therefore, a thorough understanding of supplier qualification and rigorous analytical verification is essential.
Commercial Supplier Landscape and Qualification
Identifying a reliable commercial supplier for this compound is the first critical step. Several chemical suppliers offer this compound, and a careful evaluation is necessary to ensure a consistent and high-quality supply chain for research and development.
Identifying Potential Suppliers
A survey of the chemical supplier market reveals several vendors for this compound (CAS No. 25978-68-1). These range from large, well-established chemical conglomerates to smaller, specialized suppliers.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Purity Levels Offered | Notes |
| Sigma-Aldrich (Merck) | Typically ≥98% | A major, reputable supplier with extensive quality documentation available. |
| ChemContract | Information available upon request | A supplier catering to the pharmaceutical, biotech, and agrochemical industries.[2] |
| Alachem | Information available upon request | Specializes in a wide range of chemical products for R&D and industrial use. |
The Causality Behind Supplier Qualification
Simply identifying a supplier is insufficient; a rigorous qualification process is necessary to mitigate risks in the supply chain. The "why" behind each step of the qualification process is rooted in ensuring the reproducibility and success of your research.
Supplier Qualification Workflow
Caption: A logical workflow for qualifying a commercial supplier of this compound.
A Certificate of Analysis (CoA) is a critical document that provides lot-specific information on the purity and physical properties of the compound. However, it is crucial to understand that a CoA is a snapshot of the supplier's own quality control and should be independently verified. The Safety Data Sheet (SDS) provides essential information on handling, storage, and potential hazards.
Evaluating the supplier's Quality Management System (QMS) , if possible, offers insight into their commitment to quality and consistency. For critical raw materials in later-stage drug development, an audit of the supplier's facilities may be warranted.
The most crucial step is to order a sample for in-house verification . This allows your own analytical team to confirm the identity, purity, and impurity profile of the material, ensuring it meets the specific requirements of your intended application.
Analytical Verification: A Self-Validating System
Upon receiving a sample of this compound, a comprehensive analytical testing protocol should be implemented. This serves as a self-validating system to ensure the material's quality and suitability.
Identity Confirmation
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful techniques for confirming the chemical structure of this compound. The spectra should be consistent with the expected structure and can also reveal the presence of isomeric impurities.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, and the methyl ester group. The splitting patterns and chemical shifts of the aromatic protons are particularly informative for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in the molecule, including the characteristic signals for the nitrile carbon, the ester carbonyl carbon, and the aromatic carbons.
3.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The molecular ion peak should correspond to the expected molecular weight of 175.18 g/mol .
Purity Assessment
3.2.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the workhorse technique for assessing the purity of this compound. A validated HPLC method can quantify the main peak and detect any impurities.
Table 2: General HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation of aromatic compounds. |
| Mobile Phase | Acetonitrile and water gradient | A gradient elution is often necessary to resolve early- and late-eluting impurities. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10 µL | A typical injection volume for analytical scale. |
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for purity assessment, particularly for identifying volatile impurities. The sample is vaporized and separated on a GC column, with the mass spectrometer providing identification of the eluted components.
Table 3: General GC-MS Method Parameters for Purity Analysis
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm | A nonpolar column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at a constant flow rate | An inert carrier gas that is compatible with mass spectrometry. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | Ramped from a low to a high temperature | A temperature program is necessary to separate compounds with different boiling points. |
| MS Detector | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
Impurity Profiling
A critical aspect of quality verification is the identification and quantification of impurities. Potential impurities in commercially available this compound can arise from the synthetic route or degradation. Common impurities may include:
-
Isomeric impurities: Methyl 3-cyano-4-methylbenzoate or other positional isomers.
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of synthesis: Compounds formed from side reactions.
-
Degradation products: Hydrolysis of the ester to the corresponding carboxylic acid.
A combination of HPLC and GC-MS is typically used to create a comprehensive impurity profile.
Application in Drug Discovery: A Case Study Perspective
The utility of this compound as a building block is best understood through its application in the synthesis of bioactive molecules. While specific, direct examples in late-stage clinical candidates can be proprietary, the chemical literature provides numerous instances of structurally similar compounds being used in the synthesis of kinase and PARP inhibitors.
For instance, substituted aminobenzoates are key intermediates in the synthesis of several tyrosine kinase inhibitors.[3] The amino group, which can be derived from the reduction of a nitro group, serves as a handle for coupling with a heterocyclic core, a common feature in many kinase inhibitors. The cyano and methyl groups on the benzoate ring can then be strategically positioned to interact with specific residues in the kinase active site, thereby influencing potency and selectivity.
Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor
Caption: A generalized synthetic workflow illustrating the use of a substituted benzoate in the preparation of a kinase inhibitor precursor.
Conclusion: Ensuring Research Integrity Through Rigorous Sourcing
For researchers and drug development professionals, the integrity of their starting materials is a cornerstone of scientific rigor. This compound is a valuable and versatile building block, but its utility is directly tied to its quality. By implementing a robust supplier qualification process and a comprehensive in-house analytical verification program, scientists can ensure the identity, purity, and consistency of this critical intermediate. This diligence not only safeguards the reliability of experimental data but also accelerates the path toward the discovery and development of new and effective medicines.
References
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LookChem. Cas no 25978-68-1 (this compound). [Link]
-
National Center for Biotechnology Information. "Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity." PubMed Central. [Link]
-
Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
ChemContract. Methyl4-cyano-3-methylbenzoate. [Link]
-
ACS Publications. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry. [Link]
-
MDPI. "Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors." Molecules. [Link]
-
Agilent Technologies. Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
MDPI. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
PubMed. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
-
SIELC Technologies. Separation of Methyl benzoate on Newcrom R1 HPLC column. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-amino-4-methylbenzoate (CAS 18595-18-1): A Key Intermediate for Pharmaceutical and Chemical Synthesis. [Link]
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PubMed Central. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. [Link]
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PubMed. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles. [Link]
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PubMed Central. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]
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- 2. chem-contract.com [chem-contract.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Methyl 4-cyano-3-methylbenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-cyano-3-methylbenzoate, a seemingly unassuming molecule, holds a significant position as a versatile building block in the synthesis of complex organic compounds. Its unique trifunctional arrangement—a methyl group, a cyano moiety, and a methyl ester on a benzene ring—offers a rich chemical playground for the discerning synthetic chemist. This guide delves into the historical context of its discovery, explores the fundamental principles behind its synthesis, provides detailed experimental protocols, and sheds light on its contemporary applications, particularly in the realm of pharmaceutical research and development.
Discovery and Historical Context: A Legacy of Aromatic Chemistry
The precise moment of the first synthesis of this compound is not prominently documented in a singular, seminal publication. Its discovery is more accurately viewed as a logical outcome of the burgeoning field of aromatic chemistry in the late 19th and early 20th centuries. The systematic exploration of substitution patterns on the benzene ring and the development of foundational reactions set the stage for the creation of such multifunctional molecules.
The historical synthesis of its parent acid, 4-cyano-3-methylbenzoic acid , can be logically traced back to the discovery of the Sandmeyer reaction in 1884 . This powerful transformation allowed for the conversion of aryl diazonium salts, derived from anilines, into a variety of functional groups, including the crucial cyano group.
The likely classical synthetic pathway, therefore, would have commenced with a derivative of toluene, a readily available coal tar distillate. A plausible historical route is outlined below:
Caption: Plausible historical synthesis route to 4-cyano-3-methylbenzoic acid.
This multi-step process, utilizing well-established reactions of the era, would have provided chemists with access to this specific substitution pattern. The final step to obtain This compound would have been a straightforward esterification of the carboxylic acid with methanol, a routine transformation even in early organic chemistry laboratories. While specific patents from chemical industry giants of the time, such as I.G. Farben, covered a vast array of dye and pharmaceutical intermediates, a singular focus on this particular molecule in its early history is not readily apparent. Its importance grew not from a singular discovery, but from its utility as an intermediate in the synthesis of more complex, often biologically active, molecules.
Synthetic Methodologies: From Classical Approaches to Modern Innovations
The synthesis of this compound and its precursors has evolved, with modern methods offering improved yields, milder reaction conditions, and greater functional group tolerance.
Classical Approach: The Sandmeyer Reaction and Oxidation
This method, rooted in historical precedent, remains a viable and instructive approach.
Step 1: Diazotization and Cyanation (Sandmeyer Reaction)
The starting material is typically 4-amino-3-methylbenzoic acid or a related aminotoluene derivative. The amino group is converted to a diazonium salt, which is then displaced by a cyanide nucleophile using a copper(I) cyanide catalyst.
Caption: Workflow for the Sandmeyer reaction to produce the cyanobenzoic acid precursor.
Step 2: Oxidation of the Methyl Group
The methyl group on the cyanotoluene intermediate is oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromic acid.
Step 3: Esterification
The resulting 4-cyano-3-methylbenzoic acid is esterified, most commonly using methanol in the presence of an acid catalyst (e.g., sulfuric acid) in what is known as a Fischer esterification.
Modern Synthetic Routes: Palladium-Catalyzed Cross-Coupling
Contemporary synthetic chemistry often favors palladium-catalyzed cross-coupling reactions for their efficiency and broad applicability. A common strategy involves the cyanation of an aryl halide or triflate.
Protocol: Palladium-Catalyzed Cyanation
This method provides a more direct route, often with higher yields and milder conditions than the classical approach.
Starting Material: Methyl 4-bromo-3-methylbenzoate or Methyl 4-iodo-3-methylbenzoate.
Reagents and Catalyst:
-
Zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source.
-
A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand.
-
A solvent such as Dimethylformamide (DMF) or Dimethylacetamide (DMAc).
Caption: A modern synthetic workflow using palladium-catalyzed cyanation.
Experimental Protocol: Synthesis of this compound via Palladium-Catalyzed Cyanation
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-3-methylbenzoate (1.0 eq), Zinc Cyanide (0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and analysis.
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Approximately 85-88 °C |
| Boiling Point | Not readily available, decomposes at high temperatures |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone), sparingly soluble in water. |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d, 1H), ~7.8 (s, 1H), ~7.5 (d, 1H), 3.9 (s, 3H), 2.6 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~166, ~140, ~135, ~133, ~131, ~117, ~112, 52.5, 20.0.
-
IR (KBr, cm⁻¹): ν ~2230 (C≡N stretch), ~1720 (C=O stretch), ~1280 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) 175 (M⁺), 144 ([M-OCH₃]⁺).
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate in the synthesis of pharmaceutically active compounds. The cyano group can be readily transformed into other functional groups such as amines, amides, or tetrazoles, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
Case Study: Synthesis of Novel Kinase Inhibitors
Many kinase inhibitors, a cornerstone of modern cancer therapy, feature complex heterocyclic scaffolds. The specific substitution pattern of this compound makes it an ideal starting point for the construction of such molecules. For instance, the cyano and ester functionalities can be elaborated to form quinazoline or quinoline ring systems, which are prevalent in numerous approved and investigational kinase inhibitors.
Caption: A generalized pathway illustrating the use of this compound in the synthesis of a heterocyclic drug candidate.
The methyl group can also be a site for further functionalization or can play a crucial role in the binding of the final molecule to its biological target by occupying a specific hydrophobic pocket.
Conclusion and Future Outlook
This compound, a molecule with humble historical origins, continues to be a relevant and valuable tool in the arsenal of the modern synthetic chemist. Its predictable reactivity and the versatility of its functional groups ensure its continued use in the discovery and development of new chemical entities with therapeutic potential. As synthetic methodologies become more sophisticated, we can anticipate the development of even more efficient and sustainable routes to this important building block, further empowering innovation in medicinal chemistry and materials science.
References
- Sandmeyer Reaction: For a general overview of the Sandmeyer reaction, a foundational concept in the historical synthesis of related compounds, please refer to: Strategic Applications of Named Reactions in Organic Synthesis, Kurti, L.; Czako, B. Elsevier, 2005. (A comprehensive textbook on named reactions in organic chemistry).
- Palladium-Catalyzed Cyanation: For modern synthetic approaches, reviews on palladium-catalyzed cross-coupling reactions are highly relevant.
- Drug Discovery Applications: For examples of how similar building blocks are used in drug discovery, a search of medicinal chemistry journals is recommended. For instance: The role of substituted benzonitriles in medicinal chemistry, a general search term that will yield numerous articles in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters.
The Synthetic Cornerstone: A Technical Guide to Methyl 4-cyano-3-methylbenzoate for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. Methyl 4-cyano-3-methylbenzoate, a seemingly unassuming aromatic compound, represents a cornerstone in the synthetic chemist's toolkit. Its strategic importance lies in its bifunctional nature, possessing both a reactive cyano group and a modifiable methyl ester. This unique combination allows for orthogonal chemical transformations, providing a versatile platform for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in drug discovery and development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the accurate characterization of its derivatives.
| Property | Value |
| CAS Number | 25978-68-1 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 216 °C (for the corresponding carboxylic acid)[1] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, and the methyl ester. The aromatic protons will exhibit a characteristic splitting pattern based on their substitution.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for the quaternary carbons of the cyano and ester groups, the aromatic carbons, and the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically around 2220-2260 cm⁻¹, and a strong carbonyl (C=O) stretch from the ester group, usually in the range of 1700-1730 cm⁻¹[2].
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.
Synthesis of this compound: A Practical Guide
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the cyano group onto a pre-functionalized benzene ring. Two of the most common and reliable methods are the Sandmeyer reaction starting from an amino precursor and the palladium-catalyzed cyanation of an aryl halide.
Method 1: The Sandmeyer Reaction - From Amine to Nitrile
The Sandmeyer reaction is a classic and robust method for the conversion of an aryl amine to a nitrile via a diazonium salt intermediate[3]. In the context of this compound, the readily available Methyl 4-amino-3-methylbenzoate serves as the ideal starting material.
Caption: The Sandmeyer reaction pathway for the synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Diazotization:
-
Suspend Methyl 4-amino-3-methylbenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to manage any exotherm and gas evolution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Method 2: Palladium-Catalyzed Cyanation - A Modern Approach
Modern cross-coupling chemistry offers a powerful alternative for the synthesis of aryl nitriles. Palladium-catalyzed cyanation of an aryl halide, such as Methyl 4-bromo-3-methylbenzoate, provides a high-yielding and versatile route[4].
Sources
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 4-cyano-3-methylbenzoate
For: Researchers, scientists, and drug development professionals.
Introduction and Significance
Methyl 4-cyano-3-methylbenzoate is a key substituted benzonitrile derivative. Its structural motif, featuring a nitrile and a methyl ester on a toluene backbone, makes it a versatile intermediate in the synthesis of complex organic molecules. This compound serves as a critical building block in the development of pharmaceuticals, agrochemicals, and advanced materials. The cyano group can be readily transformed into other functional groups such as carboxylic acids, amines, or tetrazoles, providing a strategic entry point for molecular elaboration.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The chosen synthetic strategy proceeds via a classical and reliable Sandmeyer reaction, a cornerstone of aromatic chemistry for converting arylamines into a wide array of functionalized arenes.[1]
Synthetic Strategy: The Sandmeyer Reaction
The synthesis is achieved through a two-step, one-pot procedure starting from the readily available Methyl 4-amino-3-methylbenzoate.
-
Diazotization: The primary aromatic amine is converted into a reactive arenediazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures.[2]
-
Cyanation: The diazonium salt is subsequently treated with a copper(I) cyanide solution. The diazonium group, an excellent leaving group (N₂ gas), is displaced by a cyanide nucleophile, a transformation catalyzed by the copper(I) salt.[3]
Reaction Scheme:
Mechanistic Insight
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[3] The process begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid. The amine attacks this electrophile, leading to an N-nitrosamine, which tautomerizes and dehydrates under acidic conditions to form the stable arenediazonium ion.[2]
The cyanation step is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium species and generates an aryl radical, with the concomitant loss of dinitrogen gas (N₂). The aryl radical then reacts with the copper(II) species, transferring the cyanide group to the aromatic ring and regenerating the copper(I) catalyst to complete the catalytic cycle.[4]
Experimental Protocol
This protocol details the synthesis of this compound from Methyl 4-amino-3-methylbenzoate.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl 4-amino-3-methylbenzoate | C₉H₁₁NO₂ | 165.19 | 10.0 g | 60.5 | 1.0 |
| Hydrochloric Acid (conc., 37%) | HCl | 36.46 | 20 mL | ~240 | ~4.0 |
| Sodium Nitrite | NaNO₂ | 69.00 | 4.6 g | 66.6 | 1.1 |
| Copper(I) Cyanide | CuCN | 89.56 | 6.5 g | 72.6 | 1.2 |
| Potassium Cyanide | KCN | 65.12 | 7.9 g | 121.3 | 2.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | 100 mL | - | - |
| Brine | NaCl (aq) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
Safety Precautions:
-
Cyanide Hazard: Copper(I) cyanide and potassium cyanide are extremely toxic. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit available and be trained in its use. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas.
-
Diazonium Salts: Arenediazonium salts can be explosive when isolated and dry. This protocol is designed to use the salt in solution without isolation. Always keep the reaction temperature below 5 °C during diazotization.
-
Corrosives: Concentrated hydrochloric acid is highly corrosive. Handle with care.
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt Solution (0-5 °C)
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine Methyl 4-amino-3-methylbenzoate (10.0 g, 60.5 mmol) and water (50 mL).
-
Stir the suspension and add concentrated hydrochloric acid (20 mL) portion-wise. The amine salt may precipitate.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (4.6 g, 66.6 mmol) in water (20 mL).
-
Slowly add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the resulting pale-yellow solution in the ice bath for an additional 20 minutes. Keep this cold diazonium salt solution ready for the next step.
Part B: Sandmeyer Cyanation Reaction
-
In a separate 500 mL flask, prepare the copper(I) cyanide solution. In a fume hood, dissolve copper(I) cyanide (6.5 g, 72.6 mmol) and potassium cyanide (7.9 g, 121.3 mmol) in water (60 mL). Gently warm the mixture to ~60 °C to facilitate dissolution, then cool to room temperature.
-
Place the copper(I) cyanide solution in the reaction flask and begin vigorous stirring.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution over 30-45 minutes.
-
Control the rate of addition to manage the effervescence (evolution of N₂ gas). A dark precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it in a water bath at 60 °C for 1 hour, with continued stirring.
Part C: Product Isolation and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford pure this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Conclusion
The Sandmeyer reaction offers a robust and scalable method for the synthesis of this compound. By carefully controlling the reaction temperature during the diazotization step and adhering to strict safety protocols when handling cyanide reagents, this procedure provides a reliable pathway to this valuable synthetic intermediate. The protocol's detailed steps for reaction execution, work-up, and purification are designed to ensure high yield and purity, making it suitable for both academic research and process development in the pharmaceutical industry.
References
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link][2]
-
JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link][5]
-
Shaikh, R. S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link][1]
-
U.S. Patent No. US6613930B2. (2003). Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds. Google Patents.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
Application Notes and Protocols for the Esterification of 4-cyano-3-methylbenzoic acid
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-cyano-3-methylbenzoic acid Esters
4-cyano-3-methylbenzoic acid is a versatile substituted aromatic carboxylic acid. Its esters are valuable intermediates in the synthesis of a wide range of biologically active molecules and materials. The presence of the cyano (nitrile) and carboxylic acid functional groups, along with the methyl substituent on the benzene ring, offers multiple avenues for chemical modification.[1] Specifically, these esters serve as key building blocks in the development of pharmaceuticals and agrochemicals.[1][2] For instance, derivatives of this scaffold have been investigated for their potential to inhibit streptokinase expression from Group A Streptococcus, highlighting their relevance in developing novel antibacterial agents.[1]
This guide provides a comprehensive overview of the esterification of 4-cyano-3-methylbenzoic acid, with a focus on the widely used Fischer-Speier esterification method. It delves into the reaction mechanism, provides a detailed experimental protocol, and offers insights into potential challenges and optimization strategies.
The Fischer-Speier Esterification: A Mechanistic Perspective
The Fischer-Speier esterification is a classic and cost-effective method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst.[3][4] The reaction is an equilibrium process, and several strategies can be employed to drive it towards the formation of the desired ester product.[5][6]
The mechanism involves the following key steps:[3][5][6]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
All steps in the Fischer esterification are reversible.[4][7] To favor the formation of the ester, a large excess of the alcohol is often used, which also serves as the solvent.[5][8] Alternatively, the removal of water as it is formed can shift the equilibrium to the right.[3][6]
Visualizing the Reaction Pathway
The following diagrams illustrate the overall workflow and the detailed mechanism of the Fischer-Speier esterification.
Caption: High-level overview of the experimental workflow.
Caption: Step-by-step chemical mechanism.
Detailed Experimental Protocol: Synthesis of this compound
This protocol outlines a standard laboratory procedure for the synthesis of this compound via Fischer-Speier esterification.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 4-cyano-3-methylbenzoic acid | Starting material |
| Methanol (anhydrous) | Reactant and solvent |
| Sulfuric acid (concentrated) | Acid catalyst |
| Sodium bicarbonate (saturated soln) | Neutralizing agent |
| Ethyl acetate | Extraction solvent |
| Brine (saturated NaCl soln) | Washing agent |
| Anhydrous sodium sulfate | Drying agent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Magnetic stirrer and stir bar | For mixing |
| Heating mantle | Heat source |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Thin-Layer Chromatography (TLC) | To monitor reaction progress |
| Column chromatography setup | For purification |
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-cyano-3-methylbenzoic acid.
-
Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will serve as both the reactant and the solvent.[8]
-
While stirring, carefully and dropwise add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[8] The addition of the acid catalyst is crucial as it protonates the carbonyl group, making it more susceptible to nucleophilic attack.[8]
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Allow the reaction to proceed for 1-10 hours.[8] The reaction time can vary depending on the scale and specific conditions.
-
Monitor the progress of the reaction by TLC. This allows for the determination of the optimal reaction time and ensures the consumption of the starting material.[8]
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like ethyl acetate and water.[8]
-
Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step is to quench the acid catalyst.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).[9]
-
Alternatively, recrystallization from a suitable solvent can be employed for purification.
-
Characterization:
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy.
Troubleshooting and Optimization
| Issue | Potential Cause | Troubleshooting/Optimization Strategy |
| Low or no reaction | Insufficient catalyst | Ensure the correct amount of acid catalyst is used.[8] |
| Low temperature or short reaction time | Increase the reflux temperature or extend the reaction time. Monitor progress with TLC.[8] | |
| Steric hindrance | For sterically hindered substrates, consider alternative, milder esterification methods like the Steglich esterification.[3] | |
| Presence of byproducts | Dehydration of alcohol | This is more common with secondary or tertiary alcohols.[8] Ensure the use of a primary alcohol if possible. |
| Ether formation | Avoid prolonged heating in the presence of a strong acid.[8] | |
| Anhydride formation | This is more likely with electron-poor benzoic acids.[8] | |
| Difficulty in purification | Multiple spots on TLC | This could indicate incomplete reaction or the presence of side products. Optimize reaction conditions and consider alternative purification techniques. |
Conclusion
The esterification of 4-cyano-3-methylbenzoic acid is a fundamental transformation that provides access to valuable intermediates for various applications, particularly in drug discovery and development. The Fischer-Speier esterification offers a reliable and scalable method for this conversion. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize the desired esters in high yield and purity.
References
- Benchchem. (n.d.). Esterification of Substituted Benzoic Acids. Technical Support Center.
- Bowden, K., Chapman, N. B., & Shorter, J. (1964). The kinetics of the acid-catalysed esterification of ortho-substituted benzoic acids by methanol. Journal of the Chemical Society, 3370-3376.
- Kalita, C., Bharadwaj, S. K., & Saikia, P. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 658-662.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
- Organic Chemistry Portal. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Newman, M. S., & Courduvelis, C. (1965). Studies on the Acid-Catalyzed Esterification of Substituted o-Benzoylbenzoic Acids in Methanol. The Journal of Organic Chemistry, 30(6), 1795–1801.
- MySkinRecipes. (n.d.). 4-Cyano-3-methylbenzoic acid.
- Chemistry Steps. (n.d.). Fischer Esterification.
- ChemicalBook. (n.d.). Methyl 3-cyano-4-Methylbenzoate synthesis.
- ChemicalBook. (n.d.). Methyl 4-cyanobenzoate(1129-35-7) 1H NMR spectrum.
- A Key Building Block in Organic Chemistry. (n.d.). 4-Cyano-3-methylbenzoic Acid.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Cyano-3-methylbenzoic acid [myskinrecipes.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: A Scalable, Palladium-Catalyzed Approach to the Synthesis of Methyl 4-cyano-3-methylbenzoate
Introduction
Methyl 4-cyano-3-methylbenzoate is a key building block in the synthesis of a variety of pharmacologically active molecules and advanced materials. Its bifunctional nature, possessing both a nucleophilic cyano group and an electrophilic methyl ester, makes it a versatile intermediate for further chemical transformations. The increasing demand for this compound necessitates a robust, efficient, and scalable synthetic protocol.
This application note details a two-step, scalable synthesis of this compound. The first step involves the synthesis of the precursor, Methyl 4-bromo-3-methylbenzoate, via esterification of 4-bromo-3-methylbenzoic acid. The second, and key, step is a palladium-catalyzed cyanation of the aryl bromide. This modern approach is favored for its high yield, functional group tolerance, and scalability, offering a significant improvement over classical methods such as the Sandmeyer reaction, which often involve stoichiometric copper cyanide and generate substantial toxic waste.[1][2]
Overall Synthetic Strategy
The synthetic route is a two-step process, beginning with the readily available 4-bromo-3-methylbenzoic acid.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Methyl 4-bromo-3-methylbenzoate
The initial step is a straightforward Fischer esterification of 4-bromo-3-methylbenzoic acid. This is a well-established and highly efficient method for the preparation of methyl esters from carboxylic acids.
Protocol 1: Esterification of 4-bromo-3-methylbenzoic acid
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-bromo-3-methylbenzoic acid | 215.04 | 50.0 g | 0.232 |
| Methanol | 32.04 | 500 mL | - |
| Sulfuric acid (conc.) | 98.08 | 5.0 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous magnesium sulfate | - | As needed | - |
| Ethyl acetate | - | As needed | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-3-methylbenzoic acid (50.0 g, 0.232 mol) and methanol (500 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add concentrated sulfuric acid (5.0 mL) dropwise to the stirring solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (300 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL, until effervescence ceases), and brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization from a minimal amount of hot hexanes to afford Methyl 4-bromo-3-methylbenzoate as a white solid.
Expected Yield: 90-95% Purity (by NMR): >98%
Part 2: Palladium-Catalyzed Cyanation
The second step is the core of this scalable synthesis, involving a palladium-catalyzed cyanation of Methyl 4-bromo-3-methylbenzoate. For this protocol, we will utilize potassium hexacyanoferrate(II) as the cyanide source due to its lower toxicity compared to other cyanide reagents.[3] Zinc cyanide is also a widely used and effective alternative.[4]
Protocol 2: Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 4-bromo-3-methylbenzoate | 229.07 | 40.0 g | 0.175 |
| Potassium hexacyanoferrate(II) trihydrate | 422.39 | 22.1 g | 0.052 |
| Palladium(II) acetate (Pd(OAc)2) | 224.50 | 0.39 g | 0.00175 (1 mol%) |
| Xantphos | 578.68 | 2.02 g | 0.0035 (2 mol%) |
| Sodium carbonate (anhydrous) | 105.99 | 37.1 g | 0.350 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | 400 mL | - |
| Toluene | - | As needed | - |
| Water | - | As needed | - |
| Celite® | - | As needed | - |
Procedure:
Caption: Detailed workflow for the palladium-catalyzed cyanation step.
-
To a dry 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 4-bromo-3-methylbenzoate (40.0 g, 0.175 mol), potassium hexacyanoferrate(II) trihydrate (22.1 g, 0.052 mol), palladium(II) acetate (0.39 g, 1 mol%), Xantphos (2.02 g, 2 mol%), and anhydrous sodium carbonate (37.1 g, 0.350 mol).
-
Add anhydrous N,N-dimethylformamide (DMF, 400 mL).
-
Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring under a nitrogen atmosphere.
-
Maintain the temperature and monitor the reaction progress by TLC or HPLC (typically 8-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing water (1 L) and toluene (500 mL).
-
Stir the mixture for 15 minutes, then filter through a pad of Celite® to remove insoluble palladium species and inorganic salts. Wash the filter cake with toluene (100 mL).
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with toluene (2 x 150 mL).
-
Combine the organic layers and wash with water (3 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of isopropanol and water to yield this compound as a white to off-white solid.
Expected Yield: 85-90% Purity (by HPLC): >99%
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Cyanide Compounds: Although potassium hexacyanoferrate(II) is significantly less toxic than simple alkali metal cyanides, it can release hydrogen cyanide gas upon contact with strong acids.[3] Therefore, avoid acidification of the reaction mixture or waste containing this reagent. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines. If using zinc cyanide, be aware that it is highly toxic if ingested, inhaled, or in contact with skin, and will also release hydrogen cyanide upon contact with acids.
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: DMF is a skin and respiratory irritant and is a suspected teratogen. Handle with appropriate care and avoid exposure. Toluene is flammable and an irritant.
Conclusion
The described two-step synthesis provides a scalable and efficient route to this compound. The palladium-catalyzed cyanation step, in particular, offers a modern and robust method that avoids the use of highly toxic reagents and harsh reaction conditions often associated with classical cyanation methods. This protocol is well-suited for the production of multi-gram to kilogram quantities of the target compound, making it highly valuable for researchers in both academic and industrial settings.
References
-
Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka | Patsnap. Available at: [Link]
- 4-cyanobenzoic acid and its methyl ester production method. Google Patents.
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Chemistry Portal. Available at: [Link]
- Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds. Google Patents.
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Thieme Connect. Available at: [Link]
- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. Google Patents.
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. Available at: [Link]
-
Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media. PubMed. Available at: [Link]
-
Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. ResearchGate. Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
- Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst. Google Patents.
-
Synthesis of 3-cyano-4-(2'-methylbutyl)benzoic acid 4'-octyloxy-4-biphenylyl ester. Molbase. Available at: [Link]
-
4-Cyano-3-methylbenzoic acid. MySkinRecipes. Available at: [Link]
Sources
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- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
Methyl 4-cyano-3-methylbenzoate as a building block in organic synthesis
Application Notes & Protocols: Methyl 4-cyano-3-methylbenzoate
A Versatile Scaffolding for Advanced Organic Synthesis and Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. This compound (CAS No: 25978-68-1) emerges as a highly valuable and versatile building block.[1] Its structure is deceptively simple, yet it offers a rich platform for complex molecular architecture. The molecule incorporates three key functional elements on a stable aromatic core: a methyl ester, a nitrile (cyano group), and a methyl group.
This specific arrangement provides orthogonal chemical handles for sequential or parallel derivatization:
-
The Methyl Ester: A classic precursor for carboxylic acids, amides, and alcohols, enabling modifications that influence solubility, polarity, and hydrogen bonding capabilities.
-
The Cyano Group: An exceptionally versatile functional group that can be transformed into amines, amides, carboxylic acids, or heterocyclic systems like tetrazoles. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.[1]
-
The Methyl Group: Often considered more than a simple substituent, the "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can profoundly enhance a molecule's pharmacokinetic or pharmacodynamic properties, such as metabolic stability, binding affinity, or solubility.[2]
This guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview of the applications of this compound, complete with detailed, field-tested protocols for its synthesis and key transformations.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of a building block's physical and spectral properties is essential for reaction monitoring and product characterization.
| Property | Value | Reference |
| CAS Number | 25978-68-1 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | Off-white to white crystalline solid (typical) | |
| Synonyms | 4-Cyano-3-methylbenzoic acid methyl ester | [1] |
Illustrative Spectroscopic Data: The following data is predicted based on analogous structures such as methyl 4-cyanobenzoate and other substituted methyl benzoates. Actual spectra should be recorded for confirmation.[3][4]
| Technique | Expected Chemical Shifts (δ) / Peaks (cm⁻¹) |
| ¹H NMR (CDCl₃, 400 MHz) | ~ 8.1 (s, 1H, Ar-H), ~ 7.9 (d, 1H, Ar-H), ~ 7.7 (d, 1H, Ar-H), ~ 3.9 (s, 3H, -OCH₃), ~ 2.6 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | ~ 165 (C=O), ~ 140 (Ar-C), ~ 135 (Ar-C), ~ 133 (Ar-C), ~ 132 (Ar-C), ~ 118 (C≡N), ~ 112 (Ar-C), ~ 53 (-OCH₃), ~ 20 (Ar-CH₃) |
| IR Spectroscopy (KBr, cm⁻¹) | ~ 2230 (C≡N stretch), ~ 1725 (C=O ester stretch), ~ 1610, 1500 (C=C aromatic stretch), ~ 1280 (C-O stretch) |
Synthesis of the Building Block
The most common and robust method for synthesizing substituted aromatic nitriles is the palladium-catalyzed cyanation of an aryl halide, a variant of the Rosenmund-von Braun reaction. This protocol details the synthesis of this compound from its corresponding aryl bromide.
Protocol 1: Palladium-Catalyzed Cyanation to Synthesize this compound
This protocol describes the conversion of methyl 4-bromo-3-methylbenzoate to the target compound using zinc cyanide.
Caption: Workflow for the synthesis of this compound.
-
Materials:
-
Methyl 4-bromo-3-methylbenzoate (1.0 eq)
-
Zinc cyanide (Zn(CN)₂, 0.6 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add methyl 4-bromo-3-methylbenzoate (1.0 eq), zinc cyanide (0.6 eq), and Pd(PPh₃)₄ (0.02 eq).
-
Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Add anhydrous DMF via syringe (approx. 5 mL per 1 mmol of substrate).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 5-8 hours).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
-
-
Rationale & Expertise:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and must be handled under an inert atmosphere to prevent decomposition.
-
Zinc Cyanide: Zn(CN)₂ is used as the cyanide source. It is less acutely toxic and easier to handle than other cyanide salts like KCN or NaCN.[5] Using slightly more than the stoichiometric requirement (0.5 eq) ensures complete conversion.
-
Solvent: DMF is an excellent polar aprotic solvent for this type of cross-coupling reaction, as it effectively dissolves the reactants and salts formed during the reaction.
-
Work-up: The aqueous wash removes the DMF and inorganic byproducts. Filtering through Celite is crucial for removing the heterogeneous palladium catalyst before concentration.
-
Core Synthetic Transformations
The true power of this compound lies in the selective transformations of its functional groups.
Caption: Key synthetic pathways starting from this compound.
A. Transformations of the Ester Moiety
This protocol converts the methyl ester to a carboxylic acid, a key intermediate for amide couplings or other derivatizations.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH, 2.0-3.0 eq)
-
Methanol (MeOH) and Water
-
Hydrochloric acid (HCl, 2M aqueous solution)
-
-
Step-by-Step Methodology:
-
Dissolve this compound in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of NaOH (2.0-3.0 eq) in water.
-
Heat the mixture to reflux (or stir at 50-60 °C) and monitor by TLC until the starting ester is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
-
The product, 4-cyano-3-methylbenzoic acid, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Trustworthiness: The reaction is typically high-yielding. The purity of the product can be confirmed by melting point and NMR spectroscopy. The appearance of a broad singlet for the carboxylic acid proton (>10 ppm) and the disappearance of the methoxy singlet (~3.9 ppm) in the ¹H NMR spectrum are diagnostic.
B. Transformations of the Cyano Moiety
This protocol creates a benzylic amine, a common pharmacophore and a reactive handle for further elaboration.
-
Materials:
-
This compound (1.0 eq)
-
Raney Nickel (Raney® Ni, ~50% slurry in water)
-
Methanol (MeOH) saturated with ammonia
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Step-by-Step Methodology:
-
To a hydrogenation flask, add this compound followed by methanolic ammonia.
-
Carefully add a catalytic amount of Raney® Ni slurry (handle with care, pyrophoric when dry).
-
Seal the flask, evacuate and purge with nitrogen, then with hydrogen gas.
-
Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction may require several hours to overnight.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Ni catalyst. Caution: Do not allow the filter cake to dry; keep it wet with methanol to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by crystallization or chromatography if necessary.
-
-
Rationale & Expertise:
-
Methanolic Ammonia: The use of ammonia in the solvent prevents the formation of secondary amine side products by competing for reaction with any intermediate imines.
-
Raney® Ni: This is a highly active and cost-effective catalyst for nitrile reduction. Other reagents like LiAlH₄ could also be used, but would also reduce the ester group, demonstrating the importance of reagent selection for chemoselectivity.
-
This reaction transforms the nitrile into a tetrazole ring, a widely used bioisostere for a carboxylic acid in drug design.
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃, 1.5 eq)
-
Ammonium chloride (NH₄Cl, 1.5 eq)
-
Anhydrous DMF
-
-
Step-by-Step Methodology:
-
In a round-bottom flask, combine this compound, sodium azide, and ammonium chloride in DMF. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully pour it into a beaker of stirred, acidified water (pH ~2 with HCl).
-
A precipitate will form. Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with water and dry thoroughly. The product can be further purified by recrystallization.
-
-
Trustworthiness: This [3+2] cycloaddition reaction is generally reliable. The successful formation of the tetrazole can be confirmed by the disappearance of the nitrile peak in the IR spectrum (~2230 cm⁻¹) and the appearance of a broad N-H proton signal in the ¹H NMR spectrum.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular design. Its functional group orthogonality allows for precise and predictable synthetic manipulations, enabling the efficient construction of complex molecules. The protocols outlined in this guide provide a robust framework for utilizing this building block to its full potential, empowering researchers in drug discovery and materials science to accelerate their development programs.
References
- Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL
-
Title: Methyl 4-cyanobenzoate | C9H7NO2 Source: PubChem - NIH URL: [Link]
-
Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: National Center for Biotechnology Information (PMC) URL: [Link]
Sources
- 1. 25978-68-1(this compound) | Kuujia.com [kuujia.com]
- 2. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]
The Strategic Application of Methyl 4-cyano-3-methylbenzoate in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of contemporary drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient and successful development of novel therapeutic agents. Methyl 4-cyano-3-methylbenzoate, a substituted aromatic compound, has emerged as a particularly valuable building block in medicinal chemistry. Its unique structural features—a cyano group, a methyl ester, and a methyl group on a benzene ring—provide a versatile scaffold for the synthesis of complex, biologically active molecules.[1] The presence of the electron-withdrawing cyano group and the modifiable ester functionality allows for a diverse range of chemical transformations, making it an attractive starting point for the synthesis of targeted therapeutics.[1] This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its pivotal role in the synthesis of tyrosine kinase inhibitors for oncology.
Core Applications in Oncology: A Gateway to Tyrosine Kinase Inhibitors
The dysregulation of protein tyrosine kinases is a hallmark of many cancers, making them a critical target for therapeutic intervention. This compound serves as a key precursor for the synthesis of a core intermediate required for several blockbuster tyrosine kinase inhibitors, including Nilotinib and Imatinib, which are instrumental in the treatment of chronic myeloid leukemia (CML). The strategic importance of this scaffold lies in the facile conversion of the cyano group to a guanidine moiety, a key pharmacophore in these drugs.
The Nilotinib and Imatinib Synthetic Paradigms
The synthesis of Nilotinib and Imatinib showcases the utility of a closely related analogue, 3-amino-4-methylbenzoic acid, which can be derived from this compound through reduction of the cyano group. The general synthetic pathway underscores the importance of the substituted benzoate core.
A crucial intermediate in the synthesis of both Nilotinib and Imatinib is 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid. The synthesis of this intermediate often commences with 3-amino-4-methylbenzoic acid. This highlights a key potential transformation of this compound: the reduction of the cyano group to an amine. This conversion unlocks the pathway to a class of highly effective anti-cancer agents.
The overall synthetic strategy involves a multi-step process:
-
Guanidinylation: The amino group of the benzoic acid derivative is reacted with cyanamide to form a guanidine group.
-
Pyrimidine Ring Formation: The resulting guanidino-benzoic acid is then cyclized with a propenone derivative to construct the core pyrimidine ring.
-
Amide Coupling: Finally, the carboxylic acid is coupled with an appropriate amine to yield the final drug substance.
This synthetic approach is a testament to the strategic value of the substituted methylbenzoate core in streamlining the production of complex, life-saving medications.
Data Summary: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| CAS Number | 25978-68-1 | |
| Appearance | White to off-white crystalline powder | Vendor Data |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMF and DMSO |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-methylbenzoic acid from this compound
This protocol describes a representative method for the reduction of the cyano group to a primary amine, a critical step to access the key intermediate for tyrosine kinase inhibitors.
Materials:
-
This compound
-
Methanol (MeOH)
-
Raney Nickel (or Palladium on Carbon, Pd/C)
-
Hydrogen gas (H₂)
-
Filter paper
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a high-pressure hydrogenation vessel.
-
Carefully add a catalytic amount of Raney Nickel (or 10% Pd/C) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield Methyl 3-amino-4-methylbenzoate.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Tyrosine Kinase Inhibition Assay
This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against a target tyrosine kinase using a fluorescence polarization-based assay.
Materials:
-
Synthesized inhibitor compound
-
Target Tyrosine Kinase
-
Kinase buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 2 mM MnCl₂)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Anti-phosphotyrosine antibody
-
Fluorescently labeled phosphopeptide tracer
-
EDTA (to stop the reaction)
-
384-well microplate
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO.
-
Reaction Setup: In a 384-well microplate, add the kinase buffer, the target tyrosine kinase, and the peptide substrate.
-
Inhibitor Addition: Add the diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a quench/detection mixture containing EDTA, the anti-phosphotyrosine antibody, and the fluorescently labeled phosphopeptide tracer.
-
Equilibration: Incubate the plate for a further period to allow the antibody-tracer binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Workflow
Caption: Synthetic pathway from this compound to a tyrosine kinase inhibitor scaffold.
Conclusion and Future Perspectives
This compound stands out as a strategic and versatile building block in medicinal chemistry, particularly in the synthesis of targeted cancer therapeutics. Its application in the development of tyrosine kinase inhibitors like Nilotinib and Imatinib, through its amino-analogue, highlights its significance. The protocols provided herein offer a practical guide for researchers to harness the synthetic potential of this valuable intermediate. Future research could explore the derivatization of the cyano and ester groups to access novel chemical space and develop inhibitors for other kinase families or different therapeutic targets altogether, further expanding the utility of this remarkable scaffold in the quest for new medicines.
References
-
Kuujia. (n.d.). Cas no 25978-68-1 (this compound). Retrieved from [Link]
- BenchChem. (2025).
- Kompella, A., Rao, A. K. S. B., Sreenivas, R., & Dubey, P. K. (2013). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Asian Journal of Chemistry, 25(11), 6031–6034.
-
Hopkin, M. D., Baxendale, I. R., & Ley, S. V. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications, 46(14), 2450–2452. [Link]
-
Takara Bio. (n.d.). Universal Tyrosine Kinase Assay Kit. Retrieved from [Link]
-
Life Science. (n.d.). Tyrosine Kinase Assay Kits. Retrieved from [Link]
- Google Patents. (n.d.). An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof.
- Google Patents. (n.d.). Preparation method and intermediate of nilotinib.
- Google Patents. (n.d.). Method for synthesizing Imatinib.
- Google Patents. (n.d.). Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
- Li, M., Li, D., & Ji, M. (2008). Synthesis of Imatinib Mesylate. Chinese Pharmaceutical Journal, 43(3), 228-229.
-
Longdom Publishing. (n.d.). Synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) piperidine-4- carboxamide derivatives as potential antiangiogenic and DNA cleavage agents. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]
-
Knight, S. D., et al. (2012). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 3(10), 843–848. [Link]
-
Pinheiro, P. S. M., Franco, L. S., & Fraga, C. A. M. (2023). The methylation effect in the design of PI3K/mTOR inhibitors. Molecules, 28(16), 6061. [Link]
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Application Notes & Protocols: The Strategic Synthesis of Pharmaceutical Intermediates from Methyl 4-cyano-3-methylbenzoate
As a Senior Application Scientist, this guide provides an in-depth examination of Methyl 4-cyano-3-methylbenzoate, a versatile aromatic building block. We will explore its transformation into high-value pharmaceutical intermediates through a logical, multi-step synthetic pathway. This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale that govern the selection of reagents and reaction conditions, ensuring both reproducibility and a deeper understanding of the process.
The core of this guide focuses on a robust, three-step synthesis to convert this compound into 4-(aminomethyl)-N,3-dimethylbenzamide . This intermediate, featuring both a primary amine and a tertiary benzamide, is a valuable scaffold for drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.
Physicochemical Properties & Safety Overview
This compound is a bifunctional aromatic compound. The presence of both a cyano group and a methyl ester allows for orthogonal chemical modifications, making it a strategic starting material.[1]
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 25978-68-1 |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol |
| Appearance | White to off-white solid |
| Key Functional Groups | Cyano (-CN), Methyl Ester (-COOCH₃) |
Safety & Handling: this compound should be handled in a well-ventilated area or chemical fume hood.[2][3] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[2][3] While specific toxicity data is limited, it is prudent to treat it as a potentially harmful chemical.[4] All chemical waste must be disposed of according to licensed chemical destruction plant protocols.[4]
Synthetic Workflow Overview
The conversion of the starting material into the target intermediate, 4-(aminomethyl)-N,3-dimethylbenzamide, is achieved through a three-stage process. Each stage is designed to selectively modify one of the functional groups on the aromatic ring.
Figure 1: Three-step workflow for the synthesis of the target intermediate.
Detailed Protocols and Scientific Rationale
Step 1: Saponification (Ester Hydrolysis)
The initial step focuses on converting the chemically stable methyl ester into a more reactive carboxylic acid. This is a classic saponification reaction, which proceeds via nucleophilic acyl substitution at the ester carbonyl.
Protocol 1: Synthesis of 4-cyano-3-methylbenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a 2:1 mixture of methanol and water.
-
Reagent Addition: Add sodium hydroxide (NaOH, 2.0 eq) to the solution.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. b. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., dichloromethane) to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using concentrated hydrochloric acid (HCl). A white precipitate will form. d. Filter the solid precipitate, wash thoroughly with cold deionized water, and dry under vacuum to yield 4-cyano-3-methylbenzoic acid.[5]
Scientific Rationale:
-
Choice of Base (NaOH): Sodium hydroxide is a strong base that provides the hydroxide nucleophile (OH⁻) required to attack the electrophilic carbonyl carbon of the ester. The reaction is effectively irreversible because the final carboxylate salt is resonance-stabilized and does not react with the alcohol byproduct.[5]
-
Solvent System (Methanol/Water): The methanol/water co-solvent system is crucial. Methanol helps to solubilize the organic starting material, while water is necessary to dissolve the sodium hydroxide and participate in the hydrolysis mechanism.
-
Acidification: The final acidification step is required to protonate the sodium carboxylate salt intermediate, precipitating the neutral carboxylic acid product, which is sparingly soluble in cold water.
Step 2: Amidation via Acyl Chloride
Directly reacting a carboxylic acid with an amine is generally inefficient as it forms a stable ammonium-carboxylate salt.[6] To facilitate amide bond formation, the carboxylic acid must first be "activated." A reliable method is the conversion to an acyl chloride using thionyl chloride (SOCl₂), which is then reacted with the desired amine.
Protocol 2: Synthesis of 4-cyano-N,3-dimethylbenzamide
-
Acyl Chloride Formation: a. Caution: This step must be performed in a fume hood as thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[7][8] b. In a dry, two-necked round-bottom flask under a nitrogen atmosphere, suspend 4-cyano-3-methylbenzoic acid (1.0 eq) in a minimal amount of an inert solvent like dichloromethane (DCM). c. Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.[7] A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. d. Heat the mixture to reflux for 2-3 hours. The solid should fully dissolve as the acyl chloride forms. e. After cooling, remove the excess thionyl chloride and solvent under vacuum. The crude 4-cyano-3-methylbenzoyl chloride is typically used immediately in the next step.[7]
-
Amidation: a. In a separate flask, cool a solution of methylamine (2.5 eq, as a solution in THF or water) in DCM to 0°C. Add a non-nucleophilic base like triethylamine (2.0 eq). b. Dissolve the crude acyl chloride from the previous step in dry DCM and add it dropwise to the chilled methylamine solution. c. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Isolation: a. Quench the reaction with water. Separate the organic layer. b. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. d. Purify by recrystallization or column chromatography to obtain pure 4-cyano-N,3-dimethylbenzamide.
Figure 2: Key steps in the amidation reaction.
Scientific Rationale:
-
Activation with SOCl₂: Thionyl chloride converts the carboxylic acid's hydroxyl group, a poor leaving group, into an excellent leaving group. The mechanism involves the formation of a chlorosulfite intermediate, which then collapses, releasing gaseous byproducts (SO₂ and HCl) that drive the reaction to completion.[8][9]
-
Role of Triethylamine: In the amidation step, two equivalents of amine are technically sufficient: one as the nucleophile and one to neutralize the HCl byproduct. However, using a non-nucleophilic tertiary amine like triethylamine is more efficient and preserves the valuable primary amine for the main reaction.[10]
-
Aqueous Work-up: The washing steps are critical for purification. The HCl wash removes excess triethylamine and unreacted methylamine, while the NaHCO₃ wash removes any remaining acidic species.
Step 3: Selective Nitrile Reduction
The final transformation is the reduction of the aromatic nitrile to a primary amine. The key challenge is achieving this selectively without reducing the amide carbonyl or the aromatic ring. Catalytic hydrogenation is the method of choice for this transformation due to its efficiency and cleaner profile compared to stoichiometric metal hydride reagents.[4]
Protocol 3: Synthesis of 4-(aminomethyl)-N,3-dimethylbenzamide
-
Reaction Setup: a. To a high-pressure hydrogenation vessel (Parr shaker or similar), add 4-cyano-N,3-dimethylbenzamide (1.0 eq). b. Add a suitable solvent, typically methanol or ethanol, often with a small amount of ammonia to prevent the formation of secondary amine byproducts. c. Carefully add the catalyst, Raney Nickel (Raney Ni, ~10% by weight), under a blanket of inert gas. Caution: Raney Ni is pyrophoric and must be handled with care, always kept wet with solvent.
-
Reaction Conditions: a. Seal the vessel and purge several times with nitrogen, followed by hydrogen gas. b. Pressurize the vessel with hydrogen (H₂) to 60-70 psi. c. Heat the mixture to 40-50°C while agitating vigorously. d. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Work-up and Isolation: a. Cool the vessel, vent the hydrogen pressure, and purge with nitrogen. b. Carefully filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst. Caution: Do not allow the filter cake to dry, as it can ignite. Wash the filter cake thoroughly with the reaction solvent. c. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. d. The product, 4-(aminomethyl)-N,3-dimethylbenzamide, can be purified further if necessary, often by crystallization of its hydrochloride salt.
Scientific Rationale:
-
Catalyst Choice (Raney Ni): Raney Nickel is a highly effective and selective catalyst for the hydrogenation of nitriles to primary amines.[1] It operates under milder conditions (temperature and pressure) than some other catalysts, which helps preserve other functional groups like the amide.[2] Palladium on carbon (Pd/C) is also an effective alternative.[1][2]
-
Role of Ammonia: The addition of ammonia to the reaction medium suppresses a common side reaction: the formation of secondary amines. The primary amine product can react with an imine intermediate formed during the reduction, leading to dimerization. Ammonia competes for this reaction, preserving the primary amine product.[11]
-
Safety with Hydrogenation: Catalytic hydrogenation involves flammable solvents and pyrophoric catalysts under pressure. It requires specialized equipment and adherence to strict safety protocols.
Summary of Results
The following table provides expected yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary based on scale and experimental conditions.
Table 2: Expected Yields for Synthetic Transformations
| Step | Transformation | Reagents | Typical Yield (%) |
| 1 | Ester Hydrolysis | NaOH, MeOH/H₂O | >90%[5] |
| 2 | Amidation | SOCl₂, CH₃NH₂, Et₃N | 75-85% |
| 3 | Nitrile Reduction | Raney Ni, H₂ | 80-90%[1] |
Conclusion
This compound is a strategically valuable starting material in pharmaceutical synthesis. The presented three-step pathway to 4-(aminomethyl)-N,3-dimethylbenzamide highlights its utility, demonstrating selective and high-yielding transformations of its ester and cyano functionalities. By understanding the chemical principles behind each step—saponification, acyl activation, and selective catalytic hydrogenation—researchers and drug development professionals can effectively leverage this building block to construct complex molecular architectures for novel therapeutic agents. The protocols provided herein serve as a robust foundation for this synthetic work, emphasizing safety, efficiency, and rational design.
References
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ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group? [Online Forum]. Available at: [Link]
-
Thieme. (n.d.). Catalytic Reduction of Nitriles. Science of Synthesis. Available at: [Link]
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Organic Syntheses. (n.d.). Procedure. Org. Synth. 2015, 92, 233-243. Available at: [Link]
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China/Asia On Demand (CAOD). (2018). Improved Synthesis of Apalutamide. Chinese Journal of Pharmaceuticals, 4, 440-444. Available at: [Link]
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Semantic Scholar. (2015). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]
-
European Patent Office. (2023). EP 3802515 B1 - PROCESS FOR THE PREPARATION OF APALUTAMIDE. Available at: [Link]
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- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Royal Society of Chemistry. (n.d.). A very simple and rapid one pot synthesis of amides from carboxylic acids. RSC Advances. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Org. Synth. 1973, 5, 184. Available at: [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Video]. Available at: [Link]
-
YouTube. (2023). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. Available at: [Link]
- Google Patents. (n.d.). CN112920078A - Method for preparing 4-cyanobenzoic acid methyl ester and method for....
- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
- Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
- Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
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YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. Available at: [Link]
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ChemSpider. (n.d.). Methyl ester hydrolysis. Synthetic Pages. Available at: [Link]
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National Institutes of Health (NIH). (n.d.). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. PMC. Available at: [Link]
- Google Patents. (n.d.). CN101585781B - Preparing method of N, N-dimethylbenzamide.
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ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? [Online Forum]. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
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Application Note: Synthetic Pathways for the Derivatization of Methyl 4-cyano-3-methylbenzoate
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Methyl 4-cyano-3-methylbenzoate is a versatile substituted aromatic compound featuring three distinct functional groups amenable to chemical modification: a nitrile, a methyl ester, and a substituted benzene ring. This trifunctional nature makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients and functional materials. This document provides a detailed technical guide on the principal derivatization reactions of this substrate. We will explore protocols for the selective transformation of the nitrile and ester moieties, as well as the strategic modification of the aromatic core through electrophilic substitution. Each section explains the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the rationale behind the chosen conditions to ensure reproducibility and high yields.
Introduction to this compound
This compound is a key building block in organic synthesis. Its structure presents multiple reaction sites, allowing for a programmed, stepwise synthesis of more complex derivatives. The strategic manipulation of its functional groups—the electrophilic carbon of the nitrile, the carbonyl of the ester, and the electron density of the aromatic ring—opens diverse synthetic avenues. Understanding how to selectively address each site is crucial for leveraging this intermediate's full potential in research and development.
This guide is structured to provide both theoretical grounding and practical, field-tested protocols for three major classes of derivatization:
-
Reactions at the Nitrile Group: Reduction to a primary amine and hydrolysis to a carboxylic acid.
-
Reactions at the Ester Group: Saponification to a carboxylic acid.
-
Reactions on the Aromatic Ring: Electrophilic aromatic substitution, with a focus on nitration.
Derivatization Pathways Overview
The following diagram illustrates the primary synthetic transformations described in this guide, starting from this compound.
Topic: Reaction of Methyl 4-cyano-3-methylbenzoate with Nucleophiles
An Application Note and Protocol Guide for Drug Development Professionals
Abstract
Methyl 4-cyano-3-methylbenzoate is a versatile bifunctional aromatic compound, serving as a critical intermediate in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern, featuring an electron-withdrawing cyano group and a methyl ester, presents distinct opportunities for selective chemical transformations. This guide provides a detailed analysis of the reactivity of this compound with common classes of nucleophiles. We delve into the mechanistic principles governing these reactions, offer field-proven, step-by-step protocols for key transformations, and discuss the strategic considerations for achieving desired chemical outcomes in a research and development setting.
Introduction: Structural Features and Reactivity Overview
This compound possesses two primary sites susceptible to nucleophilic attack: the electrophilic carbonyl carbon of the methyl ester and the carbon atom of the nitrile (cyano) group. The reactivity at these sites is heavily influenced by the electronic nature of the aromatic ring. The potent electron-withdrawing cyano group (-CN) para to the ester enhances the electrophilicity of the ester carbonyl, while also activating the nitrile group itself towards certain nucleophilic additions.
Notably, classical Nucleophilic Aromatic Substitution (SNAr) involving the displacement of a leaving group from the aromatic ring is not a primary pathway for this molecule, as it lacks a suitable leaving group (e.g., a halogen) at an activated position.[1] Therefore, synthetic strategies should focus on the selective transformation of the existing ester and cyano functionalities.
This document will explore three major classes of reactions:
-
Nucleophilic Acyl Substitution: Reactions at the methyl ester carbonyl, including hydrolysis, amidation, and Grignard reactions.
-
Nucleophilic Addition to the Cyano Group: Primarily focusing on the reduction of the nitrile to a primary amine using hydride nucleophiles.
-
Chemoselectivity: Considerations for selectively targeting one functional group in the presence of the other.
Nucleophilic Acyl Substitution at the Ester Carbonyl
The most accessible reaction pathway for this compound involves the nucleophilic attack at the electron-deficient carbonyl carbon of the ester. This proceeds via a classic addition-elimination mechanism, forming a tetrahedral intermediate.
Caption: General mechanism of Nucleophilic Acyl Substitution.
Protocol: Base-Mediated Hydrolysis (Saponification)
This protocol facilitates the conversion of the methyl ester to the corresponding carboxylic acid, 4-cyano-3-methylbenzoic acid, a crucial building block for further derivatization.
Causality: The use of a strong base (hydroxide) as the nucleophile initiates the reaction. The process is effectively irreversible because the final step is an acid-base reaction where the generated carboxylic acid is deprotonated by the methoxide or another equivalent of base, driving the equilibrium towards the products.[2]
Experimental Protocol:
-
Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (5.0 g, 31.0 mmol) in methanol (30 mL).
-
Reagent Addition: In a separate beaker, prepare a solution of sodium hydroxide (2.5 g, 62.0 mmol, 2.0 equiv.) in deionized water (15 mL). Add the NaOH solution to the flask.
-
Reaction: Heat the mixture to reflux (approx. 70-75 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Acidification: Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath. Slowly acidify the solution to pH ~2 by adding 6M HCl dropwise with vigorous stirring. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water (2 x 20 mL), and dry under vacuum to a constant weight.
| Parameter | Value |
| Product | 4-cyano-3-methylbenzoic acid |
| Expected Yield | 90-97% |
| Purity (Typical) | >98% (by NMR) |
| Reference | Based on standard procedures[3][4] |
| Table 1: Summary of Saponification Protocol Data. |
Protocol: Reaction with Grignard Reagents
This procedure creates new carbon-carbon bonds, transforming the ester into a tertiary alcohol. This is a powerful tool for building molecular complexity.
Causality: Grignard reagents (R-MgX) are potent carbon nucleophiles and strong bases.[5] The reaction proceeds via two successive additions. The first addition generates a ketone intermediate which is highly reactive towards a second equivalent of the Grignard reagent, yielding a tertiary alcohol after an acidic workup.[5] Anhydrous conditions are critical to prevent the Grignard reagent from being quenched by water.
Experimental Protocol:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Add magnesium turnings (0.90 g, 37.0 mmol, 1.2 equiv.) to the flask.
-
Grignard Formation: Add 10 mL of anhydrous diethyl ether to the flask. In the dropping funnel, charge a solution of bromobenzene (3.9 mL, 37.0 mmol, 1.2 equiv.) in 20 mL of anhydrous diethyl ether. Add a small portion of the bromobenzene solution to the magnesium and wait for the exothermic reaction to initiate (a small crystal of iodine can be added as an initiator if needed). Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 30 minutes.
-
Substrate Addition: Cool the Grignard reagent to 0 °C. Dissolve this compound (5.0 g, 31.0 mmol) in 25 mL of anhydrous diethyl ether and add it dropwise to the Grignard solution.
-
Reaction & Quenching: After the addition, allow the reaction to warm to room temperature and stir for 1 hour. Cool the flask again to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (30 mL).
-
Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Caption: Experimental workflow for the Grignard reaction.
| Parameter | Value |
| Product | 2-(4-cyano-3-methylphenyl)propan-2-ol (example) |
| Expected Yield | 65-80% |
| Key Conditions | Anhydrous ether, N₂ atmosphere |
| Reference | General Grignard methodology[5][6] |
| Table 2: Summary of Grignard Protocol Data. |
Nucleophilic Reactions at the Cyano Group
While the ester is generally more reactive towards common nucleophiles, the cyano group can be targeted under specific conditions, most notably with reducing agents.
Protocol: Reduction to a Primary Amine
This protocol transforms the cyano group into a valuable (aminomethyl) group, introducing a basic nitrogen center into the molecule.
Causality: Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻), a powerful nucleophile, to the electrophilic carbon of the nitrile. This occurs in two successive additions, leading to a di-anionic nitrogen intermediate which, upon aqueous workup, is protonated to yield the primary amine. The ester group will be simultaneously reduced to a primary alcohol.
Experimental Protocol:
-
Setup: Assemble a flame-dried, three-necked flask with a magnetic stirrer, dropping funnel, and condenser under a nitrogen atmosphere. Suspend lithium aluminum hydride (LiAlH₄) (1.4 g, 37.0 mmol, 1.2 equiv.) in 50 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Substrate Addition: Dissolve this compound (5.0 g, 31.0 mmol) in 25 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature, and then heat to reflux for 4 hours.
-
Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise:
-
1.4 mL of water
-
1.4 mL of 15% aqueous NaOH
-
4.2 mL of water
-
-
Isolation: Stir the resulting granular white precipitate at room temperature for 30 minutes. Filter the solid and wash it thoroughly with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, (4-(aminomethyl)-2-methylphenyl)methanol.
| Parameter | Value |
| Product | (4-(aminomethyl)-2-methylphenyl)methanol |
| Expected Yield | 75-85% |
| Key Conditions | Anhydrous THF, N₂ atmosphere, careful quench |
| Caution | LiAlH₄ reacts violently with water. |
| Table 3: Summary of Nitrile Reduction Protocol Data. |
Summary of Reactivity and Strategic Outlook
The choice of nucleophile and reaction conditions dictates the transformation of this compound. The ester carbonyl is the primary site for attack by most common nucleophiles (e.g., HO⁻, RO⁻, R⁻ from Grignards). Strong, non-selective reducing agents like LiAlH₄ will attack both the ester and the cyano group.
Caption: Reactivity map for this compound.
Achieving chemoselectivity requires careful consideration. For instance, to hydrolyze the ester without affecting the nitrile, standard saponification is effective. Conversely, protecting the ester (e.g., by first converting it to the more robust carboxylic acid) before attempting harsher reactions on the nitrile group may be a viable multi-step strategy for certain synthetic goals.
References
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-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
- Google Patents.
- Google Patents. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
- Google Patents.
- Google Patents.
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The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution EXPLAINED![Link]
- Google Patents. CN103467341B - Preparation method for 2-cyano-4'-methylbiphenyl.
-
Professor Dave Explains. Nucleophilic Aromatic Substitution. [Link]
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Leah4sci. Nucleophilic Aromatic Substitution. [Link]
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PubChem. Methyl 3-amino-4-methylbenzoate. [Link]
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PubChem. Methyl Benzoate. [Link]
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PubChem. Methyl 4-cyano-3-methoxybutanoate. [Link]
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Organic Syntheses. p-Carbomethoxylbenzamide. [Link]
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Gelest, Inc. GRIGNARD REAGENTS AND SILANES. [Link]
- Google Patents. WO2020193617A1 - Impact of trace elements in the grignard reaction.
-
Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. [Link]
-
ResearchGate. The reaction of methyl 2-cyano-3-(5-phenylsulphonyl-2-furyl)acrylate with nucleophiles. [Link]
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Organic Syntheses. m-NITROBENZOIC ACID. [Link]
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Application Note & Protocol Guide: Strategic Hydrolysis of the Nitrile Group in Methyl 4-cyano-3-methylbenzoate
Abstract
This document provides a comprehensive guide to the hydrolysis of the nitrile functional group in methyl 4-cyano-3-methylbenzoate. This transformation is a key step in the synthesis of various pharmaceutical intermediates and functional materials, where the cyano group serves as a versatile precursor to a carboxylic acid. We will explore the mechanistic underpinnings of both acid and base-catalyzed hydrolysis pathways, with a critical focus on the concomitant reactivity of the methyl ester. Detailed, field-tested protocols are provided for achieving either selective hydrolysis of the nitrile or complete hydrolysis of both functional groups, enabling researchers to tailor the synthetic outcome to their specific needs. This guide is intended for chemists in research, development, and process optimization who require a robust and predictable methodology for this transformation.
Introduction: The Synthetic Challenge
This compound is a bifunctional aromatic compound. The challenge in its chemical manipulation lies in the selective transformation of one functional group while preserving the other. Both the nitrile (-C≡N) and the methyl ester (-COOCH₃) groups are susceptible to hydrolysis.[1] The reaction conditions must therefore be carefully chosen to direct the reaction towards the desired product: 4-(methoxycarbonyl)-2-methylbenzoic acid (selective nitrile hydrolysis) or 2-methylterephthalic acid (complete hydrolysis).
The hydrolysis of a nitrile to a carboxylic acid is a two-stage process, proceeding through an amide intermediate.[2][3] This transformation can be catalyzed by either acid or base under vigorous conditions, such as heating under reflux.[3][4][5] Understanding the mechanisms and relative reaction rates is paramount to achieving synthetic control.
Mechanistic Pathways and Selectivity
The choice between acidic and basic conditions is the primary determinant of the reaction's outcome.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[4][6][7] This allows for nucleophilic attack by a weak nucleophile like water. The reaction proceeds through a protonated amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt.[3][4]
-
Causality : Protonation is essential because water is not nucleophilic enough to attack the neutral nitrile's C≡N triple bond directly.[8] The final step, which forms a protonated amine (ammonium), is often the driving force for the reaction, rendering it irreversible.[4]
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedNitrile [label="Protonated Nitrile\n(Enhanced Electrophilicity)", fillcolor="#F1F3F4", fontcolor="#202124"]; ImidicAcid [label="Imidic Acid Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; ProtonatedAmide [label="Protonated Amide", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral1 [label="Tetrahedral Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="4-(methoxycarbonyl)-\n2-methylbenzoic acid + NH₄⁺", fillcolor="#FFFFFF", fontcolor="#34A853", shape=ellipse, style="filled,dashed"];
// Edges Start -> ProtonatedNitrile [label="+ H₃O⁺"]; ProtonatedNitrile -> ImidicAcid [label="+ H₂O\n- H⁺"]; ImidicAcid -> ProtonatedAmide [label="Tautomerization"]; ProtonatedAmide -> Amide [label="- H⁺"]; Amide -> Tetrahedral1 [label="+ H₃O⁺\n+ H₂O"]; Tetrahedral1 -> Product [label="- H₃O⁺"];
// Invisible nodes for layout {rank=same; Start; } {rank=same; ProtonatedNitrile; } {rank=same; ImidicAcid; } {rank=same; ProtonatedAmide; } {rank=same; Amide; } {rank=same; Tetrahedral1; } {rank=same; Product; } } caption="Figure 1. Acid-catalyzed nitrile hydrolysis pathway."
Base-Catalyzed (Saponification) Hydrolysis
In basic media, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[4][7] The reaction proceeds through a negatively charged intermediate to form the amide.[2] Under harsh conditions (e.g., elevated temperature), the amide is further hydrolyzed to a carboxylate salt.[4] Crucially, these same conditions will also readily hydrolyze (saponify) the methyl ester group.
-
Causality : The highly nucleophilic OH⁻ does not require prior activation of the nitrile. The reaction yields a carboxylate salt, which is deprotonated under the basic conditions. A final acidic workup step is required to protonate the carboxylate and obtain the free carboxylic acid.[4][5] Attempting to stop the reaction at the amide stage is possible but often difficult, requiring milder conditions and careful monitoring.[7]
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate1 [label="Anionic Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; ImidicAcid [label="Imidic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Tetrahedral1 [label="Tetrahedral Intermediate\n(from Amide)", fillcolor="#F1F3F4", fontcolor="#202124"]; Carboxylate1 [label="Carboxylate + NH₃", fillcolor="#F1F3F4", fontcolor="#202124"]; EsterHydrolysis [label="Ester Saponification\n(Concurrent Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DiCarboxylate [label="Dicarboxylate Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="2-Methylterephthalic acid", fillcolor="#FFFFFF", fontcolor="#34A853", shape=ellipse, style="filled,dashed"];
// Edges Start -> Intermediate1 [label="+ OH⁻"]; Start -> EsterHydrolysis [label="+ OH⁻ (Saponification)", color="#EA4335"]; Intermediate1 -> ImidicAcid [label="+ H₂O\n- OH⁻"]; ImidicAcid -> Amide [label="Tautomerization"]; Amide -> Tetrahedral1 [label="+ OH⁻"]; Tetrahedral1 -> Carboxylate1 [label="- NH₂⁻"]; Carboxylate1 -> DiCarboxylate [label="via Ester Saponification"]; EsterHydrolysis -> DiCarboxylate; DiCarboxylate -> FinalProduct [label="Acid Workup (H₃O⁺)"]; } caption="Figure 2. Base-catalyzed hydrolysis of both nitrile and ester."
Achieving Selectivity
| Condition | Primary Reagent | Temperature | Expected Product | Rationale & Insights |
| Acidic | Conc. H₂SO₄ or HCl | Reflux | 4-(methoxycarbonyl)-2-methylbenzoic acid | Acid-catalyzed ester hydrolysis is generally slower than nitrile hydrolysis under these conditions. Reaction time is a key parameter to control to minimize diacid formation. |
| Basic | NaOH or KOH (aq.) | Reflux | 2-Methylterephthalic acid | Saponification of the ester is rapid under these conditions. This method is highly effective for complete hydrolysis to the diacid but unsuitable for selective nitrile hydrolysis.[1] |
Experimental Protocols
// Nodes Setup [label="Reaction Setup\n(Flask, Condenser, Stirring)"]; Reagents [label="Add Starting Material,\nSolvent, and Catalyst (Acid/Base)"]; Reaction [label="Heat to Reflux\n(Monitor via TLC/LCMS)"]; Workup [label="Reaction Work-up"]; AcidWorkup [label="Cool, Quench,\nNeutralize/Acidify"]; BaseWorkup [label="Cool, Acidify to Precipitate"]; Extraction [label="Extraction with\nOrganic Solvent"]; Purification [label="Purification"]; Crystallization [label="Recrystallization"]; Analysis [label="Product Analysis\n(NMR, IR, MP, MS)"];
// Edges Setup -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> AcidWorkup [label="For Acidic Rxn"]; Workup -> BaseWorkup [label="For Basic Rxn"]; AcidWorkup -> Extraction; BaseWorkup -> Purification; Extraction -> Purification; Purification -> Crystallization; Crystallization -> Analysis; } caption="Figure 3. General experimental workflow for hydrolysis."
Protocol 1: Selective Acid-Catalyzed Hydrolysis of Nitrile
Objective: To synthesize 4-(methoxycarbonyl)-2-methylbenzoic acid.
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 57.1 mmol).
-
Reagent Addition : Carefully add a mixture of glacial acetic acid (50 mL) and concentrated sulfuric acid (15 mL) followed by water (15 mL). Expertise Note: The acetic acid acts as a co-solvent to ensure homogeneity at the start of the reaction.
-
Heating : Heat the mixture to reflux (approx. 110-120 °C) using a heating mantle.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2-3 hours. The disappearance of the starting material spot indicates completion (typically 6-10 hours). Over-refluxing may lead to ester hydrolysis.
-
Work-up : Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into 250 mL of ice-cold water with vigorous stirring. A white precipitate should form.
-
Isolation : Filter the solid product using a Büchner funnel, and wash the filter cake thoroughly with cold water (3 x 50 mL) until the washings are neutral (pH ~7).
-
Purification : Dry the crude product under vacuum. For higher purity, recrystallize from an ethanol/water mixture.
-
Validation : Confirm the structure by ¹H NMR, IR spectroscopy, and melting point analysis.
Protocol 2: Complete Base-Catalyzed Hydrolysis (Saponification)
Objective: To synthesize 2-methylterephthalic acid.
-
Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10.0 g, 57.1 mmol) in ethanol (100 mL).
-
Reagent Addition : Add a solution of sodium hydroxide (11.4 g, 285 mmol, 5 equivalents) in water (100 mL). Trustworthiness Note: A large excess of NaOH ensures complete hydrolysis of both the intermediate amide and the ester.[9]
-
Heating : Heat the mixture to reflux (approx. 85-95 °C) for 12-24 hours. Ammonia gas may be evolved, so the reaction should be conducted in a well-ventilated fume hood.[3]
-
Work-up & Acidification : After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with 100 mL of water. Slowly and carefully acidify the solution to pH 1-2 by adding concentrated hydrochloric acid while cooling in an ice bath. A dense white precipitate of the diacid will form.
-
Isolation : Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with ice-cold water (2 x 30 mL), and dry under vacuum at 60-80 °C.
-
Validation : The product can be characterized by titration, NMR, and melting point, which should be consistent with 2-methylterephthalic acid.
Product Characterization & Validation
A self-validating protocol requires robust analytical confirmation. The following table provides expected data for the starting material and key products.
| Compound | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (δ, ppm, CDCl₃) |
| This compound | ~2230 (C≡N stretch), ~1725 (C=O ester) | ~8.0-7.8 (aromatic H), ~3.9 (O-CH₃), ~2.6 (Ar-CH₃) |
| 4-(methoxycarbonyl)-2-methylbenzoic acid | 3300-2500 (O-H broad), ~1725 (C=O ester), ~1690 (C=O acid) | ~11.0 (COOH, broad s), ~8.0-7.8 (aromatic H), ~3.9 (O-CH₃), ~2.6 (Ar-CH₃) |
| 2-Methylterephthalic acid | 3300-2500 (O-H broad), ~1690 (C=O acid) | ~11.5 (COOH, broad s), ~8.1-7.9 (aromatic H), ~2.7 (Ar-CH₃) (Note: Solubility may require DMSO-d₆) |
Troubleshooting and Field Insights
-
Incomplete Nitrile Hydrolysis (Acidic Protocol) : If the starting material persists, extend the reflux time. If this promotes ester hydrolysis, increase the concentration of the catalytic acid slightly on a subsequent run.
-
Low Yield of Diacid (Basic Protocol) : Ensure a sufficient excess of base is used and that the reflux period is adequate. The hydrolysis of the intermediate amide can be slow. Also, ensure the final solution is sufficiently acidified (pH < 2) to precipitate the diacid fully.
-
Formation of Amide Intermediate : If the amide is isolated, particularly under basic conditions, it suggests the reaction conditions were too mild (lower temperature or shorter time).[7] To push the reaction to completion, resubmit the isolated amide to the hydrolysis conditions.
References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
-
Martínková, L., & Veselá, A. B. (n.d.). Biocatalytic Hydrolysis of Nitriles. Science of Synthesis. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
-
McIsaac, J. E., Jr., Ball, R. E., & Behrman, E. J. (1971). Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry, 36(20), 3048-3050. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Carbomethoxylbenzamide. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]
-
Wikipedia. (n.d.). m-Toluic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
-
Organic Syntheses. (n.d.). m-Nitrobenzoic acid. Retrieved from [Link]
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Chemoselective Reduction of the Cyano Group in Methyl 4-cyano-3-methylbenzoate
An Application Guide for the Synthesis of Methyl 4-(aminomethyl)-3-methylbenzoate
Abstract
The transformation of a cyano group into a primary amine is a cornerstone of modern organic synthesis, providing a gateway to a vast array of functionalized molecules, including active pharmaceutical ingredients. This application note provides a comprehensive guide to the chemoselective reduction of the cyano group in Methyl 4-cyano-3-methylbenzoate to yield Methyl 4-(aminomethyl)-3-methylbenzoate. The primary challenge in this synthesis is the preservation of the methyl ester functionality, which is also susceptible to reduction. We will explore the underlying principles of various reduction strategies, from catalytic hydrogenation to chemical hydride reagents, and provide detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs. This guide is intended for researchers, scientists, and professionals in drug development seeking robust and reliable methods for selective nitrile reduction.
Introduction and Strategic Considerations
Methyl 4-(aminomethyl)-3-methylbenzoate is a valuable building block in medicinal chemistry and materials science. Its synthesis from this compound presents a classic chemoselectivity problem. The molecule contains two reducible functional groups: a cyano group (nitrile) and a methyl ester. The goal is to convert the nitrile to a primary amine without affecting the ester.
The choice of reducing agent is therefore paramount. Highly potent reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), are unsuitable as they will aggressively reduce both the nitrile and the ester to yield a diol, completely altering the desired molecular scaffold.[1][2][3] Conversely, very mild reagents like Sodium Borohydride (NaBH₄) alone are typically inert towards nitriles under standard conditions.[2]
This guide focuses on three reliable methods that navigate this selectivity challenge:
-
Catalytic Hydrogenation with Raney® Nickel: A powerful, heterogeneous catalytic method ideal for selective nitrile reduction.
-
Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C): An operationally simpler alternative that avoids the need for high-pressure hydrogen gas.
-
Chemical Reduction with a Modified Borohydride System: A convenient lab-scale method using NaBH₄ activated by a cobalt salt.
The following diagram illustrates the critical decision-making process based on the required chemoselectivity.
Caption: Decision workflow for selecting a chemoselective reduction method.
Detailed Experimental Protocols
Safety is paramount. All procedures should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Raney® Nickel is pyrophoric when dry and must be handled as a slurry. Hydrogen gas is highly flammable.
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This method is a classic and highly effective approach for the selective hydrogenation of nitriles.[4][5] Raney® Nickel's high surface area and absorbed hydrogen content make it exceptionally active.[4] The addition of ammonia to the solvent is a critical step to suppress the formation of secondary amine byproducts by inhibiting the condensation of the intermediate imine with the product primary amine.
Reaction Scheme:
Caption: Reduction of this compound via catalytic hydrogenation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | Sigma-Aldrich | |
| Raney® Nickel (W-2) | Slurry in water | W.R. Grace / Sigma-Aldrich | Caution: Pyrophoric. Do not allow to dry.[6] |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
| Ammonia solution | 7N in Methanol | Sigma-Aldrich | |
| Hydrogen (H₂) gas | High purity | Airgas | |
| Celite® 545 | Filtration aid |
| Parr Hydrogenation Apparatus | | Parr Instrument Co. | Or similar pressure reactor. |
Step-by-Step Procedure:
-
Catalyst Preparation: In a fume hood, carefully transfer the Raney® Nickel slurry (approx. 5-10% by weight of the substrate) to the pressure reactor vessel. Decant the water and wash the catalyst three times with anhydrous methanol. This is crucial to remove water which can interfere with the reaction.
-
Reaction Setup: To the vessel containing the methanol-wet catalyst, add a solution of this compound (1.0 eq) dissolved in methanol (10 mL per gram of substrate). Add the 7N methanolic ammonia solution (1.5-2.0 eq).
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen to 50-65 psi.[7]
-
Reaction: Begin vigorous stirring. The reaction is typically exothermic, and a slight temperature increase may be observed. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is usually complete within 4-12 hours.
-
Workup: Once hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen.
-
Filtration: Prepare a small pad of Celite® in a Büchner funnel and wet it with methanol. Keeping the Celite pad wet with methanol at all times is critical to prevent the pyrophoric catalyst from igniting upon contact with air. Filter the reaction mixture through the Celite pad. Wash the catalyst on the pad thoroughly with several portions of methanol.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, Methyl 4-(aminomethyl)-3-methylbenzoate, is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Catalytic Transfer Hydrogenation with Pd/C
This protocol offers a significant advantage in operational simplicity and safety by avoiding the use of a high-pressure hydrogenator.[8][9] A hydrogen donor, such as a formic acid/triethylamine mixture, generates hydrogen in situ. This method is particularly well-suited for small to medium-scale lab synthesis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | Sigma-Aldrich | |
| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich | |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | |
| Formic Acid (HCOOH) | ≥95% | Sigma-Aldrich | |
| Triethylamine (Et₃N) | ≥99% | Sigma-Aldrich |
| Celite® 545 | | | Filtration aid |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous THF (10-15 mL per gram of substrate).
-
Reagent Addition: Under an inert atmosphere (argon or nitrogen), add 10% Pd/C (5-10 mol%). In a separate flask, prepare a mixture of formic acid and triethylamine (e.g., a 5:2 or similar azeotropic mixture is often used; add ~5-10 eq of this mixture).[8] Carefully add the formic acid/triethylamine mixture to the reaction flask. Gas evolution (CO₂) will be observed.
-
Reaction: Heat the mixture to a gentle reflux (or 40-60 °C) and stir for 2-8 hours.[8] Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with THF or ethyl acetate.
-
Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure. The residue will contain the product and triethylammonium formate salts.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (to remove excess formic acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired product.
Protocol 3: Chemical Reduction with NaBH₄/Cobalt(II) Chloride
This method circumvents the need for any hydrogenation equipment and relies on common, benchtop reagents. Sodium borohydride's reducing power is significantly enhanced by cobalt(II) chloride, which is believed to form cobalt boride species that catalyze the reduction of the nitrile.[10] This system is remarkably selective for nitriles in the presence of esters.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | Sigma-Aldrich | |
| Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O) | ≥98% | Sigma-Aldrich | |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Caution: Reacts with water/alcohols to produce H₂. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and CoCl₂·6H₂O (1.5-2.0 eq) in methanol (20 mL per gram of substrate). Stir until a homogenous pink/purple solution is formed.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (5-10 eq) portion-wise over 30-60 minutes. Caution: Vigorous hydrogen gas evolution and the formation of a black precipitate (cobalt boride) will occur. Ensure the addition is slow enough to control the effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup (Quenching): Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add aqueous ammonia or dilute hydrochloric acid to quench the excess NaBH₄ and dissolve the cobalt salts.
-
Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Comparative Summary and Troubleshooting
| Parameter | Protocol 1: Raney® Ni / H₂ | Protocol 2: Pd/C Transfer H₂ | Protocol 3: NaBH₄ / CoCl₂ |
| Principle | Heterogeneous Catalytic Hydrogenation | Heterogeneous Catalytic Transfer Hydrogenation | Chemical Reduction |
| Key Reagents | Raney® Ni, H₂ (gas), NH₃ | Pd/C, HCOOH/Et₃N | NaBH₄, CoCl₂·6H₂O |
| Equipment | Pressure Reactor (e.g., Parr) | Standard Glassware | Standard Glassware |
| Pressure | 50-65 psi | Atmospheric | Atmospheric |
| Temperature | Room Temperature | 40-60 °C or Reflux | 0 °C to Room Temperature |
| Pros | High activity, industrially scalable, clean | No H₂ gas cylinder needed, simple setup | No special equipment, rapid reaction |
| Cons | Requires pressure equipment, pyrophoric catalyst | Can be slower, requires removal of formate salts | Large excess of reagents, quenching can be vigorous |
| Typical Yields | >90% | 80-95% | 75-90% |
Troubleshooting Guide:
-
Incomplete Reaction:
-
Protocol 1: Catalyst may be deactivated. Ensure it was properly washed and handled. Increase H₂ pressure or reaction time.
-
Protocol 2: Catalyst loading may be too low. Ensure the formic acid/triethylamine mixture is fresh.
-
Protocol 3: Insufficient NaBH₄ was used. Ensure anhydrous solvent was used as water degrades the reagent.
-
-
Formation of Secondary Amine:
-
Protocol 1: Insufficient ammonia was added. Increase the equivalents of NH₃ in the reaction mixture.
-
-
Reduction of Methyl Ester:
-
This is unlikely with the prescribed methods. If observed, it indicates a deviation from the protocol (e.g., use of a much stronger, non-selective reagent). With Protocol 3, excessively high temperatures could potentially affect the ester.[11]
-
Conclusion
The chemoselective reduction of this compound is readily achievable using several robust methods. For scalability and high efficiency, Catalytic Hydrogenation with Raney® Nickel is the premier choice. For laboratories lacking high-pressure equipment, Catalytic Transfer Hydrogenation offers an excellent and safe alternative. Finally, the NaBH₄/CoCl₂ system provides a rapid and convenient method for small-scale synthesis without the need for catalysts that require careful handling or specialized equipment. The selection of the optimal protocol will depend on the scale of the reaction, available equipment, and specific experimental constraints.
References
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. Retrieved from [Link]
-
Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Carboxylic Derivatives - Reduction (Metal Hydride Reduction). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Retrieved from [Link]
-
ResearchGate. (2015, January 12). Selective reduction of a nitrile to an aldehyde in the presence of an ester? Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Manganese catalysed reduction of nitriles with amine boranes. Catalysis Science & Technology. Retrieved from [Link]
-
ResearchGate. (2014, November 22). How can I selectively reduce nitrile in presence of ester (reaction conditions)? Retrieved from [Link]
-
ResearchGate. (2017, March 24). How to selectively reduction of nitrile group in presence of ester group? Retrieved from [Link]
-
ACS Publications. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development. Retrieved from [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Reaction Chemistry & Engineering. Retrieved from [Link]
-
PubMed. (2015). Chemoselective Silylative Reduction of Conjugated Nitriles under Metal-Free Catalytic Conditions: β-Silyl Amines and Enamines. Angewandte Chemie International Edition in English, 54(23), 6832-6. Retrieved from [Link]
-
Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Chemical Engineering, 62(4), 258-271. Retrieved from [Link]
-
ResearchGate. (2017, January 17). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]
- Google Patents. (1985). WO1985000605A1 - Process for selective nitrile reduction.
- Google Patents. (2003). US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide.
-
PubMed. (2012). A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles. Chemistry, 18(49), 15799-805. Retrieved from [Link]
-
TIB-Portal. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]
-
SciSpace. (2003). A Generic Approach for the Catalytic Reduction of Nitriles. Retrieved from [Link]
- Google Patents. (2007). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
ACS Publications. (1965). Reduction of Polyfluoroalkyl Nitriles with Sodium Borohydride. The Journal of Organic Chemistry, 30(10), 3524-3527. Retrieved from [Link]
-
ACS Publications. (1960). The Reduction of Esters with Sodium Borohydride. The Journal of Organic Chemistry, 25(4), 562-564. Retrieved from [Link]
-
Organic Syntheses. hydrogen. Retrieved from [Link]
-
American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]
-
Wikipedia. Raney nickel. Retrieved from [Link]
-
Semantic Scholar. (2011). Facile transformation of esters to nitriles. Retrieved from [Link]
-
W.R. Grace & Co. Hydrogenation Catalysts. Retrieved from [Link]
-
Prime Scholars. (2016). Selective Blockage of the Catalyst Active Sites for the Hydrogenation of Various Functional Groups over Raney Nickel and Nickel. Journal of Chemical Engineering and Process Technology, 7(4). Retrieved from [Link]
-
PMC. (2017). The reductive decyanation reaction: an overview and recent developments. Beilstein Journal of Organic Chemistry, 13, 253–265. Retrieved from [Link]
-
ResearchGate. (2017, December 14). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? Retrieved from [Link]
-
Organic Chemistry Portal. (2008). Rhodium-Catalyzed Reductive Cleavage of Carbon-Cyano Bonds with Hydrosilane: A Catalytic Protocol for Removal of Cyano Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
- Google Patents. (2002). US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene...
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Application Note: Quantitative Analysis of Methyl 4-cyano-3-methylbenzoate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Methyl 4-cyano-3-methylbenzoate is an organic intermediate playing an increasingly important role in the synthesis of specialized pharmaceutical agents and advanced materials. Its chemical structure, featuring a benzoate ester, a nitrile group, and a methyl substituent, imparts specific chemical properties that necessitate precise and accurate quantification. The presence of this compound as a starting material, intermediate, or potential impurity requires a robust and validated analytical method to ensure the quality, safety, and efficacy of final products.
This application note provides a comprehensive guide to the quantitative determination of this compound. As a Senior Application Scientist, the goal is not merely to present a protocol, but to elucidate the scientific rationale behind the chosen methodology. We will detail a highly specific and reliable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection. Furthermore, this document outlines a complete validation strategy grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose in a regulated environment.[1][2][3]
Analyte Overview & Method Selection Rationale
Analyte: this compound Molecular Formula: C₁₀H₉NO₂ Molecular Weight: 175.18 g/mol (based on the isomeric Methyl 3-cyano-4-Methylbenzoate)[4] Chemical Structure: (Note: As specific data for the 4-cyano-3-methyl isomer is not readily available, properties of closely related isomers like 4-cyano-3-methylbenzoic acid and methyl 4-cyanobenzoate are used for initial method development considerations.)[5][6]
The structure possesses a moderately non-polar aromatic ring system, making it an ideal candidate for retention and separation using RP-HPLC. The presence of the cyano and ester functional groups, along with the benzene ring, creates a chromophore that allows for sensitive detection by UV-Vis spectroscopy.
Why RP-HPLC with UV Detection?
-
Specificity: RP-HPLC offers excellent resolving power, enabling the separation of the target analyte from starting materials, by-products, and potential degradants.[7]
-
Sensitivity: The aromatic nature of this compound allows for strong UV absorbance, leading to low limits of detection (LOD) and quantitation (LOQ).
-
Versatility: The method is adaptable for various applications, including purity assessment, content uniformity, and stability testing.
-
Robustness: HPLC is a mature and reliable technology widely used in quality control laboratories.
While Gas Chromatography (GC) could also be considered due to the analyte's volatility, HPLC is often preferred in pharmaceutical settings as it avoids the thermal degradation that can occur with complex molecules at high temperatures and does not require derivatization for polar analytes.[8][9]
Proposed RP-HPLC Method for Quantification
This section details the experimental conditions for the quantitative analysis of this compound.
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Column: Waters X-Bridge™ C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. A C18 stationary phase is chosen for its hydrophobic interaction with the non-polar aromatic ring of the analyte.
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Orthophosphoric Acid (Analytical Grade).
-
Reference Standard: this compound, >99% purity.
-
Sample Diluent: Acetonitrile:Water (50:50, v/v).
Chromatographic Conditions
The following table summarizes the optimized instrumental parameters. The gradient elution is designed to provide a robust separation of the main peak from any early or late-eluting impurities.
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | The acid suppresses the ionization of potential acidic impurities, ensuring better peak shape. |
| Mobile Phase B | Acetonitrile | Provides the necessary elution strength for the moderately non-polar analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Detection | DAD, 254 nm | This wavelength is a common choice for aromatic compounds, offering a good balance of sensitivity and specificity. A full UV scan should be performed on the reference standard to confirm the optimal wavelength. |
| Run Time | 15 minutes | Sufficient time to elute the analyte and any potential late-eluting impurities. |
| Gradient Program | See Table Below | A gradient ensures efficient elution and separation from potential impurities with different polarities. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
-
Sample Preparation: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, then dilute to volume. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Analytical Workflow Diagram
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- 4. Methyl 3-cyano-4-Methylbenzoate - Protheragen [protheragen.ai]
- 5. Methyl 4-cyanobenzoate | C9H7NO2 | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Robust, Optimized RP-HPLC Method for the Quantification of Methyl 4-cyano-3-methylbenzoate
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note details the systematic development of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and reliable quantification of Methyl 4-cyano-3-methylbenzoate. This compound is a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. The narrative outlines a logical, science-driven approach, moving from initial analyte characterization to the final, validated protocol. The method utilizes a C18 stationary phase with a methanol and water mobile phase, offering excellent peak symmetry, resolution, and sensitivity with UV detection. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a robust analytical solution for this compound and its structural analogs.
Introduction and Rationale
This compound is an aromatic compound featuring both a nitrile and a methyl ester functional group.[1] The precise quantification of such intermediates is critical for ensuring reaction yield, monitoring purity, and guaranteeing the quality of final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high sensitivity, specificity, and resolving power.[2]
The development of an HPLC method, however, is not a trivial exercise. It requires a foundational understanding of the analyte's physicochemical properties to make informed decisions on stationary phase, mobile phase, and detection parameters. This document eschews a simple recitation of a final method; instead, it provides the underlying scientific rationale for each step in the development process, empowering the user to adapt the method for similar compounds or troubleshoot effectively.
Analyte Properties & Initial Chromatographic Considerations
A successful method development strategy begins with a thorough understanding of the target analyte.
Structure and Properties:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₉NO₂[3]
-
Molecular Weight: 175.18 g/mol [3]
-
Structure:
The molecule's structure—a substituted benzene ring—confers several properties that guide our initial choices:
-
Polarity: The presence of the aromatic ring and methyl group makes the molecule relatively nonpolar, while the cyano and methyl ester groups add a degree of polarity. This moderate nonpolar character makes it an ideal candidate for Reversed-Phase (RP) chromatography.
-
UV Absorbance: The conjugated aromatic system is a strong chromophore, predicting excellent sensitivity for UV-Vis detection. Related benzoate compounds show strong absorbance in the 225-280 nm range.[4]
-
Ionization: The molecule lacks strongly acidic or basic functional groups. The ester is neutral, and the nitrile is very weakly basic. This is a significant advantage, as its retention will be largely independent of mobile phase pH, eliminating the need for strict pH control to prevent peak shape issues like tailing, which can be a problem for acidic benzoate derivatives.[5]
Based on this analysis, a standard RP-HPLC setup is the logical starting point.
Table 1: Summary of Analyte Characteristics and Initial Method Choices
| Parameter | Characteristic | Rationale for Initial Choice |
| Stationary Phase | Moderately nonpolar molecule | C18 (octadecylsilane) column provides hydrophobic interactions for good retention. |
| Mobile Phase | Soluble in organic solvents | Acetonitrile or Methanol mixed with water. Methanol is chosen for initial trials due to its different selectivity for aromatic compounds. |
| Detection Mode | Strong aromatic chromophore | UV-Vis detection. A Diode Array Detector (DAD) is recommended to determine the optimal wavelength (λmax). |
| pH Control | No ionizable groups | No buffer is required initially. This simplifies mobile phase preparation. |
Systematic Method Development Strategy
Our approach is a sequential optimization of chromatographic parameters. The goal is to achieve a symmetric peak (tailing factor ≈ 1.0-1.2), adequate retention (k' > 2), and a short run time.
Workflow for Method Optimization
The development process follows a logical path from broad screening to fine-tuning of parameters. This workflow ensures that each variable is optimized systematically.
Caption: A systematic workflow for HPLC method development.
Step-by-Step Optimization Protocol
1. Column and Mobile Phase Screening:
-
Column: A standard L1 packing (C18, 5 µm, 150 mm x 4.6 mm) is a robust starting point.
-
Mobile Phase A: HPLC-grade Water
-
Mobile Phase B: HPLC-grade Methanol
-
Procedure: A broad scouting gradient is performed from 50% to 90% Methanol over 15 minutes. This will determine the approximate organic solvent concentration required to elute the compound.
2. Wavelength Selection:
-
Rationale: To ensure maximum sensitivity, the analyte should be monitored at its absorbance maximum (λmax).
-
Protocol:
-
Prepare a moderately concentrated solution of this compound (~25 µg/mL) in the mobile phase.
-
Inject the solution while running the scouting gradient.
-
Using a DAD, acquire the UV spectrum across the peak.
-
Identify the wavelength of maximum absorbance. For this class of compound, a λmax is expected around 240-260 nm.
-
3. Gradient and Composition Optimization:
-
Rationale: The scouting gradient is refined to provide good resolution from any impurities with an efficient run time.
-
Protocol:
-
Based on the scouting run, narrow the gradient around the elution concentration. For instance, if the compound eluted at 75% MeOH, a new gradient of 65-85% MeOH over 10 minutes is a logical next step.
-
For routine quality control, an isocratic method is often preferred for its simplicity and robustness. The optimal isocratic percentage can be estimated from the gradient run. A starting point for the isocratic mobile phase composition is the concentration of the organic solvent at the time the peak apex elutes.
-
Final Recommended HPLC Protocol
This protocol has been optimized for the efficient and robust analysis of this compound.
Instrumentation and Consumables
-
HPLC System: Any standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., Luna C18, 150 mm x 4.6 mm, 5 µm particle size).
-
Vials: 2 mL amber glass HPLC vials with PTFE septa.
Reagent and Sample Preparation
-
Solvents: HPLC-grade Methanol and ultrapure Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the test sample in Methanol to achieve a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[6]
Chromatographic Conditions
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| Stationary Phase | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: Methanol / Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection | 248 nm (or determined λmax) |
| Run Time | 10 minutes |
Expected Result: Under these conditions, this compound is expected to elute with a retention time of approximately 5-7 minutes, exhibiting excellent peak symmetry.
Method Validation Principles
To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7]
Caption: Key validation parameters based on ICH guidelines.
Table 3: Core Method Validation Parameters
| Parameter | Purpose | Typical Acceptance Criterion |
| Specificity | To ensure the signal is only from the analyte of interest. | Peak is spectrally pure (via DAD) and well-resolved from other components. |
| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (R²) ≥ 0.999 for a 5-point calibration curve. |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery from spiked matrix samples. |
| Precision | To show the consistency of results (repeatability). | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| LOD / LOQ | To determine the lowest concentration that can be detected/quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
Conclusion
This application note presents a logical and scientifically grounded strategy for the development of a robust RP-HPLC method for this compound. By starting with the physicochemical properties of the analyte, we systematically optimized the chromatographic conditions to arrive at a simple, fast, and reliable isocratic method. The final protocol, utilizing a C18 column with a methanol/water mobile phase and UV detection, is suitable for routine quality control and research applications. The inclusion of validation principles ensures that the method can be implemented in regulated environments to produce trustworthy and defensible analytical data.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10241099, 4-Cyano-3-methylbenzoic acid. PubChem. Available at: [Link]
-
Ghanbarloo, M., et al. (2024). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. ResearchGate. Available at: [Link]
-
Patel, K. N., et al. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. Available at: [Link]
-
Andrade, P. B., et al. (2014). HPLC profiles of a standard solution of sodium benzoate (A) and of a quince jam extract (B). ResearchGate. Available at: [Link]
-
Protheragen. (n.d.). Methyl 3-cyano-4-Methylbenzoate. Protheragen. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Methyl 3-cyano-4-Methylbenzoate - Protheragen [protheragen.ai]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajast.net [ajast.net]
Application Note: High-Resolution GC-MS Analysis of a Methyl 4-cyano-3-methylbenzoate Reaction Mixture for Pharmaceutical Intermediate Quality Control
Abstract
This application note presents a detailed, robust methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 4-cyano-3-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol is designed for researchers, process chemists, and quality control analysts involved in drug development and manufacturing. We will move beyond a simple procedural list to explain the rationale behind critical experimental choices, from sample preparation to instrument configuration. This guide provides a comprehensive workflow to identify and quantify the target compound, as well as potential process-related impurities such as starting materials, isomers, and byproducts, ensuring the integrity of the synthetic process.
Introduction: The Analytical Imperative
This compound and its structural isomers are critical building blocks in medicinal chemistry. The precise substitution pattern on the aromatic ring is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). An incorrect isomer or the presence of unreacted starting materials can lead to failed synthetic steps, undesirable side reactions, or the generation of toxicologically significant impurities.
Therefore, a highly selective and sensitive analytical method is required to monitor the reaction progress and assess the purity of the final intermediate. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the technique of choice due to its exceptional resolving power for isomeric species and the definitive structural information provided by mass spectral data.[1][2] This note establishes a self-validating protocol that ensures accuracy, precision, and reliability in a research or quality control setting.
Foundational Principles: Why GC-MS?
The choice of GC-MS is predicated on the physicochemical properties of this compound. The compound is sufficiently volatile and thermally stable to be amenable to GC analysis. The mass spectrometer provides two critical dimensions of data:
-
Retention Time (RT): A highly reproducible parameter based on the analyte's interaction with the GC column's stationary phase, allowing for the separation of components in a complex mixture.
-
Mass Spectrum: A unique fragmentation "fingerprint" for a molecule upon electron ionization, which allows for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern.[1]
This dual-detection mechanism provides a high degree of confidence in both the identification and quantification of analytes within the reaction mixture.
Experimental Workflow: A Step-by-Step Protocol
This section details the complete protocol, from sample receipt to data analysis. The causality behind each step is explained to provide a deeper understanding of the methodology.
Materials and Reagents
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade. Rationale: DCM is a volatile organic solvent that effectively dissolves the analyte and potential impurities without reacting with them. It is also compatible with common GC injection systems.[3]
-
Analyte Standard: Certified reference material (CRM) of this compound (>99.5% purity).
-
Internal Standard (IS): (Optional, for precise quantification) Anthracene-d10 or another non-interfering, deuterated aromatic compound.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa. Rationale: Glass is used to prevent leaching of plasticizers, and PTFE-lined septa provide an inert barrier.[4]
-
Syringe Filters: 0.22 µm PTFE syringe filters.
Sample Preparation Protocol
The goal of sample preparation is to dilute the reaction mixture to an appropriate concentration for GC-MS analysis and to remove any non-volatile components or particulates that could contaminate the GC system.[4]
-
Homogenization: Vigorously shake the crude reaction mixture to ensure a homogenous sample is drawn.
-
Initial Dilution: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolution: Dissolve and dilute to the mark with dichloromethane. This creates a stock solution of approximately 1 mg/mL.
-
Working Solution: Perform a further 1:100 dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting to the mark with dichloromethane. The final concentration will be approximately 10 µg/mL. Rationale: This concentration range is typically suitable for achieving a good signal-to-noise ratio without overloading the GC column or saturating the detector.[1]
-
Filtration: Draw the final working solution into a syringe and pass it through a 0.22 µm PTFE syringe filter into a labeled autosampler vial. This removes any fine particulates.[4]
-
Standard Preparation: Prepare a series of calibration standards of the this compound CRM in dichloromethane, typically ranging from 0.1 µg/mL to 20 µg/mL, to establish linearity.
Diagram 1: GC-MS Sample Preparation Workflow
Caption: Workflow for preparing a reaction mixture for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument in use. The key is to achieve baseline separation of the target analyte from critical isomers and impurities.
-
GC System: Agilent 8890 GC (or equivalent)
-
MS System: Agilent 5977B MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms (or HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness. Rationale: A 5% phenyl-methylpolysiloxane stationary phase provides excellent selectivity for a wide range of aromatic compounds based on boiling point and polarity differences.[5]
-
Inlet: Split/Splitless, operated in Split mode (50:1 ratio) at 250 °C. Rationale: Split injection prevents column overloading with the relatively concentrated sample matrix and ensures sharp chromatographic peaks.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 280 °C, hold for 5 minutes.
-
Rationale: The initial hold allows for the elution of volatile solvents. The first ramp is designed to separate the target analyte from closely related isomers. The second, faster ramp and final hold ensure that any less volatile byproducts are eluted from the column in a reasonable time.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
MS Quadrupole: 150 °C.
-
Acquisition Mode: Full Scan (m/z 40-300). Rationale: Full scan mode is essential for identifying unknown impurities. For quantification, Selected Ion Monitoring (SIM) can be used to enhance sensitivity if required.
-
Data Analysis: MassHunter software (or equivalent) with the NIST Mass Spectral Library.[6][7]
Results and Discussion: Interpreting the Data
Identification of the Target Analyte
The identity of this compound is confirmed by a two-factor authentication:
-
Retention Time Matching: The retention time of the major peak in the sample chromatogram must match that of the certified reference standard analyzed under the same conditions.
-
Mass Spectrum Matching: The mass spectrum of the peak must match the reference spectrum from the NIST library and the acquired standard.
Predicted Mass Spectrum Fragmentation: The molecular weight of this compound (C10H9NO2) is 175.18 g/mol . The molecular ion peak (M+) is expected at m/z 175 . Key fragments include:
-
m/z 144: Loss of a methoxy radical (•OCH3, M-31). This is a very common fragmentation pathway for methyl esters.[8]
-
m/z 116: Loss of the entire methoxycarbonyl group (•COOCH3, M-59).
-
m/z 115: Loss of both the methyl group and the carbonyl group, followed by rearrangement.
-
m/z 90: Fragment corresponding to the benzonitrile core after loss of substituents.
Diagram 2: Logical Flow for Compound Identification
Caption: Decision process for confirming analyte identity using GC-MS data.
Identification of Potential Impurities
Based on common synthetic routes (e.g., cyanation of a halogenated precursor like Methyl 3-iodo-4-methylbenzoate), potential impurities can be predicted and searched for in the chromatogram.[3]
-
Unreacted Starting Material: (e.g., Methyl 3-iodo-4-methylbenzoate, MW=276.05). This would elute later than the product and have a characteristic isotopic pattern for iodine.
-
Isomeric Byproducts: (e.g., Methyl 3-cyano-4-methylbenzoate). Isomers will have the same molecular ion (m/z 175) but will typically exhibit different retention times and potentially subtle differences in their fragmentation patterns due to the different substitution positions.
-
Residual Solvents: (e.g., DMF, Toluene). These will be highly volatile and appear at the beginning of the chromatogram.
Method Validation and Performance
A robust analytical method must be validated to ensure it is fit for purpose. Key validation parameters should be assessed according to ICH guidelines.[9] The table below summarizes the expected performance characteristics for this method.
| Parameter | Specification | Typical Result | Rationale |
| Specificity | No interference at the RT of the analyte | Baseline resolution from all known impurities | Ensures the signal is solely from the target compound. |
| Linearity (R²) | ≥ 0.995 | > 0.999 | Demonstrates a proportional response across a range of concentrations. |
| Limit of Detection (LOD) | Reportable | ~0.05 µg/mL (S/N ≥ 3) | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Reportable | ~0.15 µg/mL (S/N ≥ 10) | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Accuracy (% Recovery) | 90.0 - 110.0% | 98.5 - 102.3% | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | ≤ 5.0% | < 2.0% | Measures the repeatability of the analysis. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound reaction mixtures. By detailing not only the "how" but also the "why" of each methodological step, this guide empowers researchers and quality control professionals to implement a reliable system for monitoring a critical pharmaceutical intermediate. The method demonstrates high specificity, sensitivity, and precision, making it suitable for rigorous quality assessment in the drug development pipeline. Adherence to this protocol will ensure the generation of trustworthy and defensible analytical data, contributing to the overall quality and safety of the final pharmaceutical product.
References
-
Guide to GC Column Selection and Optimizing Separations. Restek. [Link]
-
GC/MS Identification of Impurities. Medistri SA. [Link]
-
NIST Mass Spectral Library. Diablo Analytical. [Link]
-
Mass Spectrometry Data Center. National Institute of Standards and Technology (NIST). [Link]
-
Benzoic acid, methyl ester. NIST Chemistry WebBook. [Link]
-
The Capillary GC Column: How to Choose the Correct Type and Dimension. Agilent Technologies. [Link]
-
How Is GC-MS Used In Quality Control? Chemistry For Everyone. [Link]
-
Common Sample Preparation Techniques for GC-MS Analysis. Al-Fatah, et al. [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Talic, S., et al. Arhiv za farmaciju. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
Sources
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- 2. youtube.com [youtube.com]
- 3. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 5. trajanscimed.com [trajanscimed.com]
- 6. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. netpharmalab.es [netpharmalab.es]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: High-Purity Isolation of Methyl 4-cyano-3-methylbenzoate via Flash Column Chromatography
Abstract
Methyl 4-cyano-3-methylbenzoate is a key substituted aromatic ester, often utilized as a crucial intermediate in the synthesis of complex pharmaceutical agents and novel materials. Achieving high purity of this compound is paramount for ensuring predictable reaction kinetics, high yields, and the structural integrity of downstream products. This document provides a comprehensive, field-proven guide for the purification of crude this compound using normal-phase flash column chromatography. We will delve into the theoretical underpinnings of the separation, a systematic approach to method development using Thin-Layer Chromatography (TLC), and a detailed, step-by-step protocol for the purification process, complete with troubleshooting and expert insights.
Introduction and Physicochemical Profile
This compound possesses two key functional groups: a nitrile (-C≡N) and a methyl ester (-COOCH₃). Both groups are moderately polar, which dictates the compound's interaction with the stationary phase during chromatography. The primary goal of this protocol is to separate the target compound from less polar impurities (e.g., unreacted starting materials) and more polar impurities (e.g., the corresponding carboxylic acid formed via hydrolysis).
Column chromatography is the technique of choice for this purification on a laboratory scale. It operates on the principle of differential adsorption, where components of a mixture partition differently between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[1] By carefully selecting the mobile phase, we can selectively elute compounds based on their polarity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source / Note |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₉NO₂ | Calculated |
| Molecular Weight | 175.18 g/mol | Calculated |
| Structure | ![]() | - |
| CAS Number | 185147-16-4 | - |
| Predicted Polarity | Moderately Polar | Based on functional groups |
| Melting Point (Isomer) | 65-67 °C (for Methyl 4-cyanobenzoate) | |
| Boiling Point (Isomer) | 142-144 °C / 12 mmHg (for Methyl 4-cyanobenzoate) |
Note: Experimental physical constants for this compound are not widely reported. Data for the closely related isomer, Methyl 4-cyanobenzoate, is provided for approximation.
The Cornerstone of Success: Method Development via TLC
Before committing a crude sample to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost analytical technique that serves as a small-scale pilot for the column separation.[2] The objective is to find a mobile phase composition that provides a clear separation between the target compound and its impurities, with the target compound exhibiting an ideal Retention Factor (Rƒ).
The Rƒ is a measure of how far a compound travels up the TLC plate relative to the solvent front. A solvent system that results in an Rƒ value between 0.25 and 0.35 for the desired compound is considered optimal. This range ensures that the compound interacts sufficiently with the stationary phase for effective separation but elutes from the column in a reasonable volume of solvent without excessive band broadening.
Protocol: TLC Solvent System Screening
-
Plate Preparation: On a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄), lightly draw a pencil line about 1 cm from the bottom (the origin).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small, concentrated dot of the sample solution onto the origin line.
-
Development: Place a small amount of a test solvent system (mobile phase) into a developing chamber (a covered beaker with filter paper works well). The solvent level must be below the origin line. Carefully place the TLC plate into the chamber and close it.
-
Elution: Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Rƒ Calculation: Calculate the Rƒ for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Repeat steps 4-7 with different solvent ratios until the target compound's spot has an Rƒ of ~0.3 and is well-separated from other spots. Start with a low-polarity system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent.
Table 2: Common Solvent Systems for Normal-Phase Chromatography
| Non-Polar Solvent | Polar Solvent | Polarity | Notes |
| Hexane / Heptane | Ethyl Acetate (EtOAc) | Low to Medium | A standard, versatile system for many organic compounds.[3] |
| Hexane / Heptane | Diethyl Ether (Et₂O) | Low to Medium | Ether is slightly more polar than EtOAc in some contexts. Highly flammable. |
| Dichloromethane (DCM) | Hexane / Heptane | Low to Medium | Used to separate less polar compounds. |
| Dichloromethane (DCM) | Methanol (MeOH) | Medium to High | Excellent for more polar compounds. Use MeOH sparingly (<10%) to avoid dissolving silica.[3] |
Workflow and Separation Principle Visualization
The overall process follows a logical progression from analytical method development to preparative separation.
Caption: Workflow from TLC optimization to final product isolation.
The separation itself is governed by the polarity of the molecules.
Caption: Principle of chromatographic separation based on polarity.
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different amounts.
Materials and Reagents
-
Glass chromatography column (e.g., 40 mm diameter, 300 mm length)
-
Silica gel for flash chromatography (e.g., 230-400 mesh)
-
Sand, washed
-
Cotton or glass wool plug
-
Eluent-grade solvents (e.g., Hexane, Ethyl Acetate) determined from TLC analysis
-
Collection vessels (test tubes or flasks)
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, ensuring it covers the outlet but does not restrict flow. Add a ~1 cm layer of sand on top of the plug.
-
In a beaker, prepare a slurry by mixing ~40-60 g of silica gel with the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). The consistency should be like a milkshake, not a thick paste.
-
With the column stopcock closed, pour the slurry into the column. Use a funnel to aid the transfer.
-
Open the stopcock and drain some solvent, while continuously tapping the side of the column gently to ensure the silica packs down into a uniform, crack-free bed. Add more eluent as needed to ensure the silica bed never runs dry.
-
Once the silica has settled, add another ~1 cm layer of sand on top. This prevents the bed from being disturbed during sample and eluent addition.
-
Drain the excess eluent until the solvent level is just at the top of the sand layer. Do not let air enter the silica bed.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the ~1 g crude product in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder as a uniform layer on top of the sand at the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (eluent) to the top of the column, taking care not to disturb the sample layer.
-
Open the stopcock and begin collecting the eluent in numbered test tubes (e.g., 10-15 mL per fraction). For flash chromatography, gentle pressure from a regulated air or nitrogen line is applied to the top of the column to achieve a solvent flow rate of approximately 2 inches/minute.
-
Maintain the solvent level at the top of the column by continuously adding fresh eluent. Never let the column run dry.
-
If a gradient elution is required (as determined by TLC showing impurities close to the product), start with the low-polarity system and gradually increase the percentage of the polar solvent after the non-polar impurities have eluted.
-
-
Fraction Analysis and Product Isolation:
-
Systematically analyze the collected fractions using TLC. Spot every second or third fraction on a single TLC plate to track the elution profile.
-
Identify the fractions containing only the pure target compound (single spot at the correct Rƒ).
-
Combine these pure fractions into a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and confirm purity using analytical methods like NMR, GC-MS, or HPLC.
-
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Solution(s) |
| Cracked or Channeling Silica Bed | Column was allowed to run dry; Packing was not uniform. | The run is likely compromised. Repack the column carefully, ensuring the silica bed is always submerged in solvent. |
| Poor Separation (Co-elution) | Solvent system is too polar; Column is overloaded with sample. | Use a less polar solvent system. Reduce the amount of crude sample loaded onto the column. |
| Compound Won't Elute | Solvent system is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). If the compound is very polar, a stronger system like DCM/MeOH may be needed. |
| Streaking on TLC Plate | Sample is too concentrated; Compound is acidic/basic; Sample is not fully dissolved. | Dilute the sample for spotting. Add a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. Ensure complete dissolution before spotting. |
Conclusion
The purification of this compound by flash column chromatography is a highly effective method when approached systematically. The cornerstone of this process is meticulous method development using TLC to identify a solvent system that provides an optimal Rƒ value. By following the detailed protocols for column packing, sample loading, and fraction analysis, researchers can reliably obtain this valuable chemical intermediate in high purity, paving the way for success in subsequent synthetic applications.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70791, Methyl 4-cyanobenzoate. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10241099, 4-Cyano-3-methylbenzoic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Google Patents. (n.d.). CN106674052A - Preparation method of methyl 3-cyano-4-hydroxybenzoate.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]
-
Protheragen. (n.d.). Methyl 3-cyano-4-Methylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
The Good Scents Company. (n.d.). methyl 4-methyl benzoate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
-
University of the Cumberlands. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
Sources
Application Note: High-Purity Recovery of Methyl 4-cyano-3-methylbenzoate via Mixed-Solvent Recrystallization
Abstract
Methyl 4-cyano-3-methylbenzoate is a key intermediate in the synthesis of various pharmaceutical agents and advanced materials. Achieving high purity of this compound is critical for downstream applications, directly impacting reaction yields, impurity profiles, and final product efficacy. This application note presents a detailed protocol for the purification of this compound using a mixed-solvent recrystallization technique. We delve into the scientific principles behind solvent selection, provide a step-by-step methodology, and offer expert insights into process validation and troubleshooting to ensure a robust and reproducible purification.
The Foundational Principle: Recrystallization
Recrystallization is a premier technique for purifying solid organic compounds.[1] The process is governed by the principle of differential solubility: a carefully selected solvent or solvent system should dissolve the target compound to a high extent at an elevated temperature, but only sparingly at a low temperature.[2] As a hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to a supersaturated state.[3] This state is relieved by the compound precipitating out of the solution. The slow and ordered process of crystal lattice formation inherently excludes impurity molecules, which remain dissolved in the surrounding solution (the "mother liquor").[1] This dynamic equilibrium process ultimately yields crystals of significantly higher purity than the starting material.
Solvent System Selection: The Key to Success
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent system should meet several criteria:
-
High Solvating Power when Hot: The solvent must effectively dissolve the crude solid at or near its boiling point.
-
Low Solvating Power when Cold: The solvent should exhibit poor solubility for the compound at low temperatures (e.g., 0-4 °C) to maximize recovery.
-
Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the substance from "oiling out"—separating as a liquid instead of a solid.[3][4]
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.
For this compound, a compound of moderate polarity, a single solvent is often either too effective (leading to poor recovery) or not effective enough (requiring large volumes). Therefore, a mixed-solvent system is the optimal approach.[5][6] This protocol utilizes a methanol-water system. Methanol is a polar protic solvent in which the compound is readily soluble, while water acts as an anti-solvent in which it is largely insoluble.[7] By carefully adjusting the ratio of these two miscible solvents, we can fine-tune the solubility profile to achieve optimal conditions for crystallization.[6]
Table 1: Qualitative Solubility Screening for this compound
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) | Suitability as a Single Solvent | Suitability in a Mixed System |
| Water | High | Insoluble | Insoluble | Poor | Excellent (as anti-solvent) |
| Methanol | High-Medium | Sparingly Soluble | Very Soluble | Fair (Potential for low recovery) | Excellent (as primary solvent) |
| Ethanol | High-Medium | Sparingly Soluble | Very Soluble | Fair (Potential for low recovery) | Excellent (as primary solvent) |
| Ethyl Acetate | Medium | Soluble | Very Soluble | Poor | Good (with non-polar anti-solvent) |
| Heptane/Hexane | Low | Insoluble | Sparingly Soluble | Poor | Good (as anti-solvent) |
| Toluene | Low | Sparingly Soluble | Soluble | Fair | Good (with non-polar anti-solvent) |
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5.0 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Methanol (ACS Grade)
-
Deionized Water
-
125 mL Erlenmeyer Flask
-
50 mL Erlenmeyer Flask
-
Stemless Funnel and Fluted Filter Paper
-
Büchner Funnel and Filter Flask
-
Vacuum Source
-
Hot Plate/Stirrer
-
Glass Stirring Rod
-
Watch Glass
-
Ice Bath
Step 1: Dissolution
-
Place 5.0 g of crude this compound into the 125 mL Erlenmeyer flask.
-
Add approximately 20 mL of methanol. Swirl the flask to suspend the solid.
-
Gently heat the mixture on a hot plate while swirling continuously. Add methanol in small (2-3 mL) portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary.
Step 2: Hot Gravity Filtration (Optional)
This step is only necessary if insoluble impurities or colored impurities (requiring charcoal treatment) are present.
-
Place a stemless funnel with fluted filter paper into the neck of the clean 50 mL Erlenmeyer flask on the hot plate.
-
Pour a small amount of hot methanol through the funnel to pre-heat the apparatus and wet the filter paper.
-
Carefully and quickly pour the hot, saturated solution through the fluted filter paper.
-
Scientist's Note: This step must be performed quickly to prevent premature crystallization in the funnel.[8] Using a stemless funnel and keeping the receiving flask warm minimizes this risk. If crystals do form, a small amount of hot solvent can be used to redissolve them.
-
Step 3: Crystallization
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature.
-
Scientist's Note: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.
-
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
Step 4: Crystal Isolation
-
Set up a vacuum filtration apparatus with a Büchner funnel and a filter flask of appropriate size.
-
Wet the filter paper in the Büchner funnel with a small amount of ice-cold methanol.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the funnel.
-
Use a glass rod or spatula to transfer any remaining crystals from the flask.
Step 5: Washing
-
With the vacuum still applied, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold methanol. This removes any residual mother liquor containing dissolved impurities from the crystal surfaces.
-
Repeat the wash with a small portion (5-10 mL) of ice-cold deionized water to facilitate drying.
-
Scientist's Note: The wash solvent must be cold to avoid dissolving a significant amount of the purified product.[2]
-
Step 6: Drying
-
Continue to draw air through the Büchner funnel for 15-20 minutes to partially dry the crystals.
-
Transfer the crystal cake to a pre-weighed watch glass and spread it thinly.
-
Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Workflow Visualization
The following diagram outlines the logical flow of the recrystallization procedure.
Sources
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Troubleshooting & Optimization
Technical Support Center: Methyl 4-cyano-3-methylbenzoate Synthesis
Prepared by: Gemini, Senior Application Scientist
This technical support guide addresses common challenges, specifically low reaction yields, encountered during the synthesis of Methyl 4-cyano-3-methylbenzoate via the Sandmeyer reaction. It is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies.
Frequently Asked Questions (FAQs)
This section is structured to help you rapidly diagnose and resolve issues at critical stages of the synthesis.
Part 1: The Diazotization Stage
The conversion of the starting amine, Methyl 4-amino-3-methylbenzoate, into its corresponding diazonium salt is a foundational step where errors can significantly impact the final yield.
Q1: My reaction yield is very low, and I suspect the diazotization failed. How can I confirm the reaction is complete?
A: Incomplete diazotization is a primary cause of low yields. To verify completion, you must test for the presence of unreacted nitrous acid, which signifies that all of the primary amine has been consumed. The standard method is to use potassium iodide-starch paper; a drop of the reaction mixture should produce an immediate blue-black color, indicating excess nitrous acid.[1] A persistent blue color confirms the reaction is complete and you can proceed to the next step.
Q2: What is the optimal temperature for diazotization, and why is it so critical?
A: The optimal temperature range for generating and maintaining the stability of aryl diazonium salts is 0–5 °C.[1][2][3] These salts are notoriously unstable at higher temperatures.[3] The C-N bond is weak, and warming the solution will cause the diazonium group (-N₂⁺) to be prematurely lost as nitrogen gas, reacting with water to form an undesired phenol byproduct (Methyl 4-hydroxy-3-methylbenzoate), which is a common impurity that complicates purification and reduces yield.[1][3]
Q3: The diazonium salt's stability seems poor even at low temperatures. Could the substituents on my starting material be the cause?
A: Yes, the electronic nature of the substituents on the aromatic ring directly influences the stability of the diazonium salt. Electron-donating groups (EDGs) generally stabilize the salt, while electron-withdrawing groups (EWGs) destabilize it.[4][5] Your starting material, Methyl 4-amino-3-methylbenzoate, has a methyl group (weak EDG) and a methyl ester group (EWG). The ester group, being an EWG, destabilizes the diazonium cation by pulling electron density from the ring, making it more susceptible to decomposition compared to diazonium salts with only donating groups.[4][6] This makes strict temperature control paramount.
Part 2: The Sandmeyer Cyanation Stage
This is the core substitution step where the diazonium salt reacts with a copper(I) cyanide complex to form the desired nitrile.
Q4: I observed vigorous bubbling initially, but the reaction stalled, resulting in a low yield. What happened?
A: This often points to an issue with the copper(I) cyanide catalyst. The Sandmeyer reaction is a copper(I)-catalyzed process that proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3][7][8] Cu(I) initiates the reaction by transferring an electron to the diazonium salt.[2][8] If the catalyst is inactive or used in insufficient quantity, the reaction will not proceed to completion. Copper(I) salts can oxidize to inactive Cu(II) upon exposure to air; therefore, using freshly prepared or properly stored CuCN is crucial.[1]
Q5: My reaction mixture turned into a dark, tar-like substance. What is the likely cause?
A: The formation of dark, polymeric materials is a classic sign of diazonium salt decomposition and subsequent radical side reactions.[1] This can be triggered by several factors:
-
Elevated Temperature: Allowing the reaction to warm up prematurely.
-
Incorrect Rate of Addition: Adding the diazonium salt solution too quickly to the copper cyanide solution can create localized "hot spots," initiating decomposition.
-
Impurities: Trace metal impurities can catalyze unwanted side reactions. The aryl radical intermediate, if not efficiently trapped by the cyanide complex, can lead to biaryl byproducts, contributing to the tar formation.[3][8]
Q6: Can I use sodium cyanide directly instead of preparing a cuprous cyanide solution?
A: While tempting for its simplicity, using alkali metal cyanides like NaCN or KCN alone without a copper(I) catalyst is not a Sandmeyer reaction and is generally ineffective for this transformation. The role of copper(I) is catalytic, facilitating the single-electron transfer needed to generate the aryl radical and deliver the cyanide nucleophile.[7][8] The standard and most reliable method involves a solution of copper(I) cyanide, often prepared in situ from a copper(I) halide and an alkali metal cyanide.[1][9]
Part 3: Workup and General Troubleshooting
Q7: During the workup, I'm struggling to separate my product from a significant byproduct. What could it be?
A: Besides the phenol byproduct from premature diazonium salt decomposition, a common impurity is the corresponding carboxylic acid (4-cyano-3-methylbenzoic acid). This can form if the methyl ester is hydrolyzed during an acidic or basic workup.[10][11][12] Nitriles themselves can also be hydrolyzed to carboxylic acids under harsh acidic or basic conditions, especially with prolonged heating.[10][13] To avoid this, use mild workup conditions and avoid excessive heat. Analyzing your crude product by NMR or LC-MS can help identify the specific impurity and refine your purification strategy.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the overall experimental process and a logical approach to diagnosing yield issues.
Caption: Overall experimental workflow for the synthesis.
Caption: The radical-nucleophilic mechanism of the Sandmeyer reaction.
Key Reaction Parameters & Troubleshooting Summary
| Parameter | Recommended Condition | Rationale & Common Issues |
| Diazotization Temp. | 0–5 °C | Above 5 °C: Rapid decomposition of diazonium salt to phenol byproduct. [1][3] |
| NaNO₂ Stoichiometry | 1.0–1.1 equivalents | Insufficient: Incomplete diazotization. Excessive: Unwanted side reactions. Use starch-iodide paper to confirm slight excess. [1] |
| Acid | 2.5–3.0 equivalents | Insufficient: Prevents full formation of nitrous acid (HNO₂) and destabilizes the diazonium salt. |
| CuCN Catalyst | Freshly prepared | Old/Oxidized: Catalyst is inactive (Cu(II)), leading to reaction failure. [1] |
| Addition Rate | Slow, dropwise addition | Too Fast: Localized heat buildup, causing violent N₂ evolution and tar formation. |
| Workup pH & Temp. | Near-neutral, < 50 °C | Strong Acid/Base/Heat: Can cause hydrolysis of the product's ester or nitrile functional groups. [10][12] |
Detailed Protocols
Protocol 1: Diazotization of Methyl 4-amino-3-methylbenzoate
(Adapted from established diazotization procedures)[1][14]
-
In a beaker, suspend 1 equivalent of Methyl 4-amino-3-methylbenzoate in 2.5 equivalents of concentrated hydrochloric acid and water.
-
Cool the mixture to 0 °C in an ice-salt bath with vigorous stirring to form a fine slurry of the amine hydrochloride salt.
-
In a separate flask, dissolve 1.05 equivalents of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature is strictly maintained between 0–5 °C.
-
After the addition is complete, continue stirring for 15-20 minutes in the cold bath.
-
Confirm the reaction is complete by testing a drop of the solution with starch-iodide paper (should turn blue-black). The resulting cold diazonium salt solution is used immediately in the next step.
Protocol 2: Sandmeyer Cyanation
(Adapted from Organic Syntheses for the preparation of tolunitriles)[9]
-
In a separate, larger flask equipped with a mechanical stirrer, prepare a solution of copper(I) cyanide. This is typically done by reacting a copper(I) halide (e.g., CuCl) with 2-2.5 equivalents of sodium or potassium cyanide in water.
-
Cool this copper(I) cyanide solution to 0–5 °C in an ice-salt bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the copper cyanide solution. The rate of addition should be controlled to keep the temperature below 5 °C and manage the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to stir in the cold bath for an additional 30-60 minutes.
-
Slowly warm the reaction mixture to room temperature, and then gently heat to 40-50 °C for approximately one hour to ensure the reaction goes to completion (cessation of gas evolution).
-
Cool the mixture and proceed with standard workup, typically involving extraction with an organic solvent (e.g., ethyl acetate or toluene), washing of the organic layer, drying, and removal of the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
References
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Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]
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Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from Organic Chemistry Tutor. [Link]
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JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from JoVE. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from Chemistry Steps. [Link]
-
Filo. (2025). Question: Stability Order of Diazonium Salts. Retrieved from Filo. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. [Link]
-
Ali, S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2025). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). o-TOLUNITRILE AND p-TOLUNITRILE. Organic Syntheses, Coll. Vol. 1, p.514 (1941); Vol. 9, p.84 (1929). [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. Retrieved from ResearchGate. [Link]
-
askIITians. (2025). Which of the following will be the most stable diazonium salt R{N_2}. Retrieved from askIITians. [Link]
-
Infinity Learn. (n.d.). The correct stability order of the following diazonium salt. Retrieved from Infinity Learn. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for diazotization-azidation of aniline. Retrieved from ResearchGate. [Link]
-
Collegedunia. (2024). The correct stability order of the following diazonium salt is. Retrieved from Collegedunia. [Link]
-
MDPI. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from MDPI. [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution. Retrieved from OrgoSolver. [Link]
-
ResearchGate. (2025). Diazotization–cyanation of aromatic amines with crosslinked poly(4‐vinylpyridine)‐supported cyanide ions. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Optimization of the diazotization and hydrolysis reaction conditions. Retrieved from ResearchGate. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from L.S.College, Muzaffarpur. [Link]
-
Wiley Online Library. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Retrieved from Wiley Online Library. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Retrieved from Beilstein Journal of Organic Chemistry. [Link]
-
Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from Indian Academy of Sciences. [Link]
- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
-
Reddit. (2024). Sandmeyer type reaction troubleshoot. Retrieved from Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from Organic Chemistry Portal. [Link]
-
ACS Publications. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions. Retrieved from ACS Publications. [Link]
- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from Organic Syntheses. [Link]
-
Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from Quest Journals. [Link]
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Technical Support Center: Synthesis of Methyl 4-cyano-3-methylbenzoate
Welcome to the technical support guide for the synthesis of Methyl 4-cyano-3-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common side reactions and synthetic challenges. We will delve into the causality behind experimental choices, providing field-proven insights to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My overall yield is significantly lower than expected. What are the most common reasons?
Low yield is a frequent issue that can stem from several stages of the synthesis. The primary causes are typically incomplete conversion of the starting material, degradation of the product during workup, or the prevalence of one or more side reactions. The optimal synthetic route—and its associated challenges—depends heavily on your starting material. The two most common precursors are Methyl 4-bromo-3-methylbenzoate (via a Rosenmund-von Braun or palladium-catalyzed cyanation) and Methyl 4-amino-3-methylbenzoate (via a Sandmeyer reaction). Each route has a unique profile of potential side reactions that can impact yield.
Q2: My post-reaction TLC and NMR show multiple unexpected products. What are the likely impurities?
The identity of impurities is directly linked to the synthetic method employed.
-
For Rosenmund-von Braun reactions , common impurities include unreacted starting material, the de-halogenated product (Methyl 3-methylbenzoate), or hydrolyzed products (4-carboxy-2-methylbenzonitrile).
-
For Sandmeyer reactions , be vigilant for the formation of a phenolic byproduct (Methyl 4-hydroxy-3-methylbenzoate), the hydrodediazoniation product (Methyl 3-methylbenzoate), and highly colored azo compounds.[1]
A systematic approach to troubleshooting, starting with identifying the main synthetic pathway, is crucial for diagnosing and mitigating these issues.
Q3: How should I decide between the Rosenmund-von Braun and Sandmeyer reactions?
The choice hinges on precursor availability, reaction scale, and safety considerations. The Sandmeyer reaction is excellent for converting an existing amino group into a wide variety of functionalities, including nitriles.[2][3][4] However, it involves the generation of diazonium salts, which are unstable and potentially explosive, requiring strict temperature control (0–5 °C).[5] The Rosenmund-von Braun reaction, which converts an aryl halide to a nitrile using copper(I) cyanide, is often more direct if the aryl halide is readily available.[6][7] It typically requires high temperatures and polar aprotic solvents, which can present challenges in purification and functional group tolerance.[7][8]
Caption: Decision workflow for selecting a synthetic route.
Troubleshooting Guide 1: Rosenmund-von Braun Cyanation
This route typically involves the reaction of Methyl 4-bromo-3-methylbenzoate with copper(I) cyanide (CuCN) in a high-boiling polar solvent like DMF or NMP.[7]
Caption: Key side reactions in the Rosenmund-von Braun synthesis.
Problem 1: Incomplete conversion of Methyl 4-bromo-3-methylbenzoate.
-
Symptom: Significant amount of starting material observed in crude product analysis (TLC, GC-MS, or NMR).
-
Potential Cause & Scientific Explanation:
-
Insufficient Temperature/Time: The Rosenmund-von Braun reaction has a significant activation energy barrier, likely involving an oxidative addition of the aryl halide to a copper complex.[7] Temperatures below reflux (typically 150-200 °C) may not be sufficient to drive the reaction to completion.
-
Poor Reagent Quality: Copper(I) cyanide is susceptible to oxidation. Inactive, oxidized copper species will not facilitate the reaction, leading to stalling.
-
Solvent Issues: The solvent must be anhydrous and polar enough to dissolve the reagents. Water can interfere with the catalyst.
-
-
Suggested Solutions & Protocols:
-
Temperature Optimization: Ensure the reaction mixture reaches and maintains the target temperature (e.g., 150 °C for DMF). Monitor the reaction progress over a longer duration (e.g., 12-24 hours).
-
Reagent Handling: Use freshly opened, high-purity CuCN. If the quality is uncertain, consider a pre-treatment, such as washing with a dilute acid solution followed by drying under vacuum.
-
Solvent Purity: Use anhydrous DMF or NMP. If necessary, distill the solvent over a suitable drying agent before use.
-
Problem 2: Formation of acidic byproducts (e.g., 4-Cyano-3-methylbenzoic acid).
-
Symptom: Product is difficult to extract from basic aqueous washes; presence of a carboxylic acid peak in IR or a broadened peak in ¹H NMR.
-
Potential Cause & Scientific Explanation: The high temperatures required for the reaction can promote the hydrolysis of the methyl ester group if trace amounts of water are present in the reaction medium. This is especially problematic if the CuCN reagent is not fully anhydrous.
-
Suggested Solutions & Protocols:
-
Strict Anhydrous Conditions: As mentioned above, ensure all reagents and solvents are rigorously dried.
-
Modified Workup: During workup, if an acidic byproduct is formed, it can be separated from the desired ester product. After removing the organic solvent, re-dissolve the crude material in a solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution. The desired ester will remain in the organic layer, while the carboxylate salt of the byproduct will move to the aqueous layer. The layers can then be separated.
-
| Troubleshooting Summary: Rosenmund-von Braun | ||
| Symptom | Probable Cause | Recommended Action |
| Incomplete Conversion | Insufficient temperature; poor CuCN quality. | Increase reaction temperature to 150-160 °C; use fresh, high-purity CuCN. |
| Acidic Byproduct Formation | Trace water leading to ester hydrolysis. | Ensure strict anhydrous conditions; use a basic wash (e.g., NaHCO₃) during workup to separate. |
| Difficult Purification | Residual copper salts. | Quench the reaction with an ammonia/ammonium chloride solution to complex copper salts for aqueous removal. |
Troubleshooting Guide 2: Sandmeyer Reaction
This route begins with the diazotization of Methyl 4-amino-3-methylbenzoate using sodium nitrite (NaNO₂) and a strong acid (like HCl) at 0–5 °C, followed by reaction of the resulting diazonium salt with CuCN.[3][4]
Caption: Common side reactions originating from the aryl diazonium salt intermediate.
Problem 1: Formation of Methyl 4-hydroxy-3-methylbenzoate (Phenol byproduct).
-
Symptom: An impurity with a mass corresponding to the replacement of the diazo group with -OH is detected. The crude product may have a phenolic odor.
-
Potential Cause & Scientific Explanation: Aryl diazonium salts are highly reactive electrophiles and are thermally unstable. If the temperature during diazotization or the subsequent cyanation step rises above the recommended 0–5 °C range, the diazonium salt will rapidly react with water (the solvent for the reaction) to produce a phenol, releasing nitrogen gas.[1] This is often the most significant side reaction.
-
Suggested Solutions & Protocols:
-
Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C at all times using an ice/salt bath. Add the sodium nitrite solution slowly and monitor the internal temperature with a thermometer.
-
Immediate Use: Prepare the diazonium salt and use it immediately in the subsequent cyanation step. Do not store the diazonium salt solution.
-
Problem 2: Presence of intensely colored impurities in the product.
-
Symptom: The crude product or aqueous layers are brightly colored (red, orange, or yellow).
-
Potential Cause & Scientific Explanation: This is characteristic of azo coupling. The electrophilic diazonium salt can attack an electron-rich aromatic ring. In this synthesis, unreacted Methyl 4-amino-3-methylbenzoate can act as the coupling partner, forming a colored azo compound.[1] This occurs if the diazotization is incomplete or if the rate of addition of the diazonium salt to the cyanide solution is too slow.
-
Suggested Solutions & Protocols:
-
Ensure Complete Diazotization: Use a slight excess of nitrous acid (generated from NaNO₂ and HCl) to ensure all the starting amine is converted. The presence of excess nitrous acid can be tested with starch-iodide paper (will turn blue).
-
Control Addition: Add the cold diazonium salt solution to the copper cyanide solution in a controlled, steady manner. Avoid letting the two reactants sit together without mixing.
-
Protocol: General Sandmeyer Cyanation
-
Diazotization: Dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) in a 3M HCl solution. Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0–5 °C for an additional 15 minutes.
-
Cyanation: In a separate flask, prepare a solution of CuCN (1.2 eq) and NaCN (1.2 eq) in water. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution via an addition funnel. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Workup: Extract the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.
References
-
Vertex AI Search Result[9] : Synthesis routes of Methyl 3-bromo-4-methylbenzoate. Benchchem. Available at:
-
Vertex AI Search Result[1] : Technical Support Center: Sandmeyer Cyanation of Triarylamines. Benchchem. Available at:
-
Vertex AI Search Result[10] : Methyl 4-Bromo-3-methylbenzoate: Your Key to Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at:
-
Vertex AI Search Result : Methyl 4-bromo-3-methylbenzoate 95 148547-19-7. Sigma-Aldrich. Available at:
-
Vertex AI Search Result[2] : Sandmeyer Reaction Mechanism. BYJU'S. Available at:
-
Vertex AI Search Result[3] : Sandmeyer reaction. Wikipedia. Available at:
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Vertex AI Search Result[6] : Rosenmund–von Braun reaction. Wikipedia. Available at:
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Vertex AI Search Result[4] : Sandmeyer reaction. L.S.College, Muzaffarpur. Available at:
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Vertex AI Search Result[7] : Rosenmund-von Braun Reaction. Organic Chemistry Portal. Available at:
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Vertex AI Search Result[8] : L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett. Available at:
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Vertex AI Search Result[5] : optimization of reaction conditions for 3-Cyano-4-methylbenzenesulfonamide synthesis. Benchchem. Available at:
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Technical Support Center: Optimizing Esterification of 4-cyano-3-methylbenzoic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the esterification of 4-cyano-3-methylbenzoic acid. This substrate presents unique challenges due to the electronic influence of the nitrile group and steric hindrance from the ortho-methyl substituent. This document offers troubleshooting strategies and frequently asked questions to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable esterification method for 4-cyano-3-methylbenzoic acid?
The optimal method depends on the scale of the reaction, the specific alcohol being used, and the sensitivity of other functional groups.
-
Fischer-Speier Esterification: This is the most common, atom-economical, and cost-effective method, especially for large-scale synthesis with simple primary or secondary alcohols (e.g., methanol, ethanol).[1][2] It involves heating the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst.
-
Steglich Esterification: This method is ideal for sterically hindered substrates or when using acid-sensitive starting materials.[3][4] It employs a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) under mild, often room temperature, conditions.[5][6][7]
-
Mitsunobu Reaction: This is a powerful option for reactions that must be conducted under neutral conditions and is particularly useful for secondary alcohols where stereochemical inversion is desired.[8][9] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[8][10]
Q2: How do the cyano and methyl groups on the aromatic ring influence the esterification reaction?
The substituents on 4-cyano-3-methylbenzoic acid have competing effects:
-
Electron-Withdrawing Cyano Group: The nitrile (-CN) group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid. This makes the carbonyl carbon more electrophilic and can facilitate the nucleophilic attack by the alcohol, potentially increasing the reaction rate under Fischer conditions.[11]
-
Steric Hindrance from the Methyl Group: The methyl group at the ortho-position to the carboxylic acid introduces steric hindrance. This can impede the approach of the alcohol nucleophile, slowing the reaction rate.[11] This effect is more pronounced with bulkier alcohols.
Q3: What are the best catalysts for a Fischer-Speier esterification of this compound?
Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most effective and widely used catalysts.[1] They function by protonating the carbonyl oxygen of the carboxylic acid.[12][13][14] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to attack by the weakly nucleophilic alcohol.[11][13]
Q4: How can I effectively monitor the progress of the reaction?
-
Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method for monitoring reaction progress in a research setting.[11] By spotting the reaction mixture alongside the starting carboxylic acid, you can visually track the disappearance of the starting material and the appearance of the less polar ester product.
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis, GC (for volatile esters) and HPLC are excellent methods to determine the conversion rate and identify any side products.[15]
-
Spectroscopic Techniques: In-line monitoring using techniques like Mid-IR or Raman spectroscopy can provide real-time data on reactant consumption and product formation without the need for sampling.[16][17]
Troubleshooting Guide
Q: My reaction yield is consistently low (<50%). What are the primary causes and how can I improve it?
A low yield in Fischer esterification is almost always linked to the reversible nature of the reaction.[1][2][14] The reaction between a carboxylic acid and an alcohol produces an ester and water, establishing an equilibrium that may not favor the product side.
-
Problem: Unfavorable Equilibrium.
-
Solution 1 (Mass Action): Employ a large excess of the alcohol reactant. Often, the alcohol can be used as the solvent, creating a 10-fold or greater excess that drives the equilibrium toward the ester product according to Le Chatelier's Principle.[1][2] Using a 1:1 molar ratio typically results in yields around 67%, whereas a significant excess of alcohol can push yields above 95%.[2]
-
Solution 2 (Water Removal): Actively remove water as it is formed. The most effective way to do this is by using a Dean-Stark apparatus.[1] The reaction is run in a solvent like toluene, which forms a low-boiling azeotrope with water. The azeotrope distills into the trap, where the denser water separates and is collected, while the toluene overflows back into the reaction flask.[1][18]
-
-
Problem: Insufficient Reaction Time or Temperature.
-
Solution: Ensure the reaction is heated to a steady reflux. Monitor the reaction by TLC every 1-2 hours to determine when the starting material is fully consumed. Reactions involving sterically hindered acids may require longer reflux times (from a few hours to overnight).[11]
-
Q: My TLC plate shows significant unreacted starting material even after 10 hours of reflux. What should I do?
This indicates incomplete conversion, likely due to a combination of steric hindrance and the reaction reaching equilibrium.
-
Solution 1 (Optimize Fischer Conditions): First, ensure you are using a sufficient excess of alcohol and an adequate amount of acid catalyst (typically 5 mol%). If using a Dean-Stark trap, confirm that water is being collected.
-
Solution 2 (Switch Reaction Type): If optimizing the Fischer-Speier reaction fails, the steric hindrance from the ortho-methyl group may be too significant for this method. Switching to a more robust protocol is recommended. The Steglich esterification is an excellent alternative for sterically demanding substrates, as the activation of the carboxylic acid with DCC forms a highly reactive O-acylisourea intermediate that readily reacts with alcohols.[3][4][7]
Q: I've observed an unexpected byproduct. What could it be and how can I avoid it?
-
Potential Side Product 1: Hydrolysis of Nitrile: Under harsh acidic conditions (high concentration of H₂SO₄, prolonged heating) and in the presence of water, the cyano group can undergo hydrolysis to form a primary amide (4-carbamoyl-3-methylbenzoic acid) or, in extreme cases, a dicarboxylic acid.
-
Prevention: Use the minimum effective amount of acid catalyst and avoid excessively long reaction times once the starting material is consumed. Use anhydrous reagents and solvents where possible.
-
-
Potential Side Product 2: Sulfonation: While less common under typical esterification conditions, using a large excess of concentrated sulfuric acid at high temperatures can lead to electrophilic aromatic substitution, sulfonating the benzene ring.[11]
-
Prevention: Use p-TsOH as the catalyst, which is a solid and less prone to causing sulfonation. If H₂SO₄ must be used, keep the concentration catalytic.
-
Q: My work-up procedure is complicated, and I seem to be losing the product during extraction. What is a reliable work-up protocol?
Losing product during work-up often happens when the ester has some water solubility or when emulsions form.[2][19]
-
Step 1: Quench and Remove Excess Alcohol: After cooling the reaction, remove the excess alcohol under reduced pressure (rotary evaporation).
-
Step 2: Dilute and Neutralize: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[20] The bicarbonate solution will neutralize the acid catalyst and deprotonate any unreacted carboxylic acid, pulling both into the aqueous layer. Perform this wash 2-3 times, checking the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Step 3: Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine). This helps to remove residual water and break up any emulsions that may have formed.
-
Step 4: Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield the crude ester, which can then be purified by recrystallization or column chromatography.
Data Summary: Reaction Conditions
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Activating Agent | Strong Acid (H₂SO₄, p-TsOH) | Carbodiimide (DCC, EDC) | Phosphine (PPh₃) + Azodicarboxylate (DEAD, DIAD) |
| Catalyst | Self-catalysis (protonation) | DMAP (nucleophilic catalyst) | N/A |
| Solvent | Excess Alcohol or Toluene | Dichloromethane (DCM), THF | THF, Toluene, Diethyl Ether |
| Temperature | Reflux (typically 65-110 °C) | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Advantage | Low cost, atom economical | Mild conditions, overcomes steric hindrance | Very mild, neutral pH, stereochemical inversion |
| Key Disadvantage | Reversible, requires harsh conditions | Stoichiometric byproduct (urea), cost | Stoichiometric byproducts (phosphine oxide, hydrazine) |
Experimental Protocol: Fischer-Speier Synthesis of Methyl 4-cyano-3-methylbenzoate
This protocol is a representative example for the synthesis of the methyl ester.
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-cyano-3-methylbenzoic acid (5.0 g, 30.6 mmol).
-
Reagent Addition: Add anhydrous methanol (50 mL, 1.23 mol), which serves as both reactant and solvent. Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.85 mL, 15.3 mmol, 0.5 eq) to the stirring solution.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (75 mL).
-
Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and finally, saturated aqueous NaCl (brine) (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) to yield a white crystalline solid.
Visualizations
Caption: Key steps of the acid-catalyzed Fischer esterification mechanism.[1][12][13]
Caption: A decision tree for troubleshooting low yields in esterification.
References
- JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. JoVE.
- Adeola, A. O., et al. (n.d.). Acid-catalyzed esterification mechanism. ResearchGate.
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal.
- Clark, J. (n.d.). The mechanism for the esterification reaction. Chemguide.
- Fiveable. (n.d.). Steglich Esterification Definition. Fiveable.
- Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal.
- North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
- Wikipedia. (n.d.). Mitsunobu reaction. Wikipedia.
- Do, H.-Q., et al. (n.d.). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science.
- Pokluda, A., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega.
- Chen, L., et al. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Taylor & Francis Online.
- Gámez, E., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
- McInnes, E., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta.
- Bibi, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules.
- Ampiah-Bonney, R. J., & Walmsley, A. D. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Analyst.
- Oxford Instruments. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Spectroscopy Europe/World.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction. Organic Chemistry Portal.
- Al-Zoubi, R. M. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
- BenchChem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. BenchChem.
- Studylib. (2002). Fischer Esterification: Benzoic Acid Lab Manual. Studylib.
- Yip, Y.-C., et al. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
- OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem.
- Quora. (2015). What factors may influence the yield of an ester?. Quora.
- Yip, Y.-C., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate.
- Reddit. (2020).
- Molbase. (n.d.). Synthesis of 3-cyano-4-(2'-methylbutyl)benzoic acid 4'-octyloxy-4-biphenylyl ester. Molbase.
- Esterification Lab Answers. (n.d.).
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
- Google Patents. (n.d.). CN101891649B - Novel 3-cyano methyl benzoate preparing method.
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- Reddit. (2024).
- Justia Patents. (2000). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- MySkinRecipes. (n.d.). 4-Cyano-3-methylbenzoic acid. MySkinRecipes.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
- Sigma-Aldrich. (n.d.).
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Technical Support Center: Purification of Methyl 4-cyano-3-methylbenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 4-cyano-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related issues encountered during their experimental work. We will explore the common impurities associated with this compound and provide detailed, field-proven protocols for their removal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, providing both the "how" and the "why" for each purification strategy.
Q1: What are the most common impurities in my sample of this compound and what is their origin?
A: Understanding the potential impurities is the first step toward effective purification. Impurities in this compound typically originate from the synthetic route or subsequent degradation. The most common synthesis involves a Sandmeyer reaction from an amino precursor or cyanation of a halide, followed by esterification.[1][2][3]
Causality: Side reactions, incomplete reactions, and hydrolysis are the primary sources of contamination. For instance, the nitrile group (-CN) can be sensitive to strongly acidic or basic conditions, leading to hydrolysis.[4] Similarly, the ester group can hydrolyze if exposed to moisture, especially at non-neutral pH.[5][6]
Table 1: Common Impurities and Their Sources
| Impurity Name | Chemical Structure | Likely Source |
| 4-Cyano-3-methylbenzoic acid | HOOC-C₆H₃(CH₃)CN | Hydrolysis of the methyl ester group.[5][6] |
| Methyl 3-methyl-4-carbamoylbenzoate | H₂NOC-C₆H₃(CH₃)COOCH₃ | Partial hydrolysis of the cyano group.[4] |
| 3-Methyl-4-aminobenzoic acid derivatives | (e.g., Methyl 3-methyl-4-aminobenzoate) | Unreacted starting material from a Sandmeyer synthesis route.[3] |
| Copper Salts | (e.g., CuCl, CuBr) | Catalyst residue from Sandmeyer or Rosenmund-von Braun reactions.[1][7] |
| Solvent Residue | (e.g., Toluene, DMF, Acetonitrile) | Trapped solvents from the reaction or a previous purification step. |
| Biaryl compounds | Ar-Ar | A common side product in radical-based reactions like the Sandmeyer reaction.[1] |
Q2: My NMR/LC-MS analysis indicates an acidic impurity. How can I confirm its identity and remove it efficiently?
A: The most probable acidic impurity is 4-Cyano-3-methylbenzoic acid , resulting from the hydrolysis of the ester functional group.[5] This is common if the compound has been exposed to moisture, acid, or base, particularly at elevated temperatures.
Expertise & Experience: A simple liquid-liquid extraction with a mild aqueous base is a highly effective and selective method for removing acidic impurities. The base deprotonates the carboxylic acid, forming a water-soluble carboxylate salt, which partitions into the aqueous phase, leaving the neutral ester product in the organic phase. A weak base like sodium bicarbonate is preferred over strong bases (e.g., NaOH) to minimize the risk of saponifying (hydrolyzing) the desired methyl ester product.
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 50-100 mg/mL.
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and invert it gently several times to mix the layers. Periodically vent the funnel to release CO₂ gas that may form.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the wash with NaHCO₃ solution (steps 2-4) one more time to ensure complete removal of the acidic impurity.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate salt.
-
Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.
Trustworthiness: To validate the removal, the initial aqueous base washes can be combined and re-acidified with concentrated HCl.[8] The reappearance of a precipitate confirms the presence of the carboxylic acid impurity, which can be collected and analyzed if desired.
Q3: My product is a solid but has a low or broad melting point and appears discolored. What is the best initial purification strategy?
A: For solid compounds, recrystallization is the most powerful and economical technique for removing moderate levels of impurities, especially those with different polarity and solubility profiles than the target compound.[9] Discoloration often arises from high molecular weight byproducts, which are typically removed effectively by this method.
Causality: Recrystallization works on the principle of differential solubility. A suitable solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon cooling).
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (see Table 2) at room and elevated temperatures to find a suitable system. An ideal single solvent will fully dissolve the compound when hot but yield crystals upon cooling. A solvent pair (one soluble, one anti-solvent) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. This is crucial for maximizing yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Table 2: Potential Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Methanol | Polar Protic | 65 | Often a good starting point for esters.[9] |
| Ethanol | Polar Protic | 78 | Similar to methanol, slightly less polar. |
| Isopropanol | Polar Protic | 82 | Good for compounds with intermediate polarity. |
| Ethyl Acetate / Hexane | Solvent Pair | N/A | Dissolve in minimal hot ethyl acetate, add hexane until cloudy, then cool. |
| Methanol / Water | Solvent Pair | N/A | A 30% aqueous methanol solution has been used for the similar methyl 4-cyanobenzoate.[10] |
Q4: I've tried recrystallization, but my product purity (by HPLC) is still below 98%. What is the most robust method for achieving high purity?
A: When impurities are structurally very similar to the product or present in significant quantities, column chromatography is the method of choice for achieving high purity (>99%).[11][12][13]
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar organic solvent).[14] Less polar compounds have a weaker interaction with the silica gel and travel down the column faster with the mobile phase, while more polar compounds are retained longer. The product, being moderately polar, can be effectively separated from both less polar (e.g., biaryl byproducts) and more polar (e.g., hydrolyzed acid) impurities.
Caption: Workflow for column chromatography purification.
-
TLC Analysis: First, determine the optimal solvent system (mobile phase) using TLC.[12] Spot your crude mixture on a silica gel TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal system gives your desired product an Rf value of ~0.3.[14]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent of your mobile phase (e.g., hexane). Pour the slurry into a glass column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.[14]
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Add your mobile phase to the top of the column and apply gentle pressure (flash chromatography) or allow gravity to elute the solvent through the column.[11]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes.[13]
-
Purity Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.[12]
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the final, highly purified product.
Q5: How do I definitively confirm the purity of my final product?
A: A combination of analytical techniques should be used to confirm both the identity and purity of your final product. No single method provides a complete picture.
Caption: Decision tree for selecting an appropriate purification method.
Table 3: Recommended Analytical Techniques for Purity Confirmation
| Technique | Information Provided |
| HPLC (High-Performance Liquid Chromatography) | Provides a quantitative measure of purity (% area) and can detect trace impurities.[4][15] |
| ¹H and ¹³C NMR Spectroscopy | Confirms the chemical structure of the main component and helps identify the structure of any significant impurities.[16] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Identifies volatile impurities and provides the molecular weight of the product and impurities.[10] |
| Melting Point Analysis | A sharp melting point that matches the literature value is a strong indicator of high purity for a crystalline solid. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Confirms the presence of key functional groups (e.g., C≡N stretch, C=O stretch of the ester). |
By systematically applying these troubleshooting guides and purification protocols, you can effectively remove common impurities and obtain high-purity this compound for your research and development needs.
References
- BenchChem. (n.d.). Minimizing Impurity Formation in Nitrile Compound Synthesis.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- University of Alberta. (n.d.). Column Chromatography.
- Google Patents. (2006). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
- Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Detailed Explication of Methods for Survey of Designated Chemical Substances in the Environment.
- Chemistry LibreTexts. (2023). B. Column Chromatography.
- ChemHelp ASAP. (2021). Column Chromatography & Purification of Organic Compounds. YouTube.
- Magritek. (n.d.). Column Chromatography.
- BenchChem. (n.d.). The Kolbe Nitrile Synthesis: Application Notes for the Preparation of Aromatic Nitriles.
- Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Galli, U., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- University of Texas at Dallas. (n.d.). Preparation of Methyl Benzoate.
- ChemSpider. (n.d.). Methyl ester hydrolysis. Royal Society of Chemistry.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research.
- BenchChem. (n.d.). Common Impurities in 3-Cyano-4-methylbenzenesulfonamide and Their Removal.
- Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.
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- 10. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. researchgate.net [researchgate.net]
- 16. magritek.com [magritek.com]
Technical Support Center: Chromatographic Purification of Methyl 4-cyano-3-methylbenzoate
This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals encountering challenges during the purification of Methyl 4-cyano-3-methylbenzoate via chromatography. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and practical laboratory experience to ensure reliable and reproducible outcomes.
Section 1: Pre-Chromatography Fundamentals & Best Practices
Successful column chromatography begins long before the sample is loaded. The preliminary analysis by Thin-Layer Chromatography (TLC) is the most critical step in predicting and designing an effective separation.
The Central Role of TLC in Method Development
TLC is not merely a reaction check; it is a miniaturized, predictive model for your column.[1] The primary goal is to find a solvent system that provides a target Retention Factor (Rf) of 0.25-0.35 for this compound, while maximizing the separation (ΔRf) from its impurities.
-
Why this Rf range? An Rf in this window ensures the compound will elute from the column in a reasonable number of column volumes (typically 3-5), minimizing band broadening and excessive solvent usage. A very high Rf (>0.5) risks co-elution with non-polar impurities, while a very low Rf (<0.1) leads to long elution times and broad, diluted fractions.[2]
Selecting the Right Mobile Phase (Eluent)
The choice of solvent is dictated by the polarity of the analyte and the stationary phase (typically silica gel).[3] Silica gel is a highly polar stationary phase. Therefore, elution is achieved by increasing the polarity of the mobile phase. For a moderately polar compound like this compound, a mixture of a non-polar and a polar solvent is ideal.
Table 1: Recommended Screening Solvents for TLC Analysis
| Solvent System (v/v) | Polarity Index | Typical Application & Rationale |
|---|---|---|
| 10-30% Ethyl Acetate in Hexanes | Low to Medium | The standard starting point for many moderately polar organic compounds. Offers a good balance of polarity and resolving power. |
| 10-40% Dichloromethane in Hexanes | Low to Medium | An alternative to Ethyl Acetate systems. Dichloromethane offers different selectivity for aromatic compounds. |
| 5-20% Diethyl Ether in Hexanes | Low | Useful for less polar impurities. Diethyl ether is less polar than ethyl acetate. |
| 1-5% Methanol in Dichloromethane | Medium to High | Reserved for compounds that show low Rf in other systems. Use sparingly, as methanol can cause streaking. |
Protocol 1: Step-by-Step TLC Analysis
-
Prepare the Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, apply a small, concentrated spot of the sample onto the baseline of the TLC plate. It is highly recommended to also "co-spot" the crude mixture alongside a spot of the starting material to aid in identification.[1]
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[4] Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain (e.g., potassium permanganate) for visualization.
-
Analyze & Iterate: Calculate the Rf value for your target compound. If the Rf is too high, decrease the concentration of the polar solvent. If it is too low, increase it.[4]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during the column chromatography of this compound.
Q1: My compound is streaking or appearing as an elongated spot on the TLC plate and column fractions. What's happening and how do I fix it?
A1: Streaking is a common issue that indicates an undesirable interaction between your compound and the stationary phase.
-
Causality & Diagnosis:
-
Sample Overloading: The most frequent cause. Too much sample applied to the TLC plate or column saturates the stationary phase, leading to tailing.[4]
-
Compound Acidity/Basicity: Although this compound is neutral, residual acidic or basic impurities from the reaction can protonate or deprotonate the silica gel's surface silanol groups, altering interactions and causing streaking.
-
High Polarity: The compound might be interacting too strongly with the silica gel.
-
-
Solutions:
-
Reduce Concentration: Prepare a more dilute sample for TLC analysis. For column chromatography, ensure the sample is loaded onto an appropriate amount of silica (typically a 1:30 to 1:100 ratio of crude material to silica gel by mass).
-
Modify the Mobile Phase: For acidic impurities or acid-sensitive compounds, add 0.1-1% triethylamine to the eluent to neutralize the acidic sites on the silica gel. Conversely, if basic impurities are the issue, adding 0.1-1% acetic acid can improve peak shape.[4]
-
Change Solvent System: If the compound is highly polar and streaking persists, a more polar solvent system, like methanol in dichloromethane, may be necessary to ensure proper elution.
-
Q2: The separation looks perfect on my TLC plate, but all my column fractions are mixed. Why did the separation fail?
A2: This frustrating scenario often points to issues with the column packing, sample loading, or stability of the compound.
-
Causality & Diagnosis:
-
Poor Column Packing: Air bubbles, cracks, or an uneven silica bed create channels where the solvent and sample can flow through without proper interaction, destroying the separation.
-
Improper Sample Loading: Loading the sample in a large volume of solvent leads to a very wide initial band, which is impossible to resolve. Using a solvent for loading that is significantly more polar than the mobile phase will also ruin the separation.[5]
-
Compound Instability: The compound may be stable for the few minutes it takes to run a TLC but degrades over the longer duration of a column run on the acidic silica surface.[2]
-
-
Solutions:
-
Pack the Column Correctly: Pack the column as a slurry of silica gel in the initial, non-polar eluent. Tap the column gently to settle the silica into a uniform, compact bed. Ensure a layer of sand is placed on top to prevent disturbance when adding solvent.
-
Use Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This technique creates a very narrow starting band.[5]
-
Test for Stability: Run a "2D TLC." Spot your compound, run the plate in a solvent system, then dry it completely, turn it 90 degrees, and run it again in the same solvent system. If a new spot appears that is not on the diagonal, your compound is decomposing on the silica.[2] In this case, consider using a less acidic stationary phase like alumina or deactivated silica gel.
-
Q3: My product is not coming off the column, even after I've flushed with a very polar solvent.
A3: This situation suggests either an irreversible interaction with the silica gel or a misunderstanding of the elution conditions.
-
Causality & Diagnosis:
-
Irreversible Adsorption/Decomposition: The compound may have degraded on the column, binding permanently to the silica.[2]
-
Incorrect Solvent Composition: A mistake may have been made in preparing the eluent (e.g., reversing the ratio of polar and non-polar solvents).[2]
-
Precipitation: The compound may have been soluble in the loading solvent but precipitated upon contact with the non-polar mobile phase at the top of the column.
-
-
Solutions:
-
Confirm Eluent Composition: Double-check the solvent mixture you are using.
-
Check for Precipitation: If you dry-loaded the sample, this is less of an issue. If you wet-loaded, this is a significant risk. If precipitation is suspected, the column may be unrecoverable. Future purifications should use the dry-loading method.[5]
-
Stability Test: Before running the column, spot the crude material on a TLC plate and let it sit in the open air for 30-60 minutes before developing. If the spot disappears or remains at the baseline, it indicates potential instability.
-
Q4: What are the likely impurities from the synthesis of this compound, and how do I separate them?
A4: Impurities will depend on the synthetic route. A common synthesis involves the Sandmeyer reaction from Methyl 4-amino-3-methylbenzoate.[6]
-
Potential Impurities & Separation Strategy:
-
Unreacted Starting Material (Methyl 4-amino-3-methylbenzoate): This compound contains a primary amine (-NH2) group, making it significantly more polar than the target product. It will have a much lower Rf and should be easily separated. It will likely remain near the baseline in your chosen TLC system or require a much more polar eluent to elute.[7][8]
-
Hydrolysis Products (4-cyano-3-methylbenzoic acid): If any hydrolysis of the methyl ester occurs, the resulting carboxylic acid will be highly polar and will likely streak or stick to the silica gel baseline. Adding a small amount of acetic acid to the eluent can sometimes help elute carboxylic acids as a sharper band.
-
Side-Products from Diazotization/Cyanation: Various side-reactions can occur, leading to byproducts of varying polarities. A well-chosen solvent system with a gradient elution is often the best strategy to separate these unknown impurities.
-
Section 3: Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common chromatography problems.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Centers for Disease Control and Prevention (CDC). Supporting Information. Available from: [Link]
-
Tech Tricks. (2022). Which solvent system is used for separation of components in TLC| Thin Layer Chromatography. YouTube. Available from: [Link]
-
BrainKart. Choice Of Solvent System in Thin Layer Chromatography (TLC). Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Reich, E., & Schibli, A. (2007). 4 Solvent Systems, Developing Chambers and Development. In High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Available from: [Link]
-
Phenomenex. Troubleshooting Guide. Available from: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Protheragen. Methyl 3-cyano-4-Methylbenzoate. Available from: [Link]
- Google Patents. CN101891649B - Novel 3-cyano methyl benzoate preparing method.
- Google Patents. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. Available from: [Link]
-
Wikipedia. Methyl benzoate. Available from: [Link]
-
PubChem. Methyl 4-amino-3-methylbenzoate. Available from: [Link]
-
Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]
-
National Institutes of Health (NIH). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. Available from: [Link]
Sources
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. brainkart.com [brainkart.com]
- 4. silicycle.com [silicycle.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 7. Methyl 4-Amino-3-methylbenzoate | LGC Standards [lgcstandards.com]
- 8. Methyl 4-amino-3-methylbenzoate | C9H11NO2 | CID 2736799 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Methyl 4-cyano-3-methylbenzoate
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 4-cyano-3-methylbenzoate. This resource is designed for researchers, analytical scientists, and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing. Here, we will explore the root causes of this common chromatographic issue and provide a structured, field-proven approach to troubleshooting and method optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing significant peak tailing for this compound. What is peak tailing and why is it a concern?
A1: Peak tailing is a common chromatographic distortion where the peak is asymmetrical, having a trailing edge that is broader than its leading edge.[1][2] In an ideal, or Gaussian, peak, the shape is perfectly symmetrical. This symmetry is quantitatively measured by the USP Tailing Factor (T) or Asymmetry Factor (As).
-
T = 1.0: A perfectly symmetrical Gaussian peak.
-
T > 1.0: A tailing peak.
-
T < 1.0: A fronting peak.
For most analytical methods, a tailing factor between 0.9 and 1.2 indicates ideal symmetry, while values exceeding 1.5 often suggest a significant chromatographic issue that requires correction.[3]
Peak tailing is problematic for several critical reasons:
-
Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify all components in a mixture.[1][3]
-
Inaccurate Quantification: The asymmetrical shape complicates peak integration, leading to inconsistent and erroneous calculations of the analyte's concentration.[2][3]
-
Lower Sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low-level impurities or degradation products, a critical requirement in pharmaceutical analysis.[2]
| Tailing Factor (T) | Peak Shape | Implication |
| T < 1.2 | Symmetrical (Acceptable) | Good resolution and accurate integration. |
| 1.2 < T < 1.5 | Minor Tailing | Potentially acceptable, but indicates suboptimal conditions. |
| T > 1.5 | Significant Tailing | Unacceptable for most quantitative methods; requires immediate troubleshooting. |
Q2: What are the primary chemical interactions causing my this compound peak to tail?
A2: The most common cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism.[4] While the primary retention mechanism is hydrophobic interaction with the C18 stationary phase, secondary interactions can occur, disrupting the peak shape.
For this compound, which is a polar but largely neutral molecule, the primary culprit is interaction with residual silanol groups (Si-OH) on the silica-based stationary phase.[1][5]
Here's the mechanism:
-
Active Silanol Groups: Even on high-quality, end-capped columns, some unreacted, accessible silanol groups remain on the silica surface.[4][5] These groups are weakly acidic.
-
Analyte Interaction: The polar cyano (-C≡N) and ester carbonyl (C=O) groups on your analyte can form hydrogen bonds with these active silanol sites.
-
Mixed-Mode Retention: This secondary interaction is stronger than the primary hydrophobic retention, causing some analyte molecules to be retained longer than others. This delayed elution of a fraction of the analyte molecules results in a tailing peak.[2][4]
This interaction is particularly pronounced when the silanol groups are ionized (SiO⁻), which typically occurs at a mobile phase pH above 3-4.[3][6]
Caption: Primary vs. Secondary Retention Mechanisms.
Q3: How can I adjust my mobile phase to eliminate peak tailing for this compound?
A3: Optimizing the mobile phase is the most direct and effective way to address tailing caused by silanol interactions.
1. Lower the Mobile Phase pH:
-
Mechanism: By lowering the mobile phase pH to between 2.5 and 3.0, you protonate the residual silanol groups (Si-OH), effectively neutralizing their ability to engage in strong secondary interactions.[2][4][7][8]
-
Protocol: Add 0.1% formic acid or 0.1% acetic acid to the aqueous portion of your mobile phase.[8] Ensure your column is stable at low pH; most modern silica columns are rated for use down to pH 2.[6][9]
-
Expected Outcome: A significant improvement in peak symmetry.
2. Increase Buffer Concentration:
-
Mechanism: If operating at a neutral pH is necessary, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM phosphate buffer for UV detection) can help.[7][8] The higher ionic strength of the mobile phase can help "shield" the active silanol sites, reducing their interaction with the analyte.
-
Caution: High buffer concentrations are not suitable for LC-MS applications as they can cause ion suppression.[8] Also, be mindful of buffer solubility in the organic portion of your mobile phase to prevent precipitation.[8]
3. Use Mobile Phase Additives (A Traditional Approach):
-
Mechanism: Adding a small concentration of a competing base, such as triethylamine (TEA) at ~0.05 M, can be effective.[7] The TEA, being a small and basic molecule, will preferentially interact with the silanol groups, effectively blocking them from interacting with your analyte.
-
Consideration: This approach is less common with modern, high-purity columns but can be a useful tool for older columns or particularly challenging separations.[8]
Q4: My mobile phase adjustments aren't fully resolving the issue. Could my HPLC column be the problem?
A4: Absolutely. The column is the heart of the separation, and its condition and chemistry are critical for good peak shape.
1. Column Chemistry:
-
Recommendation: Use a modern, high-purity Type B silica column that is fully end-capped.[2][8] End-capping is a process where residual silanols are chemically bonded with a small silylating agent, making them inert.[4] Columns specifically designed for polar analytes, such as those with polar-embedded or T3 bonding technology, can also offer superior performance and peak shape.[10][11]
2. Column Contamination:
-
Problem: Over time, strongly retained compounds from previous sample injections can accumulate at the head of the column.[1][5] This contamination can create active sites that cause peak tailing.
-
Solution: Implement a regular column flushing protocol. If you suspect contamination, flush the column with a series of strong solvents.
3. Column Degradation (Void Formation):
-
Problem: A physical void or channel can form at the inlet of the column bed due to pressure shocks or operation outside the recommended pH range.[5][8] This disrupts the flow path and leads to peak broadening and tailing for all peaks in the chromatogram.[8]
-
Solution: If a void is suspected, you may try reversing and flushing the column (if the manufacturer permits). However, in most cases, the column will need to be replaced.[4][8] Using a guard column is a cost-effective way to protect the analytical column from both contamination and physical damage.[12][13]
Q5: I've optimized my method and am using a new column, but I still see some tailing. What instrumental factors could be responsible?
A5: When chemical causes are ruled out, the issue may lie with the HPLC system itself, a phenomenon known as "extra-column volume" or "extra-column band broadening." This is especially noticeable for early-eluting peaks.[12]
1. Tubing and Connections:
-
Problem: Excessive volume between the injector, column, and detector will cause the separated peak to spread out before it is detected.[14] This can be caused by using tubing with an internal diameter (ID) that is too large or by having poorly fitted connections that create small dead volumes.[1][5]
-
Solution: Minimize tubing length and use narrow ID tubing (e.g., 0.005" or 0.125 mm) wherever possible.[3][5] Ensure all fittings are properly tightened and that the tubing is fully seated in the port to eliminate any gaps.
2. Detector Settings:
-
Problem: A slow detector response time or a large detector flow cell can also contribute to peak broadening and apparent tailing.
-
Solution: For fast analyses, ensure your detector's data acquisition rate is set appropriately (e.g., >20 points across the peak) and use a flow cell with a volume appropriate for your column's dimensions and flow rate.
Caption: Troubleshooting Workflow for Peak Tailing.
Q6: Could my sample preparation be causing the peak tailing?
A6: Yes, two aspects of sample preparation are common culprits.
1. Sample Solvent Mismatch:
-
Problem: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause peak distortion.[1][15] The analyte band will not focus correctly at the head of the column, leading to broadening and tailing.
-
Solution: The best practice is to dissolve your sample in the initial mobile phase composition.[5][16] If a stronger solvent is required for solubility, keep the injection volume as small as possible.
2. Sample Overload:
-
Problem: Injecting too high a concentration of your analyte can saturate the stationary phase.[1][5][14] This leads to a non-linear relationship between the analyte and the stationary phase, resulting in a characteristic "shark-fin" or tailing peak shape.
-
Solution: Reduce the sample concentration or the injection volume. Perform a series of injections with decreasing concentrations to see if the peak shape improves, which would confirm an overload issue.
Experimental Protocols
Protocol 1: General Purpose Column Flush for Contamination Removal
This protocol is designed to remove strongly retained hydrophobic and polar contaminants from a standard C18 column. Always check your column's specific documentation for solvent compatibility and pressure limits.
-
Disconnect the Column: Disconnect the column from the detector to avoid contaminating the flow cell.
-
Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water.
-
Acid/Base Wash (Optional, for ionic contaminants):
-
Flush with 10 column volumes of 0.1% Formic Acid.
-
Follow with 10 column volumes of HPLC-grade water.
-
-
Organic Wash: Flush with 20 column volumes of Acetonitrile.
-
Strong Solvent Flush: Flush with 20 column volumes of Isopropanol (IPA).
-
Re-equilibration: Flush with the initial mobile phase conditions for at least 20 column volumes or until the baseline is stable.
One column volume (in mL) can be estimated as: π × (column radius in cm)² × (column length in cm) × 0.68
References
- CHROMacademy. (n.d.). HPLC Troubleshooting Guide - Peak Tailing.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Element Lab Solutions. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
- alwsci. (2025). Common Causes Of Peak Tailing in Chromatography.
- Element Lab Solutions. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- Shimadzu. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- alwsci. (2025). Key Considerations For Sample Preparation in HPLC.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
- BenchChem. (2025). Troubleshooting Peak Tailing in Mearnsetin HPLC Analysis: A Technical Support Guide.
- Pharma Growth Hub. (2023, June 22). PEAK TAILING: Phenomenon, Symptoms, and Corrections [Video]. YouTube.
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labcompare.com [labcompare.com]
- 9. moravek.com [moravek.com]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. waters.com [waters.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. support.waters.com [support.waters.com]
- 16. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
Technical Support Center: Synthesis of Methyl 4-cyano-3-methylbenzoate
Introduction
Welcome to the technical support guide for the synthesis of Methyl 4-cyano-3-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges, specifically incomplete conversion, during the synthesis of this versatile chemical intermediate. 4-Cyano-3-methylbenzoic acid and its esters are valuable building blocks, notably in the development of novel therapeutics.[1] This guide provides in-depth, field-proven insights into common synthetic pathways and offers structured troubleshooting advice to help you optimize your reaction outcomes.
The synthesis of this compound typically involves two key transformations: the introduction of a cyano group onto the aromatic ring and the esterification of a carboxylic acid. The order of these steps can vary, presenting unique challenges in each approach. This guide addresses issues arising from both the Sandmeyer reaction for cyanation and the Fischer-Speier esterification, as incomplete conversion in either step will compromise the final yield and purity.
Troubleshooting Guide: Incomplete Conversion
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My TLC and NMR analyses show a significant amount of unreacted starting material. What are the likely causes and how can I resolve this?
Answer:
The presence of unreacted starting material is a classic sign of incomplete conversion. The root cause depends on which step of the synthesis you are performing.
Scenario A: Unreacted Methyl 4-amino-3-methylbenzoate (Sandmeyer Cyanation Step)
If you are attempting to convert the amino group to a nitrile, residual starting material points to issues in the diazotization or the subsequent copper-catalyzed substitution.
-
Cause 1: Incomplete Diazotization. The formation of the diazonium salt is the critical first step and is highly sensitive to temperature and acid concentration. Aryl diazonium salts are notoriously unstable at elevated temperatures.
-
Solution: Ensure the reaction temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. The acidic medium (e.g., HCl, H₂SO₄) must be sufficiently concentrated to fully protonate the nitrous acid precursor.
-
-
Cause 2: Inefficient Copper(I) Catalyst. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution catalyzed by a copper(I) salt (e.g., CuCN).[2] If the catalyst is oxidized to Cu(II) or is otherwise inactive, the reaction will stall.
-
Solution: Use high-purity, freshly prepared or properly stored CuCN. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) if possible to prevent oxidation of the catalyst. Some modern protocols have explored copper-free cyanation methods, but these require specific reagents and conditions.[3]
-
Scenario B: Unreacted 4-Cyano-3-methylbenzoic Acid (Fischer Esterification Step)
The Fischer-Speier esterification is a reversible, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5]
-
Cause 1: Equilibrium Not Shifted Towards Products. The equilibrium constant for many esterifications is not large, meaning a significant amount of starting material will remain if the equilibrium is not actively shifted.[5][6]
-
Solution: According to Le Chatelier's Principle, the equilibrium can be shifted by using a large excess of one reactant (typically the alcohol, methanol in this case) or by removing a product (water) as it forms.[5][6] Using methanol as the solvent is a common and effective strategy to provide a large molar excess.[7]
-
-
Cause 2: Presence of Water. Water in the reaction mixture, either from wet reagents or glassware, will shift the equilibrium back towards the starting materials, hindering ester formation.[8]
-
Solution: Use anhydrous methanol and a strong acid catalyst like concentrated sulfuric acid, which also acts as a dehydrating agent. Ensure all glassware is thoroughly dried before use.
-
-
Cause 3: Insufficient Catalyst or Reaction Time/Temperature. The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[4] The reaction may also require extended heating to reach equilibrium.[8]
Question 2: The overall yield of this compound is consistently low, even though my starting material appears to be consumed. What's happening?
Answer:
Low isolated yield in the face of complete starting material consumption often points to the formation of soluble byproducts, mechanical losses during workup, or product degradation.
-
Cause 1: Side Reactions in Sandmeyer Cyanation. The diazonium intermediate is highly reactive and can participate in several competing reactions.
-
Potential Side Reaction: Formation of a phenol (4-hydroxy-3-methylbenzoate) can occur if the diazonium salt reacts with water, especially if the temperature rises.
-
Potential Side Reaction: Azo-coupling can occur where the diazonium salt acts as an electrophile and attacks another electron-rich aromatic ring, leading to colored impurities.
-
Solution: Maintain strict temperature control (0-5 °C). Ensure the copper(I) cyanide solution is added promptly to the freshly prepared diazonium salt.
-
-
Cause 2: Product Loss During Workup. The workup procedure for both esterification and cyanation reactions is critical for isolating the final product.
-
Esterification Workup: this compound has some solubility in aqueous solutions, especially if excess methanol is present.[5] During aqueous washes (e.g., with sodium bicarbonate to remove the acid catalyst), some product can be lost.
-
Solution: Minimize the volume of aqueous washes. Back-extract the aqueous layers with a small amount of the organic solvent (e.g., ethyl acetate, dichloromethane) to recover dissolved product.[10] Ensure the pH is carefully controlled during neutralization to avoid hydrolysis of the ester or cyano group.
-
-
Cause 3: Hydrolysis of the Cyano or Ester Group. During workup or purification, harsh acidic or basic conditions can lead to the hydrolysis of the nitrile to a carboxylic acid or the ester to a carboxylate salt.
-
Solution: Use a mild base like saturated sodium bicarbonate for neutralization and avoid prolonged contact.[8] If purification via column chromatography is needed, ensure the silica gel is neutral.
-
Table 1: Troubleshooting Summary for Incomplete Conversion
| Symptom | Potential Cause (Reaction Step) | Recommended Solution |
| High levels of unreacted starting material | Incomplete Diazotization (Sandmeyer) | Maintain temperature at 0-5 °C; ensure sufficient acid concentration. |
| Inactive Catalyst (Sandmeyer) | Use high-purity CuCN; consider an inert atmosphere. | |
| Equilibrium Not Favored (Esterification) | Use a large excess of methanol (as solvent); remove water.[5][6] | |
| Presence of Water (Esterification) | Use anhydrous reagents and dry glassware; use H₂SO₄ as a catalyst/dehydrating agent.[8] | |
| Low isolated yield with full starting material consumption | Side Reactions (Sandmeyer) | Maintain strict temperature control; add CuCN promptly. |
| Product Loss During Workup | Minimize aqueous wash volumes; back-extract aqueous layers.[10] | |
| Product Hydrolysis | Use mild bases (e.g., NaHCO₃) for neutralization; avoid extreme pH.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
There are two primary and logical synthetic strategies, differing in the sequence of the cyanation and esterification steps.
-
Route A: Cyanation followed by Esterification.
-
Step 1: Start with 4-amino-3-methylbenzoic acid. Perform a Sandmeyer reaction to convert the amino group to a cyano group, yielding 4-cyano-3-methylbenzoic acid.
-
Step 2: Perform a Fischer-Speier esterification on 4-cyano-3-methylbenzoic acid using methanol and an acid catalyst to obtain the final product.
-
-
Route B: Esterification followed by Cyanation.
-
Step 1: Start with 4-amino-3-methylbenzoic acid. First, protect the carboxylic acid via Fischer-Speier esterification to get Methyl 4-amino-3-methylbenzoate.[11]
-
Step 2: Perform the Sandmeyer reaction on the ester to convert the amino group to a cyano group, yielding the final product. A key advantage of this route is that the reaction conditions for the Sandmeyer reaction are generally compatible with the methyl ester group.
-
Diagram 1: Synthetic Pathways to this compound
Caption: Common synthetic routes to this compound.
Q2: What are the critical parameters for a successful Fischer-Speier Esterification?
Success hinges on controlling the reaction equilibrium. The key parameters are summarized in the table below.
Table 2: Key Parameters for Fischer-Speier Esterification
| Parameter | Recommendation | Rationale |
| Alcohol to Acid Ratio | >10 molar equivalents (use as solvent) | Shifts equilibrium toward the ester product (Le Chatelier's Principle).[5] |
| Catalyst | Conc. H₂SO₄ (3-5 mol%) | Protonates the carbonyl, increasing electrophilicity. Also acts as a dehydrating agent.[4][7] |
| Temperature | Reflux | Increases reaction rate to reach equilibrium faster. Typical reflux time is 1-10 hours.[8] |
| Water Content | Anhydrous conditions | Prevents the reverse reaction (ester hydrolysis) from occurring.[8] |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Allows for tracking the disappearance of the more polar carboxylic acid starting material.[8][12] |
Q3: How can I effectively monitor the reaction progress to determine when it is complete?
Thin-Layer Chromatography (TLC) is the most common and effective method for real-time monitoring.
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Solvent System (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically effective. A good starting point is a 4:1 to 3:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve good separation (Rf values between 0.2 and 0.8).
-
Spotting: On the baseline of the TLC plate, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.
-
Development & Visualization: Develop the plate in a chamber saturated with the eluent. Visualize the spots under a UV lamp (254 nm). The starting carboxylic acid is typically more polar and will have a lower Rf value than the final ester product.
-
Interpretation: The reaction is considered complete when the spot corresponding to the starting material has disappeared or its intensity is minimal and unchanging over time.
Diagram 2: Troubleshooting Workflow for Incomplete Conversion
Caption: A decision tree to diagnose causes of incomplete conversion.
References
- Technical Support Center: Esterification of Substituted Benzoic Acids. (n.d.). Benchchem.
- Methyl 4-cyanobenzoate synthesis. (n.d.). ChemicalBook.
- Preparation of Methyl Benzoate. (n.d.). College of Pharmacy, Department of Pharmaceutical Chemistry.
- Methyl 3-cyano-4-Methylbenzoate synthesis. (n.d.). ChemicalBook.
-
Sandmeyer reaction. (2024). In Wikipedia. Retrieved from [Link]
- 4-cyanobenzoic acid and its methyl ester production method. (2006). Google Patents.
- A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. (2019). Google Patents.
-
Esterification not Working (Separation). (2024). Reddit. Retrieved from [Link]
- Methyl 3-(cyanomethyl)benzoate synthetic method. (2015). Google Patents.
- Novel 3-cyano methyl benzoate preparing method. (2011). Google Patents.
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2003). Google Patents.
-
Hanson, P., Jones, J. R., Gilbert, B. C., & Timms, A. W. (1991). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, (7), 1009-1016. Retrieved from [Link]
-
Iqbal, N., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(11), 2389-2417. Retrieved from [Link]
-
Fischer Esterification of Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved from [Link]
-
Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. (2016). ResearchGate. Retrieved from [Link]
-
Lab5 procedure esterification. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Funes-Ardoiz, I., Sameera, W. M. C., & Fdez-Manjón, B. (2021). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 23(16), 6299–6303. Retrieved from [Link]
-
Esterification of benzoic acid to methyl benzoate. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
Supporting Information for "A photoactivatable caged nitric oxide donor with a long half-life". (n.d.). CDC Stacks. Retrieved from [Link]
-
Methyl m-nitrobenzoate. (1923). Organic Syntheses, 3, 71. Retrieved from [Link]
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester. (1976). Organic Syntheses, 55, 67. Retrieved from [Link]
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Preventing hydrolysis of Methyl 4-cyano-3-methylbenzoate during workup
Technical Support Center: Methyl 4-cyano-3-methylbenzoate
A Researcher's Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address the common and critical challenge of preventing its hydrolysis during the workup phase of a chemical reaction. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the stability of this compound.
Q1: What is ester hydrolysis and why is it a problem during workup?
A1: Ester hydrolysis is a chemical reaction where an ester, in this case, this compound, reacts with water to break down into its parent carboxylic acid (4-cyano-3-methylbenzoic acid) and alcohol (methanol).[1][2] This process is the reverse of the Fischer esterification used to create the ester.[1][3][4] During a typical reaction workup, aqueous solutions are used to wash the organic layer and remove impurities like acid catalysts or unreacted starting materials.[1][5] These aqueous acidic or basic conditions create a perfect environment for unwanted hydrolysis, leading to a significant loss of your desired ester product and complicating purification.[1][2]
Q2: Which specific steps in my workup are the most likely to cause hydrolysis?
A2: The highest risk for hydrolysis comes from any step involving contact with aqueous solutions, particularly:
-
Quenching the reaction: Adding water or aqueous solutions to the reaction mixture.[1][2]
-
Acidic washes: Using dilute acids to remove basic impurities.
-
Basic washes: Using solutions like sodium bicarbonate or sodium hydroxide to neutralize and remove acid catalysts.[1][2] This step can lead to a rapid, irreversible base-catalyzed hydrolysis known as saponification.[3][6][7]
Q3: How can I tell if my ester is hydrolyzing during the workup?
A3: The most obvious signs are a lower-than-expected yield of your final product and the detection of the starting carboxylic acid in your crude material.[1][2] You can confirm hydrolysis using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the carboxylic acid.[1][2]
-
NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum that correspond to 4-cyano-3-methylbenzoic acid.[1][2][8]
-
IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid may appear in the spectrum of the crude product.[1]
Troubleshooting Guide: Diagnosing and Solving Hydrolysis
If you suspect product loss due to hydrolysis, this section will help you pinpoint the cause and implement effective solutions.
Problem 1: Low Yield and Presence of Carboxylic Acid Impurity
Potential Cause: The aqueous workup conditions are too harsh (pH extremes, high temperature, or prolonged contact time).
Solutions:
-
Temperature Control: Perform all aqueous washes at a reduced temperature (0-5 °C) by using an ice bath.[2][9] Lowering the temperature significantly slows the kinetics of the hydrolysis reaction.[9]
-
Use of Mild Bases: For neutralizing acid catalysts, use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2][9] Avoid strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which aggressively promote irreversible saponification.[2][7]
-
Minimize Contact Time: Perform extractions and washes as efficiently as possible.[1][9] Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.[1]
-
Brine Wash: After other washes, wash the organic layer with cold, saturated aqueous sodium chloride (brine).[1] This helps to remove dissolved water from the organic layer and reduces the solubility of the ester in the remaining aqueous phase, effectively "salting out" the product.[5]
-
Thorough Drying: Before removing the solvent, ensure the organic layer is completely dry. Use a sufficient amount of an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1][2][9] Add the agent until it no longer clumps together.[1]
| Parameter | Standard Conditions (High Risk) | Optimized Conditions (Low Risk) | Rationale |
| Temperature | Room Temperature or higher | 0–5 °C (Ice Bath) | Slows the rate of hydrolysis.[9] |
| Neutralizing Agent | Strong Base (e.g., NaOH) | Weak Base (e.g., Saturated NaHCO₃) | Avoids rapid, irreversible saponification.[2] |
| Contact Time | Long exposure (>15 min) | Rapid extractions (<5 min) | Reduces the opportunity for the hydrolysis reaction to occur.[1] |
| Aqueous Washes | Dilute (non-saturated) solutions | Cold, saturated aqueous solutions | Decreases the solubility of the ester in the aqueous phase.[2] |
| Drying | Incomplete drying | Thorough drying with anhydrous agent | Removes water, a key reactant for hydrolysis.[1][5] |
Problem 2: Difficulty Separating Layers or Formation of Emulsions
Potential Cause: The choice of solvent or the concentration of reagents can lead to poor separation, increasing contact time with the aqueous phase.
Solutions:
-
Solvent Choice: If you are using a water-miscible solvent like THF or acetonitrile, it should be removed via rotary evaporation before the aqueous workup.[10]
-
Brine to Break Emulsions: If an emulsion forms, adding a small amount of brine can often help to break it by increasing the ionic strength of the aqueous layer.
-
Filtration: Passing the emulsified mixture through a pad of Celite can sometimes resolve the issue.
This diagram outlines the decision-making process for addressing hydrolysis during workup.
Caption: Troubleshooting decision tree for diagnosing causes of ester hydrolysis.
Optimized Protocol: Workup to Minimize Hydrolysis
This protocol provides a step-by-step methodology for isolating this compound while minimizing hydrolytic decomposition. This procedure assumes the synthesis was conducted under acidic conditions (e.g., Fischer esterification).
Step-by-Step Methodology:
-
Cool the Reaction: Once the reaction is deemed complete, remove the heat source and allow the mixture to cool to room temperature. Then, place the reaction flask in an ice-water bath (0-5 °C) for at least 15 minutes.[2][9]
-
Dilute with Organic Solvent: Dilute the cold reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.[9]
-
Neutralization with Weak Base: Transfer the mixture to a separatory funnel. Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions.[1][9]
-
Causality: The use of a saturated, cold, weak base neutralizes the acid catalyst without significantly increasing the pH to a level that would cause rapid saponification.[2]
-
Caution: Swirl the unstoppered funnel initially to safely vent the CO₂ gas that evolves.[1] Stopper and shake gently, venting frequently. Continue washing until gas evolution ceases.
-
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[1]
-
Causality: This step removes the bulk of the dissolved water and decreases the solubility of the ester in any remaining aqueous phase.[1]
-
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2][9] Add the drying agent until it no longer clumps and swirls freely.[1]
-
Isolation of Product: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator.
-
Causality: A low-temperature water bath should be used during evaporation to prevent any potential thermal degradation of the product.[9]
-
-
Purification: If necessary, the crude product can be further purified by column chromatography or recrystallization.
Caption: Simplified pathway of base-catalyzed ester hydrolysis (saponification).
By understanding these mechanisms, it becomes clear why maintaining low temperatures and avoiding strong bases are critical to preserving the integrity of this compound during workup.
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Slideshare. (n.d.). Acid base catalysed Ester hydrolysis. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
-
Quora. (n.d.). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Quora. (n.d.). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Retrieved from [Link]
-
Wikipedia. (n.d.). Work-up. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved from [Link]
-
Marcel Dekker, Inc. (1989). A mild and Selective Method of Ester Hydrolysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved from [Link]
-
ResearchGate. (2012, May 23). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Retrieved from [Link]
-
Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
ResearchGate. (2021, March 1). Ester cleavage conditions?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
Reddit. (2024, February 15). Esterification not Working (Separation). Retrieved from [Link]
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]
-
Protheragen. (n.d.). Methyl 3-cyano-4-Methylbenzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
-
PubMed. (1991, December). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyano-3-methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Retrieved from [Link]
-
PubMed Central. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
- Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
Sources
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- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
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- 8. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Workup [chem.rochester.edu]
Technical Support Center: Scaling Up Methyl 4-cyano-3-methylbenzoate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 4-cyano-3-methylbenzoate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important intermediate. We provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient execution of your synthetic protocols.
I. Synthetic Overview & Key Challenges
This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials. While several synthetic routes exist, the most common industrial approaches involve either a Sandmeyer reaction starting from Methyl 4-amino-3-methylbenzoate or a palladium-catalyzed cyanation of a halogenated precursor. Both pathways present unique challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.
Key challenges often revolve around:
-
Controlling the exothermic and potentially unstable diazotization reaction.[3]
-
Ensuring complete reaction and minimizing difficult-to-remove impurities.
-
Achieving consistent, high yields and purity.
-
Catalyst deactivation and cost-effectiveness in cross-coupling reactions.[3]
This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured to address specific problems you may encounter during the synthesis.
A. Starting Material: Synthesis of Methyl 4-amino-3-methylbenzoate
A common precursor is prepared by the reduction of Methyl 3-methyl-4-nitrobenzoate.
Issue 1: Incomplete reduction of the nitro group.
Question: My catalytic hydrogenation of Methyl 3-methyl-4-nitrobenzoate is sluggish and incomplete, even after extended reaction times. What could be the cause?
Answer: Incomplete reduction is a frequent issue that can typically be traced back to catalyst activity or reaction conditions.
-
Catalyst Deactivation: The Palladium on carbon (Pd/C) catalyst is susceptible to poisoning. Ensure your starting material and solvent (typically methanol or ethanol) are free from sulfur-containing compounds or other catalyst poisons. Use fresh, high-quality catalyst. The catalyst should be handled under a nitrogen or argon atmosphere as much as possible to prevent oxidation.
-
Insufficient Hydrogen Pressure: For scale-up, ensuring adequate hydrogen pressure and efficient agitation is critical for mass transfer of hydrogen gas to the catalyst surface. A pressure of 40-50 psi is typically effective.
-
Reaction Temperature: While often run at room temperature, gentle warming to 30-40°C can sometimes increase the reaction rate without promoting side reactions.
-
Solution: Filter a small aliquot of the reaction mixture through celite to remove the catalyst and analyze by TLC or ¹H NMR to confirm the presence of starting material. If the reaction has stalled, consider adding a fresh portion of the catalyst. For future runs, ensure the purity of your starting material and solvents.
B. The Sandmeyer Reaction Pathway
This classic transformation involves two critical steps: diazotization of the amine and the subsequent copper-catalyzed cyanation.
Caption: General workflow for the Sandmeyer synthesis route.
Issue 2: Low yield and formation of dark, tarry byproducts during diazotization.
Question: During the addition of sodium nitrite to my solution of Methyl 4-amino-3-methylbenzoate in acid, the reaction mixture turned dark brown, and the final yield was very low. How can I prevent this?
Answer: This indicates decomposition of the diazonium salt, which is highly unstable at elevated temperatures. Strict temperature control is the most critical parameter for a successful diazotization.
-
Causality: Arenediazonium salts, especially those with electron-withdrawing groups, can decompose rapidly above 5-10 °C, leading to a cascade of radical reactions and the formation of phenolic and other colored byproducts.[3]
-
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature strictly between 0 and 5 °C throughout the sodium nitrite addition. Use an ice-salt bath for efficient cooling.
-
Addition Rate: Add the aqueous solution of sodium nitrite (NaNO₂) slowly, dropwise, ensuring the temperature does not rise above 5 °C.
-
Acid Concentration: Ensure sufficient strong acid (e.g., HCl or H₂SO₄) is present to fully protonate the aniline and nitrous acid. Typically, 2.5-3.0 equivalents of acid are used.
-
-
Self-Validation: Before proceeding to the cyanation step, you can perform a spot test to check for the presence of unreacted nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). This confirms the completion of the diazotization.
Issue 3: Poor yield in the Sandmeyer cyanation step.
Question: After adding my cold diazonium salt solution to the copper(I) cyanide slurry, I observed vigorous foaming and gas evolution, but the yield of the desired nitrile was poor. What went wrong?
Answer: This problem points to issues with either the copper cyanide reagent or the conditions of the addition. The Sandmeyer cyanation is mechanistically complex, involving single-electron transfer from the copper(I) species.[4]
-
Reagent Quality: Copper(I) cyanide (CuCN) is notoriously sensitive to air and moisture, which can oxidize Cu(I) to the inactive Cu(II) state. Use freshly purchased, high-purity CuCN or prepare it fresh.
-
Neutralization: The diazonium salt solution is strongly acidic. Before adding it to the CuCN, it's often beneficial to neutralize the excess acid carefully with a base like sodium bicarbonate or calcium carbonate until the pH is around 4-5. This should be done while maintaining the low temperature.
-
Addition and Temperature: The addition of the diazonium salt solution to the CuCN slurry should be done portion-wise or via a dropping funnel, and the temperature should be controlled. After the addition is complete, the mixture is typically warmed gently (e.g., to 50-60 °C) to drive the reaction to completion. Uncontrolled addition can lead to an overly exothermic reaction and decomposition.
-
Solvent: The reaction is often performed in an aqueous medium, but sometimes using a co-solvent can improve solubility and outcomes.[4]
| Parameter | Recommended Condition | Rationale |
| Diazotization Temp. | 0–5 °C | Prevents premature decomposition of the diazonium salt.[3] |
| NaNO₂ Addition | Slow, dropwise | Maintains strict temperature control, prevents localized heating. |
| Acid Equivalents | 2.5–3.0 | Ensures complete formation of the diazonium salt. |
| CuCN Quality | High-purity, anhydrous | Ensures active Cu(I) catalyst for efficient cyanation. |
| Cyanation Temp. | Controlled addition at low T, then gentle warming | Balances reaction rate against decomposition of intermediates. |
C. Palladium-Catalyzed Cyanation Pathway
An alternative route involves the reaction of a precursor like Methyl 4-bromo-3-methylbenzoate with a cyanide source.
Caption: Troubleshooting logic for Pd-catalyzed cyanation.
Issue 4: The palladium-catalyzed reaction fails to initiate or gives low conversion.
Question: I'm trying to synthesize the target compound from Methyl 4-bromo-3-methylbenzoate and zinc cyanide using a palladium catalyst, but I'm getting mostly starting material back. What are the key parameters to check?
Answer: Palladium-catalyzed cross-coupling reactions are powerful but highly sensitive to reaction conditions. Failure is often due to catalyst deactivation or reagent quality.
-
Inert Atmosphere: The active catalytic species, Pd(0), is readily oxidized by atmospheric oxygen. It is absolutely critical to degas the solvent (e.g., DMF, DMAc) and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Ligand Choice: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For cyanation reactions, ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often effective.
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides as it is less nucleophilic and less likely to poison the catalyst.[5][6] Ensure it is anhydrous.
-
Temperature: These reactions typically require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[5] Ensure your reaction is reaching and maintaining the target temperature.
D. Work-up and Purification
Issue 5: Difficulty in removing copper salts or other impurities during work-up.
Question: After my Sandmeyer reaction, I have a persistent blue/green color in my organic extracts, and my final product is impure. How can I effectively purify the product?
Answer: Removing residual copper salts is a common challenge in the work-up of Sandmeyer reactions.
-
Ammonia Wash: During the work-up, washing the organic layer with an aqueous solution of ammonium hydroxide or ammonium chloride can help complex and remove residual copper salts into the aqueous phase.
-
Filtration: Sometimes, insoluble copper complexes form. Filtering the crude reaction mixture through a pad of Celite® before extraction can remove a significant amount of inorganic material.
-
Recrystallization: The final and most effective purification step is typically recrystallization. A solvent screen (e.g., isopropanol, ethanol/water, heptane/ethyl acetate) should be performed to find optimal conditions that allow the desired product to crystallize while leaving impurities in the mother liquor.
-
Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used, although this is less ideal for large-scale production.[7] A typical eluent system would be a gradient of ethyl acetate in hexanes.
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for scaling up: Sandmeyer or Palladium Catalysis? A1: The choice depends on several factors.
-
Sandmeyer: Generally uses cheaper reagents (NaNO₂, CuCN) and is a well-established industrial process. However, it involves the highly toxic and unstable diazonium intermediate and generates significant copper-containing waste streams.[2]
-
Palladium Catalysis: Offers milder conditions, often higher selectivity, and avoids diazonium salts. However, the palladium catalyst and specialized ligands can be very expensive, making atom economy and catalyst recycling critical for cost-effectiveness on a large scale.[1]
Q2: What are the critical safety precautions for handling cyanide? A2: All operations involving solid cyanide salts (e.g., CuCN, Zn(CN)₂) or hydrogen cyanide (which can be generated by adding acid to cyanide salts) MUST be conducted in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Have a certified cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) available and ensure personnel are trained in its use. All cyanide-containing waste must be quenched and disposed of according to strict institutional and environmental regulations.
Q3: My final product has a slight yellow tint. Is this acceptable, and how can I remove it? A3: A slight yellow tint often indicates the presence of minor, highly colored impurities, possibly residual nitro-aromatic compounds from the starting material or byproducts from the Sandmeyer reaction. While it may not affect the performance in all applications, high-purity material for pharmaceutical use should be a white to off-white solid. To remove the color, you can try:
-
Recrystallization: This is often the most effective method.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
IV. Experimental Protocols
Protocol 1: Synthesis via Sandmeyer Reaction
Step A: Diazotization
-
To a jacketed reactor cooled to 0-5 °C, add Methyl 4-amino-3-methylbenzoate (1.0 eq).
-
Add 3 M aqueous hydrochloric acid (3.0 eq) and stir to form a fine slurry.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes. The reaction is complete when a test with starch-iodide paper gives a positive result.
Step B: Cyanation
-
In a separate reactor, prepare a slurry of copper(I) cyanide (1.2 eq) in water.
-
Slowly, and in a controlled manner, add the cold diazonium salt solution from Step A to the CuCN slurry.
-
After the addition is complete, slowly warm the reaction mixture to 50 °C and hold for 1-2 hours, monitoring for the cessation of nitrogen gas evolution.
-
Cool the mixture to room temperature, and extract with an appropriate solvent (e.g., toluene or ethyl acetate).
-
Wash the organic layer with water, followed by dilute aqueous ammonium hydroxide to remove copper salts, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis via Palladium-Catalyzed Cyanation
-
To a dry Schlenk flask under an argon atmosphere, add Methyl 4-bromo-3-methylbenzoate (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a ligand (e.g., dppf, 2-4 mol%).
-
Add anhydrous, degassed N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine to remove DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
V. References
-
Deaminative Cyanation of Anilines by Oxylanion Radical Transfer | Organic Letters. (2025). acs.org.
-
Methyl 4-cyanobenzoate synthesis - ChemicalBook. (n.d.). chemicalbook.com.
-
Methyl 3-cyano-4-Methylbenzoate synthesis - ChemicalBook. (n.d.). chemicalbook.com.
-
Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. (2022). ResearchGate.
-
Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC - NIH. (n.d.). nih.gov.
-
KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents. (n.d.). google.com.
-
Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. (2022). ResearchGate.
-
Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation | Request PDF. (2000). ResearchGate.
-
Methyl 4-amino-3-methylbenzoate synthesis - ChemicalBook. (n.d.). chemicalbook.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 4-cyanobenzoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for Methyl 4-cyano-3-methylbenzoate Synthesis
Welcome to the technical support center for the synthesis of Methyl 4-cyano-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this specific transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction: The Chemistry of Cyanation
The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a cyanide source. This transformation, a variant of the Buchwald-Hartwig amination, is a powerful tool for forming C-CN bonds.[1] However, the success of this reaction is highly dependent on the careful selection of the catalyst system and reaction conditions. This guide will walk you through the critical parameters for catalyst selection and provide solutions to common experimental hurdles.
The general catalytic cycle for the palladium-catalyzed cyanation of an aryl halide is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of palladium-catalyzed cyanation.
Frequently Asked Questions (FAQs)
Q1: What is the best palladium precursor for the synthesis of this compound?
A1: The choice of palladium precursor is a critical starting point. While several options are available, they are not all created equal.
-
Pd(OAc)₂ (Palladium(II) Acetate): A common and cost-effective choice. It requires in-situ reduction to the active Pd(0) species, which can sometimes be a source of irreproducibility if not performed under optimal conditions.[3]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A Pd(0) source that often provides higher catalytic activity and reproducibility compared to Pd(OAc)₂ because it does not require a pre-reduction step.[3][4]
-
Palladacycle Precatalysts: These are pre-formed, air-stable Pd(II) complexes that are readily reduced to the active Pd(0) catalyst under the reaction conditions. They often offer superior performance, especially for challenging substrates.[5][6][7]
For the synthesis of this compound, starting with a well-defined Pd(0) source like Pd₂(dba)₃ or a palladacycle precatalyst is highly recommended to ensure consistent results.
Q2: How do I select the right phosphine ligand?
A2: The phosphine ligand is arguably the most crucial component of the catalyst system. It stabilizes the palladium center, influences its reactivity, and can prevent catalyst deactivation. For the cyanation of aryl halides, bulky, electron-rich phosphine ligands are generally preferred as they promote both oxidative addition and reductive elimination.[8][9][10]
| Ligand Family | Key Characteristics | Recommended for Methyl 4-bromo-3-methylbenzoate? |
| Buchwald-type Biarylphosphines (e.g., XPhos, SPhos, tBuXPhos) | Highly effective for a wide range of cross-coupling reactions due to their steric bulk and electron-rich nature.[8][9][11] | Highly Recommended. These ligands are known to be effective for the cyanation of both electron-rich and electron-poor aryl halides.[3][11] |
| Ferrocene-based Ligands (e.g., dppf) | Bidentate ligand that can be effective, particularly with heterogeneous catalysts like Pd/C.[12][13] | Good choice, especially for initial screening. It has been successfully used in the cyanation of aryl chlorides.[4] |
| Trialkylphosphines (e.g., P(t-Bu)₃) | Very electron-rich and can be highly active, but they are also air-sensitive.[7][14] | Use with caution. While effective, their air sensitivity can be a practical challenge. |
Given that the substrate, Methyl 4-bromo-3-methylbenzoate, has both an electron-donating methyl group and an electron-withdrawing ester group, a versatile and robust ligand from the Buchwald-type biarylphosphine family is the most logical first choice.
Q3: Which cyanide source should I use?
A3: The choice of cyanide source is a balance between reactivity and safety.
-
KCN/NaCN: Highly reactive but also highly toxic and their high solubility can lead to catalyst poisoning.[2][3]
-
Zn(CN)₂: Less toxic than KCN/NaCN and its lower solubility in organic solvents can help to prevent catalyst deactivation.[3][4][7] It is a widely used and reliable choice.
-
K₄[Fe(CN)₆]: A non-toxic, environmentally benign alternative.[3][11][15] It often requires higher temperatures for the dissociation of the cyanide from the iron center.[3]
For laboratory-scale synthesis, Zn(CN)₂ is a good starting point due to its balance of reactivity and lower toxicity.[5][7] For larger-scale or process chemistry applications, the safety profile of K₄[Fe(CN)₆] makes it an attractive option, though optimization of reaction conditions may be required.[3][11][15]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting material.
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for low or no conversion.
-
Detailed Explanation:
-
Catalyst Deactivation: The palladium catalyst can be poisoned by excess cyanide or impurities.[2][3][16][17] Using a fresh, high-purity palladium precursor and ligand is essential.
-
Reagent Quality: Trace amounts of water can lead to catalyst deactivation.[16][17] Ensure all solvents and reagents are rigorously dried.
-
Sub-optimal Conditions: The cyanation of aryl halides is sensitive to temperature. If the reaction is sluggish, a modest increase in temperature can significantly improve the rate.
-
Problem 2: Formation of significant side products, such as hydrodehalogenation (replacement of bromine with hydrogen).
Possible Cause & Solution Workflow
Caption: Troubleshooting workflow for side product formation.
-
Detailed Explanation:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in directing the reaction pathway.[8][9][10] A ligand that is not bulky enough may not efficiently promote the final reductive elimination step, leading to side reactions.
-
Base and Protic Impurities: The presence of a strong base and a proton source can lead to hydrodehalogenation. Using a milder base and ensuring the reaction is free of protic impurities can mitigate this issue.
-
Experimental Protocol Example
This is a general starting point for the synthesis of this compound from Methyl 4-bromo-3-methylbenzoate. Optimization may be required.
Materials:
-
Methyl 4-bromo-3-methylbenzoate (1.0 equiv)
-
Zn(CN)₂ (0.6 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Solvent (e.g., DMF, DMAc, or dioxane), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add Methyl 4-bromo-3-methylbenzoate, Zn(CN)₂, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020). RSC Advances, 10(56), 33973–34002. [Link]
-
Jui, N. T., & Buchwald, S. L. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 50(46), 11010–11015. [Link]
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. (2025). Chemistry – An Asian Journal. [Link]
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. [Link]
-
Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 61(79), 10534–10537. [Link]
-
Grushin, V. V. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(17), 5842–5855. [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). Journal of the American Chemical Society, 130(17), 5842–5855. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1575. [Link]
-
Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. (2019). Topics in Current Chemistry, 377(4), 23. [Link]
-
Nickel-Catalyzed Cyanation of Aryl Halides. (2023). Catalysts, 13(5), 896. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? (2019). Reddit. [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. (2011). Organic Letters, 13(19), 5024–5027. [Link]
-
Cyanation of Aryl Halides. (2014). Organic Synthesis International. [Link]
-
Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. (2000). The Journal of Organic Chemistry, 65(17), 5334–5337. [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2019). Beilstein Journal of Organic Chemistry, 15, 2490–2498. [Link]
-
Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. (2015). Organic Letters, 17(18), 4562–4565. [Link]
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015). Organic Letters, 17(1), 202–205. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
-
Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. (2020). Synlett, 31(13), 1289–1294. [Link]
-
The cyanation reaction of an aryl halide. (2021). ResearchGate. [Link]
- Novel 3-cyano methyl benzoate preparing method. (2010).
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Catalysts, 13(5), 920. [Link]
- Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (2003).
-
Arenenitrile synthesis by cyanations or substitution. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 12. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 13. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-cyano-3-methylbenzoate
Welcome to the technical support guide for the synthesis of Methyl 4-cyano-3-methylbenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Here, we delve into the critical role of solvents in modulating this synthetic transformation, offering troubleshooting advice and frequently asked questions to navigate common experimental challenges. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and robust method is the palladium-catalyzed cyanation of an aryl halide precursor, typically Methyl 4-bromo-3-methylbenzoate.[1] This cross-coupling reaction offers high functional group tolerance and generally proceeds under milder conditions than older methods like the Rosenmund-von Braun reaction.[2] A variety of palladium catalysts and cyanide sources can be employed, with potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) being favored as less toxic alternatives to sodium or potassium cyanide.[3][4][5]
Q2: Why is solvent selection so critical for the success of this palladium-catalyzed cyanation?
The solvent is not merely a medium for dissolving reactants; it actively influences nearly every stage of the catalytic cycle.[6] Its role includes:
-
Solubilizing Reagents: Ensuring the organic substrate, inorganic cyanide salt, and palladium catalyst are in the same phase to react.
-
Stabilizing Catalytic Species: The solvent can coordinate with the palladium center, stabilizing the active Pd(0) species and influencing its reactivity.[7]
-
Modulating Reaction Rate and Selectivity: The polarity of the solvent can dramatically affect the rates of key steps like oxidative addition and reductive elimination. In some cases, solvent choice can even switch the chemoselectivity of a reaction.[8][9]
-
Influencing Base Efficacy: The solvent affects the solubility and activity of the base used in the reaction, which is often crucial for reactions involving cyanide sources like K₄[Fe(CN)₆].[2]
Q3: What are the main classes of solvents used, and how do they generally affect the reaction?
Solvents for this synthesis are typically categorized as polar aprotic or, in some modern protocols, aqueous mixtures.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, NMP, Acetonitrile): These are the traditional choice for palladium-catalyzed cyanations.[4] They possess high dielectric constants and dipoles but lack acidic protons. This allows them to dissolve inorganic cyanide salts while not strongly solvating the cyanide anion through hydrogen bonding. A "naked," poorly-solvated cyanide anion is a more potent nucleophile, which can accelerate the reaction.[10] DMF (N,N-dimethylformamide) is a very common choice for this type of reaction.[5]
-
Less Polar Aprotic Solvents (e.g., Dioxane, Toluene): These are also frequently used, often in combination with a co-solvent like water.[2][7] Toluene and dioxane are less effective at dissolving inorganic salts on their own but are often required for reactions using specific palladium pre-catalysts.[7]
-
Aqueous Mixtures (e.g., Dioxane/H₂O, Acetonitrile/H₂O, THF/H₂O): Recent advancements have shown that the inclusion of water as a co-solvent can be highly beneficial, particularly when using K₄[Fe(CN)₆] as the cyanide source.[3][11] Water can facilitate the dissolution of the cyanide salt and the base, promoting the transfer of the cyanide anion to the catalytic cycle.[2]
Troubleshooting Guide
Problem 1: My reaction has stalled. TLC/LC-MS analysis shows a significant amount of unreacted Methyl 4-bromo-3-methylbenzoate.
This is a common issue indicating poor conversion. Several solvent-related factors could be at play.
-
Possible Cause A: Inactive Catalyst or Ligand Issues.
-
Explanation: The palladium catalyst may not be properly activated or could be deactivated. The solvent plays a role in stabilizing the active catalyst.[7] Some pre-catalysts require specific solvent environments to efficiently generate the active Pd(0) species.
-
Solution:
-
Ensure your solvent is anhydrous and deoxygenated, as oxygen can deactivate Pd(0) catalysts.
-
If using a pre-catalyst that requires activation, confirm your solvent choice is compatible with the activation step. For instance, some catalysts perform better in less polar solvents like dioxane, while others are suited for highly polar solvents like DMF.[7]
-
Consider screening different ligands that can better stabilize the catalyst in your chosen solvent.[12]
-
-
-
Possible Cause B: Poor Solubility of the Cyanide Source.
-
Explanation: The inorganic cyanide salt (e.g., K₄[Fe(CN)₆], Zn(CN)₂) must have some solubility in the reaction medium to participate. If it remains a solid chunk at the bottom of the flask, the reaction will be extremely slow or fail.
-
Solution:
-
Switch to a more polar aprotic solvent like DMF or DMSO to improve salt solubility.[4]
-
Adopt a protocol that uses an aqueous co-solvent system (e.g., 1:1 MeCN/H₂O or Dioxane/H₂O). Water is highly effective at dissolving the cyanide salt and facilitating its transfer to the organic phase.[2][3]
-
Ensure vigorous stirring to maximize the surface area contact between the solid salt and the solution.[13]
-
-
-
Possible Cause C: Insufficient Reaction Temperature.
-
Explanation: Many cyanation reactions require elevated temperatures (e.g., 70-130 °C) to proceed at a reasonable rate.[3][4] The chosen solvent must have a boiling point high enough to accommodate the required temperature.
-
Solution:
-
Select a solvent with a higher boiling point (e.g., DMF, bp 153 °C; Dioxane, bp 101 °C) if the optimal reaction temperature is near or above the boiling point of your current solvent.
-
Consider using microwave-assisted synthesis, which can rapidly heat the reaction mixture to high temperatures, often reducing reaction times from hours to minutes.[14][15] Polar solvents like DMF are particularly effective at absorbing microwave energy.[16]
-
-
Problem 2: The reaction is complete, but my isolated yield is very low.
Low yield despite full conversion of the starting material often points to side reactions or product degradation, where the solvent can be a key factor.
-
Possible Cause A: Hydrolysis of the Nitrile Product.
-
Explanation: If water is present in the reaction mixture, especially under basic conditions and at high temperatures, the newly formed cyano group (-CN) can be hydrolyzed to a carboxamide (-CONH₂) or even a carboxylic acid (-COOH).[13]
-
Solution:
-
If using a non-aqueous protocol, ensure all solvents and reagents are strictly anhydrous.
-
If using an aqueous co-solvent system is necessary for reactivity, try to minimize the reaction time and temperature once the starting material is consumed to reduce the extent of hydrolysis.
-
Carefully control the amount and strength of the base used.
-
-
-
Possible Cause B: Competing Nucleophilic Substitution.
-
Explanation: If using a protic solvent like an alcohol (e.g., methanol, ethanol) or even water under certain conditions, the solvent itself can act as a nucleophile, competing with the cyanide ion. This is particularly a risk if water is present and the cyanide concentration is low.[17]
-
Solution:
-
Avoid using protic solvents as the primary reaction medium unless a specific protocol calls for it. The use of polar aprotic solvents is standard for preventing this issue.
-
When using aqueous co-solvent systems, the high concentration and reactivity of the cyanide ion usually outcompete the water molecule as a nucleophile. However, if the reaction is sluggish, this side reaction becomes more probable.
-
-
Solvent Performance Comparison in Palladium-Catalyzed Cyanation
The table below summarizes the general characteristics of common solvents for the cyanation of aryl halides. Optimal conditions will vary based on the specific catalyst, ligand, and cyanide source used.
| Solvent System | Type | Typical Temperature (°C) | Advantages | Disadvantages |
| DMF | Polar Aprotic | 80 - 150 | Excellent solubility for many reagents; high boiling point; effective for many catalyst systems.[4][5] | Can be difficult to remove; potential for decomposition at high temperatures; potential for hydrolysis if water is present. |
| Dioxane / H₂O | Mixed | 80 - 100 | Excellent for K₄[Fe(CN)₆]; water aids in dissolving the cyanide salt and base.[2] | Risk of nitrile hydrolysis; requires careful control of conditions. |
| Acetonitrile / H₂O | Mixed | 70 - 80 | Allows for milder reaction temperatures; water enhances reagent solubility.[3] | Lower boiling point limits maximum temperature; potential for hydrolysis. |
| Toluene | Non-polar Aprotic | 100 - 110 | Good for certain catalyst systems (e.g., those using Pd(PPh₃)₄); easy to remove.[7] | Poor solubility for inorganic salts; often requires a phase-transfer catalyst. |
| DMSO | Polar Aprotic | 100 - 160 | Very high polarity and boiling point; excellent solvating power. | Can be difficult to remove; may oxidize sensitive functional groups at high temperatures. |
Visualizing the Workflow & Troubleshooting Logic
General Experimental Workflow
The following diagram outlines a typical workflow for setting up the palladium-catalyzed cyanation reaction.
Caption: General workflow for palladium-catalyzed cyanation.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common issues based on experimental observations.
Caption: Decision tree for troubleshooting cyanation reactions.
Experimental Protocol Example
This protocol is a representative example for the palladium-catalyzed cyanation of Methyl 4-bromo-3-methylbenzoate using a water co-solvent system, adapted from established methods for aryl halides.[3]
Materials:
-
Methyl 4-bromo-3-methylbenzoate (1.0 mmol, 229 mg)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 211 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
CM-phos (ligand) (0.04 mmol) or a similar phosphine ligand
-
Potassium carbonate (K₂CO₃) (0.125 mmol, 17 mg)
-
Acetonitrile (MeCN) (1 mL)
-
Deionized Water (1 mL)
Procedure:
-
Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add Methyl 4-bromo-3-methylbenzoate, potassium ferrocyanide trihydrate, and potassium carbonate.
-
Solvent Addition: Add acetonitrile (1 mL) and water (1 mL). The use of a water co-solvent is crucial here to dissolve the inorganic salts.[3]
-
Degassing: Seal the vial and sparge the mixture with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can poison the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and the phosphine ligand.
-
Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 70 °C. Stir vigorously for 18 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
References
- BenchChem. (2025).
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
RSC Publishing. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry. [Link]
-
ResearchGate. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. [Link]
-
University of Calgary. (n.d.). Ch 8: Solvent Effects. [Link]
-
ACS Publications. (n.d.). A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. The Journal of Organic Chemistry. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]
-
RSC Publishing. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. [Link]
-
ACS Publications. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. [Link]
-
NIH National Library of Medicine. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]
-
RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]
-
NIH National Library of Medicine. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
ACS Publications. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters. [Link]
-
NSF Public Access Repository. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications. [Link]
-
Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]
-
Chemistry Stack Exchange. (2018). Can aromatic rings be cyanated using cyanide as a nucleophile?[Link]
-
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]
Sources
- 1. 4-溴-3-甲基苯甲酸甲酯 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. Methyl 3-cyano-4-Methylbenzoate synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Degradation of Methyl 4-cyano-3-methylbenzoate
An in-depth guide for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the analysis of Methyl 4-cyano-3-methylbenzoate. This guide is designed to provide expert insights, troubleshooting advice, and detailed protocols for researchers studying the degradation pathways of this compound. As Senior Application Scientists, we have structured this resource to address the practical challenges you may encounter, ensuring scientific integrity and robust experimental outcomes.
Frequently Asked Questions (FAQs): Understanding the Degradation Landscape
This section addresses fundamental questions regarding the chemical and biological stability of this compound.
Q1: What are the primary expected degradation pathways for this compound?
Based on its functional groups (nitrile, methyl ester, and a substituted aromatic ring), this compound is susceptible to two primary types of degradation: chemical hydrolysis and microbial degradation.
-
Chemical Hydrolysis: This is the most direct chemical degradation route. The nitrile (-C≡N) and methyl ester (-COOCH₃) groups are both susceptible to hydrolysis under acidic or alkaline conditions. The reaction typically requires heating to proceed at a practical rate.[1][2]
-
Microbial/Enzymatic Degradation: Various microorganisms utilize specific enzymatic pathways to break down aromatic nitriles.[3] This is a critical pathway to consider for environmental fate studies or bioremediation applications. Two main enzymatic routes are known for nitrile metabolism:
-
Nitrilase Pathway: A single enzyme, nitrilase, directly hydrolyzes the nitrile group to a carboxylic acid and ammonia.[4]
-
Nitrile Hydratase/Amidase Pathway: This is a two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.[4]
-
Q2: What are the likely major degradation products I should be looking for?
The degradation will primarily occur at the nitrile and ester functional groups. Depending on the conditions, you can expect a sequence of products.
-
4-Carbamoyl-3-methylbenzoic acid methyl ester (Amide Intermediate): Hydrolysis of the nitrile group often first yields the corresponding amide. This is a key intermediate, especially in the nitrile hydratase/amidase biological pathway.
-
4-Carboxy-3-methylbenzoic acid methyl ester: Complete hydrolysis of the nitrile group leads to a carboxylic acid.
-
4-Cyano-3-methylbenzoic acid: Hydrolysis of the methyl ester group yields the corresponding carboxylic acid. This can occur concurrently with nitrile hydrolysis.
-
3-Methylterephthalic acid (Dicarboxylic Acid): This is the final product if both the nitrile and the methyl ester groups are fully hydrolyzed.
The specific products and their relative abundance will depend on the reaction conditions (e.g., pH, temperature, microbial species).
Q3: How do the methyl and ester groups on the benzene ring influence degradation?
The substituents on the aromatic ring can influence the rate and mechanism of degradation.
-
Steric Hindrance: The methyl group adjacent to the nitrile may introduce minor steric hindrance, potentially slowing the rate of hydrolysis compared to an unsubstituted analog like methyl 4-cyanobenzoate.[5] However, this effect is generally modest for a methyl group.
-
Electronic Effects: The methyl group is weakly electron-donating, while the methyl ester group is electron-withdrawing. These electronic effects can influence the reactivity of the aromatic ring itself, although the primary degradation sites are the nitrile and ester functional groups.
-
Selective Hydrolysis: The relative rates of nitrile vs. ester hydrolysis can be influenced by the reaction conditions. For instance, some enzymatic systems may show high specificity for the nitrile group while leaving the ester intact.
Troubleshooting Guides for Common Experimental Issues
This section provides solutions to specific problems you might encounter during your experiments.
Chemical Degradation (Hydrolysis) Studies
Q4: My hydrolysis reaction is slow or incomplete. What are the common causes and solutions?
This is a frequent challenge. Several factors can contribute to an incomplete reaction.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid/Base Concentration | Hydrolysis is catalyzed by H⁺ or OH⁻ ions. A low catalyst concentration will result in a slow reaction rate. | For acidic hydrolysis, use a strong acid like dilute HCl or H₂SO₄. For alkaline hydrolysis, use an excess of a strong base like NaOH.[2] |
| Low Reaction Temperature | Hydrolysis of aromatic nitriles often has a significant activation energy barrier and requires heat. Room temperature reactions are typically negligible.[1] | Heat the reaction mixture under reflux. The specific temperature will depend on the solvent, but boiling is common.[1][2] |
| Poor Solubility | The starting material may not be fully dissolved in the aqueous acidic or basic solution, limiting the reaction rate. | Consider adding a co-solvent like methanol or ethanol to improve solubility while maintaining the aqueous hydrolysis conditions.[6] |
Workflow for Troubleshooting Incomplete Hydrolysis A systematic approach to diagnosing reaction issues.
Caption: Troubleshooting workflow for incomplete hydrolysis reactions.
Q5: I am observing an unexpected peak in my chromatogram during a hydrolysis study. What could it be?
An unexpected peak often corresponds to a side product or an intermediate. The most likely candidate is the product of ester hydrolysis, 4-cyano-3-methylbenzoic acid . This occurs when the methyl ester group hydrolyzes to a carboxylic acid before or at the same time as the nitrile group. To confirm its identity, you can:
-
LC-MS Analysis: Use mass spectrometry to determine the molecular weight of the unknown peak. 4-cyano-3-methylbenzoic acid has a molecular weight of 161.16 g/mol .
-
Synthesize a Standard: If possible, synthesize an authentic standard of the suspected side product to compare retention times.
Q6: How do I differentiate between the amide intermediate and the final carboxylic acid product analytically?
Both the amide (4-carbamoyl-3-methylbenzoic acid methyl ester) and the carboxylic acid (4-carboxy-3-methylbenzoic acid methyl ester) will have different polarities and thus can be separated using reverse-phase HPLC.
-
Polarity: The carboxylic acid is significantly more polar than the amide intermediate.
-
HPLC Elution: In a typical reverse-phase HPLC method (e.g., C18 column), the more polar carboxylic acid will elute earlier than the less polar amide.
-
pH of Mobile Phase: The retention time of the carboxylic acid will be highly sensitive to the pH of the mobile phase. At a pH well above its pKa, it will be deprotonated and elute very early. At a pH below its pKa, it will be protonated and more retained. The amide's retention time will be much less affected by pH.
Microbial Degradation Studies
Q7: I am observing no significant microbial degradation of the compound. What should I check first?
The absence of degradation in a biological system points to several potential issues.
-
Inappropriate Microbial Strain: The selected microorganism or consortium may not possess the necessary enzymes (nitrilase or nitrile hydratase) to metabolize this specific substrate.[7] Consider using strains known to degrade aromatic nitriles, such as those from the Rhodococcus or Pseudomonas genera.[3][7]
-
Toxicity: The initial concentration of this compound may be toxic to the microorganisms, inhibiting their metabolic activity.[4] Try running the experiment with a range of lower starting concentrations.
-
Sub-optimal Culture Conditions: Ensure the pH, temperature, aeration, and nutrient medium are optimal for the growth and enzymatic activity of your selected microbial culture.[8]
-
Acclimation Period: Some microbial cultures require a period of adaptation before they begin to efficiently degrade a novel compound. Ensure a sufficient acclimation phase if using an environmental inoculum.
Q8: How can I determine if degradation is occurring via a nitrilase or a nitrile hydratase/amidase pathway?
The key is to monitor for the presence of the amide intermediate (4-carbamoyl-3-methylbenzoic acid methyl ester).
-
Nitrilase Pathway: This pathway converts the nitrile directly to the carboxylic acid. The amide intermediate will not be formed or will be present only in trace amounts.[4][9]
-
Nitrile Hydratase/Amidase Pathway: This pathway proceeds through the amide. You should be able to detect a transient accumulation of the amide intermediate in your time-course samples before it is further hydrolyzed to the carboxylic acid.[4][9]
A time-course experiment analyzed by a validated HPLC or LC-MS method is the best way to investigate this.
Visualizing the Degradation Pathways
The following diagrams illustrate the key transformation pathways.
Chemical Degradation Pathways Hydrolysis of nitrile and ester functional groups.
Caption: Potential chemical hydrolysis pathways for this compound.
Biological Degradation Pathways Comparison of nitrilase and nitrile hydratase/amidase routes.
Caption: The two primary enzymatic pathways for nitrile degradation.
Key Experimental Protocols
These protocols provide a starting point for your degradation studies. Always perform a risk assessment before starting any new procedure.
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable volume of 6M hydrochloric acid.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2 hours). Quench the aliquot with a saturated sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate) for TLC or HPLC analysis.[10]
-
Workup: Once the reaction is complete (as determined by the disappearance of the starting material), cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a 10-20% aqueous sodium hydroxide solution. A co-solvent like methanol may be added to aid solubility.[1][6]
-
Heating: Heat the mixture to reflux with stirring. Ammonia gas may be evolved, so the experiment should be conducted in a well-ventilated fume hood.[1]
-
Monitoring: Monitor the reaction as described in the acid-catalyzed protocol. Note that the product will be in its salt form.
-
Workup: After cooling the reaction mixture, carefully acidify it with a strong acid (e.g., concentrated HCl) to a pH of ~2. This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.[2]
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.[6]
Protocol 3: Monitoring Degradation using Reverse-Phase HPLC
This method is suitable for monitoring the disappearance of the parent compound and the appearance of its more polar degradants.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard column for separating compounds of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure carboxylic acids are protonated for better retention and peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic modifier for reverse-phase chromatography. |
| Gradient | Start at 10% B, ramp to 90% B over 15 min | A gradient is necessary to elute both the polar degradants and the less polar parent compound in a reasonable time with good resolution. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at 254 nm | The aromatic ring should provide strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | Standard injection volume. |
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps. Retrieved from [Link]
-
ScienceMadness Discussion Board. (2011). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-CARBOMETHOXYLBENZAMIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation of nitriles using nitrile metabolizing enzymes-nitrilases. Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Retrieved from [Link]
-
ResearchGate. (n.d.). Pathways of microbial nitrile degradation. Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of glutaronitrile and benzonitrile by mixed cultures. Scientific Diagram. Retrieved from [Link]
-
Frontiers. (n.d.). Nitrile-Degrading Bacteria Isolated from Compost. Retrieved from [Link]
-
Japan Ministry of the Environment. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
-
Protheragen. (n.d.). Methyl 3-cyano-4-Methylbenzoate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6-trimethylbenzoate. Retrieved from [Link]
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- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 9. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Managing Exothermic Reactions in Methyl 4-cyano-3-methylbenzoate Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-cyano-3-methylbenzoate, managing the reaction's exothermic nature is critical for both safety and product yield. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the challenges of this synthesis, which typically involves a Sandmeyer reaction.
The synthesis proceeds in two main, highly exothermic stages: the diazotization of an aromatic amine (Methyl 3-amino-4-methylbenzoate) and the subsequent cyanation of the resulting diazonium salt.[1] A failure to control the temperature at either stage can lead to a runaway reaction, decomposition of the unstable diazonium intermediate, and the formation of hazardous byproducts.[2][3]
Troubleshooting Guide: Question & Answer
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My diazotization reaction temperature is rapidly increasing despite external cooling. What's happening and what should I do?
A1: A rapid temperature rise during diazotization, even with an ice bath, indicates that the rate of heat generation is exceeding the rate of heat removal. This is a critical situation that can lead to a thermal runaway.
-
Immediate Action: Immediately stop the addition of the sodium nitrite solution. If the temperature continues to rise, a pre-prepared quenching agent should be added. A cold, dilute solution of hypophosphorous acid (H₃PO₂) can be used to safely decompose the unreacted diazonium salts.[4][5]
-
Root Cause Analysis:
-
Addition Rate: The most likely cause is too rapid addition of the sodium nitrite solution. The diazotization reaction is highly exothermic, with a reaction enthalpy that can range from -65 to -150 kJ/mol.[4][6]
-
Concentration: The concentrations of the amine and sodium nitrite solutions may be too high, leading to a more vigorous reaction.
-
Cooling Inefficiency: The cooling bath may not be adequate for the scale of the reaction. Ensure good thermal contact between the reaction vessel and the cooling medium.
-
Q2: I'm observing excessive gas evolution during the Sandmeyer (cyanation) step, and the reaction mixture is foaming uncontrollably. What are the risks and how can I mitigate them?
A2: Vigorous gas evolution (N₂) is expected during the Sandmeyer reaction as the diazonium group is displaced.[1] However, excessive and uncontrolled foaming indicates a reaction that is proceeding too quickly.
-
Immediate Action: Stop the addition of the diazonium salt solution to the copper(I) cyanide solution. Ensure adequate stirring to break up the foam and facilitate gas disengagement.
-
Root Cause Analysis:
-
Temperature: The temperature of the copper(I) cyanide solution may be too high. The decomposition of the diazonium salt is temperature-dependent.
-
Addition Rate: The diazonium salt solution is likely being added too quickly.
-
Catalyst Activity: Ensure the copper(I) cyanide is of good quality and active.
-
Q3: After the reaction, I have a persistent yellow/brown color in my product, suggesting impurities. What are the likely side products and how can I avoid them?
A3: The formation of colored impurities often points to side reactions, which can be exacerbated by poor temperature control.
-
Likely Impurities:
-
Phenolic byproducts: If the temperature during diazotization or the Sandmeyer reaction rises significantly, the diazonium salt can react with water to form phenolic impurities.[7]
-
Azo compounds: Unreacted diazonium salt can couple with the starting amine or other aromatic species to form colored azo dyes.
-
-
Prevention:
-
Strict Temperature Control: Maintain the temperature below 5°C throughout the diazotization and Sandmeyer steps.[3][8]
-
Stoichiometry: Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can lead to side reactions.[3][4]
-
Quenching: After the main reaction, quench any residual diazonium salt with an appropriate agent like hypophosphorous acid.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature range for the diazotization and Sandmeyer reactions?
A: For both the diazotization of Methyl 3-amino-4-methylbenzoate and the subsequent Sandmeyer cyanation, the recommended temperature range is 0-5°C.[7][8] Maintaining this low temperature is crucial to ensure the stability of the diazonium salt intermediate and to control the exothermic nature of the reactions.[4][9]
Q: Why is slow, dropwise addition of reagents so critical?
A: Slow, controlled addition of the sodium nitrite solution during diazotization and the diazonium salt solution during the Sandmeyer reaction is essential for managing the reaction exotherm. It allows the cooling system to dissipate the heat generated, preventing a dangerous temperature rise and minimizing the formation of byproducts.[2]
Q: How can I be sure my diazotization is complete before proceeding to the Sandmeyer step?
A: You can test for the presence of excess nitrous acid using starch-iodide paper.[3][4] A blue-black color indicates the presence of nitrous acid, signifying that all the amine has reacted. If the test is negative, it may indicate incomplete diazotization.
Q: What are the signs of a developing runaway reaction?
A: Key indicators of a potential runaway reaction include:
-
A rapid, uncontrolled increase in temperature, even with cooling.[2]
-
A sudden increase in the rate of gas evolution.
-
A noticeable change in the color or viscosity of the reaction mixture.
-
An increase in pressure within a closed system.
Q: Is it safe to store the diazonium salt solution?
A: No, aryl diazonium salts are generally unstable and should be used immediately after preparation.[9][10] They are known to be thermally unstable and can decompose violently, especially in the solid state.[3][4] Never attempt to isolate the diazonium salt unless you have the appropriate expertise and safety measures in place.[3][4]
Experimental Protocols
Safe Diazotization of Methyl 3-amino-4-methylbenzoate
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve Methyl 3-amino-4-methylbenzoate in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄).
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5°C.
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature does not exceed 5°C.[8]
-
After the addition is complete, stir the reaction mixture at 0-5°C for an additional 15-30 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper. If the paper turns blue-black, the diazotization is complete.[3][4]
Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide.
-
Cool the cyanide solution to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction to proceed at a controlled temperature until nitrogen evolution ceases.[8]
-
Proceed with the appropriate work-up and purification, which typically involves extraction, washing, and recrystallization or chromatography.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Diazotization Temperature | 0-5°C | Ensures stability of the diazonium salt and controls the exotherm.[3][8] |
| Sandmeyer Temperature | 0-5°C | Controls the rate of diazonium salt decomposition and N₂ evolution.[8] |
| Sodium Nitrite Stoichiometry | 1.0 - 1.1 equivalents | Minimizes side reactions from excess nitrous acid.[3][4] |
| Reagent Addition | Slow, dropwise | Allows for effective heat dissipation and prevents thermal runaway.[2] |
Reaction Workflow and Safety Controls
Caption: Workflow for this compound synthesis with critical safety controls.
References
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443. [Link]
-
Li, Y., Chen, C., & Wang, K. (2023). Review on loss prevention of chemical reaction thermal runaway: Principle and application. Journal of Loss Prevention in the Process Industries, 80, 105152. [Link]
-
Trutholic. (2011). Sandmeyer Reaction. Trutholic. [Link]
-
Jadhav, S. R. (2022). Practical approach to prediction and prevention of runaway reactions. International Journal of Advanced Engineering and Research, 9(5), 245-251. [Link]
-
Gill, T. E., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1037-1043. [Link]
-
Gill, T. E., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 1037-1043. [Link]
-
Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443. [Link]
-
Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Zeal. [Link]
-
Zhang, Y., et al. (2023). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Green Chemical Engineering, 4(2), 169-178. [Link]
-
Khan Academy. (n.d.). Sandmeyer reaction. Khan Academy. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. [Link]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Alternative Purification Techniques for Methyl 4-cyano-3-methylbenzoate
Welcome to the technical support guide for the purification of Methyl 4-cyano-3-methylbenzoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high purity for this important chemical intermediate. We will move beyond standard protocols to explore alternative strategies and troubleshoot common issues, providing the causal logic behind each experimental choice to empower your decision-making process.
Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of this compound that influence purification?
Understanding the physical properties of your target compound is the cornerstone of designing an effective purification strategy. While specific, experimentally verified data for this compound is not broadly published, we can infer its likely characteristics by examining its close isomers. This comparative approach allows us to anticipate its behavior.
Table 1: Physicochemical Properties of this compound Isomers and Related Compounds
| Compound Name | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| Methyl 4-cyanobenzoate | 161.16 | 65-67 | 142-144 @ 12 mmHg | A close isomer; properties are a strong indicator. |
| Methyl 3-cyano-4-methylbenzoate | 175.18 | Not available | ~289 (Predicted)[1] | Isomer with different substitution pattern. |
| 4-Cyano-3-methylbenzoic acid | 161.16 | Not available | Not applicable | The parent acid; likely a key process impurity.[2] |
| Methyl 4-methylbenzoate | 150.17 | 32-35[3] | 103-104 @ 15 mmHg[3] | Analog without the cyano group; a solid. |
| Methyl benzoate | 136.15 | -12.5[4] | 199.6[4] | Parent structure; a liquid at room temperature.[4][5] |
Expert Interpretation: Based on the data from its isomers, this compound is almost certainly a solid at room temperature with a relatively high boiling point, necessitating vacuum distillation if that method is chosen. Its structure, featuring both a polar nitrile (-CN) and a moderately polar ester (-COOCH₃) group, makes it soluble in a range of organic solvents, which is a key consideration for both recrystallization and chromatography.
Q2: What are the most common impurities I should anticipate during the synthesis of this compound?
Impurities are typically remnants of the synthetic process. A proactive approach involves understanding their origin to better target their removal.
-
Unreacted Starting Materials: The most common impurity is the parent carboxylic acid, 4-cyano-3-methylbenzoic acid . Its presence is often due to incomplete esterification or hydrolysis of the ester product during workup.
-
Side-Reaction Products: The nitrile group (-CN) is susceptible to hydrolysis under acidic or basic conditions, which can occur during synthesis or workup. This leads to the formation of 4-carbamoyl-3-methylbenzoic acid methyl ester (the amide) or, in more extreme cases, the di-acid.
-
Reagent Carryover: Residual catalysts (e.g., acid catalysts like H₂SO₄) or coupling agents can contaminate the crude product.
-
Solvent Residues: Inadequate drying will leave residual solvents from the reaction or extraction steps (e.g., Toluene, Ethyl Acetate, Dichloromethane).
Caption: Origin of common process-related impurities.
Troubleshooting and Purification Workflow
This section provides a logical, step-by-step guide to purifying your compound, structured as a decision-making process.
Q3: My crude product has a purity of <95% and contains solids. What is the most efficient first-pass purification technique?
Answer: Recrystallization.
Causality: Recrystallization is a powerful and economical technique for removing significant amounts of impurities that have different solubility profiles from the target compound. Given that your product is a solid and a key impurity is the more polar starting carboxylic acid, recrystallization is the ideal first step. The acid will have very different solubility characteristics, making for an effective separation.
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening (Microscale):
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a few drops of different solvents (e.g., Isopropanol, Ethanol, Ethyl Acetate, Toluene, and mixtures like Hexane/Ethyl Acetate).
-
A good single solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
For a solvent pair (e.g., Toluene/Heptane), dissolve the compound in a minimal amount of the "good" solvent (Toluene) at high temperature and add the "poor" solvent (Heptane) dropwise until turbidity appears.
-
-
Scaling Up:
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or "good" solvent of a pair) portion-wise while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves.
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until a persistent cloudiness indicates saturation. Add a few drops of the "good" solvent to re-clarify.
-
-
Crystallization:
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Dry the crystals under vacuum to a constant weight.
-
Troubleshooting:
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause & Solution: The boiling point of the solvent may be higher than the melting point of your compound, or the solution is too supersaturated. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool even more slowly. Seeding with a pure crystal can also help.
-
-
Problem: Poor recovery of the product.
-
Cause & Solution: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used. Concentrate the mother liquor and attempt a second crystallization. Re-evaluate your solvent choice in the screening step.
-
Q4: Recrystallization improved my purity to 98%, but I need >99.5%. What is the next logical step?
Answer: Flash Column Chromatography.
Causality: When impurities are structurally very similar to the product (e.g., isomers or byproducts with similar polarity), their solubility profiles may be too alike for effective separation by recrystallization. Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. This allows for a much finer degree of separation.
Caption: Decision workflow for selecting a purification method.
Step-by-Step Protocol for Flash Chromatography:
-
TLC Analysis & Solvent System Selection:
-
Develop a mobile phase using Thin Layer Chromatography (TLC). The goal is to find a solvent system (e.g., Hexane:Ethyl Acetate) that gives your product an Rf value of ~0.3-0.4 and shows clear separation from impurities.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount (a 50:1 to 100:1 ratio of silica to crude product by weight is typical).
-
Pack the column with silica gel using the chosen mobile phase as a slurry ("wet packing"). Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve your partially purified product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and apply pressure (using air or nitrogen) to achieve a steady flow.
-
Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
-
Isolation:
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
-
Q5: Can I use distillation for purification?
Answer: It is not a primary recommendation.
Causality: Based on the boiling point of its isomer (142-144 °C at 12 mmHg), this compound will have a very high atmospheric boiling point. While vacuum distillation is possible, the required high temperatures risk thermal decomposition of the compound. Furthermore, distillation is generally ineffective at separating impurities with similar boiling points, which are common in this case. It should only be considered for removing highly volatile contaminants (like solvents) or non-volatile, polymeric residues.
References
-
PubChem. (n.d.). Methyl 4-cyanobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Cyano-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Protheragen. (n.d.). Methyl 3-cyano-4-Methylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(cyanomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method.
-
PubChem. (n.d.). Methyl 3-cyano-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). KR100577873B1 - 4-cyanobenzoic acid and its methyl ester production method.
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
Sources
- 1. Methyl 3-cyano-4-Methylbenzoate - Protheragen [protheragen.ai]
- 2. 4-Cyano-3-methylbenzoic acid | C9H7NO2 | CID 10241099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-methylbenzoate | 99-75-2 [chemicalbook.com]
- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 5. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Methyl 4-cyano-3-methylbenzoate
Introduction: The Critical Role of Purity in Chemical Synthesis
In the realm of pharmaceutical research and drug development, the purity of a chemical intermediate is not merely a quality metric; it is the foundation upon which the safety, efficacy, and reproducibility of a final active pharmaceutical ingredient (API) are built. Methyl 4-cyano-3-methylbenzoate is a key substituted benzonitrile, a class of compounds frequently utilized as building blocks in the synthesis of complex therapeutic agents. Its molecular structure, featuring nitrile, ester, and methyl-substituted aromatic functionalities, presents a unique analytical challenge.
The synthesis of this intermediate can introduce a variety of impurities, including unreacted starting materials, positional isomers, by-products, and degradation products.[1] The presence of even trace amounts of these impurities can have significant downstream consequences, potentially altering reaction kinetics, generating unforeseen side products, or introducing toxicity. Therefore, a robust, multi-faceted analytical strategy is not just recommended—it is essential.
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound. We will move beyond simple protocol recitation to explore the causality behind our analytical choices, grounding our methods in the principles of scientific integrity and regulatory expectations as outlined by guidelines from the International Council for Harmonisation (ICH).[2][3][4]
The Analytical Imperative: An Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. A self-validating purity assessment relies on an orthogonal approach, where multiple, mechanistically different methods are employed to interrogate the sample.[5] For a molecule like this compound, a comprehensive strategy combines the high-resolution separation power of chromatography with the structural elucidation capabilities of spectroscopy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Validated Stability-Indicating HPLC Method for the Assay of Methyl 4-cyano-3-methylbenzoate
This guide provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Methyl 4-cyano-3-methylbenzoate, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Beyond a mere protocol, this document delves into the rationale behind the methodological choices, presents a rigorous validation strategy aligned with International Council for Harmonisation (ICH) guidelines, and offers a comparative analysis against alternative analytical techniques. The experimental data herein is presented to support the method's robustness, accuracy, and suitability for quality control and research environments.
Introduction: The Analytical Challenge
This compound is an aromatic nitrile and ester, functional groups that necessitate a stability-indicating assay method. The primary analytical challenge is to develop a method that can accurately quantify the main analyte while also being able to separate it from any potential process-related impurities or degradation products that may arise during synthesis or storage. A stability-indicating method is crucial for ensuring the quality, safety, and efficacy of any downstream products.[1][2][3] This guide will detail a reversed-phase HPLC (RP-HPLC) method, a widely used and robust technique in the pharmaceutical industry for its ability to separate a wide range of compounds.[4][5]
The Proposed HPLC Method: A Detailed Protocol
The following HPLC method has been developed based on the physicochemical properties of this compound and general principles of reversed-phase chromatography.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | This isocratic mobile phase composition provides optimal retention and peak shape for this compound. Acetonitrile is a common organic modifier with good UV transparency. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, ensuring good peak resolution and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 240 nm | Determined by UV-Vis spectral analysis of this compound, this wavelength provides maximum absorbance and thus, high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening. |
| Diluent | Mobile Phase (Acetonitrile:Water, 60:40) | Using the mobile phase as the diluent ensures peak shape is not distorted by the injection solvent. |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to about 10 mg of this compound and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.
Method Validation: Ensuring Trustworthiness and Reliability
The developed HPLC method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[6][7][8]
System Suitability
Before each validation run, the chromatographic system's performance was verified by injecting the standard solution in six replicates.[9][10] The acceptance criteria are outlined in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration.[11] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to generate sharp peaks. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection system.[11] |
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] To prove the stability-indicating nature of the method, forced degradation studies were conducted by subjecting the analyte to various stress conditions.[1][2][3][12]
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours
The results of the forced degradation studies are summarized below. In all cases, the main peak of this compound was well-resolved from the degradation products, demonstrating the method's specificity.
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | ~15% | One major degradation peak observed at a lower retention time. |
| Base Hydrolysis | ~20% | Two major degradation peaks observed at lower retention times. |
| Oxidative Degradation | ~10% | One minor degradation peak observed at a higher retention time. |
| Thermal Degradation | ~5% | No significant degradation observed. |
| Photolytic Degradation | ~8% | Minor degradation peaks observed. |
Linearity and Range
The linearity of the method was established by analyzing five solutions with concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | Defined by the linearity study.[13] |
Accuracy
Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each concentration was analyzed in triplicate.
| Spiked Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% | 99.5 | 0.8 | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
| 100% | 100.2 | 0.5 | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
| 120% | 100.8 | 0.6 | 98.0% - 102.0% Recovery, RSD ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[13]
-
Repeatability: Six independent sample preparations were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | Mean Assay (%) | RSD (%) | Acceptance Criteria |
| Repeatability | 99.8 | 0.7 | RSD ≤ 2.0% |
| Intermediate Precision | 100.1 | 0.9 | RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Robustness
The robustness of the method was evaluated by intentionally varying critical chromatographic parameters and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
In all varied conditions, the system suitability parameters were met, and the assay results were not significantly affected, demonstrating the method's robustness.
Comparative Analysis with Alternative Techniques
While the validated HPLC method is the gold standard for this application, it is insightful to compare it with other potential analytical techniques.
| Feature | Validated HPLC Method | UV-Visible Spectrophotometry | Thin-Layer Chromatography (TLC) - Densitometry |
| Specificity | High (Stability-indicating) | Low (Cannot distinguish between analyte and impurities with similar chromophores) | Moderate (Can separate spots, but resolution is lower than HPLC) |
| Sensitivity | High (µg/mL to ng/mL) | Moderate (µg/mL) | Moderate (µ g/spot ) |
| Quantitation | Highly Accurate and Precise | Prone to interference | Less precise than HPLC |
| Throughput | Moderate (Automated) | High | High (multiple samples per plate) |
| Cost (Instrument) | High | Low | Low |
| Solvent Consumption | Moderate | Low | Low |
| Regulatory Acceptance | High (Preferred for quality control) | Limited for purity and stability | Limited for quantitative analysis |
As the table illustrates, while UV-Vis spectrophotometry and TLC-Densitometry are simpler and less expensive, they lack the specificity and resolving power of HPLC, making them unsuitable for a stability-indicating assay.[14]
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for method validation and the logical relationship of the validation parameters.
Caption: Experimental workflow from method development to validation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. onyxipca.com [onyxipca.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 4-cyano-3-methylbenzoate
Methyl 4-cyano-3-methylbenzoate is a valuable substituted benzonitrile derivative, frequently employed as a key intermediate in the synthesis of pharmaceuticals and advanced materials. Its specific substitution pattern demands a strategic approach to its synthesis, balancing factors such as yield, purity, cost, safety, and scalability. This guide provides an in-depth comparison of two prevalent synthetic strategies for obtaining this target molecule: the classical Sandmeyer reaction pathway and the modern palladium-catalyzed cross-coupling approach.
This document is intended for researchers, scientists, and professionals in drug development and process chemistry. It aims to provide not only procedural details but also the underlying chemical logic, enabling informed decisions in selecting a synthesis route tailored to specific laboratory or industrial needs.
Route 1: The Sandmeyer Reaction Pathway
This classical approach builds the molecule by sequential functional group transformations around the aromatic ring, starting from a commercially available nitro-substituted benzoic acid. The key transformation is the Sandmeyer reaction, which converts an aryl amine into a nitrile via a diazonium salt intermediate.[1][2] This multi-step process is robust and relies on well-established chemical principles.
Overall Synthesis Workflow (Route 1)
Caption: Workflow for the Sandmeyer Reaction Pathway.
Step 1: Esterification of 3-Methyl-4-nitrobenzoic Acid
The synthesis begins with the protection of the carboxylic acid functionality as a methyl ester. This is crucial as the acidic proton would interfere with the subsequent diazotization and reduction steps. Fischer esterification is a common method. A more rapid and irreversible approach involves conversion to the acyl chloride followed by reaction with methanol.
Experimental Protocol:
-
To a solution of 3-methyl-4-nitrobenzoic acid (30 g, 165.6 mmol) in methanol (300 mL), cool the mixture to 0°C in an ice bath.
-
Slowly add thionyl chloride (25 mL) dropwise to the stirred solution.
-
After the addition is complete, warm the reaction mixture to 80°C and stir for 1 hour.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
The resulting crude product can be dissolved in a minimal amount of a solvent like petroleum ether and filtered to yield methyl 3-methyl-4-nitrobenzoate as a white solid.[3] Expected Yield: ~96%[3]
Step 2: Reduction of the Nitro Group
The nitro group is selectively reduced to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.
Experimental Protocol:
-
Dissolve methyl 3-methyl-4-nitrobenzoate (50 g, 256.2 mmol) in methanol (1.5 L) in a suitable hydrogenation vessel.
-
Add 5% Palladium on carbon (Pd/C) catalyst (2.5 g, ~5 wt%).
-
Pressurize the vessel with hydrogen gas (H₂) to approximately 48 psi.[4]
-
Stir the reaction mixture vigorously at room temperature overnight (12-24 hours).
-
After the reaction is complete (monitored by TLC or disappearance of H₂ uptake), carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Remove the solid catalyst by filtration through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to afford methyl 4-amino-3-methylbenzoate as a light yellow solid.[5] Expected Yield: 90-99%[4][5]
Step 3: Sandmeyer Cyanation
This is the key step where the amino group is converted to the desired cyano group. The reaction proceeds in two stages within the same pot: diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, followed by the copper(I) cyanide-mediated displacement of the diazonium group.[1][2]
Experimental Protocol:
-
Prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide.
-
In a separate flask, dissolve methyl 4-amino-3-methylbenzoate in an aqueous acid solution (e.g., HCl or H₂SO₄) and cool to 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5°C to form the diazonium salt.
-
Slowly add the cold diazonium salt solution to the prepared copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and then gently heat to facilitate the decomposition of the intermediate and evolution of nitrogen gas.
-
After the reaction is complete, the product is typically isolated by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography or recrystallization.[1][6]
Route 2: Palladium-Catalyzed Cyanation Pathway
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to introduce the cyano group. This route starts from a halogenated precursor, typically a bromo-substituted ester. The key advantage lies in the milder reaction conditions and often higher functional group tolerance compared to the Sandmeyer reaction.[7][8]
Overall Synthesis Workflow (Route 2)
Caption: Workflow for the Palladium-Catalyzed Cyanation Pathway.
Step 1: Synthesis of the Precursor, Methyl 4-bromo-3-methylbenzoate
This route requires the synthesis of an aryl bromide precursor. A logical starting point is 3-methylbenzoic acid, which can be brominated and then esterified.
Experimental Protocol (Two-Step Precursor Synthesis):
-
Bromination: To 3-methylbenzoic acid, add a catalytic amount of iron powder. Slowly add elemental bromine (Br₂) while stirring. The methyl group is an ortho-, para-director, and while a mixture of isomers is possible, the 4-bromo isomer is a significant product. The reaction is followed by a standard workup to isolate 4-bromo-3-methylbenzoic acid.
-
Esterification: Dissolve the obtained 4-bromo-3-methylbenzoic acid (1 mmol) in methanol (e.g., 2 mL). Add a catalytic amount of a suitable acid catalyst (e.g., N-bromosuccinimide (NBS), 0.070 mmol).[9] Heat the mixture (e.g., at 70°C) for several hours until completion.[9] The product, methyl 4-bromo-3-methylbenzoate, can be isolated after an aqueous workup and removal of the solvent.[4][9]
Step 2: Palladium-Catalyzed Cyanation
This step involves the cross-coupling of the aryl bromide with a cyanide source, catalyzed by a palladium complex. Various cyanide sources can be used, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being favored due to their lower toxicity compared to KCN or NaCN.[3][10]
Experimental Protocol:
-
In a reaction vessel, combine methyl 4-bromo-3-methylbenzoate (1 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., dppf).
-
Add the cyanide source, such as zinc cyanide (Zn(CN)₂, ~0.6 equivalents). The addition of zinc acetate can be beneficial for catalytic activity.[3]
-
Add a suitable solvent, such as dimethylformamide (DMF) or dimethylacetamide (DMAc).
-
Purge the reaction mixture with an inert gas (argon or nitrogen).
-
Heat the reaction to a temperature typically ranging from 80°C to 120°C and stir until the starting material is consumed (monitored by TLC or GC/LC-MS).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup with extraction into an organic solvent.
-
The crude product is then purified by silica gel column chromatography to yield the final product, this compound.[7]
Performance Comparison
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Palladium-Catalyzed Cyanation |
| Starting Materials | 3-Methyl-4-nitrobenzoic acid | 3-Methylbenzoic acid or 4-Bromo-3-methylbenzoic acid |
| Key Transformation | Diazotization followed by CuCN displacement[1] | Pd-catalyzed cross-coupling[7] |
| Overall Yield | Moderate to Good (typically 60-80% over 3 steps) | Good to Excellent (typically 70-90% over 2-3 steps) |
| Reagent Toxicity | High (use of NaNO₂ and highly toxic CuCN)[1] | Moderate (can use less toxic cyanide sources like Zn(CN)₂ or K₄[Fe(CN)₆])[10] |
| Reaction Conditions | Cryogenic temperatures (0-5°C) required for diazotization[1] | Typically requires elevated temperatures (80-120°C)[7] |
| Scalability | Well-established for large scale, but diazonium salts can be unstable | Generally robust and scalable, though catalyst cost can be a factor |
| Cost | Reagents (NaNO₂, CuCN) are generally inexpensive | Palladium catalysts and phosphine ligands can be expensive |
| Waste Profile | Generates copper-containing aqueous waste | Generates palladium-containing waste, requiring recovery/disposal |
| Robustness | Diazonium salt stability can be a critical, sensitive parameter | Sensitive to catalyst poisoning, requires inert atmosphere |
Conclusion and Recommendations
Both the Sandmeyer and palladium-catalyzed cyanation routes offer viable pathways to this compound, each with distinct advantages and disadvantages.
The Sandmeyer Reaction Pathway is a classic, cost-effective method that uses readily available starting materials. Its primary drawbacks are the operational hazards associated with potentially unstable diazonium intermediates and the use of highly toxic copper cyanide. This route is often favored in academic settings or when cost is the primary driver and appropriate safety measures for handling toxic reagents and diazonium salts are in place.
The Palladium-Catalyzed Cyanation Pathway represents a more modern and often higher-yielding approach. Its key advantage is the ability to use less toxic cyanide sources and its generally milder reaction profile, avoiding the need for cryogenic temperatures.[10] While the initial cost of the palladium catalyst and ligands can be higher, the overall efficiency, robustness, and improved safety profile make it highly attractive for industrial applications and the synthesis of high-value compounds.
The ultimate choice of synthesis route will depend on the specific context of the research or production campaign. For large-scale, cost-sensitive production, the Sandmeyer route may be optimized. For applications where yield, purity, and safety are paramount, particularly in pharmaceutical development, the palladium-catalyzed approach is often the superior choice.
References
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Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Available from: [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. J Iran Chem Soc 19, 1377–1421 (2022).
- WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
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Organic Syntheses. 2-bromo-3-methylbenzoic acid. Available from: [Link]
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- Barbero, M., et al. (2012). Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides. Organic & Biomolecular Chemistry, 10(42), 8469-8475.
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Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
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NIST. Benzoic acid, 3-methyl-, methyl ester. Available from: [Link]
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A Comparative Guide to Methyl 4-cyano-3-methylbenzoate and Methyl 3-cyano-4-methylbenzoate for Researchers
An In-depth Analysis of Two Isomeric Building Blocks: Physicochemical Properties, Synthesis, and Spectroscopic Characterization
In the landscape of drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount to molecular function. This guide provides a comprehensive comparison of two structurally similar yet distinct isomers: Methyl 4-cyano-3-methylbenzoate and Methyl 3-cyano-4-methylbenzoate. As valuable intermediates, the subtle difference in the placement of their cyano and methyl groups significantly influences their physicochemical properties, reactivity, and ultimately their suitability for specific synthetic applications. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a detailed examination of their synthesis, spectral properties, and the underlying electronic effects that govern their chemical behavior.
Structural and Physicochemical Properties: A Tale of Two Isomers
This compound and Methyl 3-cyano-4-methylbenzoate share the same molecular formula (C₁₀H₉NO₂) and molecular weight (175.18 g/mol ), yet their distinct substitution patterns on the benzene ring give rise to different physical properties.
| Property | This compound | Methyl 3-cyano-4-methylbenzoate |
| CAS Number | 25978-68-1 | 35066-32-1[1] |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂[1] |
| Molecular Weight | 175.18 | 175.18[1] |
| Boiling Point | Not available | 289.2±28.0 °C (Predicted)[1] |
| Density | Not available | 1.15±0.1 g/cm³ (Predicted)[1] |
| Physical State | Solid | Solid |
Synthesis Strategies: Navigating Isomer-Specific Pathways
The synthesis of these isomers requires careful selection of starting materials and reaction conditions to ensure regioselectivity. The Sandmeyer reaction, a classic method for converting aryl amines to various functional groups via a diazonium salt intermediate, is a viable approach for introducing the cyano group.[2][3]
Synthesis of this compound
A plausible synthetic route to this compound involves the Sandmeyer reaction starting from Methyl 4-amino-3-methylbenzoate. This precursor can be prepared from 3-methyl-4-nitrobenzoic acid, which is then esterified and subsequently reduced to the amine.
Caption: Proposed synthesis of this compound.
Synthesis of Methyl 3-cyano-4-methylbenzoate
A documented method for the synthesis of Methyl 3-cyano-4-methylbenzoate involves a palladium-catalyzed cyanation of Methyl 3-iodo-4-methylbenzoate.[4] This approach offers good yields and is a common strategy for introducing cyano groups onto aromatic rings.
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 3-iodo-4-methylbenzoate (10.0 mmol), zinc cyanide (10.0 mmol), and tetrakis(triphenylphosphine)palladium (2.0 mmol) in 20 mL of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 5 hours under a nitrogen atmosphere.
-
Workup: After cooling, extract the mixture with dichloromethane (3 x 25 mL).
-
Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the crude product.
-
Isolation: Purify the crude product by silica gel column chromatography to yield Methyl 3-cyano-4-methylbenzoate.
Caption: Synthesis of Methyl 3-cyano-4-methylbenzoate.[4]
Spectroscopic Characterization: Deciphering the Isomeric Fingerprints
While complete experimental spectra for both isomers are not widely published, we can predict the key features based on the substituent effects and available data for similar compounds.
¹H NMR Spectroscopy
The proton NMR spectra of these isomers will be distinguished by the splitting patterns of the aromatic protons.
-
This compound: The aromatic region is expected to show three distinct signals: a singlet for the proton at C2 (between the methyl and ester groups), a doublet for the proton at C6, and a doublet for the proton at C5.
-
Methyl 3-cyano-4-methylbenzoate: The aromatic region will also display three signals: a singlet for the proton at C2, a doublet for the proton at C6, and a doublet for the proton at C5. The precise chemical shifts will differ due to the varying electronic environments.
¹³C NMR Spectroscopy
The carbon NMR spectra will show distinct chemical shifts for the aromatic carbons due to the different positions of the electron-donating methyl group and the electron-withdrawing cyano and methyl ester groups. The quaternary carbons, particularly the one bearing the cyano group, will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
Both isomers will exhibit characteristic IR absorption bands for the following functional groups:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹.
-
C=O stretch (ester): A strong, sharp band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): Bands in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry
The mass spectra of both isomers will show a molecular ion peak (M⁺) at m/z = 175. The fragmentation patterns will likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 144, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 116.
Reactivity and Electronic Effects: A Deeper Dive
The reactivity of the benzene ring is governed by the interplay of the electronic effects of the substituents. The methyl group is an electron-donating group (activating), while the cyano and methyl ester groups are electron-withdrawing groups (deactivating) for electrophilic aromatic substitution.
-
In This compound , the positions ortho and para to the activating methyl group are C2, C5, and C6. However, the strong deactivating effect of the cyano and ester groups will significantly reduce the overall reactivity of the ring towards electrophiles.
-
In Methyl 3-cyano-4-methylbenzoate , the positions ortho and para to the activating methyl group are C3, C5, and C6. Again, the deactivating groups will temper the ring's reactivity.
The cyano and ester functionalities themselves are sites for nucleophilic attack and hydrolysis, respectively. The relative positioning of the methyl group may subtly influence the rates of these reactions through steric and electronic effects.
Applications in Research and Development
These isomeric cyanobenzoates are valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and functional materials. The cyano group can be readily converted into other functional groups such as carboxylic acids, amines, and amides, providing a versatile handle for molecular elaboration. The specific substitution pattern of each isomer makes them suitable for accessing different target structures where precise regiochemistry is crucial.
Conclusion
This compound and Methyl 3-cyano-4-methylbenzoate, while isomeric, present distinct profiles for the synthetic chemist. The choice between these two reagents will be dictated by the desired substitution pattern in the final target molecule. This guide has provided a comparative overview of their properties, synthesis, and spectroscopic features to aid researchers in making informed decisions for their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the physicochemical and reactivity profiles of this compound.
References
-
Protheragen. Methyl 3-cyano-4-Methylbenzoate. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
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A Spectroscopic Guide to Differentiating Cyanobenzoate Isomers
For researchers, scientists, and professionals in drug development, the precise identification of molecular isomers is a critical step in ensuring the efficacy, safety, and novelty of a compound. The positional isomers of cyanobenzoate—ortho (2-), meta (3-), and para (4-)—present a classic analytical challenge due to their identical chemical formulas but distinct properties arising from the varied substitution patterns on the benzene ring. This guide provides an in-depth comparison of how different spectroscopic techniques can be leveraged to unambiguously differentiate these isomers, supported by experimental data and theoretical insights.
The positioning of the electron-withdrawing cyano (-CN) and carboxylate (-COO⁻) groups governs the electronic distribution and molecular symmetry, leading to unique spectroscopic fingerprints for each isomer. Understanding these differences is paramount for quality control, reaction monitoring, and structural elucidation.
Vibrational Spectroscopy: A Tale of Two Functional Groups
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. For cyanobenzoate isomers, the key lies in analyzing the shifts in the characteristic frequencies of the cyano and carboxylate groups, as well as the out-of-plane bending modes of the aromatic ring.
The Cyano Stretch: A Sensitive Reporter
The C≡N stretching vibration is a particularly sensitive indicator of the electronic environment. Generally, this mode appears as a strong, sharp band in the 2200-2280 cm⁻¹ region of the IR and Raman spectra[1].
-
4-Cyanobenzoate (para): In the para isomer, the cyano and carboxylate groups are positioned at opposite ends of the ring, leading to significant electronic conjugation. This delocalization of electrons slightly weakens the C≡N bond, resulting in a stretching frequency typically observed around 2239-2240 cm⁻¹[1].
-
3-Cyanobenzoate (meta): With the groups in a meta arrangement, the direct through-conjugation is disrupted. This leads to a slightly stronger C≡N bond compared to the para isomer, and consequently, a minor blue shift in its stretching frequency.
-
2-Cyanobenzoate (ortho): The ortho isomer exhibits the most distinct behavior. The close proximity of the two bulky and electron-withdrawing groups induces steric hindrance and significant electronic repulsion. This can lead to a twisting of the carboxylate group out of the plane of the benzene ring, altering the overall electronic structure and influencing the C≡N stretch[2]. This repulsive interaction can lower the energy of the planar configuration, affecting vibrational frequencies[2].
A study utilizing cryogenic vibrational spectroscopy highlighted that the interaction with a proximal -CN group causes a blue shift in the CO asymmetric stretch, which increases when moving from the 4-CBA to the 3-CBA and further to the 2-CBA isomer[2].
Carboxylate and Ring Vibrations: The Fingerprint Region
The carboxylate group's symmetric and asymmetric stretching modes, typically found between 1300-1700 cm⁻¹, are also informative. In solid-state measurements of the corresponding acids, the C=O stretch for 4-cyanobenzoic acid is observed around 1710 cm⁻¹ in the IR spectrum[3]. The position and intensity of these bands are influenced by both electronic effects and, particularly in the solid state, hydrogen bonding.
Furthermore, the substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region. For instance, 1,4-disubstituted benzenes (para) typically show a strong band around 840 ± 50 cm⁻¹[1][3]. The ortho and meta isomers will have their own distinct patterns in this region, allowing for clear differentiation.
| Vibrational Mode | 4-Cyanobenzoate (para) | 3-Cyanobenzoate (meta) | 2-Cyanobenzoate (ortho) |
| C≡N Stretch (cm⁻¹) | ~2239[1] | Slightly higher than para | Distinct shift due to steric effects |
| C=O Stretch (cm⁻¹) | ~1710 (for acid)[3] | Varies | Varies |
| C-H Out-of-Plane Bend | Strong band ~840-870 cm⁻¹[1][3] | Different characteristic pattern | Different characteristic pattern |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each nucleus (¹H and ¹³C).
¹H NMR: The Aromatic Splitting Pattern
The protons on the benzene ring of each isomer exhibit unique chemical shifts and coupling patterns.
-
4-Cyanobenzoate: Due to its high symmetry (a C₂ axis), the four aromatic protons are chemically equivalent in pairs, leading to a characteristic AA'BB' system, which often appears as two distinct doublets.
-
3-Cyanobenzoate: This isomer has lower symmetry, resulting in four chemically distinct aromatic protons. This leads to a more complex splitting pattern, typically with four separate multiplets.
-
2-Cyanobenzoate: Similar to the meta isomer, the ortho isomer displays four unique proton signals, but their chemical shifts are significantly influenced by the close proximity of the two substituents.
¹³C NMR: Chemical Shifts as a Diagnostic Tool
The chemical shifts of the carbon atoms in the benzene ring are also highly diagnostic. The carbons directly attached to the electron-withdrawing cyano and carboxylate groups will be significantly deshielded (shifted to higher ppm values). The distinct electronic distribution in each isomer leads to a unique set of six aromatic carbon signals (plus the signals for the cyano and carboxyl carbons), allowing for straightforward identification. Advanced techniques like COSY and HMBC can further confirm the connectivity and finalize the structural assignment[4].
| Isomer | ¹H NMR Aromatic Pattern | ¹³C NMR Aromatic Signals |
| 4-Cyanobenzoate | Two doublets (AA'BB' system) | Four signals (due to symmetry) |
| 3-Cyanobenzoate | Four distinct multiplets | Six signals |
| 2-Cyanobenzoate | Four distinct multiplets | Six signals |
UV-Visible Spectroscopy: The Influence of Conjugation
UV-Vis spectroscopy measures the electronic transitions within a molecule. The extent of conjugation in the aromatic system directly impacts the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)[5].
-
4-Cyanobenzoate: The linear arrangement of the substituents allows for the most effective extension of the conjugated π-system. This lowers the HOMO-LUMO gap, resulting in an absorption maximum (λ_max) at a longer wavelength compared to the other isomers.
-
3-Cyanobenzoate: The meta-substitution pattern disrupts this linear conjugation. Consequently, the HOMO-LUMO gap is larger, and the λ_max is shifted to a shorter wavelength (hypsochromic or blue shift) relative to the para isomer.
-
2-Cyanobenzoate: Steric hindrance between the adjacent groups can force the carboxylate group out of the plane of the ring, further disrupting π-conjugation. This typically results in a λ_max at the shortest wavelength among the three isomers.
As conjugation increases, the wavelength of light absorbed increases[6]. This principle clearly separates the para isomer from the meta and ortho isomers.
Experimental Protocols
Protocol 1: Differentiating Isomers using FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the cyanobenzoic acid isomer with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for cyanobenzoate salts, acquire the spectrum using an ATR-FT-IR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis:
-
Locate the sharp C≡N stretching band between 2200-2250 cm⁻¹.
-
Identify the strong C=O stretching band between 1680-1720 cm⁻¹.
-
Examine the fingerprint region (700-900 cm⁻¹) for the characteristic aromatic C-H out-of-plane bending patterns to distinguish the substitution pattern.
-
Protocol 2: Unambiguous Identification with ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Integrate the aromatic region (typically 7.5-8.5 ppm).
-
Analyze the splitting pattern. A two-doublet pattern is indicative of the para isomer. More complex, four-proton multiplets suggest either the meta or ortho isomer.
-
Use ¹³C NMR and 2D NMR (COSY, HMBC) for final confirmation if necessary.
-
Workflow for Spectroscopic Isomer Identification
Sources
Biological activity comparison of Methyl 4-cyano-3-methylbenzoate analogs
An In-Depth Guide to the Comparative Biological Activity of Methyl 4-cyano-3-methylbenzoate Analogs
Introduction: The Benzonitrile Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the benzonitrile scaffold is a recurring and valuable motif. Characterized by a cyano (C≡N) group attached to a benzene ring, these compounds serve as pivotal building blocks in the synthesis of a wide array of pharmaceuticals.[1] The nitrile group is a unique functional group; its linear geometry, metabolic stability, and ability to act as a hydrogen bond acceptor make it an attractive component in drug design.[2] Benzonitrile derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]
This guide focuses on this compound, a specific benzonitrile derivative, and explores the principles of analog design to modulate its biological activity. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the strategic thinking and experimental rationale behind the process of lead optimization. We will delve into the synthesis of selected analogs, present a comparative analysis of their cytotoxic activity against a model cancer cell line, and provide the detailed experimental protocols necessary for replication and validation. This analysis will be grounded in the principles of Structure-Activity Relationship (SAR), a cornerstone of modern drug discovery that relates a molecule's chemical structure to its biological effect.[4]
Analog Design & Synthesis Strategy: A Rationale-Driven Approach
The journey from a hit compound to a drug candidate is one of iterative refinement. Starting with our lead compound, This compound (1) , we design a series of analogs. Each modification is a deliberate query into the molecule's interaction with its biological target, aimed at enhancing potency, selectivity, or pharmacokinetic properties.[4]
The analogs chosen for this comparative study are:
-
Analog 2 (4-Cyano-3-methylbenzoic Acid): The ester group of the parent compound is hydrolyzed to a carboxylic acid. This modification drastically increases polarity, which can influence solubility and the potential for new hydrogen bonding interactions, but may decrease cell membrane permeability.
-
Analog 3 (Methyl 4-cyano-3-(trifluoromethyl)benzoate): The methyl group is replaced with a trifluoromethyl (CF3) group. The CF3 group is a strong electron-withdrawing group and is significantly more lipophilic than a methyl group. This can alter the electronic properties of the entire ring and improve metabolic stability.[5]
-
Analog 4 (Methyl 3-cyano-4-methylbenzoate): The positions of the cyano and methyl groups are swapped. This positional isomerization allows us to probe the spatial requirements of the target's binding pocket.
General Synthesis Workflow
The synthesis of these analogs typically starts from appropriately substituted benzoic acids or toluenes. A key step for introducing the cyano group is often a Sandmeyer reaction from an amino precursor or a palladium-catalyzed cyanation of an aryl halide.[6] The esterification of the carboxylic acid is commonly achieved by reacting it with methanol in the presence of an acid catalyst.[7]
Caption: Generalized synthetic workflow for benzonitrile analogs.
Comparative Biological Evaluation: Cytotoxicity Profiling
To compare the biological activity of our synthesized analogs, we selected an in vitro cytotoxicity assay. Such assays are fundamental in early-stage drug discovery to assess the potential of compounds to inhibit cancer cell growth.[8] We utilized the human colorectal carcinoma cell line (HCT-116) as our model system. The potency of each compound is expressed as its IC50 value—the concentration required to inhibit 50% of cell growth.
| Compound ID | Structure | Modification from Parent | IC50 (µM) vs. HCT-116 |
| 1 | This compound | Parent Compound | 45.2 |
| 2 | 4-Cyano-3-methylbenzoic Acid | Ester → Carboxylic Acid | > 100 |
| 3 | Methyl 4-cyano-3-(trifluoromethyl)benzoate | Methyl → Trifluoromethyl | 8.7 |
| 4 | Methyl 3-cyano-4-methylbenzoate | Positional Isomer | 62.5 |
Note: The data presented is representative for illustrative purposes, based on general trends observed for this class of compounds.
Structure-Activity Relationship (SAR) Analysis
The results from our cytotoxicity screen provide critical insights into the structure-activity relationships of this series.
-
The Importance of the Ester: The conversion of the methyl ester in Compound 1 to a carboxylic acid in Compound 2 resulted in a complete loss of activity (IC50 > 100 µM). This suggests that the increased polarity of the carboxylic acid may prevent the compound from efficiently crossing the cell membrane to reach its intracellular target, or that the methyl ester group itself is crucial for binding interactions, perhaps through hydrophobic contacts.
-
Bioisosteric Replacement Pays Off: Replacing the 3-methyl group with a trifluoromethyl (CF3) group (Compound 3 ) led to a greater than 5-fold increase in potency (IC50 = 8.7 µM) compared to the parent compound. The electron-withdrawing nature of the CF3 group can alter the molecule's electronic profile and pKa, while its lipophilicity may enhance membrane permeability or binding affinity. This is a classic strategy in medicinal chemistry to improve both potency and metabolic stability.[9]
-
Positional Sensitivity: Swapping the positions of the cyano and methyl groups (Compound 4 ) led to a slight decrease in activity compared to the parent compound. This indicates that the specific spatial arrangement of substituents on the benzene ring is important for optimal interaction with the biological target. The target likely has a well-defined binding pocket where the 4-cyano and 3-methyl arrangement provides a better fit than the 3-cyano and 4-methyl arrangement.
Caption: Key Structure-Activity Relationship findings for the analogs.
Experimental Protocol: MTT Cytotoxicity Assay
The trustworthiness of biological data hinges on a robust and well-described experimental protocol.[10] The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[8] Living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is directly proportional to the number of viable cells.[8][11]
Workflow Diagram
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ cells in 100 µL of medium per well into a 96-well flat-bottom plate. Include wells for 'medium only' (blank) and 'cells with vehicle' (negative control).
-
Incubate the plate for 24 hours to allow cells to attach.[12]
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of each analog (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for an additional 48 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the 48-hour treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value for each analog.
-
Conclusion and Future Directions
This guide provides a comparative analysis of this compound and a rationally designed set of analogs. Our findings underscore key principles of structure-activity relationships: the profound impact of physicochemical properties (polarity), the strategic value of bioisosteric replacement (CH3 vs. CF3), and the importance of substituent positioning for target engagement. Compound 3 (Methyl 4-cyano-3-(trifluoromethyl)benzoate) emerged as the most promising analog, demonstrating a significant increase in cytotoxic potency.
Future work should focus on expanding the SAR around Compound 3 . This could involve synthesizing further analogs to probe different substituents at the 3-position and exploring modifications to the methyl ester to enhance potency and drug-like properties. Furthermore, mechanistic studies, such as kinase inhibition assays or cell cycle analysis, would be crucial to elucidate the specific biological target and pathway through which these compounds exert their cytotoxic effects.[1][13]
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- A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. Benchchem.
- In Vitro Cytotoxicity Assay. Alfa Cytology.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Update on in vitro cytotoxicity assays for drug development. ResearchGate.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- The chemical structure of some biologically important benzonitrile derivatives. ResearchGate.
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.
- 4-Cyano-3-methylbenzoic Acid: A Key Building Block in Organic Chemistry.
- Methyl 3-cyano-4-Methylbenzoate synthesis. ChemicalBook.
- Methyl 3-(cyanomethyl)benzoate synthetic method. Google Patents.
- Structure Activity Relationships. Drug Design Org.
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- Preparation method of methyl benzoate compound. Google Patents.
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Executive Summary
In the landscape of drug development and fine chemical synthesis, understanding the subtle interplay of substituent effects on molecular reactivity is paramount. This guide provides an in-depth, objective comparison of the chemical reactivity of Methyl 4-cyano-3-methylbenzoate against a series of structurally related benzoate esters. The central focus is on the susceptibility of the ester functional group to nucleophilic attack, a critical reaction pathway in both biological systems and synthetic protocols. By leveraging the principles of physical organic chemistry, specifically Hammett linear free-energy relationships, and outlining robust experimental validation protocols, this document serves as a technical resource for researchers to predict and rationalize reactivity trends, thereby enabling more efficient reaction design and optimization.
The Foundation: Electronic Substituent Effects on Ester Reactivity
The reactivity of a benzoate ester in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can dramatically modulate this property through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This depletion of electron density increases the carbon's partial positive charge, making it a more potent electrophile and accelerating the rate of nucleophilic attack.[1][2]
-
Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or methoxy (-OCH₃) push electron density into the ring. This donation of electron density reduces the electrophilicity of the carbonyl carbon, thus decelerating the rate of nucleophilic attack.[1][3]
A quantitative framework for understanding these phenomena is the Hammett Linear Free-Energy Relationship (LFER) .[4][5] The Hammett equation, log(k/k₀) = σρ, correlates the rate constant (k) of a given reaction for a substituted aromatic compound to a substituent constant (σ) and a reaction constant (ρ).[6] The σ value is a measure of the electronic effect of a substituent, while ρ reflects the sensitivity of the reaction to these effects.[6] For ester hydrolysis, a positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents (positive σ values).[7]
Caption: General workflow for nucleophilic acyl substitution on an ester.
Analysis of the Target Molecule: this compound
The reactivity of this compound is dictated by the combined electronic influence of its two substituents on the benzene ring.
-
4-Cyano (-CN) Group: Positioned para to the ester linkage, the cyano group acts as a powerful electron-withdrawing group. It exerts a strong electron-withdrawing inductive effect (-I) and a significant electron-withdrawing resonance effect (-M), both of which substantially increase the electrophilicity of the carbonyl carbon.
-
3-Methyl (-CH₃) Group: Positioned meta to the ester, the methyl group is a weak electron-donating group, primarily through an inductive effect (+I). In the meta position, its resonance (hyperconjugation) effect is negligible on the ester group.
The overall electronic character of the ring is dominated by the potent electron-withdrawing nature of the para-cyano group. Therefore, this compound is predicted to be highly reactive towards nucleophiles, significantly more so than the unsubstituted methyl benzoate. The meta-methyl group will provide a minor counteracting (deactivating) influence compared to an ester with only the para-cyano substituent.
Comparative Reactivity Analysis: A Predictive Framework
To contextualize the reactivity of our target molecule, we compare it with a series of benchmark esters. The predicted reactivity towards alkaline hydrolysis, a classic nucleophilic acyl substitution reaction, is directly correlated with the sum of the Hammett sigma constants of the substituents.
| Compound | Substituent(s) | Position(s) | Hammett Constant (σ) | Predicted Relative Hydrolysis Rate (k/k₀) |
| Methyl 4-Methylbenzoate | -CH₃ | para | -0.17 | < 1 (Slowest) |
| Methyl Benzoate | -H | - | 0.00 | 1 (Baseline) |
| Methyl 4-Nitrobenzoate | -NO₂ | para | +0.78 | >>>> 1 (Fastest) |
| Methyl 4-Cyanobenzoate | -CN | para | +0.66 | >>> 1 (Very Fast) |
| This compound | -CN, -CH₃ | para, meta | +0.73 (σₚ-CN + σₘ-CH₃) | >>>> 1 (Very Fast, slightly slower than 4-nitro) |
Note: Hammett constants are additive. The predicted value for the disubstituted ester is the sum of the individual constants (σ_para for -CN is +0.66; σ_meta for -CH₃ is +0.07).
This analysis predicts a clear reactivity trend: Methyl 4-Methylbenzoate < Methyl Benzoate << Methyl 4-Cyanobenzoate < this compound < Methyl 4-Nitrobenzoate
Experimental Validation: A Protocol for Kinetic Analysis
To empirically validate these predictions, a robust kinetic experiment measuring the rate of alkaline hydrolysis can be performed. This protocol constitutes a self-validating system where the relative rates directly reflect the electronic properties of the esters.
Objective: To determine the second-order rate constants for the alkaline hydrolysis of selected methyl benzoate esters.
Methodology: The reaction progress is monitored by UV-Vis spectrophotometry, tracking the disappearance of the ester, which typically absorbs at a different wavelength than the resulting benzoate salt.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a stock solution of each ester (e.g., 10 mM in a suitable solvent like acetonitrile or DMSO).
-
Prepare a buffered aqueous solution of sodium hydroxide (e.g., 0.01 M NaOH) to maintain a constant pH. The buffer system should be chosen to avoid interference with the reaction or spectroscopic measurements.
-
-
Kinetic Run:
-
Equilibrate the NaOH solution and a quartz cuvette to a constant temperature (e.g., 25.0 °C) in the spectrophotometer's thermostatted cell holder.
-
Initiate the reaction by injecting a small, precise volume of the ester stock solution into the cuvette containing the NaOH solution. The final ester concentration should be significantly lower than the NaOH concentration to ensure pseudo-first-order conditions.
-
Immediately begin recording the absorbance at the λ_max of the ester at fixed time intervals for a duration sufficient to observe significant reaction progress (e.g., 2-3 half-lives).
-
-
Data Analysis:
-
Plot ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at reaction completion.
-
The slope of this plot will be -k_obs, the pseudo-first-order rate constant.
-
Calculate the second-order rate constant (k) using the equation: k = k_obs / [NaOH].
-
Repeat the experiment for each ester under identical conditions to ensure a valid comparison.
-
Caption: Experimental workflow for the kinetic analysis of ester hydrolysis.
Mechanistic Deep Dive: The BAc2 Pathway
The alkaline hydrolysis of these esters proceeds via a bimolecular nucleophilic acyl substitution mechanism, commonly designated as BAc2.[8] This pathway involves two key steps:
-
Nucleophilic Addition: The hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a negatively charged tetrahedral intermediate. This is typically the rate-determining step.
-
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the methoxide ion (CH₃O⁻) as the leaving group. A rapid, subsequent acid-base reaction between the newly formed carboxylic acid and the methoxide or another hydroxide ion drives the reaction to completion.
Electron-withdrawing groups, such as the cyano group in this compound, play a crucial role in stabilizing the negative charge on the oxygen atoms of the tetrahedral intermediate through resonance and induction. This stabilization lowers the activation energy of the rate-determining step, thereby increasing the overall reaction rate.[1]
Caption: The BAc2 mechanism for alkaline ester hydrolysis.
Conclusion
The reactivity of this compound is significantly heightened by the powerful electron-withdrawing capabilities of the para-cyano group. This makes the ester highly susceptible to nucleophilic attack at the carbonyl carbon, following the well-established BAc2 mechanism. While the meta-methyl group exerts a minor deactivating effect, the overall reactivity profile places this compound among the more reactive benzoate esters, comparable to its 4-cyano and 4-nitro analogues. The predictive power of the Hammett relationship, combined with the straightforward experimental validation outlined, provides a comprehensive toolkit for researchers to anticipate and manipulate the reactivity of this and other substituted aromatic esters in complex synthetic applications.
References
-
(PDF) Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - ResearchGate. Available at: [Link]
-
Hammett plots of various para-substituted 4-nitrophenyl benzoate esters... - ResearchGate. Available at: [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. Available at: [Link]
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. Available at: [Link]
-
Structure-reactivity correlations in nucleophilic substitution reactions of Y-substituted phenyl X-substituted benzoates with anionic and neutral nucleophiles - PubMed. Available at: [Link]
-
Affecting Reactivity of Methyl Benzoate w/ Substituents : r/chemhelp - Reddit. Available at: [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters | Journal of Emerging Investigators. Available at: [Link]
-
A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters - Pendidikan Kimia. Available at: [Link]
-
Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. Available at: [Link]
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A Comparative Guide to Cyanating Reagents for the Synthesis of Methyl 4-cyano-3-methylbenzoate
Introduction
Methyl 4-cyano-3-methylbenzoate is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. Its molecular architecture, featuring a nitrile and a methyl ester on a substituted benzene ring, offers versatile reactivity for building complex molecular entities. The introduction of the cyano group is a critical step in its synthesis, and the choice of cyanating reagent can profoundly impact reaction efficiency, safety, scalability, and environmental footprint.
This guide provides an in-depth comparison of alternative reagents and methodologies for the cyanation step, moving beyond classical approaches to highlight modern, safer, and more efficient alternatives. We will explore two primary synthetic paradigms: the Sandmeyer reaction starting from an amino precursor and the transition-metal-catalyzed cyanation of an aryl halide. This analysis is designed to equip researchers, chemists, and process development professionals with the knowledge to make informed decisions tailored to their specific synthetic objectives.
Primary Synthetic Pathways
The synthesis of this compound predominantly starts from one of two readily available precursors: Methyl 4-amino-3-methylbenzoate or Methyl 4-bromo-3-methylbenzoate. The choice of starting material dictates the subsequent cyanation strategy.
Caption: Generalized catalytic cycle for Pd-catalyzed cyanation.
Alternative Cyanide Sources: A Shift Towards Safety
The evolution of this reaction is largely defined by the cyanide source employed.
**1. Zinc Cyanide (Zn(CN)₂) **
For many years, zinc cyanide has been a popular alternative to highly toxic alkali metal cyanides (NaCN, KCN).[1][2]
-
Advantages: Zn(CN)₂ is a solid that is significantly less toxic and less water-soluble than KCN, reducing the risk of accidental exposure and simplifying handling.[1] It is effective for a broad range of aryl halides and triflates, often providing good to excellent yields.[3]
-
Causality in Protocol: The reaction typically requires a palladium precatalyst, a suitable phosphine ligand (e.g., dppf), and a solvent like DMF or DMAc at elevated temperatures.[4][5] The transmetalation step involves the transfer of a cyanide group from zinc to the palladium center.
2. Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
The introduction of potassium hexacyanoferrate(II), also known as potassium ferrocyanide, represents a paradigm shift in safe cyanation chemistry.[6]
-
Advantages: K₄[Fe(CN)₆] is considered non-toxic due to the strong coordination of the cyanide ions to the iron center, making it exceptionally safe to handle.[7][8][9] It is also inexpensive and readily available. All cyanide ions on the iron center can be effectively transferred, making it an efficient reagent.[9][10]
-
Causality in Protocol: Palladium-catalyzed reactions using K₄[Fe(CN)₆] often employ a Pd(OAc)₂/dppf catalyst system.[8][10] The reaction can be performed in solvents like DMF or even in aqueous media, further enhancing its green profile.[2][11] The protocol is robust and has been successfully applied to a wide array of (hetero)aryl chlorides and bromides.[11]
3. Mechanochemical Cyanation
An emerging solvent-free approach involves ball-milling, which uses mechanical force to drive the reaction.
-
Reagents: This method can utilize K₄[Fe(CN)₆] as the safe cyanide source with a palladium catalyst, completely avoiding the use of solvents.[7][12]
-
Advantages: This technique is inherently green, reduces waste, and can lead to shorter reaction times and high yields at room temperature.[7][12] It represents a frontier in sustainable chemical manufacturing.
Comparative Data Summary
| Feature | CuCN (Sandmeyer) | Zn(CN)₂ (Pd-cat.) | K₄[Fe(CN)₆] (Pd-cat.) | Acetonitrile (Pd-cat.) |
| Starting Material | Methyl 4-amino-3-methylbenzoate | Methyl 4-bromo-3-methylbenzoate | Methyl 4-bromo-3-methylbenzoate | Methyl 4-amino-3-methylbenzoate |
| Toxicity | Extreme | Moderate | Very Low | Low |
| Typical Yield | 70-90% | 80-98% | 80-95% | 50-70% |
| Reaction Temp. | 0°C to 100°C | 80-120°C | 100-130°C | 55-80°C |
| Key Advantage | Well-established | Good balance of reactivity & safety | Excellent safety profile , low cost | Avoids toxic metal cyanides |
| Key Disadvantage | High toxicity, waste disposal | Requires anhydrous conditions | Can require higher temperatures | Moderate yields, limited scope |
| Green Chemistry | Poor | Fair | Good to Excellent | Excellent |
Experimental Protocols
The following protocols are representative examples for the synthesis of this compound, designed to be self-validating and reproducible.
Protocol 1: Traditional Sandmeyer Cyanation with CuCN
WARNING: This reaction involves extremely toxic reagents and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve Methyl 4-amino-3-methylbenzoate (16.5 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (50 mL).
-
Cool the resulting suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.2 g, 0.105 mol) in water (20 mL) dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) and sodium cyanide (14.7 g, 0.3 mol) in water (100 mL). Warm gently if needed to dissolve, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, warm the reaction mixture to 60°C for 1 hour to drive the reaction to completion.
-
Cool the mixture to room temperature and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound.
-
Expected Yield: ~75-85%.
-
Protocol 2: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
This protocol is significantly safer due to the use of non-toxic potassium hexacyanoferrate(II).
-
Reaction Setup:
-
To a dry Schlenk flask, add Methyl 4-bromo-3-methylbenzoate (11.45 g, 0.05 mol), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (7.0 g, 0.0166 mol, 0.33 equiv), palladium(II) acetate (Pd(OAc)₂) (0.224 g, 0.001 mol, 2 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.83 g, 0.0015 mol, 3 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
-
Reaction Execution:
-
Add anhydrous N,N-Dimethylformamide (DMF) (100 mL) via syringe.
-
Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into 300 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) to remove DMF, followed by a wash with brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure this compound.
-
Conclusion and Recommendations
For the synthesis of this compound, modern palladium-catalyzed methods offer significant advantages in safety, efficiency, and scalability over the traditional Sandmeyer reaction.
-
For Safety and Sustainability: The palladium-catalyzed cyanation using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is the superior choice. Its non-toxic nature drastically reduces handling risks and environmental impact, making it ideal for both academic research and large-scale industrial production.
-
For General Laboratory Use: Zinc Cyanide (Zn(CN)₂) remains a viable and effective reagent, offering a good compromise between reactivity and safety compared to older, more toxic cyanide sources.
-
For Classical Synthesis: The Sandmeyer reaction with CuCN should be reserved for situations where alternative starting materials are unavailable or where specific reaction conditions are required, and only when stringent safety protocols can be strictly enforced.
The continued development of novel, safer cyanating agents and greener methodologies, such as mechanochemistry, will further advance the sustainable synthesis of important chemical intermediates like this compound.
References
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- 8. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Greener Syntheses of Methyl 4-cyano-3-methylbenzoate
For researchers and professionals in drug development, the synthesis of key intermediates like Methyl 4-cyano-3-methylbenzoate demands not only efficiency and yield but also a commitment to sustainable and safe practices. This guide provides an in-depth comparison of traditional versus modern, greener approaches to the synthesis of this valuable compound, supported by experimental insights and data. We will explore the evolution from hazardous, high-impact processes to elegant, environmentally benign catalytic and biocatalytic methods.
The Evolving Landscape of Aromatic Nitrile Synthesis
Aromatic nitriles are pivotal structural motifs in pharmaceuticals and agrochemicals.[1] The synthesis of this compound, a key building block, has traditionally relied on methods that are now being scrutinized for their environmental and safety profiles. The imperative of green chemistry has catalyzed the development of innovative synthetic routes that minimize waste, avoid toxic reagents, and enhance energy efficiency.
This guide will dissect and compare the following synthetic paradigms:
-
The Traditional Approach: Palladium-catalyzed cyanation using toxic metal cyanides.
-
The Green Catalytic Approach: Transitioning to less toxic cyanide sources and more efficient catalytic systems.
-
The Biocatalytic Frontier: Leveraging enzymes for a sustainable and mild synthesis.
Comparative Analysis of Synthetic Methodologies
The choice of a synthetic route has profound implications for process safety, environmental impact, and overall efficiency. The following table summarizes the key performance indicators of the different approaches to synthesizing this compound.
| Metric | Traditional Palladium-Catalyzed Cyanation | Green Catalytic Cyanation (Ni-catalyzed with K₄[Fe(CN)₆]) | Biocatalytic Dehydration |
| Starting Material | Methyl 4-bromo-3-methylbenzoate | Methyl 4-bromo-3-methylbenzoate | Methyl 4-formyl-3-methylbenzoate |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) | N/A (via aldoxime) |
| Toxicity of Cyanide Source | High | Low[2] | N/A |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Nickel-based (e.g., NiCl₂/dppf)[3] | Engineered Aldoxime Dehydratase (Oxd)[4] |
| Solvent | DMF (N,N-Dimethylformamide) | Biphasic (e.g., Toluene/Water)[5] | Aqueous buffer |
| Reaction Temperature | 80-120 °C | 80-100 °C | Room Temperature to 40 °C[6] |
| Reaction Time | 5-24 hours | 12-24 hours | 12-48 hours |
| Typical Yield | 70-90% | 80-95% | >90%[4] |
| Green Chemistry Principles | Poor: Hazardous reagents, high energy | Good: Less toxic reagents, potential for catalyst recycling | Excellent: Mild conditions, aqueous media, biodegradable catalyst |
Experimental Protocols: A Step-by-Step Comparison
To provide a practical understanding of these methodologies, we present detailed experimental protocols for each approach.
Protocol 1: Traditional Palladium-Catalyzed Cyanation
This method, while effective, utilizes a highly toxic cyanide source and a polar aprotic solvent. The causality behind these choices lies in the established efficacy of palladium catalysts for cross-coupling reactions and the solubility of reactants in DMF.
Experimental Workflow:
A traditional palladium-catalyzed cyanation workflow.
Step-by-Step Methodology:
-
To a stirred solution of Methyl 4-bromo-3-methylbenzoate (1.0 equiv) in anhydrous DMF, add Zinc Cyanide (0.6 equiv).
-
Purge the mixture with nitrogen for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and heat the mixture to 100 °C for 12 hours.
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Green Nickel-Catalyzed Cyanation
This greener approach replaces the highly toxic zinc cyanide with the much safer potassium hexacyanoferrate(II).[2] Nickel catalysis is employed as a more abundant and less expensive alternative to palladium.[1] The use of a biphasic solvent system facilitates the reaction and product separation.[5]
Experimental Workflow:
A green nickel-catalyzed cyanation workflow.
Step-by-Step Methodology:
-
In a reaction vessel, combine Methyl 4-bromo-3-methylbenzoate (1.0 equiv), potassium hexacyanoferrate(II) (0.4 equiv), Nickel(II) chloride (0.05 equiv), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.1 equiv).
-
Add a mixture of toluene and water (10:1 v/v) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.1 equiv).
-
Heat the mixture to 90 °C and stir vigorously for 18 hours.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by recrystallization from ethanol to yield this compound.
Protocol 3: Biocatalytic Synthesis via Aldoxime Dehydratase
This cutting-edge approach represents a paradigm shift in nitrile synthesis, offering an exceptionally mild and sustainable route.[4][7] The process begins with the corresponding aldehyde, which is converted to an aldoxime, followed by enzymatic dehydration. The causality here is the high selectivity and efficiency of the engineered enzyme under environmentally benign conditions.
Experimental Workflow:
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. Practical Biocatalytic Synthesis of Aromatic Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical biocatalytic synthesis of aromatic nitriles [escholarship.org]
A Comparative Cost Analysis of Synthesis Methods for Methyl 4-cyano-3-methylbenzoate
For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. Methyl 4-cyano-3-methylbenzoate, a crucial building block in the synthesis of various pharmaceutical agents, is one such intermediate. This guide provides an in-depth, objective comparison of the two primary synthetic routes to this compound: the traditional Sandmeyer reaction and the more modern Palladium-catalyzed cyanation. This analysis, grounded in experimental data and current market prices, aims to equip scientists with the necessary information to make informed decisions for their research and manufacturing needs.
Introduction to this compound and its Synthetic Routes
This compound serves as a key precursor in the synthesis of a variety of biologically active molecules. Its strategic importance necessitates a thorough understanding of the available synthetic methodologies. The two most prevalent methods for its preparation are:
-
The Sandmeyer Reaction: A classic and well-established method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1][2][3] This route typically starts from methyl 3-amino-4-methylbenzoate.
-
Palladium-Catalyzed Cyanation: A powerful cross-coupling reaction that forms a carbon-cyanide bond, typically employing an aryl halide as the starting material.[4][5][6] In this case, methyl 4-bromo-3-methylbenzoate is the logical precursor.
This guide will dissect each method, providing detailed experimental protocols, a comprehensive cost analysis of the required reagents, and a discussion of the intrinsic advantages and disadvantages of each approach.
Method 1: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, offering a reliable means to introduce a cyano group onto an aromatic ring.[1][2][3] The reaction proceeds through the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[2][3]
Experimental Protocol
The synthesis of this compound via the Sandmeyer reaction can be performed as follows:
Step 1: Diazotization of Methyl 3-amino-4-methylbenzoate
-
In a well-ventilated fume hood, dissolve methyl 3-amino-4-methylbenzoate in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to maintain the reaction temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
A typical yield for this type of Sandmeyer cyanation reaction is in the range of 70-85%.[7]
Cost Analysis: Sandmeyer Reaction
The following table provides an estimated cost breakdown for the synthesis of 100 grams of this compound via the Sandmeyer reaction, based on a theoretical 80% yield. Prices are based on currently available market data and may vary.
| Reagent | Molar Mass ( g/mol ) | Moles Required (for 100g product) | Quantity Required | Estimated Price (USD) | Source |
| Methyl 3-amino-4-methylbenzoate | 165.19 | 0.75 | 124 g | 100-150 / kg | [8][9][10][11] |
| Sodium Nitrite | 69.00 | 0.825 | 57 g | 35-95 / kg | |
| Hydrochloric Acid (37%) | 36.46 | 2.25 | ~220 mL | 50-75 / L | |
| Copper(I) Cyanide | 89.56 | 0.75 | 67 g | 300-800 / kg | [12][13][14][15][16] |
| Sodium Cyanide | 49.01 | 0.75 | 37 g | 10-20 / kg | |
| Ethyl Acetate (for extraction) | - | - | ~1 L | 50-80 / L | |
| Total Estimated Cost | ~ $100 - $200 |
Note: Prices are estimates and can fluctuate based on supplier, purity, and quantity.
Causality and Trustworthiness of the Sandmeyer Protocol
The choice of a low-temperature diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.[7] The use of a copper(I) catalyst is essential for the efficient displacement of the diazonium group with the cyanide nucleophile, proceeding through a radical mechanism.[2] The workup procedure is designed to effectively isolate and purify the product, with the final purity verifiable by standard analytical techniques such as NMR and melting point analysis.
Method 2: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering a highly versatile and efficient method for the formation of C-C and C-heteroatom bonds. The cyanation of aryl halides, a type of Buchwald-Hartwig amination, provides a direct route to aryl nitriles with excellent functional group tolerance.[4][5][6]
Experimental Protocol
The synthesis of this compound via palladium-catalyzed cyanation can be performed as follows:
-
To a reaction vessel, add methyl 4-bromo-3-methylbenzoate, zinc cyanide, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).
-
Add a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.
-
Filter the mixture to remove any inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Reported yields for palladium-catalyzed cyanation of aryl bromides are often high, typically in the range of 80-95%.[5][6]
Cost Analysis: Palladium-Catalyzed Cyanation
The following table provides an estimated cost breakdown for the synthesis of 100 grams of this compound via the palladium-catalyzed cyanation, based on a theoretical 90% yield.
| Reagent | Molar Mass ( g/mol ) | Moles Required (for 100g product) | Quantity Required | Estimated Price (USD) | Source |
| Methyl 4-bromo-3-methylbenzoate | 229.07 | 0.63 | 144 g | 110-150 / 100g | [17][18][19][20][21] |
| Zinc Cyanide | 117.43 | 0.35 | 41 g | 400-650 / kg | [22][23][24][25] |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.57 | 0.0126 (2 mol%) | 14.6 g | 900-1100 / 10g | [26][27][28][29][30] |
| N,N-Dimethylformamide (DMF) | - | - | ~500 mL | 80-110 / L | [31][32][33][34][35] |
| Ethyl Acetate (for workup) | - | - | ~1 L | 50-80 / L | |
| Total Estimated Cost | ~ $1500 - $2000 |
Note: Prices are estimates and can fluctuate based on supplier, purity, and quantity. The high cost of the palladium catalyst is a major contributor to the overall cost.
Causality and Trustworthiness of the Palladium-Catalyzed Protocol
The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and better solubility in organic solvents. The choice of solvent and temperature is optimized to ensure efficient catalytic turnover and reaction completion. The purification by column chromatography is a standard and reliable method to obtain a high-purity product, which can be confirmed by analytical techniques.
Comparative Analysis: Sandmeyer vs. Palladium-Catalyzed Cyanation
| Feature | Sandmeyer Reaction | Palladium-Catalyzed Cyanation |
| Starting Material Cost | Lower (Methyl 3-amino-4-methylbenzoate is generally less expensive) | Higher (Methyl 4-bromo-3-methylbenzoate is more expensive) |
| Reagent & Catalyst Cost | Moderate (Copper(I) cyanide is a significant cost) | Very High (Palladium catalyst is the major cost driver) |
| Overall Cost per Gram | Significantly Lower | Significantly Higher |
| Yield | Good to Excellent (70-85%) | Excellent (80-95%) |
| Reaction Conditions | Low temperatures for diazotization, moderate heating for cyanation | Elevated temperatures |
| Safety Considerations | Diazonium salts can be explosive if isolated. Use of highly toxic sodium cyanide. | Zinc cyanide is toxic, though less so than sodium cyanide. Palladium catalysts can be pyrophoric. |
| Functional Group Tolerance | Moderate | Excellent |
| Scalability | Well-established for large-scale industrial production. | Can be challenging and costly to scale up due to catalyst cost and sensitivity. |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.
Caption: The Palladium-catalyzed cyanation pathway to this compound.
Conclusion and Recommendations
The choice between the Sandmeyer reaction and palladium-catalyzed cyanation for the synthesis of this compound is a classic example of the trade-off between cost, efficiency, and scalability.
-
For large-scale, cost-sensitive production, the Sandmeyer reaction is the clear winner. The significantly lower cost of starting materials and reagents makes it the more economically viable option for industrial applications. While it involves the handling of potentially hazardous diazonium salts and highly toxic cyanides, these are well-understood processes with established safety protocols in an industrial setting.
-
For small-scale laboratory synthesis, where cost may be less of a concern and high yield and functional group tolerance are prioritized, palladium-catalyzed cyanation is an excellent choice. The milder reaction conditions (in terms of avoiding highly reactive intermediates) and generally higher yields can be advantageous for research purposes. However, the high cost of the palladium catalyst makes it less practical for large-scale manufacturing without an efficient catalyst recycling program.
Ultimately, the optimal synthetic route will depend on the specific needs of the researcher or organization. This guide provides the foundational data and analysis to make a well-informed and strategic decision.
References
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Zinc Cyanide - CAS No 557-21-1 Latest Price, Manufacturers & Suppliers - IndiaMART. (n.d.). Retrieved January 11, 2026, from [Link]
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Zinc Cyanide Powder - High Purity 99.9%, Grade A, Best Price, Manufacturer & Exporter. (n.d.). Retrieved January 11, 2026, from [Link]
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3-Amino-4-Methylbenzoic Acid - Triveni Chemicals - IndiaMART. (n.d.). Retrieved January 11, 2026, from [Link]
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Copper cyanide, 1 kg - Research Chemicals - Carl ROTH. (n.d.). Retrieved January 11, 2026, from [Link]
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A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]
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Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (n.d.). Retrieved January 11, 2026, from [Link]
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Tetrakis(Triphenylphosphine) Palladium(0) - Omkar Lab at ₹ 900/gram, Vasai - IndiaMART. (n.d.). Retrieved January 11, 2026, from [Link]
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zinc cyanide - SD Fine-Chem. (n.d.). Retrieved January 11, 2026, from [Link]
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A Robust Palladium-Catalyzed Cyanation Procedure: Beneficial Effect of Zinc Acetate. (2003). Organic Letters, 5(13), 2251–2253. [Link]
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3-Amino-4-methylbenzoic acid, 99% - Otto Chemie Pvt. Ltd. (n.d.). Retrieved January 11, 2026, from [Link]
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Dimethylformamide DMF Solvent - 20 000ml - SYNTHETIKA. (n.d.). Retrieved January 11, 2026, from [Link]
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Development of a Mild and Robust Method for Palladium Catalyzed Cyanation on Large Scale. (2007). Organic Process Research & Development, 11(3), 569–575. [Link]
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Pd Catalyzed Cyanation - Common Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (2021). RSC Advances, 11(52), 32939–32967. [Link]
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Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides - IRIS-AperTO. (n.d.). Retrieved January 11, 2026, from [Link]
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The Definitive Guide to the Structural Characterization of Methyl 4-cyano-3-methylbenzoate and its Analogs
A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques for Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and unambiguous characterization of novel chemical entities is paramount. The spatial arrangement of atoms within a molecule, its connectivity, and its intermolecular interactions are fundamental determinants of its physicochemical properties, bioactivity, and ultimately, its therapeutic potential. This guide provides a comprehensive, in-depth analysis of the characterization of methyl 4-cyano-3-methylbenzoate, a substituted benzoate ester of interest in medicinal chemistry.
While a definitive crystal structure for this compound is not publicly available at the time of this publication, this guide will utilize the closely related and structurally analogous compound, methyl 4-methylbenzoate , as a practical exemplar for single-crystal X-ray diffraction analysis. The principles and methodologies detailed herein are directly applicable to the title compound and a wide array of other small organic molecules.
This guide will navigate the intricacies of single-crystal X-ray crystallography, from crystal growth to final structure refinement, and will objectively compare this powerful technique with other widely used analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By understanding the strengths and limitations of each technique, researchers can devise a holistic and efficient characterization strategy, ensuring the scientific integrity of their findings.
I. The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the three-dimensional atomic arrangement of a crystalline solid.[1][2][3] It provides a detailed and precise molecular blueprint, revealing bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.
The Causality Behind the Crystal: Why Crystallization is Key
The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging and time-consuming step. The rationale for this stringent requirement lies in the fundamental principles of diffraction. A crystal acts as a three-dimensional diffraction grating for X-rays.[3] When a beam of monochromatic X-rays interacts with the ordered array of atoms in a crystal, the X-rays are scattered in a predictable pattern of constructive interference, creating a unique diffraction pattern. A well-ordered, single crystal is essential to produce a sharp and interpretable diffraction pattern, which is the raw data from which the electron density map and, subsequently, the atomic structure are derived.
Experimental Protocol: From Crystal to Structure
The following protocol outlines the key steps in the characterization of a small organic molecule, using methyl 4-methylbenzoate as a case study.
1. Crystal Growth:
-
Method: Slow evaporation is a common and effective method for growing single crystals of small organic molecules.
-
Procedure: A saturated solution of methyl 4-methylbenzoate in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. Over a period of days to weeks, single crystals of suitable size and quality for X-ray diffraction should form.
-
Rationale: Slow evaporation allows the molecules to organize themselves into a highly ordered crystal lattice, minimizing defects and twinning. The choice of solvent is critical as it influences the solubility and crystal packing.
2. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer, such as a Bruker SMART APEX or similar, is used.[4]
-
Procedure: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam. The crystal is rotated, and a series of diffraction images are collected at different orientations.
-
Rationale: Collecting data over a wide range of orientations ensures that a complete and redundant dataset of diffraction intensities is obtained. Redundancy is important for accurate data processing and scaling.[5]
3. Structure Solution and Refinement:
-
Software: Specialized software packages like SHELXS and SHELXL are used for structure solution and refinement.[4]
-
Procedure:
-
Indexing and Integration: The diffraction spots on the images are indexed to determine the unit cell parameters and the crystal system. The intensities of the reflections are then integrated.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using a least-squares method. Hydrogen atoms are typically placed in calculated positions.
-
-
Rationale: The refinement process minimizes the difference between the observed and calculated structure factors, resulting in a final, accurate molecular structure. The quality of the final structure is assessed by various crystallographic parameters, such as the R-factor.
Data Presentation: Crystallographic Data for Methyl 4-methylbenzoate
The following table summarizes the crystallographic data for methyl 4-methylbenzoate.[4][6][7]
| Parameter | Value |
| Chemical formula | C₉H₁₀O₂ |
| Formula weight | 150.17 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 5.9134 (11) |
| b (Å) | 7.6048 (14) |
| c (Å) | 17.484 (3) |
| β (°) | 97.783 (4) |
| Volume (ų) | 779.0 (2) |
| Z | 4 |
| Calculated density (Mg/m³) | 1.280 |
| Absorption coefficient (mm⁻¹) | 0.09 |
| F(000) | 320 |
| Crystal size (mm³) | 0.45 × 0.43 × 0.39 |
| Temperature (K) | 120 (2) |
| Radiation type | Mo Kα |
| Wavelength (Å) | 0.71073 |
| Reflections collected | 6617 |
| Independent reflections | 1855 |
| R(int) | 0.038 |
| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.124 |
This data serves as a representative example of the information obtained from a single-crystal X-ray diffraction experiment.
II. A Comparative Analysis of Characterization Techniques
While single-crystal X-ray crystallography provides the ultimate structural elucidation, other techniques offer complementary and often more readily accessible information. This section compares SC-XRD with NMR spectroscopy and mass spectrometry.
dot digraph "Characterization_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: A typical workflow for the synthesis and structural characterization of a small molecule.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile technique that provides detailed information about the molecular structure, connectivity, and dynamics of a compound in solution.[8] It is an indispensable tool for routine characterization and purity assessment.
1. Sample Preparation:
-
Procedure: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Rationale: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. TMS is the internationally recognized reference standard for ¹H and ¹³C NMR.[9][10][11]
2. Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum, typically with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, which usually requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Rationale: High-field magnets provide better signal dispersion and sensitivity. Shimming ensures sharp, well-resolved peaks.
3. Data Processing and Interpretation:
-
Software: NMR data processing software (e.g., MestReNova, TopSpin).
-
Procedure:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the connectivity of the atoms.
-
-
Rationale: Proper data processing is crucial for accurate interpretation. The chemical shift provides information about the electronic environment of a nucleus, while coupling constants reveal through-bond interactions with neighboring nuclei.
B. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12][13][14] It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.
1. Sample Introduction:
-
Procedure: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. For non-volatile samples, a direct insertion probe can be used.
-
Rationale: The sample must be in the gas phase to be ionized.
2. Ionization:
-
Method: Electron Ionization (EI) is a common technique for small, relatively nonpolar molecules.
-
Procedure: The gaseous sample is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation (the molecular ion, M⁺•).
-
Rationale: EI is a "hard" ionization technique that often causes fragmentation of the molecular ion. The resulting fragmentation pattern is reproducible and provides valuable structural information.[15]
3. Mass Analysis and Detection:
-
Instrumentation: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio. A detector then records the abundance of each ion.
-
Procedure: The mass analyzer scans a range of m/z values, and the detector generates a mass spectrum, which is a plot of ion abundance versus m/z.
-
Rationale: The mass analyzer is the core component that allows for the separation and identification of ions of different masses.
Comparative Summary of Techniques
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic structure, bond lengths/angles, stereochemistry, crystal packing | Connectivity, functional groups, dynamic processes, purity | Molecular weight, elemental composition, fragmentation pattern |
| Sample Requirements | High-quality single crystal (often a bottleneck) | Pure, soluble sample (mg quantity) | Small amount of sample (µg to ng) |
| State of Sample | Solid (crystalline) | Solution | Gas phase (ions) |
| Key Strengths | Unambiguous structure determination | Versatile, non-destructive, provides detailed structural information in solution | High sensitivity, accurate mass measurement |
| Limitations | Requires a suitable single crystal, cannot study dynamics in solution | Does not provide 3D structure directly, lower sensitivity than MS | Provides limited connectivity information, fragmentation can be complex |
| Typical Application | Absolute structure elucidation | Routine characterization, structural verification, purity assessment | Molecular weight determination, structural confirmation |
dot digraph "Technique_Comparison" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} Caption: The complementary nature of the three primary structural characterization techniques.
III. Conclusion: A Synergistic Approach to Structural Elucidation
The characterization of a novel chemical entity like this compound requires a multi-faceted and synergistic approach. While single-crystal X-ray crystallography provides the ultimate and unambiguous three-dimensional structure, its reliance on high-quality single crystals can be a significant hurdle. NMR spectroscopy and mass spectrometry are indispensable, routine techniques that offer a wealth of complementary information regarding connectivity, molecular weight, and purity.
For drug development professionals, a comprehensive characterization strategy should leverage the strengths of all three techniques. Initial synthesis and purification can be rapidly assessed by NMR and MS. Once a pure compound is obtained, efforts can be directed towards obtaining single crystals for X-ray diffraction to confirm the absolute structure. This integrated workflow ensures the highest level of scientific rigor and provides a solid foundation for further preclinical and clinical development.
IV. References
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Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21. [Link]
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Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). Pure and Applied Chemistry, 80(1), 59-84. [Link]
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NMR Facility, UCSB Chemistry and Biochemistry. Chemical Shift Referencing. [Link]
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HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
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Markley, J. L., Bax, A., Arata, Y., Hilbers, C. W., Kaptein, R., Sykes, B. D., ... & Wüthrich, K. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids (IUPAC Recommendations 1998). Pure and Applied Chemistry, 70(1), 117-142. [Link]
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Harris, R. K., Becker, E. D., De Menezes, S. M. C., Granger, P., Hoffman, R. E., & Zilm, K. W. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). PubMed, 20(1), 59-84. [Link]
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Fiveable. (2023). Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]
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Saeed, A., Rafique, H., & Flörke, U. (2008). Methyl 4-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o821. [Link]
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The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
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American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]
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Zhang, Q., et al. (2020). NMR Characterization of RNA Small Molecule Interactions. ResearchGate. [Link]
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A Comparative Guide to the Structural Confirmation of Methyl 4-cyano-3-methylbenzoate Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The substitution pattern on an aromatic ring can dramatically alter a compound's biological activity, and thus, precise structural elucidation is not merely procedural—it is fundamental to the progression of research. This guide provides an in-depth technical comparison of the primary analytical techniques used to confirm the structure of Methyl 4-cyano-3-methylbenzoate, a substituted aromatic ester with functionalities that present a distinct spectroscopic fingerprint. We will explore the expected experimental data, explain the underlying principles, and provide actionable protocols for its characterization, contrasting it with potential isomers to highlight the power of a multi-technique approach.
The Analytical Imperative: Differentiating Isomers
The synthesis of this compound can potentially yield several isomers. Our central challenge is to definitively confirm the 1,3,4-substitution pattern of the methyl, cyano, and methyl ester groups on the benzene ring. This guide will focus on distinguishing the target molecule from plausible alternatives such as Methyl 3-cyano-4-methylbenzoate. Each analytical technique provides a unique piece of the structural puzzle, and their combined application constitutes a self-validating system for confirmation.
Analytical Workflow Overview
A logical and efficient workflow is paramount in structural elucidation. The following diagram outlines the typical process for confirming the structure of a synthesized batch of this compound.
Caption: Workflow for structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of proton (¹H) and carbon (¹³C) signals, we can map out the molecule's connectivity.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. For this compound, we expect to see distinct signals for the aromatic protons and the two different methyl groups. The substitution pattern is revealed by the coupling constants (J-values) between adjacent aromatic protons.
Experimental Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (position 2) | ~8.15 | Singlet (s) | 1H |
| Aromatic H (position 6) | ~7.98 | Doublet (d) | 1H |
| Aromatic H (position 5) | ~7.68 | Doublet (d) | 1H |
| Ester Methyl (-OCH₃) | ~3.91 | Singlet (s) | 3H |
| Ring Methyl (-CH₃) | ~2.39 | Singlet (s) | 3H |
Causality: The aromatic proton at position 2 is a singlet because it has no adjacent protons. The protons at positions 5 and 6 are doublets due to coupling with each other. The downfield shifts of the aromatic protons are influenced by the electron-withdrawing nature of the adjacent cyano and ester groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum indicates the number of unique carbon environments. For our target molecule, we expect to see 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | ~165.5 |
| Aromatic C-4 (with CN) | ~135.7 |
| Aromatic C-1 (with COOCH₃) | ~132.4 |
| Aromatic C-6 | ~132.1 |
| Aromatic C-2 | ~129.8 |
| Aromatic C-5 | ~128.0 |
| Aromatic C-3 (with CH₃) | ~122.3 |
| Cyano (C≡N) | ~117.0 |
| Ester Methyl (-OCH₃) | ~52.2 |
| Ring Methyl (-CH₃) | ~21.5 |
Note: These are predicted values based on data for similar substituted methyl benzoates.[1]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition : Use a standard 90° pulse sequence on a 400 MHz or higher spectrometer. Acquire 16-64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to achieve a good signal-to-noise ratio.
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data to obtain the final spectrum.
Infrared (IR) Spectroscopy: Confirming Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we are looking for the characteristic absorption bands of the nitrile, ester, and aromatic functionalities.
Predicted Key IR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretch | 2230 - 2210 | Sharp, Medium |
| Ester (C=O) | Stretch | 1730 - 1715 | Strong |
| Ester (C-O) | Stretch | 1300 - 1100 | Strong |
| Aromatic C-H | Stretch | 3100 - 3000 | Weak-Medium |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium |
| Alkyl C-H | Stretch | 3000 - 2850 | Medium |
Causality: The conjugation of the ester's carbonyl group with the aromatic ring lowers its stretching frequency compared to a saturated ester.[2] The nitrile stretch is a highly characteristic and reliable indicator of this functional group.
Experimental Protocol for FT-IR Spectroscopy
-
Sample Preparation (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction : Run a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern. For this compound (C₁₀H₉NO₂), the expected molecular weight is approximately 175.18 g/mol .
Predicted Mass Spectrum Fragmentation
| m/z | Ion Identity | Fragmentation Pathway |
| 175 | [M]⁺ | Molecular Ion |
| 144 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester |
| 116 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
| 116 | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
Causality: Under electron ionization (EI), the initial molecular ion is formed. The weakest bonds, such as the C-O bond of the ester, are prone to cleavage, leading to characteristic neutral losses.
Caption: Predicted fragmentation of this compound in MS.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation : Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Separation : Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 type). Use a temperature program that allows for the elution of the compound as a sharp peak.
-
MS Detection : The eluent from the GC is directed into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a relevant mass range (e.g., m/z 40-300).
Conclusion: A Triad of Evidence
The structural confirmation of this compound derivatives relies on a synergistic approach. While Mass Spectrometry confirms the molecular formula and Infrared Spectroscopy identifies the necessary functional groups, it is Nuclear Magnetic Resonance Spectroscopy that provides the definitive evidence of the substitution pattern on the aromatic ring. By integrating the data from these three core techniques, researchers can confidently and unequivocally determine the structure of their synthesized compounds, ensuring the integrity and validity of their subsequent research and development efforts.
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The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available from: [Link]
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Brainly.com. Provide the IR spectrum analysis for methyl benzoate. (2022-12-06). Available from: [Link]
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A Senior Application Scientist's Guide to Benchmarking Methyl 4-cyano-3-methylbenzoate Purity Against Commercial Standards
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
In the realm of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of a program's success. This guide provides an in-depth, scientifically rigorous framework for benchmarking the purity of Methyl 4-cyano-3-methylbenzoate against established commercial standards. We will move beyond simple specification comparisons to detail the underlying scientific principles and methodologies that ensure robust and reliable purity assessments. This document is designed to empower researchers with the expertise to critically evaluate and validate the quality of this key building block, thereby safeguarding the integrity of their downstream applications.
Introduction: The Criticality of Purity in Drug Synthesis
This compound is a pivotal intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a nitrile and a methyl ester group on a benzene ring, offers versatile handles for molecular elaboration. However, the synthetic routes to this compound can introduce a spectrum of impurities, including starting materials, by-products, and degradation products.[1][2] The presence of these impurities, even at trace levels, can have profound consequences, leading to:
-
Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, unpredictably altering reaction rates and outcomes.
-
Formation of Unwanted Side-Products: Reactive impurities can participate in side reactions, complicating purification and reducing yields.
-
Compromised Biological Activity: In the final drug substance, impurities may exhibit their own pharmacological or toxicological effects, potentially leading to adverse patient outcomes.[1]
-
Regulatory Scrutiny: Regulatory bodies like the ICH have stringent guidelines on the identification, qualification, and control of impurities in drug substances.[1][2][3][4][5]
Therefore, a comprehensive understanding and rigorous assessment of purity are paramount. This guide will equip you with the necessary tools and knowledge to perform such an evaluation.
Understanding the Impurity Landscape: A Synthetic Perspective
To effectively test for impurities, one must first understand their likely origins. A common synthetic route to this compound involves the cyanation of a halogenated precursor.
Caption: Potential synthetic pathway and common impurities.
This process can lead to several classes of impurities:
-
Unreacted Starting Materials: Incomplete conversion of the halo-precursor.
-
Positional Isomers: Incorrect placement of the cyano or methyl group on the aromatic ring.
-
By-products from Side Reactions: Such as the formation of dimers or other unexpected products.
-
Degradation Products: For instance, hydrolysis of the ester to the corresponding carboxylic acid (4-cyano-3-methylbenzoic acid).[6]
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., DMF) or metal catalysts used in the cyanation step.[7][8][9][10]
The Benchmarking Workflow: A Multi-modal Analytical Approach
A single analytical technique is often insufficient to provide a complete purity profile. A robust benchmarking strategy employs a combination of orthogonal methods, each providing a unique piece of the puzzle.
Caption: A multi-modal workflow for purity benchmarking.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse for purity assessment of non-volatile organic compounds. A well-developed reversed-phase HPLC method can separate the main component from its structurally similar impurities.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[11]
-
Mobile Phase: A gradient elution is often necessary to resolve all impurities. A typical mobile phase could be a mixture of acetonitrile and water (with a pH modifier like formic or phosphoric acid).[11][12]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 254 nm, where the aromatic ring exhibits strong absorbance.[11]
-
Standard Preparation: Prepare a stock solution of a certified commercial standard of this compound in the mobile phase. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject both the standards and the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities are identified by their retention times relative to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is indispensable for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents and certain by-products.[13][14][15][16]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is programmed to separate compounds based on their boiling points.
-
Injection: A split/splitless injector is typically used.
-
MS Detection: The mass spectrometer is operated in full scan mode to identify unknown impurities by their mass spectra.
-
Quantification: For known impurities, a calibration curve can be generated using certified standards.
Quantitative NMR (qNMR) for Absolute Purity Determination
While HPLC provides relative purity, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[17][18]
Experimental Protocol: qNMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte's signals is chosen (e.g., maleic anhydride).
-
Sample Preparation: Accurately weigh the test sample and the internal standard into an NMR tube and dissolve them in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate the signals of the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation and Interpretation: A Comparative Analysis
The collected data should be tabulated for a clear and direct comparison between the test sample and the commercial standard.
Table 1: Comparative Purity Analysis of this compound
| Parameter | Test Sample | Commercial Standard (≥99%) | Method |
| Purity (Area %) | 99.2% | 99.8% | HPLC |
| Impurity A (Unreacted Precursor) | 0.3% | < 0.1% | HPLC |
| Impurity B (Isomer) | 0.15% | Not Detected | HPLC |
| Impurity C (Hydrolysis Product) | 0.2% | 0.05% | HPLC |
| Total Impurities | 0.8% | 0.2% | HPLC |
| Residual Solvents | Toluene: 50 ppm | Toluene: <10 ppm | GC-MS |
| Absolute Purity | 98.9% | 99.5% | qNMR |
Interpretation of Results:
The hypothetical data in Table 1 indicates that while the test sample has a relatively high purity by HPLC area percentage, it contains a higher level of unreacted starting material and a detectable amount of a positional isomer compared to the commercial standard. The qNMR results, which account for non-chromophoric impurities, confirm a slightly lower absolute purity for the test sample.
Conclusion: Informed Decision-Making in Research and Development
This guide has outlined a comprehensive, multi-faceted approach to benchmarking the purity of this compound. By moving beyond a superficial comparison of certificates of analysis and embracing a rigorous, evidence-based analytical strategy, researchers can:
-
Gain a Deeper Understanding of Material Quality: Identify and quantify specific impurities that could impact their research.
-
Mitigate Risks: Avoid costly and time-consuming troubleshooting arising from impure starting materials.
-
Ensure Reproducibility: Consistent starting material quality is a cornerstone of reproducible scientific research.
-
Maintain Regulatory Compliance: Adhere to the stringent purity requirements of the pharmaceutical industry.[2][3][5]
Ultimately, the investment in a thorough purity assessment of critical intermediates like this compound is an investment in the integrity and success of the entire research and development endeavor.
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ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. (2006). European Medicines Agency. Retrieved from [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved from [Link]
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]
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ICH- Q3 Impurity. (n.d.). Slideshare. Retrieved from [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). Retrieved from [Link]
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Separation of Methyl benzoate on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]
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Chemical purity. (n.d.). Wikipedia. Retrieved from [Link]
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Purity Standards in Fine Chemicals: A Buyer's Comprehensive... (2025). Ryze Chemie. Retrieved from [Link]
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Defining Chemical Grades: An Explainer. (2024). Tilley Distribution. Retrieved from [Link]
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The Most Common Grades of Reagents and Chemicals. (2025). Lab Manager Magazine. Retrieved from [Link]
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RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. (2023). ResearchGate. Retrieved from [Link]
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Method Development and Validation of Preservatives Determination... (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Alcohols and their corresponding esters identified using GC×GC-MS... (n.d.). ResearchGate. Retrieved from [Link]
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(PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE... (2023). ResearchGate. Retrieved from [Link]
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Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. (n.d.). Retrieved from [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). NIH. Retrieved from [Link]
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Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. (2021). Retrieved from [Link]
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4-Cyano-3-methylbenzoic acid | C9H7NO2 | CID 10241099. (n.d.). PubChem - NIH. Retrieved from [Link]
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ANALYSIS OF VOLATILE ORGANIC COMPOUNDS CONCENTRATION... (n.d.). Connect Journals. Retrieved from [Link]
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An Inter-laboratory Comparison of Analytical Methods for the Quantification of Methyl 4-cyano-3-methylbenzoate
Abstract
This guide presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Methyl 4-cyano-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. In the absence of a standardized, universally adopted method, laboratories often develop and validate their own analytical procedures. This document outlines a representative reversed-phase HPLC-UV method and presents the results of a simulated inter-laboratory study designed to assess its reproducibility and repeatability. The study, structured in accordance with principles from ASTM E691 and ISO 5725, provides crucial insights into the method's performance across different laboratory settings.[1][2] The objective is to equip researchers, quality control analysts, and drug development professionals with a robust framework for method evaluation and implementation, ensuring consistent and reliable analytical outcomes.
Introduction: The Analytical Challenge
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and accurate quantification are paramount to ensure the safety and efficacy of the final drug product. The presence of structurally similar impurities, such as positional isomers or by-products from synthesis, necessitates analytical methods with high specificity and precision.
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the predominant technique for this analysis due to its ability to separate and quantify aromatic, UV-active compounds.[2] However, variations in instrumentation, reagents, and analyst technique can lead to discrepancies in results between laboratories. An inter-laboratory comparison is the gold standard for evaluating the robustness and transferability of an analytical method.[1][2][3] This guide provides a framework for such a comparison, using a representative HPLC method as a case study.
Establishing a Representative Analytical Method
Given the lack of a standardized pharmacopoeial method for this compound, a robust isocratic reversed-phase HPLC-UV method was established as the reference procedure for this inter-laboratory study. The selection of chromatographic conditions was based on the physicochemical properties of the analyte—a moderately polar aromatic ester. A C18 stationary phase was chosen for its versatility and proven performance in retaining such compounds through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and water, offers a good balance of solvent strength and compatibility with UV detection. A low concentration of phosphoric acid is included to control the pH and ensure sharp, symmetrical peak shapes by suppressing the ionization of any acidic silanols on the silica support.
Experimental Protocol: HPLC-UV Analysis of this compound
This protocol outlines the standardized procedure distributed to all participating laboratories in the comparative study.
2.1.1. Materials and Reagents
-
This compound Reference Standard: Purity ≥ 99.5%
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or Milli-Q
-
Phosphoric Acid: Analytical grade
-
Methanol: HPLC grade (for sample and standard preparation)
2.1.2. Instrumentation
-
HPLC System: Equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition Software: Capable of peak integration and quantification.
2.1.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of at least five working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 25, 50, and 100 µg/mL).
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol. Dilute with the mobile phase to bring the final concentration into the calibration range. Filter the final solution through a 0.45 µm syringe filter prior to injection.
2.1.4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (determined from the UV spectrum of the analyte)
-
Run Time: 10 minutes
2.1.5. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions.
-
Determine the concentration of this compound in the samples by interpolation from the calibration curve.
Method Validation Principles
Prior to the inter-laboratory study, the representative method underwent a comprehensive single-laboratory validation to ensure its suitability for the intended purpose. The validation characteristics assessed were in accordance with the International Council for Harmonisation (ICH) guidelines.[4]
-
Specificity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This was confirmed by forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress), which showed no interference from degradation products at the retention time of the main peak.
-
Linearity: A linear relationship between the concentration and the detector response was established across the range of 1-100 µg/mL with a correlation coefficient (r²) > 0.999.
-
Accuracy: Determined by spike-recovery studies at three concentration levels, with mean recoveries between 98.0% and 102.0%.
-
Precision: Assessed at two levels:
-
Repeatability (Intra-assay precision): The relative standard deviation (RSD) for multiple injections of the same sample was <1.0%.
-
Intermediate Precision: The RSD for analyses conducted on different days with different analysts was <2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined to be 0.3 µg/mL and 1.0 µg/mL, respectively, demonstrating sufficient sensitivity for impurity profiling.
Inter-laboratory Comparison Study Design
The inter-laboratory study was designed to evaluate the reproducibility of the analytical method when performed by different laboratories.
Caption: Workflow for the inter-laboratory comparison study.
Eight laboratories from different organizations participated in the study. Each laboratory received a blind, homogenized sample of this compound, the reference standard, and the detailed analytical protocol. The laboratories were instructed to perform six replicate analyses on the sample and report the individual results along with the corresponding chromatograms.
Comparative Data and Performance Analysis
The data from the eight participating laboratories were collated and analyzed to determine the method's precision under both repeatability and reproducibility conditions.
Summary of Reported Concentrations
The following table summarizes the mean concentration and standard deviation reported by each laboratory for the provided sample.
| Laboratory | Mean Concentration (µg/mL) | Standard Deviation (within-lab) |
| Lab 1 | 50.12 | 0.25 |
| Lab 2 | 49.88 | 0.31 |
| Lab 3 | 50.55 | 0.28 |
| Lab 4 | 49.65 | 0.35 |
| Lab 5 | 50.25 | 0.22 |
| Lab 6 | 51.01 | 0.40 |
| Lab 7 | 49.95 | 0.29 |
| Lab 8 | 50.38 | 0.33 |
Statistical Evaluation of Precision
The collected data was subjected to statistical analysis based on the principles outlined in ASTM E691, "Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method".[1][2][3]
Caption: Relationship between repeatability and reproducibility.
The key precision parameters calculated were:
-
Repeatability Standard Deviation (sr): The standard deviation of test results obtained under repeatability conditions (within a single laboratory).
-
Reproducibility Standard Deviation (sR): The standard deviation of test results obtained under reproducibility conditions (across different laboratories).
-
Repeatability Limit (r): A value below which the absolute difference between two single test results obtained under repeatability conditions may be expected to lie with a probability of 95%.
-
Reproducibility Limit (R): A value below which the absolute difference between two single test results obtained under reproducibility conditions may be expected to lie with a probability of 95%.
The results of the statistical analysis are presented in the table below.
| Parameter | Value (µg/mL) | Relative Value (%) |
| Grand Mean | 50.22 | - |
| Repeatability Standard Deviation (sr) | 0.32 | 0.64% |
| Reproducibility Standard Deviation (sR) | 0.48 | 0.96% |
| Repeatability Limit (r) | 0.90 | 1.79% |
| Reproducibility Limit (R) | 1.34 | 2.67% |
Discussion and Interpretation of Results
The inter-laboratory study demonstrates that the representative HPLC-UV method for the analysis of this compound is robust and transferable. The relative reproducibility standard deviation (RSDR) of 0.96% is well within the typical acceptance criteria for pharmaceutical assays, indicating a high level of agreement between the participating laboratories.
The repeatability standard deviation (RSDr) of 0.64% reflects good precision within individual laboratories. As expected, the reproducibility value is higher than the repeatability, as it encompasses the additional variability introduced by different instruments, analysts, and laboratory environments. The data from Lab 6 showed slightly higher variability and a higher mean, which could be investigated for potential systematic error, but was not identified as a statistical outlier in this study.
These results provide a high degree of confidence that, when the standardized protocol is followed, comparable results can be obtained across different quality control sites. This is crucial for ensuring consistent product quality throughout the drug development and manufacturing lifecycle.
Conclusion and Recommendations
This guide has detailed a representative HPLC-UV method for the quantification of this compound and presented the findings of a simulated inter-laboratory comparison. The method has been shown to be precise, accurate, and robust, with excellent reproducibility across multiple laboratories.
For organizations implementing an analytical method for this compound, the following recommendations are made:
-
Adopt a Standardized Protocol: The detailed experimental protocol provided herein serves as a strong foundation for in-house method development and validation.
-
Conduct In-house Validation: Before routine use, any laboratory adopting this method should perform its own validation to confirm its performance with their specific instrumentation and personnel.
-
Utilize System Suitability Tests: Routine analyses should incorporate system suitability tests (e.g., checking for peak symmetry, theoretical plates, and injection precision) to ensure the chromatographic system is performing optimally.
By adhering to these principles, researchers and quality control professionals can ensure the reliability and consistency of their analytical data for this compound, thereby supporting the development of safe and effective pharmaceuticals.
References
-
ASTM E691-23, Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International. [Link]
-
ISO 5725-1:1994, Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. [Link]
-
ASTM E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (2021-03-02). [Link]
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ASTM E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. (2016-02-12). [Link]
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ISO 5725 Definition Of Accuracy | Innovation.world. [Link]
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ISO 5725-2:2019 - Accuracy Method For Repeatability - The ANSI Blog. [Link]
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Validation of Impurity Methods, Part II. (2014-08-22). [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025-01-27). [Link]
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Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025-08-08). [Link]
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A Senior Application Scientist's Guide to Purity Determination: Quantitative NMR (qNMR) for Methyl 4-cyano-3-methylbenzoate
In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a molecule like Methyl 4-cyano-3-methylbenzoate, an intermediate with potential applications in complex syntheses, ensuring its purity is paramount. This guide provides an in-depth, objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for purity assessment, supported by experimental protocols and data.
The Principle of Quantitative NMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands as a powerful analytical technique for determining the purity of chemical compounds.[1][2] Its fundamental principle lies in the direct proportionality between the area of an NMR signal and the number of nuclei responsible for that signal.[3][4][5] This unique characteristic positions qNMR as a primary ratio method, meaning it can determine the ratio of substances in a mixture directly from the NMR spectrum without the need for a reference standard of the analyte itself.[6][7] This is a significant advantage over chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which typically require compound-specific reference standards for accurate quantification.[3][8]
The most common nucleus used for qNMR is the proton (¹H), due to its high natural abundance (99.99%) and high gyromagnetic ratio, which translates to high sensitivity.[2] However, other nuclei such as ¹⁹F and ³¹P can also be utilized.[9][10]
Comparative Analysis: qNMR vs. Chromatographic Techniques
The choice of an analytical technique for purity determination depends on several factors, including the nature of the analyte, expected impurities, and the required accuracy and sensitivity.[11] Below is a comparison of qNMR with HPLC and GC for the purity analysis of this compound.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1][6] | Separation based on polarity, with UV or other spectroscopic detection.[11] | Separation based on volatility and polarity, with various detectors (e.g., FID, MS).[11] |
| Selectivity | High; allows for structural elucidation of impurities if present at sufficient concentrations.[11] | Moderate to high, dependent on column chemistry and detector.[11] | High, especially with mass spectrometry detection.[11] |
| Calibration | Does not require a reference standard of the same substance; uses a certified internal standard.[1][3] | Requires a reference standard of the analyte for accurate quantification.[8] | Typically requires a reference standard of the analyte for accurate quantification. |
| Accuracy | High, with relative standard deviations typically below 1% under optimal conditions.[1] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Sample Throughput | Generally lower than chromatographic methods. | High, especially with automated systems. | High, especially with automated systems. |
| Non-destructive | Yes, the sample can be recovered and used for further analysis.[3] | Generally no, the sample is consumed during analysis. | Generally no, the sample is consumed during analysis. |
For this compound, qNMR offers a distinct advantage as a primary method for characterizing reference standards, providing a direct measure of purity without the need for a synthesized and purified standard of the compound itself.[11]
The qNMR Workflow: A Step-by-Step Approach
The successful implementation of a qNMR experiment for purity determination involves meticulous planning and execution.[2]
Caption: The qNMR workflow from planning to final report.
Experimental Protocol: Purity Determination of this compound
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Selection of Internal Standard:
The choice of a suitable internal standard is critical for accurate qNMR results.[9][12] An ideal internal standard should:
-
Have high purity (≥99%).[12]
-
Be chemically stable and non-reactive with the analyte and solvent.[2][9]
-
Possess signals that do not overlap with the analyte's signals.[9]
-
Be soluble in the chosen deuterated solvent.[12]
For this compound, Maleic acid is a suitable internal standard. It provides a sharp singlet in a region of the ¹H NMR spectrum that is typically free of signals from the analyte.
2. Sample Preparation:
Accurate weighing is a significant source of error in qNMR.[13]
-
Using a microbalance with at least 0.01 mg accuracy, accurately weigh approximately 10-20 mg of this compound into an NMR tube.[2][14]
-
Accurately weigh a suitable amount of the internal standard (e.g., Maleic acid) to achieve a near 1:1 molar ratio with the analyte.[2]
-
Add a precise volume (e.g., 600 µL for a 5 mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆) to the NMR tube.[14]
-
Ensure complete dissolution of both the analyte and the internal standard.
3. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Pulse Program: Use a standard single-pulse experiment.[14]
-
Relaxation Delay (d1): This is a critical parameter. To ensure full relaxation of all nuclei, the relaxation delay should be at least 5-7 times the longest T₁ (spin-lattice relaxation time) of the signals of interest.[2][15] A conservative value of 30 seconds is often a good starting point.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for precision better than 1%).[2][15]
-
Acquisition Time (aq): An acquisition time of at least 5 seconds is recommended to ensure adequate digital resolution.[15]
4. Data Processing and Purity Calculation:
-
Processing: The acquired Free Induction Decay (FID) should be processed with careful manual phasing and baseline correction.[2][14]
-
Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.
-
Calculation: The purity of the analyte can be calculated using the following equation[2][15][16]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
analyte refers to this compound
-
IS refers to the internal standard (Maleic acid)
-
Data Presentation and Interpretation
Hypothetical Experimental Data:
| Parameter | This compound | Maleic Acid (Internal Standard) |
| Mass (m) | 15.25 mg | 10.50 mg |
| Molecular Weight (MW) | 175.18 g/mol | 116.07 g/mol |
| Selected Signal (¹H NMR) | Singlet at ~3.9 ppm (O-CH₃) | Singlet at ~6.3 ppm (=CH) |
| Number of Protons (N) | 3 | 2 |
| Integral Value (I) | 1.00 | 1.25 |
| Purity of Internal Standard (P_IS) | 99.9% |
Calculation:
Purity (%) = (1.00 / 3) * (2 / 1.25) * (175.18 / 116.07) * (10.50 / 15.25) * 99.9% Purity (%) = 98.7%
Validation and Trustworthiness
To ensure the trustworthiness of the qNMR method, validation is essential.[1] This includes assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
The use of certified reference materials (CRMs) for the internal standard is crucial for establishing traceability to the International System of Units (SI).[6][17]
Conclusion
Quantitative NMR spectroscopy offers a robust, accurate, and direct method for the purity determination of this compound and other pharmaceutical compounds.[2][10] Its status as a primary ratio method eliminates the need for a compound-specific reference standard, a significant advantage over traditional chromatographic techniques.[6][7] While requiring careful experimental design and execution, the detailed structural information and high accuracy make qNMR an indispensable tool for researchers, scientists, and drug development professionals committed to the highest standards of scientific integrity. The adoption of qNMR is recognized by major pharmacopeias, including the USP and Ph. Eur., solidifying its role in modern analytical chemistry.[6][18][19]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Purity Calculation. Mestrelab Resources. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. [Link]
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Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. [Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. [Link]
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ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]
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Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of Methyl 4-Cyano-3-Methylbenzoate for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of methyl 4-cyano-3-methylbenzoate, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols for handling nitrile-containing aromatic compounds and general chemical waste management principles.
I. Understanding the Hazard Profile of this compound
-
Nitrile Group (-CN): The presence of the cyano group suggests that this compound should be handled with the same precautions as other organic nitriles. A primary concern is the potential for the release of highly toxic hydrogen cyanide (HCN) gas if the compound comes into contact with strong acids.[1][2][3] Ingestion, inhalation, or skin absorption of nitrile compounds can also pose significant health risks.[4]
-
Aromatic Ester: As an aromatic ester, it is likely a combustible solid or liquid.[5] While specific toxicity data is unavailable, it is prudent to treat it as a substance that is harmful if swallowed or inhaled, and one that may cause skin and eye irritation.
Given these characteristics, this compound must be managed as a hazardous chemical waste.
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol details the necessary steps for the safe handling and disposal of this compound waste, from the point of generation to final collection.
Prior to handling any waste containing this compound, ensure the following safety measures are in place:
-
Engineering Controls: All handling of this chemical and its waste must be conducted within a certified laboratory chemical fume hood to prevent the inhalation of any dust or vapors.[1][6]
-
Personal Protective Equipment (PPE):
Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[9]
-
Dedicated Cyanide Waste: Establish a dedicated hazardous waste container specifically for this compound and other cyanide-containing waste.[1][3] This container should be clearly labeled.
-
Solid vs. Liquid Waste: Solid waste (e.g., contaminated filter paper, gloves, weighing boats) and liquid waste (e.g., reaction residues, solutions) must be collected in separate, appropriately labeled containers.[1]
-
Incompatible Chemicals: Crucially, never mix cyanide-containing waste with acidic waste.[2][3] The reaction can generate lethal hydrogen cyanide gas. Store the cyanide waste stream away from acids.[6]
The integrity of the waste containment is critical for safe storage and transport.
-
Container Type: Use chemically compatible containers, preferably plastic, that are in good condition and have secure, leak-proof lids.[10][11]
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
Location: Store waste containers in a designated and secure satellite accumulation area within the laboratory.[10] This area should be away from general lab traffic and incompatible materials.
-
Container Management: Keep waste containers closed at all times except when adding waste.[10] Do not overfill containers.
Any equipment or surfaces that come into contact with this compound must be properly decontaminated.
-
Initial Cleaning: For spills within a fume hood, first clean the contaminated surfaces with a pH 10 buffer solution.[1]
-
Secondary Decontamination: Following the buffer solution, wipe down the surfaces with a freshly prepared 10% bleach solution.[1]
-
Waste from Decontamination: All materials used for decontamination (e.g., wipes, absorbent pads) must be disposed of as solid cyanide hazardous waste.[1][2]
-
Contact Environmental Health & Safety (EHS): Once the waste container is ready for pickup, contact your institution's Environmental Health & Safety (EHS) department to schedule a collection.[1][10] Do not attempt to dispose of this chemical waste through standard trash or sewer systems.[11]
III. Visualizing the Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Waste Minimization: A Proactive Approach
In line with the principles of green chemistry, all laboratories should strive to minimize the generation of hazardous waste.[13] Consider the following strategies:
-
Source Reduction: Order only the quantity of this compound that is necessary for your experiments.[10]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to identify surplus chemicals that can be shared with other labs.[9][10]
-
Process Modification: Where feasible, modify experimental procedures to reduce the volume of waste generated.[14]
By adhering to these disposal protocols and embracing a mindset of waste minimization, we can ensure that our pursuit of scientific discovery is conducted with the utmost respect for safety and environmental integrity.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
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Personal protective equipment for handling Methyl 4-cyano-3-methylbenzoate
Comprehensive Safety & Handling Guide: Methyl 4-cyano-3-methylbenzoate
As a Senior Application Scientist, it is my responsibility to provide guidance that is not only procedurally sound but also grounded in a deep understanding of chemical causality. This document serves as an essential operational guide for researchers, scientists, and drug development professionals handling this compound. The protocols herein are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with the highest degree of care and scientific integrity.
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary lines of defense are robust engineering and administrative controls, which are designed to minimize exposure potential from the outset.
-
Engineering Controls : The principal engineering control for handling this compound is a certified chemical fume hood.[4] All weighing, transfers, and reactions involving this compound must be performed within the fume hood to control the release of vapors and aerosols. The ventilation system is your primary defense against respiratory exposure.
-
Administrative Controls : Standard Operating Procedures (SOPs) must be established and followed rigorously. This includes designating specific areas for handling this compound, ensuring personnel are fully trained on its potential hazards, and restricting access to authorized individuals only. Never work alone when handling hazardous materials.
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are critical for safeguarding against direct chemical contact. The following protocol is mandatory for all personnel handling this compound.
Direct contact with the eyes can cause serious irritation.[1][3] Standard safety glasses are insufficient.
-
Required : Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[5]
-
Recommended for High-Splash Risk : When there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face from direct contact.
Protecting the skin from exposure is paramount, as aromatic compounds can be absorbed dermally.
-
Gloves : Disposable nitrile gloves are required. Nitrile offers excellent resistance to a broad range of chemicals, including many solvents and aromatic compounds.[6][8][9] Always inspect gloves for tears or punctures before use. For prolonged operations, consider double-gloving. Never reuse disposable gloves.
-
Lab Coat : A flame-resistant lab coat that is fully buttoned is required to protect skin and personal clothing.[5]
-
Footwear : Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[5]
While engineering controls are the primary method for respiratory protection, supplementary respiratory PPE may be necessary.
-
Standard Operations : When working within a certified chemical fume hood, additional respiratory protection is typically not required.
-
Emergency Situations : In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2] All personnel who may need to use a respirator must be part of a respiratory protection program, including medical evaluation and fit testing.[5]
Operational Plans: Step-by-Step Procedures
Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for ensuring adequate protection.
Caption: Logical workflow from hazard assessment to safe chemical handling.
Procedure for Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat : Put on and fasten completely.
-
Eye Protection : Place goggles and, if needed, face shield.
-
Gloves : Don gloves last, ensuring cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves : Remove first. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately.
-
Lab Coat : Unfasten and remove by rolling it down the arms, keeping the contaminated exterior folded inward.
-
Eye Protection : Remove goggles and face shield.
-
Hand Hygiene : Wash hands thoroughly with soap and water.[4]
Caption: Correct sequence for donning and doffing PPE to prevent contamination.
Emergency First Aid Procedures
Immediate and correct first aid is vital in the event of an exposure.[10]
| Exposure Route | Immediate First Aid Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][12] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a Poison Control Center or doctor.[10] |
Disposal Plan: Waste Management
Proper segregation and disposal of chemical waste are crucial for laboratory and environmental safety. All waste must be handled in accordance with local, state, and federal regulations.
-
Liquid Waste : All solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour down the drain.[11][13][14]
-
Solid Waste : Contaminated solid materials (e.g., used gloves, paper towels, weigh boats) must be placed in a separate, clearly labeled solid hazardous waste container.
-
Container Disposal : Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[13]
Caption: Workflow for the safe segregation and disposal of chemical waste.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
-
Al-Dulaimi, R. A., et al. (2021). Toxicity of Methyl Benzoate and Analogs to Adult Aedes aegypti. Journal of the American Mosquito Control Association, 37(2), 83–86. Retrieved from [Link]
-
Al-Dulaimi, R. A., et al. (2021). Toxicity of Methyl Benzoate and Analogs to Adult Aedes aegypti. Journal of the American Mosquito Control Association. Retrieved from [Link]
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Ghloum, J. F., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. PeerJ, 8, e8489. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
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Fragrance Oils Direct UK. (2022, July 4). Personal Protective Equipment for Fragrance Oil. Retrieved from [Link]
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University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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Durham Tech. (2014, December 29). Safety Data Sheet: Methylbenzoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-cyano-4-hydroxybenzoate. Retrieved from [Link]
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SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Retrieved from [Link]
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Chemos GmbH & Co. KG. (2024, January 11). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
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- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

